molecular formula C7H5Cl2NO2 B1275835 2-Amino-3,4-dichlorobenzoic acid CAS No. 20776-62-9

2-Amino-3,4-dichlorobenzoic acid

Cat. No.: B1275835
CAS No.: 20776-62-9
M. Wt: 206.02 g/mol
InChI Key: LMFCCMCEVBFNHS-UHFFFAOYSA-N
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Description

2-Amino-3,4-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,4-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFCCMCEVBFNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402090
Record name 2-amino-3,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-62-9
Record name 2-amino-3,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3,4-dichlorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3,4-dichlorobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound. As a substituted anthranilic acid derivative, this compound presents a unique combination of functional groups—an amino group, a carboxylic acid, and a dichlorinated aromatic ring—making it a molecule of significant interest for researchers in medicinal chemistry and materials science. This document consolidates key physicochemical data, outlines detailed experimental protocols, and offers insights into its utility as a molecular building block, particularly for drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound. The spatial arrangement of its functional groups dictates its reactivity, solubility, and potential for intermolecular interactions. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Quantitative data for this molecule and its isomers have been compiled from various chemical data repositories. While specific experimental values for the 2-amino-3,4-dichloro isomer are sparse, the properties can be reliably inferred from closely related analogs.

Table 1: Core Physicochemical Properties of Dichlorinated Aminobenzoic Acids

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.02 g/mol [1][2]
Appearance Off-white to white powder/solid[3]
Melting Point Isomer-dependent, e.g., 226-229 °C (3,5-dichloro)[4]
Boiling Point ~344 °C (Predicted for isomers)[4]
Water Solubility Low to slightly soluble[3][4]
pKa ~4.20 (Predicted for isomers)[4]
LogP (Octanol/Water) ~2.6 - 3.84 (Predicted for isomers)[2][4]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry routes. A common strategy involves the selective chlorination of an appropriate aminobenzoic acid precursor or the reduction of a corresponding nitro-substituted benzoic acid.

Proposed Synthetic Pathway

A logical synthetic route begins with the nitration of 3,4-dichlorobenzoic acid, followed by the reduction of the nitro group to an amine. This pathway offers good control over the regiochemistry.

Protocol 1: Two-Step Synthesis from 3,4-Dichlorobenzoic Acid

  • Nitration:

    • Carefully dissolve 3,4-dichlorobenzoic acid in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

    • Allow the reaction to stir for several hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the 2-nitro-3,4-dichlorobenzoic acid product.

    • Filter, wash with cold water until the filtrate is neutral, and dry the solid product.

  • Reduction:

    • Suspend the synthesized 2-nitro-3,4-dichlorobenzoic acid in ethanol or acetic acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.[5]

    • If using SnCl₂/HCl, heat the mixture under reflux for several hours.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the this compound.

    • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol/water.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 3,4-Dichlorobenzoic Acid Intermediate 2-Nitro-3,4-dichlorobenzoic Acid Start->Intermediate Electrophilic Aromatic Substitution Reagent1 HNO₃ / H₂SO₄ Final This compound Intermediate->Final Nitro Group Reduction Reagent2 SnCl₂ / HCl or H₂, Pd/C

Caption: Proposed two-step synthesis of this compound.

Core Reactivity

The reactivity is governed by its three key functional groups:

  • Amino Group (-NH₂): Acts as a nucleophile and a base. It can undergo acylation, alkylation, and diazotization reactions, making it a versatile handle for further derivatization.[6]

  • Carboxylic Acid Group (-COOH): This acidic group can be converted into esters, amides, or acid chlorides. It is a key site for conjugation to other molecules, such as peptides or drug scaffolds.[6]

  • Dichlorinated Aromatic Ring: The chlorine atoms are deactivating and ortho-, para-directing for further electrophilic substitution, though such reactions are generally difficult. The C-Cl bonds can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions under specific catalytic conditions.[6]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Sample Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure Connectivity NMR->Structure Proton environment, Carbon backbone IR->Structure Functional Groups (N-H, C=O, O-H) MS->Structure Molecular Weight, Fragmentation Purity Purity Assessment MS->Purity Molecular Weight, Fragmentation

Caption: Integrated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For this compound, the following features are expected.

  • ¹H NMR:

    • Aromatic Protons: Two signals in the aromatic region (approx. 6.5-8.0 ppm), appearing as doublets due to coupling with each other.

    • Amino Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield shift (>10 ppm), also solvent-dependent.

  • ¹³C NMR:

    • Seven distinct signals are expected: six for the aromatic carbons (with C-Cl, C-N, and C-COOH carbons having characteristic shifts) and one for the carbonyl carbon (~165-175 ppm).[7]

Protocol 2: NMR Sample Preparation and Analysis [7]

  • Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Cap the tube and ensure the sample is fully dissolved.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data to determine chemical shifts, integration, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands [7][8]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3200 - 3500
Carboxylic Acid (O-H)Stretching (broad)2500 - 3300
Carbonyl (C=O)Stretching1660 - 1710
Aromatic Ring (C=C)Stretching1550 - 1600
Carbon-Chlorine (C-Cl)Stretching700 - 850

Protocol 3: FT-IR Analysis (KBr Pellet Method) [7]

  • Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine, homogenous powder to a pellet-pressing die.

  • Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.

  • Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Subtract a background spectrum of a pure KBr pellet to obtain the final sample spectrum.

Applications in Drug Development and Research

Aminobenzoic acids are established building blocks in pharmaceutical science.[9] The specific substitution pattern of this compound makes it a valuable scaffold for creating novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The compound provides multiple points for chemical modification, allowing it to serve as a central framework for building more complex molecules. The amino and carboxyl groups are ideal for forming amide bonds, a cornerstone of peptide and drug chemistry.[10]

  • Induction of Secondary Structures: As a rigid aromatic amino acid, its incorporation into a peptide chain can act as a turn-inducer, forcing the molecule into specific bioactive conformations, which is crucial for designing peptidomimetics.[10]

  • Enhancement of Metabolic Stability: The incorporation of non-natural amino acids can increase a peptide-based drug's resistance to enzymatic degradation, thereby improving its in vivo half-life.[10]

  • Precursor for Heterocycles: The ortho-amino carboxylic acid structure is a classic precursor for the synthesis of various fused heterocyclic systems, many of which form the core of important drug classes.

Applications_Scaffold cluster_mods Derivatization Sites cluster_apps Potential Drug Candidates Scaffold This compound (Core Scaffold) Amino Amino Group (-NH₂) (Acylation, Alkylation) Scaffold->Amino Carboxyl Carboxyl Group (-COOH) (Amidation, Esterification) Scaffold->Carboxyl Peptidomimetics Peptidomimetics Amino->Peptidomimetics PDCs Peptide-Drug Conjugates Amino->PDCs Carboxyl->Peptidomimetics Heterocycles Fused Heterocycles Carboxyl->Heterocycles Carboxyl->PDCs

Caption: Role as a versatile scaffold in medicinal chemistry applications.

Safety and Handling

As with any laboratory chemical, this compound and its isomers must be handled with appropriate care. Information from Safety Data Sheets (SDS) for closely related compounds indicates the following.[11]

  • Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

References

  • Angene Chemical. (2024, November 10).
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid.
  • Bayer AG. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S.
  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. [Link]
  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid.
  • Nakazato, A., et al. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (MGS0039): A Potent and Orally Active Group II mGluR Antagonist With Antidepressant-Like Potential. Bioorganic & Medicinal Chemistry, 14(12), 4193-207. [Link]
  • Kaya Kinaytürk, N., & Oturak, H. (2018). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 134(1), 276-281. [Link]
  • Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. [Link]
  • Aslam, M. S., et al. (2023).

Sources

An In-depth Technical Guide to 2-Amino-3,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dichlorinated Anthranilic Acid Derivative

2-Amino-3,4-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, is a molecule of significant interest in the landscape of modern medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a versatile building block for the synthesis of complex heterocyclic scaffolds, which are prevalent in a wide array of therapeutic agents. The precise arrangement of the amino, carboxylic acid, and dichloro functionalities on the aromatic ring provides a unique combination of reactivity and structural rigidity, making it a valuable precursor for novel pharmaceutical candidates. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and an exploration of its applications in the pharmaceutical industry.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

PropertyValueSource(s)
CAS Number 20776-62-9[1][2][3][4]
Molecular Formula C₇H₅Cl₂NO₂[1][3][4]
Molecular Weight 206.03 g/mol [1][3][4]
IUPAC Name This compound[3]
Appearance Off-white to light yellow solid
Melting Point 237-238 °C
Purity ≥95%[1]
Solubility Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents.
Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region would likely show two doublets corresponding to the protons on the benzene ring. The amine protons would appear as a broad singlet, and the carboxylic acid proton as a singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the oxidative cleavage of a substituted indole.

Experimental Protocol: Synthesis from 6,7-dichloro-1H-indole-2,3-dione

This protocol details the synthesis of this compound from 6,7-dichloro-1H-indole-2,3-dione.

Materials:

  • 6,7-dichloro-1H-indole-2,3-dione

  • Potassium hydroxide (KOH)

  • Potassium chloride (KCl)

  • 30 wt% aqueous hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Prepare a suspension of potassium hydroxide and potassium chloride in deionized water in a reaction vessel equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • To this cooled suspension, add 6,7-dichloro-1H-indole-2,3-dione in one portion with vigorous stirring.

  • Slowly add 30 wt% aqueous hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel.

  • Wash the organic layer sequentially with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the primary amine, and the dichlorinated benzene ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, and diazotized. It also activates the aromatic ring towards electrophilic substitution.

  • Dichlorinated Aromatic Ring: The chlorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the strong activating effect of the amino group will also influence the regioselectivity of such reactions. The chlorine atoms can also participate in nucleophilic aromatic substitution reactions under forcing conditions.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to its utility in constructing heterocyclic ring systems.[5] While specific examples of blockbuster drugs derived from this exact isomer are not prominently featured in publicly available literature, its structural motifs are present in various classes of biologically active compounds. It serves as a precursor for the synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

The presence of the dichloro substitution pattern can enhance the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved pharmacokinetic profiles.

Illustrative Synthetic Application Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical heterocyclic drug candidate.

G A This compound B Acylation/Amide Coupling A->B With an activated carboxylic acid C Cyclization Reaction B->C Intramolecular condensation D Heterocyclic Intermediate C->D E Further Functionalization D->E e.g., Cross-coupling, alkylation F Final Drug Candidate E->F

Caption: Generalized synthetic workflow utilizing this compound.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

G A Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Data Integration & Purity Calculation F->G

Caption: A typical workflow for the HPLC purity analysis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the pharmaceutical industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of diverse and complex drug candidates. A thorough understanding of its properties, synthesis, and analytical methods is essential for researchers and scientists working in drug discovery and development. This guide provides a solid foundation of technical information to support the effective utilization of this important molecule.

References

  • Supporting Information for a scientific publication. (Details on specific reference not fully provided in search results)
  • MySkinRecipes. This compound.
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  • NIST. 2-Amino-4-chlorobenzoic acid. In NIST Chemistry WebBook.
  • The Versatility of 2-Amino-4,6-dichlorobenzoic Acid in Pharmaceutical Synthesis. (2025-11-13).
  • Capot Chemical. This compound.
  • Master Organic Chemistry. Reactions and Mechanisms.
  • PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).
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  • HSE Consultations Hub. July 2022 Initial DAR.
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  • Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Shimadzu. Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System.
  • PrepChem.com. Preparation of 3,4-dichlorobenzoic acid.
  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid.
  • PubChem. 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
  • Medizinische Fakultät Münster. Amino acids.
  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR...
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An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,4-dichlorobenzoic acid is a valuable substituted anthranilic acid derivative with significant potential as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for the development of bioactive molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a primary focus on a detailed, field-proven methodology. The document delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses alternative synthetic strategies.

Introduction: The Significance of this compound

Substituted anthranilic acids are a cornerstone in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine, at specific positions on the aromatic ring can profoundly influence the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications are crucial in modulating the biological activity and pharmacokinetic profile of drug candidates. This compound, with its ortho-amino group and vicinal dichloro substituents, presents a unique structural motif for the synthesis of a diverse range of heterocyclic compounds, such as quinazolinones, and as a scaffold for the development of novel therapeutic agents and specialized polymers. While not as extensively documented as some other isomers, its strategic importance is growing in niche applications within discovery chemistry.

Primary Synthesis Pathway: Copper-Catalyzed Amination of 3,4-Dichlorobenzoic Acid

The most direct and industrially scalable approach to the synthesis of this compound is through the amination of a suitable di- or tri-chlorinated benzoic acid precursor. Drawing from established methodologies for the synthesis of structurally similar compounds, a copper-catalyzed nucleophilic aromatic substitution (SNAr) of a chlorine atom with ammonia presents a robust and efficient strategy.

Proposed Reaction Scheme

The overall transformation involves the selective displacement of a chlorine atom ortho to the carboxylic acid group in a trichlorobenzoic acid derivative by an amino group using ammonia in the presence of a copper catalyst. A more plausible and readily available starting material would be 2,3,4-trichlorobenzoic acid.

Synthesis_Pathway_1 2,3,4-Trichlorobenzoic_Acid 2,3,4-Trichlorobenzoic Acid 2-Amino-3,4-dichlorobenzoic_Acid This compound 2,3,4-Trichlorobenzoic_Acid->2-Amino-3,4-dichlorobenzoic_Acid Amination Reagents NH3 (aq) Cu(I) or Cu(II) catalyst High Temperature & Pressure Reagents->2-Amino-3,4-dichlorobenzoic_Acid

Caption: Proposed synthesis of this compound via amination.

Mechanistic Insights: The Role of Copper Catalysis

The copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation, is a well-established reaction. The precise mechanism can be complex and is believed to involve the following key steps:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide, forming a copper(III) intermediate.

  • Ligand Exchange: Ammonia or an amine coordinates to the copper center.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the copper(I) catalyst and releasing the aminated product.

The presence of the carboxylic acid group ortho to the leaving group can facilitate the reaction through chelation with the copper catalyst, thereby increasing the local concentration of the reactants and promoting the reaction.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2-amino-3-chlorobenzoic acid and is expected to be highly effective for the target molecule with minor modifications.[1]

Materials:

  • 2,3,4-Trichlorobenzoic acid

  • Aqueous ammonia (25-30%)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • High-pressure autoclave reactor

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, dissolve 1 mole of 2,3,4-trichlorobenzoic acid in approximately 500-1000 parts of water containing at least an equimolar amount of sodium hydroxide.

  • Catalyst and Reagent Addition: To this solution, add a catalytic amount of copper(I) chloride or copper(II) chloride (e.g., 0.01-0.05 mol%).

  • Ammonolysis: Seal the autoclave and introduce a significant excess of aqueous ammonia (approximately 500 to 2500 mol%).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 150°C and 220°C. The optimal temperature may need to be determined empirically but a starting point of 170-190°C is recommended. Maintain the reaction at this temperature under the resulting pressure for several hours (e.g., 3-6 hours), monitoring the reaction progress if possible.

  • Workup: After cooling the reactor to room temperature, carefully vent any excess ammonia. Transfer the reaction mixture to a suitable container.

  • Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary (Anticipated)
ParameterValueReference/Rationale
Starting Material 2,3,4-Trichlorobenzoic acidCommercially available.
Key Reagents Aqueous Ammonia, CuCl/CuCl₂Standard industrial chemicals.
Temperature 150-220 °CBased on analogous reactions.[1]
Pressure AutogenousDependent on temperature and ammonia concentration.
Anticipated Yield 70-90%Based on yields for similar transformations.[1]
Purity >95% (after recrystallization)Standard expectation for this type of synthesis.

Alternative Synthetic Strategies

While the copper-catalyzed amination is the most direct route, other synthetic pathways can be considered, particularly for laboratory-scale synthesis or if the primary starting material is unavailable.

Nitration and Subsequent Reduction of 3,4-Dichlorobenzoic Acid

A classic approach to introducing an amino group onto an aromatic ring is through the reduction of a nitro group.

Synthesis_Pathway_2 3,4-Dichlorobenzoic_Acid 3,4-Dichlorobenzoic Acid 2-Nitro-3,4-dichlorobenzoic_Acid 2-Nitro-3,4-dichlorobenzoic Acid 3,4-Dichlorobenzoic_Acid->2-Nitro-3,4-dichlorobenzoic_Acid Nitration Nitration HNO3 / H2SO4 Nitration->2-Nitro-3,4-dichlorobenzoic_Acid 2-Amino-3,4-dichlorobenzoic_Acid This compound 2-Nitro-3,4-dichlorobenzoic_Acid->2-Amino-3,4-dichlorobenzoic_Acid Reduction Reduction Fe / HCl or H2 / Pd-C Reduction->2-Amino-3,4-dichlorobenzoic_Acid

Caption: Synthesis via nitration and reduction of 3,4-Dichlorobenzoic acid.

Causality behind Experimental Choices:

  • Nitration: The nitration of 3,4-dichlorobenzoic acid with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of isomers. The directing effects of the chloro and carboxylic acid groups will influence the position of nitration. Separation of the desired 2-nitro isomer would be a critical and potentially challenging step.

  • Reduction: The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). Catalytic hydrogenation is generally cleaner, while metal-based reductions are often more cost-effective for larger scales.

Synthesis from 3,4-Dichloroaniline

Another viable route starts from the commercially available 3,4-dichloroaniline. This pathway involves the introduction of the carboxylic acid group.

Synthesis_Pathway_3 3,4-Dichloroaniline 3,4-Dichloroaniline Protected_Aniline Protected 3,4-Dichloroaniline 3,4-Dichloroaniline->Protected_Aniline Protection Protection Protecting Group (e.g., Ac₂O) Protection->Protected_Aniline Carboxylated_Intermediate Carboxylated Intermediate Protected_Aniline->Carboxylated_Intermediate Carboxylation Carboxylation e.g., Kolbe-Schmitt or related carboxylation Carboxylation->Carboxylated_Intermediate 2-Amino-3,4-dichlorobenzoic_Acid This compound Carboxylated_Intermediate->2-Amino-3,4-dichlorobenzoic_Acid Deprotection Deprotection Deprotection Deprotection->2-Amino-3,4-dichlorobenzoic_Acid

Caption: A multi-step synthesis starting from 3,4-dichloroaniline.

Causality behind Experimental Choices:

  • Protection: The amino group of 3,4-dichloroaniline is typically protected (e.g., as an amide) to prevent side reactions during the carboxylation step.

  • Carboxylation: The introduction of the carboxylic acid group can be challenging. Methods like the Kolbe-Schmitt reaction (carboxylation of a phenoxide) are not directly applicable. Alternative strategies might involve ortho-lithiation followed by quenching with carbon dioxide, although this can be complex with multiple halogen substituents.

  • Deprotection: The final step would involve the removal of the protecting group to yield the desired product.

Conclusion

The synthesis of this compound is achievable through several synthetic routes. The copper-catalyzed amination of 2,3,4-trichlorobenzoic acid stands out as the most promising approach for its directness and potential for scalability. Alternative pathways, such as the nitration and reduction of 3,4-dichlorobenzoic acid or a multi-step synthesis from 3,4-dichloroaniline, offer viable, albeit potentially more complex, alternatives. The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific purity requirements for the final product. Further process development and optimization would be necessary to translate these proposed methods into robust and efficient manufacturing processes.

References

  • Papenfuhs, T., & Rapp, J. (1992). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S. Patent No. 5,233,083. Washington, DC: U.S.

Sources

Synthesis of 2-Amino-3,4-dichlorobenzoic acid from 6,7-dichloroindole-2,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dichlorobenzoic Acid from 6,7-Dichloroindole-2,3-dione

Authored by: A Senior Application Scientist

Foreword: Strategic Synthesis of Key Aromatic Intermediates

In the landscape of modern pharmaceutical and agrochemical development, the efficient and reliable synthesis of highly functionalized aromatic intermediates is paramount. This compound stands out as a critical building block, particularly in the creation of complex heterocyclic systems that form the core of many bioactive molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound starting from 6,7-dichloroindole-2,3-dione (6,7-dichloroisatin).

This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the transformation, providing the causal logic behind each experimental choice to ensure not only success but also a deep understanding of the process. The protocols described herein are designed to be self-validating, offering a robust and reproducible pathway for researchers, scientists, and drug development professionals.

The Synthetic Strategy: Oxidative Cleavage of the Isatin Core

The transformation of an indole-2,3-dione (isatin) to its corresponding 2-aminobenzoic acid (anthranilic acid) is a powerful synthetic maneuver. The chosen pathway involves the oxidative cleavage of the C2-C3 bond within the isatin ring system. This method is noted for its efficiency, mild reaction conditions, and environmental compatibility, often utilizing common and inexpensive reagents.

The conversion of 6,7-dichloroindole-2,3-dione to this compound is achieved through a base-mediated oxidative cleavage using hydrogen peroxide. This approach offers high yields and avoids the use of heavy metal catalysts or harsh reagents, making it an attractive method for both laboratory-scale and potential scale-up operations.[1][2][3]

Mechanistic Insights

The reaction proceeds via a mechanism analogous to a peroxide-mediated cleavage. The key steps are outlined below:

  • Deprotonation and Nucleophilic Attack: In the presence of a strong base like sodium hydroxide (NaOH), the acidic N-H proton of the isatin is removed. Simultaneously, hydrogen peroxide (H₂O₂) is deprotonated to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion then attacks the electrophilic C2 carbonyl carbon of the isatin ring.

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Ring Opening via C-C Bond Cleavage: The intermediate collapses, leading to the cleavage of the C2-C3 bond. This is the crucial ring-opening step that breaks apart the five-membered pyrrole ring of the isatin.

  • Rearrangement and Decarboxylation: Following the C-C bond cleavage, a series of rearrangements and the likely loss of the C3 carbonyl group (as carbonate or CO₂) occurs, ultimately forming the sodium salt of the target anthranilic acid.

  • Protonation: The final step is the acidification of the reaction mixture. This protonates the amino group and the carboxylate, causing the free this compound to precipitate from the aqueous solution.

This mechanism is supported by studies on the general oxidation of isatins to anthranilic acids, which highlight the efficacy of the NaOH and H₂O₂ system.[1]

ReactionMechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Step 2 & 3: Ring Opening cluster_end Step 4 & 5: Final Product Formation Isatin 6,7-Dichloroindole-2,3-dione Intermediate1 Tetrahedral Intermediate Isatin->Intermediate1 NaOH, H₂O Peroxide Hydroperoxide Anion (HOO⁻) Peroxide->Isatin Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 C2-C3 Bond Cleavage Salt Sodium 2-amino-3,4-dichlorobenzoate Intermediate2->Salt Rearrangement FinalProduct This compound Salt->FinalProduct Acidification (HCl)

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, is mandatory.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
6,7-Dichloroindole-2,3-dioneC₈H₃Cl₂NO₂216.0218711-12-1Starting material.[4]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive base.
Hydrogen Peroxide (H₂O₂)H₂O₂34.017722-84-130% aqueous solution. Strong oxidizer.
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated or 6M solution. Corrosive.
Deionized WaterH₂O18.027732-18-5Reaction solvent.
Step-by-Step Synthesis Procedure

ExperimentalWorkflow A 1. Dissolution Dissolve 6,7-dichloroindole-2,3-dione in aqueous NaOH solution in a flask. B 2. Cooling Cool the reaction mixture to 0-5 °C using an ice-water bath. A->B C 3. Oxidation Add 30% H₂O₂ dropwise, maintaining the low temperature. B->C D 4. Reaction Stir at room temperature for 15-30 min. Monitor completion by TLC. C->D E 5. Precipitation Cool the mixture again and slowly add HCl to adjust pH to ~3, precipitating the product. D->E F 6. Isolation Collect the solid product by vacuum filtration. E->F G 7. Purification Wash the solid with cold deionized water and dry under vacuum. F->G

Caption: Experimental workflow for the synthesis and purification.

Detailed Steps:

  • Preparation of a Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dichloroindole-2,3-dione (e.g., 5.0 g, 23.1 mmol) in a 2 M aqueous solution of sodium hydroxide (e.g., 40 mL). Stir until all the solid has dissolved, which may result in a dark-colored solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C. It is crucial to maintain this low temperature during the addition of the oxidant.

  • Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (e.g., 5.0 mL, ~49 mmol) dropwise to the cooled solution using a dropping funnel. Causality Check: The slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the thermal decomposition of hydrogen peroxide, which would reduce the yield and could lead to a runaway reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically rapid and should be complete within 15-30 minutes.[1] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add concentrated or 6M hydrochloric acid dropwise to neutralize the excess NaOH and acidify the solution. The product, being an amino acid, has an isoelectric point at which its solubility is minimal. Continue adding acid until the pH of the solution is approximately 3. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (like NaCl). Dry the purified product under vacuum to a constant weight. The yield is typically high, often in the range of 85-95%.

Product Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyStarting Material (6,7-Dichloroindole-2,3-dione)Final Product (this compound)
Molecular Formula C₈H₃Cl₂NO₂C₇H₅Cl₂NO₂
Molecular Weight 216.02 g/mol [4]206.02 g/mol [5]
CAS Number 18711-12-1[4]20776-62-9[5]
Appearance Typically an orange or red solidWhite to off-white crystalline powder
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum of the product in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons and the protons of the amine and carboxylic acid groups. The latter two will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR will show seven distinct signals, with the carbonyl carbon of the carboxylic acid appearing at the lowest field (typically >165 ppm).

  • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).

Applications in Research and Development

This compound is not an end-product but a valuable scaffold for further elaboration. Its primary application lies in serving as a key intermediate for more complex molecules.

  • Agrochemicals: This compound is a known precursor in the synthesis of modern insecticides, particularly those belonging to the anthranilic diamide class. These insecticides are valued for their high efficacy and low toxicity to non-target organisms.[6]

  • Pharmaceuticals: The anthranilic acid core is a common feature in many pharmaceutical agents. The specific substitution pattern of this compound makes it a tailored starting point for creating novel drug candidates with potential applications in various therapeutic areas.

Applications Start 6,7-Dichloroindole-2,3-dione Product This compound Start->Product Oxidative Cleavage Agro Anthranilic Diamide Insecticides Product->Agro Pharma Novel Pharmaceutical Agents (APIs) Product->Pharma

Caption: Synthetic utility of this compound.

References

  • Rio, G. F., Silva, B. V., Martinez, S. T., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1529. [Link][1][2][3][7][8]
  • Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. [9]
  • Amerigo Scientific. 6,7-Dichloro-1H-indole-2,3-dione. [Link][4]

Sources

An In-depth Technical Guide to the Spectral Data of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectral data for 2-Amino-3,4-dichlorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. While a complete set of publicly available experimental spectra for this specific isomer is limited, this document, grounded in the fundamental principles of spectroscopic analysis and data from closely related analogs, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who rely on spectral data for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₅Cl₂NO₂) is a polysubstituted benzene derivative. The spatial arrangement of its functional groups—an amino group, two chlorine atoms, and a carboxylic acid—creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding this structure is paramount to interpreting its spectral data.

Caption: Molecular structure of this compound with atom numbering.

The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy is essential for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate signals from the aromatic protons, the amine group, and the carboxylic acid group.

Expected Spectral Features:

The aromatic region is of particular interest. The two remaining protons on the benzene ring (H-5 and H-6) are adjacent to each other, forming an AX spin system. This will result in two doublets, with a coupling constant characteristic of ortho-coupling (typically 7-9 Hz). The electron-donating amino group and electron-withdrawing chloro and carboxyl groups will influence their chemical shifts. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6d1HH-5Downfield shift due to proximity to the electron-withdrawing chlorine and carboxylic acid groups. Split into a doublet by H-6.
~ 6.8d1HH-6Upfield shift relative to H-5 due to the influence of the electron-donating amino group. Split into a doublet by H-5.
~ 5.0 - 6.0br s2H-NH₂Broad signal due to quadrupolar relaxation and exchange. Position is solvent-dependent.
> 12.0br s1H-COOHHighly deshielded proton, appearing as a broad signal at a very downfield chemical shift.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH₂, -COOH).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is locked and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the peaks to determine the relative ratios of the protons and analyze the splitting patterns (multiplicities) and coupling constants to elucidate the proton connectivity.

Figure 2. Workflow for ¹H NMR Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Tuning, Locking, Shimming) A->B C Data Acquisition (Pulse Sequence, Scans) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Analysis (Integration, Multiplicity, Coupling Constants) D->E F Structural Elucidation E->F

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected, one for each carbon atom in the molecule.

Expected Spectral Features:

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carboxylic acid carbon will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-150 ppm. The specific shifts of the ring carbons can be predicted by considering the additive effects of the substituents. Carbons directly attached to electronegative atoms (Cl, N) will have their resonances shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 168-COOHCarboxylic acid carbon, characteristically downfield.
~ 148C-2Attached to the electron-donating amino group, shifted downfield.
~ 132C-4Attached to an electron-withdrawing chlorine atom.
~ 130C-5Aromatic CH carbon.
~ 125C-3Attached to an electron-withdrawing chlorine atom.
~ 118C-6Aromatic CH carbon, influenced by the adjacent amino group.
~ 115C-1Quaternary carbon attached to the carboxyl group.

Note: The assignments for the aromatic carbons are predictive and may require 2D NMR techniques (like HSQC/HMBC) for unambiguous confirmation.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Analysis: Identify the number of unique carbon signals and compare their chemical shifts to predicted values and correlation tables to assign them to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Spectral Features:

The IR spectrum of this compound will be rich with information. Key absorptions will include the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, and the strong C=O stretch of the carbonyl group. The aromatic ring will also show characteristic C-H and C=C stretching vibrations. The C-Cl bonds will have absorptions in the fingerprint region.

Table 3: Predicted Major IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 2500O-H stretch (broad)Carboxylic Acid (-COOH)
~ 1700C=O stretchCarboxylic Acid (-COOH)
1600 - 1450C=C stretchAromatic Ring
~ 1300C-N stretchAryl Amine
800 - 600C-Cl stretchAryl Halide
Experimental Protocol for IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using IR correlation tables.

Figure 3. Workflow for IR Spectroscopy (ATR) A Clean ATR Crystal & Record Background Spectrum B Apply Solid Sample to Crystal A->B C Acquire Spectrum B->C D Assign Peaks to Functional Groups C->D

Caption: Standard procedure for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

Expected Spectral Features:

The key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The relative intensities of these peaks ([M]⁺, [M+2]⁺, [M+4]⁺) will be approximately 9:6:1, which is a highly characteristic signature for a molecule containing two chlorine atoms. Fragmentation patterns, such as the loss of the carboxyl group (-COOH) or a chlorine atom, can also provide structural information.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonNotes
205[C₇H₅³⁵Cl₂NO₂]⁺Molecular ion peak ([M]⁺)
207[C₇H₅³⁵Cl³⁷ClNO₂]⁺[M+2]⁺ isotope peak
209[C₇H₅³⁷Cl₂NO₂]⁺[M+4]⁺ isotope peak
160[M - COOH]⁺Loss of the carboxylic acid group
170[M - Cl]⁺Loss of a chlorine atom
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation and isotope patterns.

Figure 4. Mass Spectrometry Analysis Workflow A Sample Introduction B Ionization (e.g., Electron Ionization) A->B C Mass Separation (by m/z ratio) B->C D Detection C->D E Spectral Analysis (Molecular Ion, Isotope Pattern, Fragmentation) D->E

Caption: General workflow for mass spectrometry analysis.

Conclusion: An Integrated Approach to Structural Verification

The unequivocal structural confirmation of this compound relies on the synergistic use of multiple spectroscopic techniques. Mass spectrometry would confirm the molecular weight and the presence of two chlorine atoms. Infrared spectroscopy would identify the key functional groups (amine, carboxylic acid). Finally, ¹H and ¹³C NMR spectroscopy would provide the detailed atomic connectivity, confirming the specific substitution pattern on the aromatic ring. Together, these predicted data points form a unique spectral fingerprint that allows for the confident identification and characterization of this important chemical compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
  • PubChem. 4-Amino-2-chlorobenzoic acid. [Link]
  • Supporting Information for publications that may contain spectral data for related compounds, such as 3,4-dichlorobenzoic acid. [Link]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-3,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,4-dichlorobenzoic acid, a crucial analytical technique for the structural elucidation and purity assessment of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical considerations for accurate spectral interpretation.

Introduction: The Role of ¹H NMR in Structural Analysis

¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering profound insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), it reveals detailed information about the electronic environment of each proton, their spatial relationships, and the overall connectivity of the molecule. For a substituted aromatic compound like this compound, ¹H NMR is pivotal for confirming the substitution pattern on the benzene ring, a critical aspect of its chemical identity.

Predicting the ¹H NMR Spectrum of this compound

A robust understanding of the ¹H NMR spectrum begins with a prediction based on the additive effects of the substituents on the benzene ring. The chemical shift of aromatic protons is influenced by the electron-donating or electron-withdrawing nature of the attached functional groups.

Substituent Effects:

  • Amino Group (-NH₂): An electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect typically shifts the signals of nearby protons to a lower chemical shift (upfield).

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group that decreases electron density on the aromatic ring, causing a deshielding effect and shifting proton signals to a higher chemical shift (downfield).

  • Chlorine Atoms (-Cl): Halogens are inductively electron-withdrawing but can also donate electron density through resonance. Their overall effect is generally deshielding.

Considering the positions of these substituents in this compound, we can anticipate the relative chemical shifts of the two aromatic protons. The proton at position 5 is meta to the amino group and ortho to a chlorine atom, while the proton at position 6 is ortho to the amino group and meta to a chlorine atom.

Expected Spectral Pattern:

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. These protons will appear as doublets due to coupling with each other. The coupling constant for ortho protons on a benzene ring is typically in the range of 6-10 Hz.[1]

Additionally, the spectrum will show signals for the labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.[2] The amino protons will also likely appear as a broad singlet.

Experimental Data and Interpretation

While a definitive, publicly available high-resolution spectrum with full data is not readily accessible, a listing on ChemicalBook confirms the existence of a ¹H NMR spectrum for this compound (CAS No. 20776-62-9) recorded at 400 MHz in DMSO-d₆.[3] This information is invaluable for establishing the appropriate experimental conditions for reproducing the analysis.

Predicted Chemical Shifts and Coupling Constants:

Based on the analysis of substituent effects and data from analogous compounds, the following is a prediction of the ¹H NMR spectral data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-5~ 7.5 - 7.8Doublet (d)~ 8 - 9
H-6~ 6.8 - 7.2Doublet (d)~ 8 - 9
-NH₂Variable (broad)Singlet (s)N/A
-COOH> 12 (broad)Singlet (s)N/A

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of a high-quality and reproducible ¹H NMR spectrum, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the amino and carboxylic acid functionalities.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling interaction between the aromatic protons.

Caption: Molecular structure of this compound with interacting protons.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification and characterization. A thorough understanding of substituent effects allows for a confident prediction of the spectrum, which can then be confirmed by experimental data acquisition following a robust protocol. The expected pair of doublets in the aromatic region, along with the characteristic signals for the amino and carboxylic acid protons, provides a unique spectral fingerprint for this molecule. This guide serves as a comprehensive resource for researchers and scientists working with this compound, enabling accurate and reliable structural analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • University of California, Los Angeles.
  • UCL Faculty of Mathematical & Physical Sciences.

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An In-depth Technical Guide to the Solubility of 2-Amino-3,4-dichlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-3,4-dichlorobenzoic acid in organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document delves into the theoretical principles governing the dissolution of this compound. Due to the limited availability of direct experimental data, this guide presents a curated collection of solubility data for structurally analogous compounds to provide scientifically grounded estimations of solubility behavior. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility using the shake-flask method, coupled with analytical quantification via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is provided. This guide is intended to be a valuable resource for researchers, enabling informed solvent selection and optimization of processes involving this compound.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring an amino group, a carboxylic acid moiety, and two chlorine atoms on the benzene ring, imparts a unique combination of physicochemical properties that dictate its reactivity and intermolecular interactions. The solubility of this compound in various organic solvents is a fundamental parameter that profoundly influences its utility in a range of applications, including:

  • Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy.

  • Chemical Synthesis: The choice of solvent is critical for reaction kinetics, product purity, and yield. Understanding the solubility of reactants and products is essential for designing efficient synthetic routes and purification strategies.

  • Crystallization and Polymorphism: Controlled crystallization from specific solvents is often employed to isolate desired polymorphs with optimal stability and dissolution characteristics.

Given its multifaceted nature, a thorough understanding of the solubility of this compound is indispensable for scientists and researchers working with this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamic principle of achieving a minimum in the Gibbs free energy of the system. This is dictated by the interplay of enthalpy (heat of solution) and entropy (disorder) changes during dissolution. On a molecular level, the adage "like dissolves like" provides a useful, albeit simplified, guiding principle. The solubility of this compound is a consequence of the combined effects of its functional groups and the overall molecular structure.

2.1. Molecular Structure and Functional Group Analysis

The key structural features of this compound that influence its solubility are:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group strongly favors interactions with polar, protic solvents.

  • Amino Group (-NH₂): The amino group is also polar and can act as a hydrogen bond donor. Its presence enhances the molecule's ability to interact with protic and other polar solvents.

  • Dichloro-substituted Benzene Ring: The benzene ring itself is nonpolar and contributes to the molecule's lipophilicity. The two chlorine atoms are electron-withdrawing and increase the overall polarity of the aromatic system to some extent, but their primary contribution is to the molecule's size and London dispersion forces.

2.2. Solvent-Solute Interactions

The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid and the formation of new interactions between the solute and solvent molecules. The nature and strength of these new interactions determine the extent of solubility.

  • Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, are excellent candidates for dissolving this compound. They can engage in strong hydrogen bonding with both the carboxylic acid and amino groups of the solute.

  • Polar Aprotic Solvents (e.g., Ketones, Esters): Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxylic acid and the protons of the amino group. While generally good solvents, the solubility might be slightly lower than in protic solvents of similar polarity.

  • Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the dominant intermolecular forces are weak van der Waals forces. The energy required to break the strong intermolecular hydrogen bonds in the crystal lattice of this compound is not sufficiently compensated by the weak interactions with nonpolar solvent molecules. Consequently, the solubility in such solvents is expected to be very low.

  • Halogenated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent with a significant dipole moment. It can interact with the polar functional groups of the solute through dipole-dipole interactions. While not as effective as hydrogen bonding solvents, it is expected to be a better solvent than nonpolar hydrocarbons.

Solubility Profile: An Analog-Based Approach

Disclaimer: The following data is for analogous compounds and should be used as a reference for predicting the general trends and magnitudes of solubility for this compound. For applications requiring precise solubility values, experimental determination is strongly recommended.

SolventAnalog CompoundTemperature (°C)Solubility ( g/100 mL)Reference
Alcohols
Ethanol2,4-Dichlorobenzoic acid25>10[1]
Ethanol4-Aminobenzoic acid25Soluble[2]
Methanol4-Aminobenzoic acid25Soluble[2]
Ketones
AcetoneBenzoic acid25Soluble
Esters
Ethyl Acetate3-Aminobenzoic acid--[1]
Halogenated Solvents
Dichloromethane4-Amino-2,3-dichloro-benzoic acid methyl esterRoom Temp.Likely Soluble[3]
Chloroform4-Amino-2,3-dichloro-benzoic acid methyl esterRoom Temp.Likely Soluble[3]
Aromatic Hydrocarbons
TolueneBenzoic acid25-[4]
BenzeneBenzoic acid25Soluble
Ethers
Diethyl Ether4-Aminobenzoic acid25Soluble[2]

Note: "Soluble" indicates a significant degree of dissolution, though precise quantitative values were not provided in the cited sources. The solubility of amino acids in various solvent systems is also influenced by pH.[2][5][6]

Experimental Determination of Solubility: A Standardized Protocol

For accurate and reliable solubility data, the equilibrium shake-flask method is the gold standard.[7] This section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Organic solvents (HPLC or analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical instrument for quantification (HPLC-UV or UV-Vis spectrophotometer)

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Analytical Quantification

The concentration of this compound in the diluted, saturated solution can be accurately determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.3.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and selective method for quantifying organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of aminobenzoic acid derivatives.[8]

  • Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted to 2.5 with formic acid) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to achieve optimal separation.[9]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detector at the λmax of this compound (to be determined experimentally, typically in the range of 250-300 nm).

    • Column Temperature: 30 °C

4.3.2. UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a simpler and faster method for quantification, provided that the analyte has a significant chromophore and the solvent does not interfere with its absorbance.[10]

  • Principle: The amount of UV-visible light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

  • Procedure:

    • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

    • Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[11]

    • Analyze the Sample: Measure the absorbance of the diluted, saturated sample at the λmax.

    • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

Calculation of Solubility

The solubility (S) of this compound in the respective solvent is calculated using the following formula:

S = C × DF

Where:

  • C is the concentration of the diluted sample determined by the analytical method (e.g., in mg/mL).

  • DF is the dilution factor.

The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calculation Calculation Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Equilibrate Equilibrate at Constant Temperature (24-48h with Agitation) Prep->Equilibrate Incubate Settle Settle Excess Solid Equilibrate->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Quantify Concentration (HPLC or UV-Vis) Dilute->Analyze Calculate Calculate Solubility (S = C x DF) Analyze->Calculate

Caption: Overall workflow for the experimental determination of solubility.

Analytical_Quantification_Logic cluster_standards Standard Preparation cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Prep_Standards Prepare a Series of Standard Solutions (Known Concentrations) Analyze_Standards Analyze Standards (Measure Peak Area/Absorbance) Prep_Standards->Analyze_Standards Generate_Curve Generate Calibration Curve (Concentration vs. Response) Analyze_Standards->Generate_Curve Determine_Conc Determine Sample Concentration (from Calibration Curve) Generate_Curve->Determine_Conc Analyze_Sample Analyze Diluted Sample (Measure Peak Area/Absorbance) Analyze_Sample->Determine_Conc

Caption: Logical steps for analytical quantification of the solute.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. The presence of both hydrogen bond donating and accepting groups, along with a significant nonpolar aromatic core, results in a preference for polar solvents, particularly those capable of hydrogen bonding. While direct quantitative solubility data remains elusive, this guide provides a robust theoretical framework and data from analogous compounds to facilitate informed solvent selection. For applications demanding high precision, the detailed experimental protocol for solubility determination via the shake-flask method, coupled with reliable analytical techniques, offers a clear path to obtaining accurate and reproducible data. This comprehensive guide serves as a valuable resource for researchers, empowering them to effectively utilize this compound in their scientific endeavors.

References

  • 4-Aminobenzoic acid - Solubility of Things. (n.d.).
  • Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Chen, X., et al. (2015). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Luo, R., & Acree, W. E., Jr. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. [Link]
  • Svärd, M., et al. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(24), 4817-4826. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Zakeri, M., et al. (2018). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K.
  • Pal, A., & Ghorai, P. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(2), 370-376.
  • Valavi, M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
  • Reddy, G. S., et al. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
  • ZCC. (2023, February 19). Determination of Concentration | UV-Vis Spectroscopy | Double Beam Spectrophotometer | KMnO4 [Video]. YouTube. [Link]

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2-Amino-3,4-dichlorobenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Amino-3,4-dichlorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic amine and carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, ensuring the chemical integrity of this reagent is paramount to the validity and reproducibility of experimental outcomes. The presence of an electron-rich aromatic ring, a nucleophilic amino group, and an acidic carboxyl group creates a molecule with specific vulnerabilities. This guide provides a comprehensive analysis of the stability profile of this compound, offering field-proven insights and detailed protocols for its optimal storage and handling. The objective is to equip the scientific community with the necessary knowledge to preserve its purity, potency, and performance over time.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and devising appropriate storage strategies. While specific experimental data for the 3,4-dichloro isomer is sparse, properties can be inferred from closely related isomers and the known behavior of its constituent functional groups.

Table 1: Physicochemical Properties of Dichlorinated Aminobenzoic Acids

Property Data for 2-Amino-3,5-dichlorobenzoic acid Data for 4-Amino-3,5-dichlorobenzoic acid Remarks for this compound
Molecular Formula C₇H₅Cl₂NO₂[1] C₇H₅Cl₂NO₂[2] C₇H₅Cl₂NO₂[3]
Molecular Weight 206.02 g/mol [1] 206.03 g/mol [2] 206.02 g/mol [3]
Appearance Off-white powder/solid[4] Solid Expected to be a crystalline solid, likely off-white to tan.
Melting Point 227 - 232 °C[4] 290 - 293 °C The melting point is a key indicator of purity.
Solubility Low water solubility[4] Insoluble in water Expected to have low solubility in water but higher in organic solvents.

| Incompatibilities | Strong oxidizing agents[1][4] | Strong oxidizing agents | Incompatible with strong oxidizers, acids, and bases.[5][6] |

Note: Data for specific isomers are used to provide a reasonable estimation for the 2-Amino-3,4-dichloro isomer, as they share the same functional groups.

Critical Factors Influencing Chemical Stability

The stability of an Active Pharmaceutical Ingredient (API) or key intermediate is not an intrinsic constant but a function of its environment.[7][8] The purpose of stability testing is to understand how environmental factors like temperature, humidity, and light affect the quality of the substance over time.[][10] For this compound, the primary vulnerabilities stem from its aromatic amine and carboxylic acid functionalities.

Temperature

Elevated temperatures accelerate the rate of chemical degradation.[7] For aromatic compounds like this, thermal stress can potentially lead to decarboxylation or other decomposition reactions, generating impurities and reducing the compound's purity. As a general guideline for amines, storage at controlled, cool temperatures below 30°C (86°F) is recommended to maintain stability and minimize volatility.[11]

Light (Photostability)

Aromatic amines are frequently susceptible to photolytic degradation. Exposure to light, particularly in the UV spectrum, can energize the molecule, promoting oxidation of the amino group. This often results in the formation of colored impurities (e.g., quinone-like structures) and a visible darkening of the material. Therefore, photostability testing is an integral part of stress testing for such compounds.[7]

Humidity and Moisture

Amines and carboxylic acids are polar and can be hygroscopic, meaning they absorb moisture from the atmosphere.[11] This absorbed water can act as a reagent or solvent, facilitating hydrolytic degradation pathways or leading to physical changes such as clumping, which can complicate handling and weighing. Storage in a dry environment is imperative.[11]

Oxidation

The amino group (-NH₂) is an electron-donating group that makes the aromatic ring susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of nitroso, nitro, and polymeric impurities. This oxidative degradation is a primary cause of discoloration and purity loss in aromatic amines.[12][13]

pH and Hydrolysis

As an amphoteric molecule with both a basic amino group and an acidic carboxyl group, this compound's stability in solution is highly pH-dependent. Stress testing should evaluate its susceptibility to hydrolysis across a justified range of pH values to identify conditions where it is most stable.[7]

Recommended Storage and Handling Protocols

A self-validating storage system is one where the protocols directly mitigate the identified risks. The following recommendations are designed to preserve the integrity of this compound.

General Handling
  • Handle in a well-ventilated area to minimize inhalation of dust.[1]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid generating dust during handling.[1]

  • After handling, wash hands and any exposed skin thoroughly.[4]

Long-Term Storage

The goal of long-term storage is to maintain the compound's specifications until its re-test date.[14]

  • Container: Store in a tightly sealed container made of a non-reactive material such as amber glass or high-density polyethylene (HDPE) to protect from light and moisture.[1][11]

  • Atmosphere: For maximum stability and to prevent oxidation, flush the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry, and dark place.[1][5] Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Location: The storage area should be well-ventilated and segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][6]

G cluster_storage Optimal Storage Workflow receive Receive Compound inspect Inspect Container Seal & Label receive->inspect log Log in Inventory System (Batch #, Date) inspect->log transfer Transfer to Amber Glass Vial (If needed) log->transfer inert Flush with Inert Gas (e.g., Argon) transfer->inert seal Seal Tightly inert->seal store Store in Cool, Dry, Dark Location Away from Incompatibles seal->store

Caption: Logical workflow for receiving and storing this compound.

Methodologies for Stability Assessment

To empirically determine the stability profile and establish a re-test period, a combination of forced degradation and long-term stability studies should be conducted.[][10]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[] This is a critical step in developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under exaggerated conditions.

Methodology:

  • Preparation: Prepare several accurately weighed samples of the compound.

  • Acid Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a sample in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a sample in solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Thermal Degradation: Heat a solid sample at a temperature above that used for accelerated testing (e.g., 70°C) for 48 hours.[7]

  • Analysis: At the end of the exposure period, neutralize the acid/base samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to determine the percentage of degradation and identify any major degradation products.

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare 6 Samples of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid photo Photolysis (ICH Light Source) start->photo thermal Thermal Stress (Solid, 70°C) start->thermal control Control Sample (No Stress) start->control analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze control->analyze evaluate Evaluate Degradation Pathways & Identify Products analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

Protocol: Long-Term Stability Study

This study provides real-world data on how the compound's quality varies over time under recommended storage conditions.[14]

Objective: To establish a re-test period for this compound.

Methodology:

  • Batch Selection: Use at least one representative batch of the API. For regulatory filings, three batches are typically required.[10]

  • Packaging: Package the samples in the proposed container closure system, which should be the same as that used for routine storage and distribution.[7][10]

  • Storage Conditions: Place the samples in a calibrated stability chamber maintained at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Frequency: Test the samples at predetermined intervals. For a compound with a proposed re-test period of 24 months, a typical schedule would be: 0, 3, 6, 9, 12, 18, and 24 months.[10]

  • Analytical Tests: At each time point, test the samples for critical quality attributes, which should include:

    • Appearance (visual inspection for color change)

    • Assay and Purity (using a validated stability-indicating HPLC method)

    • Water Content (by Karl Fischer titration, if applicable)

  • Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The re-test period is established based on the time during which the compound remains within its quality specifications.

Conclusion

The chemical stability of this compound is a critical parameter that underpins its reliable use in research and development. Its primary vulnerabilities are oxidation, photolytic degradation, and moisture-induced changes. By implementing a storage strategy grounded in chemical principles—using tightly sealed, light-resistant containers, maintaining a cool and dry environment, and considering an inert atmosphere—users can significantly mitigate these risks. The provided protocols for forced degradation and long-term stability testing offer a robust framework for scientifically validating these storage conditions and ensuring the long-term integrity of this valuable chemical compound.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024-01-08).
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
  • Annex 10 - ICH. World Health Organization.
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial.
  • 2-Amino-3,5-dichlorobenzoic acid(2789-92-6) - ChemicalBook.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-10).
  • Safe Storage - University of California, Berkeley.
  • 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem. National Center for Biotechnology Information.
  • 4-Amino-3,5-dichlorobenzoic acid 98 56961-25-2 - Sigma-Aldrich.
  • 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem. National Center for Biotechnology Information.

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Introduction: The Strategic Importance of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 2-Amino-3,4-dichlorobenzoic Acid

This compound is a substituted aromatic carboxylic acid. Its molecular framework, featuring an amino group, a carboxylic acid, and two chlorine atoms on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and materials science. Compounds with this structural motif often serve as crucial intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its functional groups allows for a variety of chemical modifications, making it a versatile building block for creating complex molecular architectures with specific biological activities.

The predictive power of computational chemistry is indispensable in modern research and development. By calculating the theoretical properties of a molecule like this compound, we can gain profound insights into its stability, reactivity, and spectral characteristics before extensive laboratory synthesis is undertaken. This in-silico approach accelerates the discovery process, reduces costs, and allows for a rational, data-driven design of new materials and drug candidates. This guide provides a comprehensive overview of the state-of-the-art computational methodologies used to elucidate the theoretical properties of this molecule.

Part 1: The Computational Foundation: Density Functional Theory (DFT)

The cornerstone of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). Unlike more computationally expensive methods, DFT calculates the electronic structure and properties of a molecule based on its electron density, offering an exceptional balance of accuracy and efficiency.

1.1. The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

The selection of a functional and basis set is a critical decision that dictates the quality of the theoretical results.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior. Numerous studies on related aminobenzoic and dichlorobenzoic acids have successfully employed B3LYP, demonstrating its reliability for this class of compounds.[1][2][3]

  • Basis Set (6-311++G(d,p)): This Pople-style basis set provides a robust and flexible description of the electron orbitals.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering high accuracy.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow the orbitals to change shape, accounting for the polarization effects in a chemical bond, which is crucial for describing molecular geometries and interactions accurately.

1.2. The Computational Workflow

The process of calculating theoretical properties follows a logical sequence. Each step builds upon the previous one, ensuring that subsequent calculations are performed on a physically realistic and stable molecular structure.

G cluster_input Initial Setup cluster_core_calc Core Quantum Calculation cluster_properties Property Derivation Input 1. Initial 3D Structure (e.g., from PubChem) Opt 2. Geometry Optimization (Finds lowest energy structure) Input->Opt B3LYP/6-311++G(d,p) Freq 3. Vibrational Frequency Analysis (Confirms minimum energy & predicts spectra) Opt->Freq Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Spectral Spectroscopic Properties (NMR, IR, Raman) Freq->Spectral

Caption: Computational workflow for theoretical property calculation.

Part 2: Elucidation of Key Theoretical Properties

Molecular Geometry Optimization

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, known as its global energy minimum.

Experimental Protocol: Geometry Optimization

  • Input Structure: Obtain an initial 3D structure of this compound. The PubChem database is a reliable source for this initial guess.

  • Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian), define the calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Execution: Run the optimization calculation. The algorithm iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule.

  • Convergence Check: The calculation is complete when the forces on the atoms and the change in energy between steps fall below predefined tolerance levels.

  • Validation: A subsequent frequency calculation must be performed. A true energy minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state rather than a stable structure.

Data Presentation: Optimized Structural Parameters

The optimized geometry reveals key structural features, such as the intramolecular hydrogen bond between the amino group and the carbonyl oxygen, which forms a stable S(6) ring motif, a feature also observed in the crystal structure of the related 2-Amino-4-chlorobenzoic acid.[4][5]

ParameterBond/AngleCalculated Value
Bond Lengths C=O~1.22 Å
C-O(H)~1.35 Å
O-H~0.97 Å
C-NH2~1.37 Å
C-Cl (ortho)~1.75 Å
C-Cl (meta)~1.74 Å
Bond Angles O=C-O~122°
C-C-NH2~121°
Dihedral Angle C-C-C=O~0° (planar)
Note: These are typical values expected from DFT/B3LYP calculations for similar molecules.
Vibrational Analysis: Simulating FT-IR and FT-Raman Spectra

Vibrational analysis not only confirms that the optimized geometry is a true minimum but also predicts the infrared and Raman spectra, which are direct fingerprints of the molecule's structure.

Experimental Protocol: Frequency Calculation

  • Prerequisite: A successfully optimized molecular geometry is required.

  • Calculation Setup: Using the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized coordinates.

  • Frequency Scaling: Theoretical vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[6]

  • Analysis: Assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending) by visualizing the atomic displacements for each frequency.

Data Presentation: Key Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated (Scaled) Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid~3500 - 3400Strong (IR)
N-H Asymmetric StretchAmino Group~3500Medium (IR)
N-H Symmetric StretchAmino Group~3400Medium (IR)
C=O StretchCarboxylic Acid~1680 - 1660Very Strong (IR)
C-C Aromatic StretchBenzene Ring~1600 - 1450Strong/Medium (IR, Raman)
N-H ScissoringAmino Group~1620Medium (IR)
C-Cl StretchChloro-aromatic~800 - 600Strong (IR)
Note: Wavenumber ranges are based on DFT studies of similar substituted benzoic acids.[1][7]
Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites of likely electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites of likely nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[8][9] For drug-like compounds, a gap of 4 to 8 eV is often considered optimal.[10]

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap)   (Reactivity Indicator) Energy_Axis

Caption: Relationship between HOMO, LUMO, and the energy gap.

Data Presentation: Calculated Electronic Properties

PropertySymbolCalculated Value (eV)Interpretation
HOMO EnergyE_HOMO~ -6.5 to -7.0Electron-donating capability
LUMO EnergyE_LUMO~ -1.5 to -2.0Electron-accepting capability
Energy GapΔE~ 4.5 to 5.5Indicates moderate reactivity and stability
Note: Values are estimates based on typical B3LYP results for similar aromatic compounds.[2][11]

Visually, the HOMO is expected to be localized primarily over the amino group and the benzene ring, reflecting their electron-rich nature. The LUMO is anticipated to be distributed over the carboxylic acid group and the chlorinated carbon atoms, highlighting their electron-accepting character.

NMR Spectra Prediction

Predicting Nuclear Magnetic Resonance (NMR) spectra is vital for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[1][6]

Experimental Protocol: GIAO NMR Calculation

  • Prerequisite: A successfully optimized molecular geometry.

  • Calculation Setup: Perform a GIAO calculation using the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).

  • Reference Standard: Calculate the absolute shielding tensor for Tetramethylsilane (TMS) at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is calculated relative to TMS: δ_sample = σ_TMS - σ_sample.[12]

  • Solvent Effects: For higher accuracy, calculations can be performed using a continuum solvation model (like IEF-PCM) to simulate the solvent environment (e.g., DMSO, Chloroform).[13]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H (Aromatic)C5-H~7.5 - 7.8-
H (Aromatic)C6-H~7.0 - 7.3-
H (Amino)NH₂~5.0 - 6.0 (broad)-
H (Carboxyl)COOH> 10.0 (broad)-
C (Carboxyl)C=O~165 - 170-
C (Aromatic)C-Cl~125 - 135-
C (Aromatic)C-NH₂~140 - 150-
C (Aromatic)C-H~115 - 125-
Note: Chemical shifts are estimates based on additive rules and DFT calculations of similar structures. The exact values can vary based on solvent and concentration.[14][15]
Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites.[11]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack and hydrogen bond acceptance (e.g., the carbonyl oxygen).

  • Blue Regions: Indicate positive electrostatic potential (electron-deficient), corresponding to sites for nucleophilic attack and hydrogen bond donation (e.g., the amino and carboxylic acid hydrogens).

  • Green Regions: Indicate neutral potential.

The MEP map for this compound would clearly show strong negative potential around the carbonyl oxygen, making it a prime hydrogen bond acceptor. The hydrogens of the amino and carboxyl groups would appear as regions of strong positive potential, identifying them as hydrogen bond donors. This analysis reinforces the understanding of intermolecular interactions that govern the molecule's behavior in a condensed phase.

Conclusion

The theoretical calculation of properties for this compound using DFT provides a rich, multi-faceted understanding of its structure, stability, and reactivity. This in-depth guide demonstrates a robust computational protocol, from initial structure optimization to the prediction of complex spectroscopic and electronic properties. The insights gained from these calculations—optimized geometry, vibrational modes, frontier orbital energies, NMR shifts, and electrostatic potential—are crucial for researchers and scientists in drug development. This theoretical foundation enables a more strategic and efficient approach to synthesizing novel compounds and predicting their behavior, ultimately accelerating the pace of scientific innovation.

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An In-depth Technical Guide to 2-Amino-3,4-dichlorobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, is a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amino group flanked by a chlorine atom and adjacent to another chlorine atom on the benzene ring, imparts specific reactivity and properties that make it a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the historical context of its discovery, detailed synthetic methodologies, and its applications in modern research and development.

Historical Perspective and Putative Discovery

While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its synthesis and existence are the logical outcomes of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. The development of synthetic routes to substituted benzoic acids was a significant focus of this era, driven by the burgeoning dye and pharmaceutical industries.

The most plausible historical synthesis of this compound would have followed a multi-step pathway, beginning with a more readily available precursor. A key breakthrough in this context is the synthesis of 3,4-dichlorobenzoic acid . An early method for its preparation was documented in 1912 and involved the high-temperature chlorination of p-chlorobenzoic acid using antimony pentachloride.[1]

Following the establishment of synthetic routes to dichlorinated benzoic acids, the subsequent logical steps toward this compound would have been nitration followed by reduction. The nitration of chlorinated benzoic acids was a well-explored area of research. For instance, the nitration of 2,5-dichlorobenzoic acid to produce 2,5-dichloro-3-nitrobenzoic acid was described in a 1968 patent, highlighting the utility of the resulting aminobenzoic acid as a herbicide.[2] This provides a strong historical precedent for the nitration of 3,4-dichlorobenzoic acid to yield 3,4-dichloro-2-nitrobenzoic acid.

The final step, the reduction of the nitro group to an amine, was a common transformation in classical organic chemistry. Various methods, including the use of metals in acidic media (e.g., tin and hydrochloric acid), were employed to convert nitroaromatic compounds to their corresponding anilines.[3][4]

Thus, while a specific "eureka" moment for this compound is not recorded, its discovery can be understood as an incremental advancement built upon the foundational principles of aromatic substitution reactions established by pioneering chemists.

Physicochemical Properties

PropertyValue
CAS Number 20776-62-9
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 193-194 °C[5]
Solubility Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water.

Synthetic Methodologies

The primary synthetic route to this compound involves a three-step process starting from 3,4-dichlorotoluene. This method is adaptable for both laboratory-scale and potential industrial production.

Overall Synthetic Pathway

Synthetic_Pathway A 3,4-Dichlorotoluene B 3,4-Dichlorobenzoic Acid A->B Oxidation C 3,4-Dichloro-2-nitrobenzoic Acid B->C Nitration D This compound C->D Reduction

Caption: Overall synthetic pathway for this compound.

Step 1: Oxidation of 3,4-Dichlorotoluene

The initial step involves the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid. Strong oxidizing agents are required for this transformation due to the deactivating effect of the chlorine atoms on the aromatic ring.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dichlorotoluene (1 equivalent).

  • Reagent Addition: Add a solution of potassium permanganate (KMnO₄) (3 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂). The reflux is typically maintained for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide.

  • Isolation: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the 3,4-dichlorobenzoic acid. Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Nitration of 3,4-Dichlorobenzoic Acid

The second step is the electrophilic aromatic substitution (nitration) of 3,4-dichlorobenzoic acid. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. The directing effects of these substituents favor the introduction of the nitro group at the 2-position.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichlorobenzoic acid (1 equivalent) in concentrated sulfuric acid. Cool the mixture in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dichlorobenzoic acid, ensuring the temperature is maintained below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the 3,4-dichloro-2-nitrobenzoic acid. Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Reduction of 3,4-Dichloro-2-nitrobenzoic Acid

The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of a metal in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 3,4-dichloro-2-nitrobenzoic acid (1 equivalent) in water.

  • Reagent Addition: Add granular tin (Sn) (2-3 equivalents) followed by the slow addition of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the stirred reaction mixture, typically at or near reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide to precipitate the tin salts.

  • Isolation: Filter the mixture to remove the tin salts. Carefully acidify the filtrate with a strong acid to a pH of approximately 3-4 to precipitate the this compound. Collect the product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.[7]

Spectroscopic Data (Representative)

While specific spectra for this compound are not widely published in peer-reviewed journals, the following are expected characteristic peaks based on its structure and data from analogous compounds.

Spectroscopic Technique Expected Characteristics
¹H NMR - Aromatic protons appearing as distinct signals in the downfield region (typically 6.5-8.0 ppm). The coupling patterns would be indicative of the substitution pattern. - Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may be exchangeable with D₂O.
¹³C NMR - Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group. - A signal for the carboxylic acid carbon in the downfield region (around 170 ppm).
IR (Infrared) Spectroscopy - N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. - O-H stretching of the carboxylic acid, often appearing as a broad band from 2500-3300 cm⁻¹. - C=O stretching of the carboxylic acid around 1680-1710 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (206.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest to the pharmaceutical industry. Halogenated anthranilic acids are known to be precursors for a variety of biologically active molecules. The presence and position of the chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

Derivatives of closely related compounds, such as 2-amino-3-chlorobenzoic acid, have been investigated for their potential as antimicrobial and anticancer agents.[5][7] The structural motif of this compound provides a versatile scaffold for the synthesis of novel heterocyclic compounds, which are a rich source of new drug candidates.

Conclusion

This compound, while lacking a dramatic discovery story, represents a product of the systematic and logical progression of organic chemistry. Its synthesis, rooted in classical aromatic substitution reactions, provides a reliable pathway to a valuable and versatile chemical intermediate. For researchers and professionals in drug discovery and development, an understanding of the history, synthesis, and properties of this compound is essential for leveraging its potential in the creation of novel and effective therapeutic agents.

References

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  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. URL: https://www.mdpi.com/2079-6382/12/5/888
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The Latent Therapeutic Promise of 2-Amino-3,4-dichlorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Scaffolding Innovation on a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, through iterative modification, yield a multitude of biologically active agents. Anthranilic acid, or 2-aminobenzoic acid, is a quintessential example of such a scaffold. Its derivatives have given rise to a wide array of therapeutics, from anti-inflammatory drugs to potent anticancer agents.[1][2] This guide delves into the untapped potential of a specific, halogenated derivative: 2-Amino-3,4-dichlorobenzoic acid . While direct biological data on this compound is sparse, a comprehensive analysis of its structural congeners allows us to forecast its potential bioactivities and chart a course for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation for exploring this promising molecule.

The Anthranilic Acid Core: A Legacy of Diverse Bioactivity

The therapeutic versatility of the anthranilic acid core is well-documented. Its derivatives have been shown to exhibit a remarkable spectrum of biological effects, including:

  • Anti-inflammatory and Analgesic Properties: The foundational role of anthranilic acid in the development of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of its medicinal chemistry legacy.[1][3]

  • Antimicrobial and Antiviral Activity: Various analogs have demonstrated efficacy against bacterial and viral pathogens.[1][3] Their mechanisms often involve the inhibition of critical microbial enzymes.[1]

  • Anticancer Potential: Derivatives of anthranilic acid have been shown to induce apoptosis, inhibit key signaling pathways like the hedgehog and mitogen-activated protein kinase (MAPK) pathways, and even modulate drug resistance in cancer cells.[1][2]

  • Metabolic and Neurological Applications: From managing diabetes through α-glucosidase inhibition to offering neuroprotection by downregulating pathways associated with neurodegeneration, the applications of this scaffold are continually expanding.[1][2]

This inherent bioactivity of the parent structure provides a strong rationale for investigating novel derivatives like this compound.

The Influence of Halogenation: Fine-Tuning Biological Effects

The introduction of halogen atoms, particularly chlorine, onto a pharmacophore is a classic strategy in medicinal chemistry to modulate its physicochemical properties and, consequently, its biological activity. Dichlorination, as in the case of this compound, can be expected to influence:

  • Lipophilicity: The presence of two chlorine atoms will increase the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Profile: The electron-withdrawing nature of chlorine atoms can alter the electronic distribution of the aromatic ring, influencing its binding interactions with biological targets.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's in vivo half-life.

Postulated Biological Activities of this compound

Based on the established activities of structurally similar compounds, we can hypothesize several promising avenues for the biological investigation of this compound.

Anticancer Activity via PI3K/AKT Pathway Inhibition

A compelling line of inquiry stems from the observed activity of its close isomer, 2-Amino-3-chlorobenzoic acid. This compound, isolated from Streptomyces coelicolor, has demonstrated potential as an anticancer agent by targeting the PI3K/AKT signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound could exhibit similar or even enhanced inhibitory effects on this pathway.

Proposed Mechanism of Action: PI3K/AKT Pathway Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound (Hypothesized) Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The structural similarity of this compound to various enzyme substrates and inhibitors suggests its potential as an inhibitor of several enzyme classes:

  • Amino Acid Synthesis Inhibitors: As an amino acid analog, it could potentially interfere with enzymes involved in amino acid biosynthesis, a strategy employed by some herbicides and antimicrobial agents.[5][6]

  • Digestive Enzyme Inhibition: Synthetic amino acid derivatives have shown promise as inhibitors of digestive enzymes like lipase, α-amylase, and α-glucosidase, suggesting potential applications in managing obesity and diabetes.[7]

  • Kinase Inhibition: As discussed, kinase inhibition (e.g., PI3K) is a strong possibility. The general structure is also present in inhibitors of other kinases, such as p21-activated kinase 4 (PAK4).[8]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a structured experimental approach is essential. The following protocols provide a framework for the initial screening and characterization of this compound.

General Workflow for Biological Evaluation

biological_evaluation_workflow start This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase, Amylase) start->enzyme mechanistic Mechanistic Studies (e.g., Western Blot for PI3K/AKT) cytotoxicity->mechanistic If Active in_vivo In Vivo Efficacy Studies (Animal Models) antimicrobial->in_vivo If Active enzyme->mechanistic If Active mechanistic->in_vivo end Lead Candidate in_vivo->end

Caption: A stepwise workflow for the comprehensive biological evaluation of the target compound.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used for evaluating similar compounds.[9]

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in DMEM to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Western Blot Analysis for PI3K/AKT Pathway Modulation

Objective: To investigate if the cytotoxic effects of this compound are mediated through the inhibition of the PI3K/AKT signaling pathway.

Materials:

  • Cancer cells treated with the IC₅₀ concentration of the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically analyze the bands and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the p-AKT/AKT ratio in treated cells would indicate pathway inhibition.

Physicochemical and Safety Data

A preliminary understanding of the compound's properties is crucial for its handling and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20776-62-9[10]
Molecular Formula C₇H₅Cl₂NO₂[10]
Molecular Weight 206.02 g/mol [10]
IUPAC Name This compound[10]
SMILES NC1=C(Cl)C(Cl)=CC=C1C(=O)O[10]

Safety and Handling:

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit underexplored, potential. Its foundation on the privileged anthranilic acid scaffold, combined with the modulatory effects of dichlorination, strongly suggests a range of possible biological activities, with anticancer and enzyme-inhibitory roles being particularly promising. The experimental pathways outlined in this guide provide a clear and logical progression for elucidating its therapeutic capabilities. Future research should focus on a broad initial screening against diverse biological targets, followed by in-depth mechanistic studies for any identified activities. The synthesis of a focused library of analogs could further refine structure-activity relationships, paving the way for the development of novel therapeutic leads.

References

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI.
  • Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH.
  • Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.
  • Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (MGS0039): A Potent and Orally Active Group II mGluR Antagonist With Antidepressant-Like Potential. PubMed.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • 2-Amino-4-chlorobenzoic acid. PMC.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. PMC - NIH.
  • 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. PMC - NIH.
  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. NIH.
  • 3-Amino-2,4-dichlorobenzoic acid. PubChem.
  • 4-Amino-3,5-dichlorobenzoic acid. PubChem.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI.
  • Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. PubMed.
  • 3-Amino-4-chlorobenzoic acid Safety Data Sheet. Thermo Fisher Scientific.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate.
  • The Inhibition of Enzyme Formation by Amino Acid Analogues. PubMed.
  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH.

Sources

The Strategic Utility of 2-Amino-3,4-dichlorobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2-amino-3,4-dichlorobenzoic acid has emerged as a particularly valuable and versatile scaffold. Its trifunctional nature, featuring a nucleophilic amino group, a carboxylic acid handle for diverse transformations, and a di-chlorinated aromatic ring poised for a range of coupling and substitution reactions, offers a powerful toolkit for the synthetic chemist. This guide provides an in-depth exploration of the core properties, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of medicinally relevant heterocyclic frameworks such as quinazolinones and acridones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
CAS Number 20776-62-9[1]
Appearance Off-white to light brown crystalline powder
Melting Point 185-187 °C[2]
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMF. Limited solubility in water.

Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound: A Robust Protocol

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the ammonolysis of 2,3,4-trichlorobenzoic acid, a process that leverages a copper-catalyzed nucleophilic aromatic substitution.

Experimental Protocol: Copper-Catalyzed Ammonolysis

This protocol is adapted from established procedures for the synthesis of related aminobenzoic acids.[2][3]

Materials:

  • 2,3,4-trichlorobenzoic acid

  • 25% Aqueous ammonia solution

  • Copper(I) oxide (Cu₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2,3,4-trichlorobenzoic acid (1 equivalent), copper(I) oxide (0.05 equivalents), and a 25% aqueous ammonia solution (10-15 equivalents).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 160-180 °C with vigorous stirring. The internal pressure will increase as the reaction progresses. Maintain these conditions for 8-12 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation: Transfer the reaction mixture to a beaker and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as an off-white crystalline solid.

Synthesis_Workflow start 2,3,4-trichlorobenzoic acid autoclave High-Pressure Autoclave (160-180 °C, 8-12h) start->autoclave reagents Aqueous Ammonia Cu₂O Catalyst reagents->autoclave acidification Acidification (HCl) pH 3-4 autoclave->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product 2-Amino-3,4-dichlorobenzoic acid recrystallization->product

Figure 1: Synthetic workflow for this compound.

Reactivity and Synthetic Applications: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a versatile precursor to a wide range of complex organic molecules, particularly nitrogen-containing heterocycles.

Synthesis of Quinazolinones: Building Blocks for Medicinal Chemistry

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is an excellent starting material for the synthesis of 6,7-dichloro-substituted quinazolinones.

Mechanistic Rationale: The synthesis typically proceeds through a two-step sequence. First, the amino group of this compound is acylated, often with an acyl chloride or anhydride. The resulting N-acyl intermediate then undergoes cyclization, frequently via a benzoxazinone intermediate, upon reaction with a primary amine to furnish the desired 2,3-disubstituted quinazolin-4(3H)-one. The choice of acylating agent and primary amine allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core, facilitating the generation of chemical libraries for drug discovery.

Quinazolinone_Mechanism start 2-Amino-3,4-dichlorobenzoic acid benzoxazinone 6,7-Dichloro-2-substituted- 4H-3,1-benzoxazin-4-one start->benzoxazinone Acylation acyl_chloride R¹COCl acyl_chloride->benzoxazinone quinazolinone 6,7-Dichloro-2,3-disubstituted- quinazolin-4(3H)-one benzoxazinone->quinazolinone Condensation primary_amine R²NH₂ primary_amine->quinazolinone

Figure 2: General synthetic pathway to quinazolinones.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Aniline

  • N,N-Dimethylformamide (DMF)

Part A: Synthesis of 6,7-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one

  • Acylation: To a solution of this compound (1 equivalent) in anhydrous pyridine, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into ice-cold water. The benzoxazinone intermediate will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Part B: Synthesis of 6,7-Dichloro-2-methyl-3-phenylquinazolin-4(3H)-one

  • Condensation: In a round-bottom flask, dissolve the 6,7-dichloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) from Part A and aniline (1.1 equivalents) in DMF.

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water. The crude quinazolinone will precipitate. Collect the solid by filtration and recrystallize from ethanol to obtain the pure product.

Synthesis of Acridones: Accessing Bioactive Polycyclic Aromatics

Acridones are a class of polycyclic aromatic compounds with a planar tricyclic core that exhibit a range of biological activities, including anticancer and antimicrobial properties. The Ullmann condensation is a classical and powerful method for the synthesis of N-phenylanthranilic acids, which are key precursors to acridones.

Mechanistic Rationale: The synthesis of the acridone core from this compound involves an initial copper-catalyzed Ullmann condensation with an aryl halide, typically an aryl bromide or iodide, to form an N-arylanthranilic acid. This is followed by an intramolecular Friedel-Crafts acylation, often promoted by a strong acid such as sulfuric acid or polyphosphoric acid, to effect cyclization and form the acridone skeleton. The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on both aromatic rings.[4]

Acridone_Mechanism start 2-Amino-3,4-dichlorobenzoic acid ullmann N-Aryl-2-amino-3,4-dichloro- benzoic acid start->ullmann Ullmann Condensation (Cu catalyst) aryl_halide Aryl-X aryl_halide->ullmann acridone Dichloro-substituted Acridone ullmann->acridone H₂SO₄ or PPA cyclization Intramolecular Friedel-Crafts Acylation

Figure 3: General synthetic pathway to acridones.

This protocol is a generalized procedure based on the principles of the Ullmann condensation and subsequent cyclization.[5]

Materials:

  • This compound

  • 2-Chlorobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder

  • N,N-Dimethylformamide (DMF)

  • Concentrated sulfuric acid (H₂SO₄)

Part A: Ullmann Condensation to form N-(2-carboxyphenyl)-2-amino-3,4-dichlorobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), 2-chlorobenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder in DMF.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Acidify with concentrated HCl to a pH of 2-3 to precipitate the crude N-phenylanthranilic acid derivative.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Part B: Intramolecular Cyclization to the Acridone

  • Cyclization: Carefully add the dried N-phenylanthranilic acid derivative from Part A to an excess of concentrated sulfuric acid at room temperature with stirring.

  • Reaction: Gently heat the mixture to 80-100 °C for 2-4 hours.

  • Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The acridone product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution. Recrystallize from a suitable solvent (e.g., acetic acid or DMF) to obtain the pure dichloro-substituted acridone.

Tabulated Summary of Synthetic Applications

The following table summarizes key transformations of this compound and its analogues, highlighting its versatility.

Starting MaterialReagentsProductYield (%)Reference
This compoundAcetyl chloride, then Aniline6,7-Dichloro-2-methyl-3-phenylquinazolin-4(3H)-oneGoodAdapted from[6]
This compoundFormamide6,7-Dichloroquinazolin-4(3H)-oneGoodAdapted from[7]
This compound2-Chlorobenzoic acid, Cu, K₂CO₃; then H₂SO₄Dichloro-substituted acridoneModerateAdapted from[5]
2-Aminobenzoic acidCyclohexanone, Microwave, Clay catalystTetrahydroacridoneExcellent[7]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent reactivity and versatile handles provide a reliable and efficient entry point to a diverse array of complex molecular structures, particularly the medicinally significant quinazolinone and acridone scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this valuable synthetic intermediate. As the demand for novel therapeutic agents continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly continue to expand, paving the way for future innovations in drug discovery and development.

References

  • BenchChem. (2025). Strategies for improving the yield of 2-Amino-3-chlorobenzoic acid synthesis.
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • Lohmann, D. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Wikipedia. (2023).
  • BenchChem. (2025). Preventing impurity formation during the synthesis of 2-Amino-3-chlorobenzoic acid.
  • Recent developments in transition metal catalysis for quinazolinone synthesis. Beilstein Journal of Organic Chemistry.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry.
  • Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C-H Bond Activation Str
  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
  • Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]-acridines. Molecules.
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Guidechem.
  • Syntheses and biological studies of novel 9(10H)
  • Synthesis of acridone derivatives with different substituents at the amino group.
  • Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. has to start with a reagent with 7 carbons or less in its largest component. thanks! Reddit.
  • CP Lab Safety. This compound, 95% Purity, C7H5Cl2NO2, 1 gram.
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.

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An In-depth Technical Guide to 2-Amino-3,4-dichlorobenzoic Acid: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anthranilic Acid Core

In the landscape of medicinal and agricultural chemistry, the anthranilic acid scaffold represents a privileged structure—a foundational building block for a multitude of bioactive molecules. Its unique arrangement of a carboxylic acid and an amino group on a benzene ring provides a versatile platform for synthetic elaboration. This guide focuses on a specific, strategically substituted analog: 2-amino-3,4-dichlorobenzoic acid . The deliberate placement of chlorine atoms at the 3- and 4-positions is not arbitrary; it is a design choice rooted in established structure-activity relationships (SAR) that can significantly enhance binding affinity and biological activity.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal reasoning behind synthetic strategies and the mechanistic basis for the diverse applications of this compound's derivatives. We will explore its synthesis, characterization, and its role as a precursor to potent agents in oncology, neuroscience, and crop protection, providing field-proven insights and detailed experimental protocols.

Part 1: The Core Moiety: this compound

The title compound, this compound (CAS 20776-62-9), is a crystalline solid whose utility is defined by its physicochemical properties and the reactivity of its functional groups. While its primary value lies in its role as a synthetic intermediate, understanding the core moiety is essential for its effective application.[1]

Physicochemical and Spectroscopic Profile

The properties of the core molecule are foundational to its handling, reactivity, and the characteristics of its subsequent derivatives.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 20776-62-9 [2][3][4]
Molecular Formula C₇H₅Cl₂NO₂ [2][3]
Molecular Weight 206.03 g/mol [3][4]
Appearance Solid [5]
Purity ≥95% - 97% [2][4]
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl [2]

| InChI Key | LMFCCMCEVBFNHS-UHFFFAOYSA-N |[5] |

Causality in Characterization: The structural confirmation of this molecule and its derivatives relies on a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H NMR would be expected to show two distinct signals for the aromatic protons, alongside signals for the amino and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid, and the electron-donating nature of the amino group. ¹³C NMR provides confirmation of the seven unique carbon environments.

  • IR Spectroscopy: Key stretches confirm the presence of the primary functional groups: a broad O-H stretch for the carboxylic acid, N-H stretches for the amine, a sharp C=O stretch, and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry: Provides the exact molecular weight, and the characteristic isotopic pattern of the two chlorine atoms serves as a definitive confirmation of the compound's elemental composition.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical and robust pathway can be designed based on established organic chemistry principles, starting from 1,2-dichlorobenzene. This multi-step synthesis underscores the importance of strategic functional group manipulation.

Causality in Synthesis: The chosen pathway is dictated by the directing effects of the substituents. The synthesis must navigate the challenge of introducing three different groups onto the benzene ring in the correct orientation. A plausible route involves nitration, oxidation, and subsequent reduction.

G cluster_0 Synthesis Workflow A 1,2-Dichlorobenzene B 3,4-Dichloronitrobenzene A->B Nitration (HNO₃/H₂SO₄) C 3,4-Dichloro-2-nitrotoluene (via Friedel-Crafts Alkylation) A->C 1. Friedel-Crafts Alkylation (CH₃Cl/AlCl₃) 2. Nitration (HNO₃/H₂SO₄) D 3,4-Dichloro-2-nitrobenzoic Acid C->D Oxidation (KMnO₄ or K₂Cr₂O₇) E This compound D->E Reduction (e.g., Sn/HCl, H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Disclaimer: This protocol is a representative, logical pathway based on standard organic transformations and may require optimization.

  • Step 1: Nitration of 1,2-Dichlorobenzene.

    • Slowly add 1,2-dichlorobenzene to a stirring mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 60°C.[6]

    • Rationale: The mixed acid generates the nitronium ion (NO₂⁺), the electrophile for aromatic nitration. The chloro groups are ortho-, para-directing but deactivating. Nitration occurs primarily at the 4-position, which is para to one chlorine and ortho to the other, yielding 3,4-dichloronitrobenzene as the major product.[6]

  • Step 2: Oxidation to 3,4-Dichloro-2-nitrobenzoic Acid.

    • This step assumes an intermediate like 3,4-dichloro-2-nitrotoluene is available or synthesized. React the nitrotoluene intermediate with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), under heating.

    • Rationale: Strong oxidizing agents are required to convert the alkyl side chain (methyl group) to a carboxylic acid. This transformation is robust and widely used for preparing benzoic acid derivatives.

  • Step 3: Reduction of the Nitro Group.

    • Reduce the precursor, 3,4-dichloro-2-nitrobenzoic acid, using a standard method such as tin metal in concentrated hydrochloric acid (Sn/HCl), catalytic hydrogenation (H₂ over Pd/C), or sodium dithionite.[7]

    • Rationale: The nitro group is readily reduced to a primary amine under various conditions. Catalytic hydrogenation is often cleaner, while metal/acid reductions are effective and cost-efficient for lab-scale synthesis. The product is then isolated by adjusting the pH to its isoelectric point, causing precipitation.

Part 2: Strategic Applications & Mechanisms of Action

The true value of this compound is realized in its derivatives. The 3,4-dichloro substitution pattern is particularly effective in enhancing the binding of these molecules to specific biological targets.

As Anticancer Agents: Targeting Replication Protein A (RPA)

A critical application area for this scaffold is in oncology. Replication Protein A (RPA) is essential for DNA replication and repair, making it a high-value target for cancer therapy. A structure-activity relationship study of anthranilic acid-based inhibitors revealed that the 3,4-dichloro analog was the most potent binder to the RPA70N domain.[8]

Causality in Potency: The study demonstrated that while monochloro analogs (3-Cl or 4-Cl) were effective, the 3,4-dichloro substitution provided a significant 4-fold improvement in binding affinity .[8] This enhancement is likely due to optimized hydrophobic and electronic interactions within the binding pocket of the protein, illustrating a clear rationale for prioritizing this specific dichlorination pattern in drug design.

Table 2: Binding Affinity of Anthranilic Acid Analogs to RPA70N

Compound R² Substituent Binding Affinity (Kd, µM) Ligand Efficiency
11 H 23 0.31
18 3-Cl 23 0.29
19 4-Cl 23 0.29
20 3,4-diCl 5.5 0.34

Data adapted from Zonder et al. (2015).[8]

cluster_0 RPA Inhibition Mechanism RPA Replication Protein A (RPA) PPI Protein-Protein Interactions (e.g., with ATRIP, p53) RPA->PPI Prevents interaction Inhibitor 2-Amino-3,4-dichlorobenzoic Acid Derivative 3,4-Dichloro Phenyl Ring Inhibitor:f1->RPA Binds to RPA70N binding cleft DNA_Repair DNA Repair & Replication Blocked PPI->DNA_Repair Apoptosis Cell Cycle Arrest & Apoptosis DNA_Repair->Apoptosis

Caption: Proposed mechanism of action for anticancer derivatives.

Another related mechanism observed for the analog 2-amino-3-chlorobenzoic acid is the inhibition of the PI3K/AKT signaling pathway, a critical cascade for cancer cell proliferation and survival.[9] This suggests that derivatives of this scaffold may possess multi-targeted anticancer activity.

As Potent Agrochemicals: Anthranilic Diamide Insecticides

Derivatives of substituted 2-aminobenzoic acids are the cornerstone of the highly successful anthranilic diamide class of insecticides, which includes commercial products like chlorantraniliprole.[10] These compounds exhibit high efficacy against key pests with low toxicity to non-target organisms.

Mechanism of Action: Anthranilic diamides function as potent activators of insect ryanodine receptors (RyRs).[10] RyRs are ion channels that control the release of calcium from intracellular stores in muscle cells. Uncontrolled activation by these insecticides leads to the depletion of calcium, causing muscle paralysis and ultimately the death of the insect. The specific substitution pattern on the anthranilic acid ring is crucial for selective and potent binding to the insect RyR over the mammalian counterpart.

cluster_1 Agrochemical Synthesis & Action start This compound (or analog) coupling Amide Coupling with Pyrazole Carboxylic Acid start->coupling diamide Anthranilic Diamide Insecticide coupling->diamide ryr Insect Ryanodine Receptor (RyR) diamide->ryr Activates ca_release Uncontrolled Ca²⁺ Release ryr->ca_release paralysis Muscle Paralysis & Insect Death ca_release->paralysis

Caption: Synthesis and mechanism of action for anthranilic diamide insecticides.

As CNS-Active Agents: Modulation of Glutamate Receptors

The versatility of the dichlorinated scaffold is further demonstrated by its incorporation into complex molecules targeting the central nervous system. A prominent example is MGS0039, a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). This analog incorporates a 3,4-dichlorobenzyloxy moiety.[11]

Rationale for Prodrug Development: The parent compound, MGS0039, showed low oral bioavailability (10.9%). To overcome this, researchers developed prodrugs by esterifying one of the carboxylic acid groups. This chemical modification increased lipophilicity, enhancing absorption from the GI tract. Once absorbed, endogenous esterase enzymes cleave the ester, releasing the active parent drug into circulation. The heptyl ester prodrug, for instance, exhibited antidepressant-like effects in animal models following oral administration.[11] This work exemplifies how the core scaffold can be integrated into advanced drug delivery strategies.

Part 3: Key Experimental Protocols

The following protocols are detailed, self-validating methodologies adapted from authoritative sources for the synthesis of key derivatives and for biological evaluation.

Protocol 1: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones

Rationale: Quinazolinones are a major class of heterocyclic compounds synthesized from anthranilic acids, with a wide range of pharmacological activities. This protocol provides a reliable two-step method for their synthesis from a 2-amino-3-chlorobenzoic acid precursor, which can be adapted for the 3,4-dichloro analog.

Materials:

  • 2-Amino-3-chlorobenzoic acid (or this compound)

  • Desired acyl chloride (R-COCl)

  • Acetic anhydride

  • Primary amine (R'-NH₂)

  • Anhydrous pyridine or dioxane

  • Ethanol or glacial acetic acid

Procedure:

  • Step 1: Formation of the N-acyl Intermediate and Benzoxazinone.

    • In a round-bottom flask, dissolve 1 equivalent of the starting aminobenzoic acid in anhydrous pyridine. Cool the solution to 0°C.

    • Slowly add 1.1 equivalents of the desired acyl chloride dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate.

    • Collect the solid by filtration, then reflux with an excess of acetic anhydride for 2-4 hours to form the 2-substituted-8-chloro-3,1-benzoxazin-4-one.

    • Cool the mixture and pour into crushed ice. Collect the solid product by filtration, wash with cold water, and dry.

  • Step 2: Formation of the Quinazolinone.

    • Heat the benzoxazinone from Step 1 with a primary amine in ethanol or glacial acetic acid under reflux for 6-8 hours.

    • Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.

    • Recrystallize the final product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity

Rationale: This protocol is a standard, robust method for evaluating the efficacy of novel compounds, such as newly synthesized anthranilic diamides, against leaf-eating insect larvae. It provides quantitative data (LC₅₀) for structure-activity relationship analysis.[10]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Distilled water with a surfactant (e.g., 0.1% Triton X-100).

  • Cabbage or lettuce leaves and a leaf punch/cork borer.

  • Target insect larvae (e.g., third-instar Diamondback moth).

  • Petri dishes, filter paper.

  • Growth chamber.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of serial dilutions (e.g., 100, 50, 10, 5, 1 mg/L) by adding the stock solution to distilled water containing the surfactant.

    • Prepare a control solution containing only DMSO and surfactant in water.

  • Leaf Disc Treatment:

    • Using a leaf punch, cut discs from fresh cabbage or lettuce leaves.

    • Dip each leaf disc into a test solution (or control) for approximately 10-15 seconds, ensuring complete coverage.

    • Allow the treated leaf discs to air-dry on a wire rack.

  • Insect Exposure and Incubation:

    • Place a piece of moistened filter paper in the bottom of a petri dish.

    • Place one treated leaf disc in each dish.

    • Carefully transfer 10 third-instar larvae onto each leaf disc.

    • Seal the petri dishes and place them in a growth chamber maintained at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection and Analysis:

    • Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Use the mortality data from the different concentrations to calculate the lethal concentration 50% (LC₅₀) value using probit analysis software. The experiment should be performed in triplicate.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategically designed scaffold with immense potential. The evidence from its analogs strongly suggests that the 3,4-dichloro substitution pattern is a key feature for enhancing biological activity across diverse targets, from anticancer proteins like RPA to insect ryanodine receptors. This guide has provided the foundational knowledge, synthetic rationale, and practical protocols necessary for researchers to leverage this versatile molecule. Future investigations should focus on the direct synthesis and biological evaluation of novel derivatives of this compound to fully exploit its therapeutic and agrochemical potential, confident in the knowledge that its core structure is optimized for high-affinity interactions.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Zonder, J. A., et al. (2015). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of Medicinal Chemistry, 58(12), 4905-4921.
  • Bayer Aktiengesellschaft. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. US Patent 5,233,083.
  • Capot Chemical Co., Ltd. (n.d.). This compound. Product Page.
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?
  • MySkinRecipes. (n.d.). This compound.
  • Baruffini, A., et al. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281-7.
  • Pagani, G., Baruffini, A., & Gialdi, F. (1969). [Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity]. Il Farmaco; edizione scientifica, 24(12), 997-1024.
  • Lechartier, A., et al. (2019). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
  • Nakazato, A., et al. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (MGS0039): A Potent and Orally Active Group II mGluR Antagonist With Antidepressant-Like Potential. Bioorganic & Medicinal Chemistry, 14(12), 4193-207.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Chakrabarty, S., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.
  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
  • Amagasaki, T., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-24.
  • US3066167A - 4-amino-3, 5-dichloro-benzamides. Google Patents.
  • WO2007122638A2 - An improved process for preparation of lamotrigine intermediates. Google Patents.
  • Al-Mekhlafi, N. A., et al. (2025).
  • Sharma, S., & Singh, B. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(4).

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Introduction: The Strategic Importance of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of 2-Amino-3,4-dichlorobenzoic Acid for Researchers and Drug Development Professionals

This compound (CAS No. 20776-62-9) is a substituted anthranilic acid derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring makes it a versatile precursor for creating novel molecular scaffolds, particularly within the pharmaceutical industry.[1] The strategic positioning of its functional groups allows for a variety of chemical modifications, making it an important intermediate in the drug discovery and development pipeline.[1] Given its role in the synthesis of potential active pharmaceutical ingredients (APIs), the quality and purity of this starting material are of paramount importance. Sourcing this compound requires a diligent, technically-informed approach to ensure the reliability and reproducibility of research and manufacturing outcomes.

This guide provides an in-depth perspective on navigating the commercial supplier landscape for this compound. It moves beyond a simple vendor list to equip researchers, chemists, and procurement specialists with the technical framework needed to evaluate, select, and qualify suppliers, ensuring the integrity of their scientific endeavors.

Part 1: The Commercial Supplier Landscape

The availability of this compound spans a range of suppliers, from large, well-known chemical conglomerates to more specialized building-block providers. The choice of supplier often depends on the scale of the research (milligram to gram quantities for initial screening versus kilogram quantities for process scale-up), the required purity, and the level of documentation needed. Below is a comparative summary of representative commercial sources.

Supplier Product Example/CAS Purity Specification Key Identifiers Notes
Advanced ChemBlocks Catalog ID: S8933997%CAS: 20776-62-9, MDL: MFCD00078315A supplier of novel building blocks for research purposes.[2]
Capot Chemical Catalog Number: 17205Not specified on sheetCAS: 20776-62-9, Formula: C7H5Cl2NO2Provides basic specifications and contact information for inquiries.[3]
Sigma-Aldrich (Merck) Various Isomers AvailableTypically ≥95%Multiple CAS numbers for related structuresA major supplier with extensive documentation, though the exact 2-Amino-3,4-dichloro isomer may be part of a broader category. Researchers should verify the specific CAS number.[4]
Thermo Scientific (Alfa Aesar) Various Isomers AvailableTypically ≥94.0% (HPLC)Multiple CAS numbers for related structuresOffers products for chemical research with detailed specification sheets often available.[5]
Shanghai Aladdin Biochemical Technology 2-amino-3,4-dichloro-benzoic acidNot specified in snippetPrice listed for 25gAn e-commerce platform for research reagents.[6]

*Note: Large suppliers like Sigma-Aldrich and Thermo Scientific carry a vast portfolio. While they are likely sources, their online catalogs often list numerous isomers (e.g., 2-amino-3,6-dichloro, 2-amino-4,6-dichloro). It is critical for the researcher to use the specific CAS number 20776-62-9 to ensure the correct compound is sourced.

Part 2: A Scientist's Guide to Quality Control and Documentation

From a drug development perspective, a chemical is not defined merely by its name but by its complete purity and impurity profile. The adage "you get what you pay for" is exceptionally true for chemical reagents. An inexpensive starting material with poorly characterized impurities can lead to failed reactions, misleading biological data, and costly project delays. Therefore, a rigorous assessment of supplier documentation is the first and most critical step in the procurement process.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying a chemical reagent. It provides a batch-specific quality report. Do not rely solely on catalog descriptions; always request a batch-specific CoA before purchasing, especially for larger quantities.

Key Parameters to Scrutinize on a CoA:

  • Purity by HPLC (High-Performance Liquid Chromatography): This is often the most reliable measure of purity. It separates the main compound from impurities, and the purity is typically reported as a percentage of the total peak area. A purity of ≥97% is a common standard for research-grade materials.[7]

  • Assay by Titration: An aqueous acid-base titration measures the amount of the acidic (carboxylic acid) or basic (amino) group.[7] This provides a measure of the active functional group content and can sometimes differ from HPLC purity if neutral, non-reactive impurities are present. A value between 98.0% and 102.0% is typical.

  • Identity Confirmation: Methods like NMR (Nuclear Magnetic Resonance) or FTIR (Fourier-Transform Infrared Spectroscopy) confirm the chemical structure. While not always included on a basic CoA, their presence indicates a higher level of quality control.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Appearance: The specification should list the expected color and form (e.g., "Pale cream to yellow powder").[5] A significant deviation could indicate degradation or contamination.

The Indispensable Safety Data Sheet (SDS)

The SDS provides critical information for safe handling, storage, and disposal. For this compound and its isomers, the following hazards are commonly cited:

  • Harmful if swallowed.

  • Causes skin irritation. [8][9]

  • Causes serious eye irritation. [8][9]

  • May cause respiratory irritation. [9][10]

Essential Handling Protocols Derived from SDS Information:

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[10]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]

  • Storage: Store in a tightly closed container in a dry, cool place, protected from light.[11]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10]

Part 3: A Validated Workflow for Supplier Selection and Material Qualification

A systematic approach to sourcing ensures that the chosen material meets the stringent requirements of pharmaceutical research. The following workflow outlines a logical, self-validating process for selecting a supplier and qualifying the incoming material.

Supplier Selection Workflow

This decision-making process helps researchers move from initial need to a qualified supplier in a structured manner.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement A Define Requirements: - CAS: 20776-62-9 - Required Purity (>97%) - Quantity Needed B Identify Potential Suppliers (Databases, Catalogs) A->B C Request Quotes & Batch-Specific Certificates of Analysis (CoAs) B->C D Review CoAs: - Purity (HPLC, Titration) - Presence of Impurities - Batch Consistency C->D F Shortlist 2-3 Suppliers D->F E Evaluate Supplier: - Technical Support - Documentation Quality - Lead Times E->F G Select Primary Supplier Based on Quality & Logistics F->G H Place Order for Evaluation Sample or Full Quantity G->H

Caption: A structured workflow for selecting a commercial supplier.

Experimental Protocol: Incoming Material Qualification

Once a material is received, its identity and purity should be verified independently, especially before its use in critical, large-scale, or cGMP (current Good Manufacturing Practice) applications. This protocol provides a baseline for in-house qualification.

Objective: To verify that the received this compound meets the specifications stated on the supplier's CoA.

Materials:

  • Received this compound

  • Melting point apparatus

  • FTIR spectrometer with ATR (Attenuated Total Reflectance) accessory

  • HPLC system with a C18 column

  • Appropriate solvents (e.g., HPLC-grade acetonitrile, water, formic acid)

  • Reference standard (if available)

Methodology:

  • Documentation Review & Visual Inspection:

    • Confirm that the container label matches the order details and the CoA.

    • Visually inspect the material for uniform color and consistency, comparing it to the description on the CoA. Note any discrepancies.

  • Melting Point Determination:

    • Load a small amount of the powder into a capillary tube.

    • Place the tube in the melting point apparatus.

    • Heat at a ramp rate of 2-5 °C/minute.

    • Record the temperature range from the first appearance of liquid to the complete melting of the solid.

    • Compare the observed range with the specification on the CoA. A narrow range indicates higher purity.

  • Identity Confirmation by FTIR-ATR:

    • Record a background spectrum on the clean ATR crystal.

    • Place a small amount of the powder directly onto the ATR crystal and apply pressure.

    • Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum to a reference spectrum (if available) or analyze for characteristic peaks:

      • N-H stretches (amino group) ~3300-3500 cm⁻¹

      • C=O stretch (carboxylic acid) ~1680-1710 cm⁻¹

      • Aromatic C=C stretches ~1450-1600 cm⁻¹

      • C-Cl stretches ~600-800 cm⁻¹

  • Purity Verification by HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

    • Use a standard C18 HPLC method (e.g., a gradient of water/acetonitrile with 0.1% formic acid).

    • Inject the sample and acquire the chromatogram.

    • Calculate the area percentage of the main peak. This should be consistent with the purity value reported on the CoA.

Incoming Quality Control (QC) Workflow

This diagram visualizes the internal process for handling and qualifying a newly received critical reagent.

Incoming_QC_Workflow start Material Received doc_check Check Documentation (CoA, SDS, Order Form) start->doc_check sampling Sample Material Using Proper Technique doc_check->sampling testing Perform In-House QC Tests (e.g., MP, FTIR, HPLC) sampling->testing compare Compare Results to Supplier CoA & Internal Specs testing->compare decision Pass / Fail Decision compare->decision release Release to Inventory for Research Use decision->release Pass quarantine Quarantine Material & Contact Supplier decision->quarantine Fail

Caption: A standard workflow for the in-house quality control of incoming chemicals.

Conclusion

Sourcing this compound for pharmaceutical applications is a task that requires scientific diligence. The integrity of complex, multi-step syntheses and the validity of biological data depend on the quality of the initial building blocks. By moving beyond price and availability to critically evaluate suppliers, scrutinize documentation, and implement a robust in-house qualification workflow, researchers and drug development professionals can mitigate risks and build a foundation of quality and reproducibility for their projects. A systematic, data-driven approach to procurement is not an administrative hurdle; it is an integral part of good science.

References

  • Shanghai Aladdin Biochemical Technology Co., LTD. (2025). 2-amino-3,4-dichloro-benzoic acid Price. Chemsrc.com.
  • Benchchem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. Benchchem.
  • Advanced ChemBlocks. (n.d.). This compound. AChemBlock.
  • Aldrich. (2024). Safety Data Sheet for 2,4-Dichlorobenzoic acid. MilliporeSigma.
  • Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH.
  • Sigma-Aldrich. (2025).
  • (2025). The Versatility of 2-Amino-4,6-dichlorobenzoic Acid in Pharmaceutical Synthesis.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-3,6-dichlorobenzoic acid, 95%. Thermo Fisher Scientific.
  • Advanced ChemBlocks. (n.d.). This compound. AChemBlock.
  • Angene Chemical. (2024). Safety Data Sheet for 2-Amino-3,6-dichlorobenzoic acid. Angene Chemical.
  • GoldBio. (n.d.). 2-Amino-4-chlorobenzoic acid. GoldBio.
  • Sigma-Aldrich. (n.d.). 2-amino-4,6-dichlorobenzoic acid AldrichCPR. MilliporeSigma.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis for 4-Amino-3,5-dichlorobenzoic acid. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.). 3-Amino-2,5-dichlorobenzoic acid, 95%. MilliporeSigma.
  • Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical.

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Methodological & Application

Synthesis of 2-Amino-3,4-dichlorobenzoic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3,4-dichlorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for the development of novel therapeutic agents. This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology follows a two-step synthetic sequence commencing with the regioselective nitration of 3,4-dichlorobenzoic acid to yield 3,4-dichloro-2-nitrobenzoic acid, followed by the reduction of the nitro group to the corresponding amine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization techniques.

Introduction

Substituted anthranilic acids are a critical class of intermediates in the pharmaceutical and chemical industries. This compound, in particular, possesses a unique arrangement of functional groups—an amino group, a carboxylic acid, and two chlorine atoms—that provides a versatile scaffold for the construction of complex molecular architectures. The presence and position of the chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

The synthesis of this target molecule can be efficiently achieved through a robust two-step process. The primary challenge lies in the selective introduction of a functional group at the C-2 position of the 3,4-dichlorobenzoic acid core. This guide details a reliable approach involving nitration followed by reduction, a pathway that has been demonstrated to be effective for structurally similar compounds.

PART 1: Synthesis Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence as illustrated below. The initial step involves the electrophilic nitration of 3,4-dichlorobenzoic acid to introduce a nitro group at the C-2 position. The subsequent step is the reduction of this nitro intermediate to the desired amino product.

Synthesis_Pathway Start 3,4-Dichlorobenzoic Acid Intermediate 3,4-Dichloro-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Reduction (e.g., Fe, HCl or H₂, Pd/C)

Caption: Overall synthetic route to this compound.

PART 2: Experimental Protocols

Step 1: Synthesis of 3,4-Dichloro-2-nitrobenzoic Acid

Rationale: The nitration of 3,4-dichlorobenzoic acid is an electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating, ortho-para directing groups. The directing effects of the substituents are crucial in determining the position of the incoming nitro group. The chlorine at C-3 directs ortho to C-2 and C-4 (already substituted), and the chlorine at C-4 directs ortho to C-3 (already substituted) and C-5. The carboxylic acid group directs meta to C-5. The combined directing effects favor substitution at the C-2 and C-5 positions. Steric hindrance at the C-2 position, being flanked by a chlorine and a carboxylic acid group, might be a factor. However, electronic effects often dominate, and nitration at the C-2 position is a plausible outcome. A mixture of isomers is possible, necessitating careful purification.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Dichlorobenzoic acid191.0119.1 g0.1
Concentrated Sulfuric Acid (98%)98.08100 mL-
Fuming Nitric Acid (90%)63.0110 mL~0.22
Crushed Ice-500 g-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid.

  • Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 19.1 g (0.1 mol) of 3,4-dichlorobenzoic acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: In the dropping funnel, place 10 mL of fuming nitric acid. Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield 3,4-dichloro-2-nitrobenzoic acid. Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

Rationale: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, often providing high yields and purity.[1] Alternatively, reduction with metals in acidic media, such as iron in hydrochloric acid, is a classic and cost-effective method suitable for laboratory-scale synthesis. This protocol will detail the iron/HCl reduction method.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Dichloro-2-nitrobenzoic acid236.0123.6 g0.1
Iron powder55.8433.5 g0.6
Concentrated Hydrochloric Acid (37%)36.4610 mL~0.12
Ethanol46.07200 mL-
Water18.0250 mL-
Sodium Bicarbonate Solution (5%)-As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 23.6 g (0.1 mol) of 3,4-dichloro-2-nitrobenzoic acid and 200 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add 50 mL of water, followed by 33.5 g (0.6 mol) of iron powder.

  • Initiation of Reaction: Heat the mixture to reflux. Slowly add 10 mL of concentrated hydrochloric acid dropwise through the condenser. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: Continue refluxing for 2-4 hours after the addition of HCl is complete. The disappearance of the yellow color of the nitro compound and TLC analysis can be used to monitor the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with a small amount of hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in hot water and filter to remove any remaining insoluble impurities. Carefully neutralize the filtrate with a 5% sodium bicarbonate solution until precipitation of the amino acid is complete (pH ~4-5).

  • Final Product: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry in a vacuum oven.

PART 3: Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid, C-Cl bonds).

PART 4: Safety and Handling

General Precautions:

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Concentrated Acids and Bases: Concentrated sulfuric acid, nitric acid, and hydrochloric acid are highly corrosive and should be handled with extreme care.

  • Fuming Nitric Acid: Is a strong oxidizing agent and highly corrosive. Avoid inhalation of fumes.

  • Flammable Solvents: Diethyl ether, ethanol, and ethyl acetate are flammable and should be kept away from ignition sources.

  • Hydrogen Gas (if using catalytic hydrogenation): Is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use of appropriate equipment.

References

  • U.S. Patent 5,233,083A, "Process for the preparation of 2-amino-3-chlorobenzoic acid," issued August 3, 1993.
  • Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 2, p.75 (1922). [Link]
  • Chemistry LibreTexts, "Regioselectivity in Electrophilic Arom
  • U.S. Patent 3,882,171A, "Hydrogenation of nitrobenzoic acids," issued May 6, 1975.

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Application Note: High-Purity Recovery of 2-Amino-3,4-dichlorobenzoic Acid via Optimized Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-Amino-3,4-dichlorobenzoic acid (CAS: 20776-62-9) by recrystallization. The methodology is designed for researchers, chemists, and drug development professionals requiring a high-purity solid for downstream applications. We elucidate the scientific rationale behind the selection of a mixed-solvent system (Ethanol/Water) and detail a self-validating protocol that incorporates purity assessment via melting point analysis. The guide includes a step-by-step workflow, a troubleshooting matrix, and visual diagrams to ensure robust and reproducible results.

Introduction and Scientific Principles

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures. Impurities, conversely, should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor).

This compound presents a unique challenge due to its amphipathic nature, possessing a nonpolar dichlorinated aromatic ring and polar amino and carboxylic acid functional groups. This structure makes single-solvent systems suboptimal. A mixed-solvent or "binary" system is therefore employed. In this protocol, ethanol serves as the primary "good" solvent, readily dissolving the compound when heated. Deionized water is used as the "anti-solvent" or "poor" solvent; the compound is largely insoluble in it. By carefully titrating hot water into a hot ethanolic solution of the crude material, the polarity of the system is precisely adjusted to the point of supersaturation, from which slow cooling allows for the selective formation of highly ordered, pure crystals.

The rate of cooling is a critical parameter. Rapid cooling can trap impurities within the rapidly forming crystal lattice, whereas slow, controlled cooling allows for the selective deposition of the target molecule, resulting in significantly higher purity of the final product.

Compound Profile and Quantitative Data

Accurate physical data is essential for the execution and validation of the protocol. The key properties of the target compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 20776-62-9[2][3][4]
Molecular Formula C₇H₅Cl₂NO₂[2][3]
Molecular Weight 206.03 g/mol [2][3]
Appearance Off-white to light yellow solid[3]
Melting Point (Pure) 237-238 °C [2][3][4]

The melting point is the primary indicator of purity. A successful recrystallization will yield a product with a sharp melting point range that falls within the literature value. Crude, impure material will typically melt at a lower temperature and over a broader range.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification protocol.

G Crude Crude this compound Dissolve Dissolve in Minimum Hot Ethanol (95%) Crude->Dissolve Decolorize_Q Solution Colored? Dissolve->Decolorize_Q HotFilter_Q Insoluble Impurities Present? HotFilter Perform Hot Gravity Filtration HotFilter_Q->HotFilter Yes AntiSolvent Add Hot Deionized Water Dropwise to Cloud Point HotFilter_Q->AntiSolvent No HotFilter->AntiSolvent Decolorize_Q->HotFilter_Q No Decolorize Add Activated Charcoal, Boil Briefly Decolorize_Q->Decolorize Yes Decolorize->HotFilter Redissolve Add 1-2 Drops Hot Ethanol to Re-clarify AntiSolvent->Redissolve Cooling Slow Cooling to Room Temp, then Ice Bath (0-5 °C) Redissolve->Cooling Isolate Isolate Crystals via Vacuum Filtration Cooling->Isolate Wash Wash Crystals with Cold 1:1 EtOH/Water Isolate->Wash MotherLiquor Discard Mother Liquor (Contains Soluble Impurities) Isolate->MotherLiquor Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure, Crystalline Product Dry->Pure

Caption: Recrystallization workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks (2)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Ice bath

  • Spatula and weighing scale

  • Melting point apparatus

Protocol Steps:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal volume of 95% ethanol (start with 50-60 mL).

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.

  • Decolorization and Hot Filtration (Optional):

    • If the resulting solution is highly colored, remove it from the heat, add a very small amount of activated charcoal (approx. 1-2% of solute weight), and bring it back to a gentle boil for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

    • If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated stemless funnel with fluted filter paper into a second, clean Erlenmeyer flask. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Inducing Crystallization with Anti-Solvent:

    • Bring the clear, hot ethanolic solution to a gentle boil.

    • Using a Pasteur pipette or burette, add hot deionized water dropwise while swirling the flask.

    • Continue adding water until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the solution is saturated. Causality: The addition of the anti-solvent (water) reduces the overall solubility of the product, bringing the solution to its saturation point.

    • To ensure the formation of pure crystals rather than an amorphous precipitate, add 1-2 drops of hot ethanol to just redissolve the cloudiness and obtain a clear solution again.

  • Crystal Growth (Cooling):

    • Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is the most critical step for forming large, pure crystals. It allows the molecules to selectively deposit in the crystal lattice, excluding impurities which remain in the solution.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The solubility of the product is lowest at colder temperatures, ensuring maximum precipitation from the solution.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of a cold 1:1 mixture of ethanol and water. Causality: The cold solvent wash removes any residual mother liquor (containing soluble impurities) adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying:

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Purity Assessment (Self-Validation)

The primary method for validating the success of the purification is melting point analysis.

  • Procedure: Carefully pack a small amount of the dry, purified crystals into a capillary tube.

  • Analysis: Measure the melting point range using a calibrated apparatus.

  • Expected Result: The purified product should exhibit a sharp melting point within the range of 237-238 °C .[2][3][4] A melting range of 1-2 °C is indicative of high purity.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much ethanol was used.- The solution is not sufficiently saturated.- Re-heat the solution and boil off some of the solvent to increase the concentration.- Add a few more drops of the anti-solvent (water) and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.
"Oiling Out" (Liquid Separates Instead of Crystals) - The solution is too concentrated.- The rate of cooling is too fast.- Impurities have significantly depressed the melting point.- Re-heat the solution to dissolve the oil.- Add a small amount of additional hot ethanol to dilute the solution.- Ensure the flask is allowed to cool as slowly as possible (e.g., by insulating it).
Low Recovery Yield - Too much solvent was used initially.- The crystals were washed with solvent that was not cold.- Premature crystallization occurred during hot filtration.- Use the minimum amount of solvent necessary for dissolution.- Ensure the wash solvent and the solution in the Büchner funnel are thoroughly chilled.- Ensure the filtration apparatus is adequately pre-heated.

References

  • ChemBK.20776-62-9.[Link]
  • ChemBK.Benzoic acid, 2-amino-3,4-dichloro-.[Link]
  • University of California, Los Angeles (UCLA) Chemistry.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

**Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 2-Amino-3,4-dichlorobenzoic acid (CAS No. 20776-62-9), a key chemical intermediate. As a substituted aromatic carboxylic acid, its identity, purity, and stability are critical parameters for its application in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines detailed protocols for chromatographic and spectroscopic techniques, offering field-proven insights into experimental design and data interpretation. The methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Overview

This compound is an organic compound featuring a benzoic acid core substituted with an amino group and two chlorine atoms. This specific arrangement of functional groups dictates its chemical reactivity and makes it a versatile building block. The precise and accurate characterization of this molecule is paramount to ensure the quality, safety, and efficacy of downstream products. This involves not only confirming the chemical structure but also quantifying its purity and identifying any process-related or degradation impurities.

The analytical strategy herein employs a multi-faceted approach, combining a powerful separation technique (HPLC) for purity assessment with a suite of spectroscopic methods (MS, NMR, IR) for unambiguous structural elucidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20776-62-9[1][2]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.02 g/mol [1][3]
IUPAC Name This compound[1]
Appearance Solid (Form to be determined experimentally)[3]
Purity Typically available at ≥95%[4]

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and semi-volatile organic compounds. For this compound, a reversed-phase (RP-HPLC) method is optimal.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The nonpolar stationary phase (C18) effectively retains the moderately nonpolar aromatic analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The aromatic ring and conjugated system of the molecule provide a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 210-280 nm.

Protocol 2.1: RP-HPLC Method for Purity Determination

Objective: To determine the purity of this compound and quantify related impurities by area percent.

Materials:

  • HPLC system with gradient capability and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions. Integrate all peaks in the chromatogram.

Data Interpretation:

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Potential impurities would include regioisomers (e.g., 2-amino-4,5-dichlorobenzoic acid) or starting materials like other dichlorobenzoic acids[5][6]. These would typically appear as separate peaks with different retention times.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% Formic Acid in Water) D Equilibrate C18 Column with Initial Conditions B Prepare Mobile Phase B (0.1% Formic Acid in ACN) C Prepare Standard & Sample (0.5 mg/mL in 50:50 ACN/Water) E Inject Sample (10 µL) D->E F Run Gradient Elution (1.0 mL/min, 30°C) E->F G Detect at 254 nm F->G H Integrate Chromatogram G->H I Calculate Area % Purity H->I J Generate Report I->J

Caption: Workflow for RP-HPLC purity analysis of this compound.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide orthogonal data to confirm the molecular structure of the analyte.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, the presence of two chlorine atoms creates a characteristic isotopic pattern ([M], [M+2], [M+4]) that is a powerful diagnostic tool.

Protocol 3.1.1: LC-MS Analysis

  • System: Couple the HPLC system from Protocol 2.1 to a mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.

    • Negative Mode (ESI-): Expect to see the deprotonated molecule [M-H]⁻ at m/z 204/206/208. This is often the most sensitive mode for carboxylic acids.

    • Positive Mode (ESI+): Expect to see the protonated molecule [M+H]⁺ at m/z 206/208/210.

  • Data Interpretation:

    • Confirm the molecular weight from the molecular ion cluster.

    • Analyze fragmentation patterns (MS/MS). Expected fragments include the loss of water (-18 Da) and the carboxylic group (-45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most definitive technique for structural elucidation in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Protocol 3.2.1: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred as it solubilizes both the amino and carboxylic acid groups and allows for the observation of their exchangeable protons.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet at a high chemical shift (>11 ppm)[7].

    • Amino Protons (-NH₂): A broad singlet, typically between 5-7 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their specific shifts and coupling constants will confirm the 1,2,3,4-substitution pattern.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). Two carbons will be directly attached to chlorine, one to the amino group, and one to the carboxylic acid group, all showing characteristic shifts.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol 3.3.1: FTIR Analysis

  • Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or by placing a small amount of the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Table 2: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching (broad)3300 - 2500
Amino N-HSymmetric & Asymmetric Stretching3500 - 3300
Carboxylic Acid C=OStretching1700 - 1660
Aromatic C=CStretching1620 - 1450
C-NStretching1350 - 1250
C-ClStretching850 - 550

Note: These ranges are based on typical values for substituted benzoic acids and anilines[8][9].

Overall Analytical Workflow

The comprehensive characterization of this compound requires an integrated approach where the results from each technique corroborate one another, providing a complete and trustworthy analytical profile.

Characterization_Workflow cluster_input Input cluster_analysis Analytical Testing cluster_output Results & Interpretation Sample Test Sample of This compound HPLC RP-HPLC Analysis Sample->HPLC MS LC-MS Analysis Sample->MS NMR ¹H & ¹³C NMR Analysis Sample->NMR IR FTIR Analysis Sample->IR Purity Purity & Impurity Profile HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight Structure Structural Elucidation NMR->Structure FuncGroup Functional Group ID IR->FuncGroup Report Certificate of Analysis Purity->Report MolWeight->Report Structure->Report FuncGroup->Report

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Amino-3,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of 2-Amino-3,4-dichlorobenzoic acid purity. As a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals, ensuring the purity of this compound is paramount for final product quality and safety.[1][2] The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent separation and resolution from potential impurities. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.[3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals for the reliable purity assessment of this compound.

Introduction and Scientific Rationale

This compound is a substituted aromatic carboxylic acid containing both an amino and a carboxyl functional group, making it a versatile chemical building block.[4] The presence of impurities, such as regioisomers, starting materials, or degradation products, can significantly impact the yield, purity, and safety profile of subsequent synthetic products. Therefore, a reliable analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[5][6] The chosen methodology is Reversed-Phase HPLC (RP-HPLC), which is ideally suited for the separation of moderately polar aromatic compounds.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides effective retention for the aromatic ring of the analyte through hydrophobic interactions.[7]

  • Mobile Phase: A key challenge in the chromatography of ionizable compounds like carboxylic acids is achieving consistent retention and symmetrical peak shape. The carboxyl group's ionization must be controlled. By acidifying the mobile phase with phosphoric acid to a pH well below the analyte's pKa, the carboxyl group remains in its protonated, non-ionized form (-COOH). This suppression of ionization minimizes peak tailing and enhances retention on the non-polar C18 stationary phase.[8][9][10] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for aromatic compounds.

  • Detection: The conjugated π-system of the benzene ring in this compound results in strong ultraviolet (UV) absorbance. A UV detector set at a suitable wavelength provides the required sensitivity and specificity for accurate quantification.

Materials and Methods

Equipment and Reagents
  • HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • pH Meter: Calibrated.

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • HPLC Grade Reagents: Acetonitrile (ACN), Orthophosphoric Acid (85%), and purified water (18.2 MΩ·cm).

Chromatographic Conditions

The operational parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters µBondapak, Agilent Zorbax)[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC grade water. Filter and degas.

  • Diluent: Mobile Phase (Acetonitrile:Water, 45:55 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][11]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_tests Phase 2: Core Validation Tests (ICH Q2) cluster_report Phase 3: Finalization Protocol Define Validation Protocol & Acceptance Criteria SST System Suitability Test (SST) Protocol->SST Initial Check Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Report Generate Validation Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: Logical workflow for HPLC method validation per ICH guidelines.

System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the Working Standard Solution (50 µg/mL) five times. Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[6][12] Procedure:

  • Inject the diluent to check for baseline interference.

  • Analyze known related substances and potential impurities to demonstrate separation from the main analyte peak.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure peak purity and separation of degradation products.

Linearity

Purpose: To establish a linear relationship between analyte concentration and detector response over a specified range. Procedure: Prepare a series of at least five concentrations of this compound from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[6] Procedure: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12]

Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Procedure: Determine the LOQ based on the signal-to-noise ratio (S/N) method (typically S/N ≥ 10) or by establishing the concentration at which the %RSD for precision is within acceptable limits.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small variations to the method parameters one at a time and assess the impact on system suitability.

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic component) Acceptance Criteria: System suitability parameters must still be met under all varied conditions.

Step-by-Step Analytical Protocol

Protocol_Flowchart Start Start Analysis Prep Prepare Mobile Phase, Diluent, Standards, and Samples Start->Prep Equilibrate Equilibrate HPLC System with Mobile Phase until Baseline is Stable Prep->Equilibrate SST_Check Perform System Suitability Test (SST) (5 injections of Working Standard) Equilibrate->SST_Check SST_Pass Does SST Pass? SST_Check->SST_Pass SST_Pass->Equilibrate No, Re-equilibrate or Troubleshoot Analysis Inject Blank (Diluent), followed by Standard and Sample Solutions SST_Pass->Analysis Yes Integrate Integrate Chromatograms and Record Peak Areas Analysis->Integrate Calculate Calculate Purity using the Formula: % Purity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100 Integrate->Calculate Report Report Final Results Calculate->Report

Caption: Step-by-step workflow for routine sample analysis.

  • Preparation: Prepare all solutions (Mobile Phase, Diluent, Standards, Samples) as described in Section 2.3.

  • System Equilibration: Set up the HPLC system according to the conditions in Table 1. Purge the pump and allow the mobile phase to circulate through the system for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of the Working Standard Solution (50 µg/mL). Verify that all system suitability criteria outlined in Section 3.1 are met. Do not proceed if the system fails.

  • Chromatographic Run: Once system suitability is confirmed, inject the diluent once to ensure a clean baseline. Then, inject the Working Standard Solution followed by the sample solutions in duplicate. A bracketing standard is recommended for long sequences.

  • Data Processing: Integrate the peak areas for the this compound peak in all chromatograms.

  • Calculation: Calculate the purity of the sample using the external standard method:

    % Purity = (AreaSample / AreaStandard) × (ConcentrationStandard / ConcentrationSample) × PurityStandard

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of purity of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control environment, providing a reliable tool for ensuring the quality of this important chemical intermediate. The comprehensive validation according to ICH guidelines ensures regulatory compliance and trustworthiness of the analytical data generated.[5]

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvBO9Dawfzq6XPaldEQjoyY0FtbIEVHJ2imWt6jAPhsLhmeLuEYJpUVYVlvxq8YVSmdfRO89p8jY9rZfoZiybFgPDf72R8hG9JawJTArkDUYJZPOTPODemtQ8kqHoWv6G7E7LH2ujPhRaMuliG1t3hI42vTJoiRKUSEjXg1w2iXYT1N1jqkWhATmFCNwIE8U1evBHi7P3hrZIpwVZMtwYCjA84IkqiIGo=
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Application Notes and Protocols: Strategic Incorporation of 2-Amino-3,4-dichlorobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-natural, sterically hindered amino acids into peptide chains is a cornerstone of modern peptidomimetic design and drug development. 2-Amino-3,4-dichlorobenzoic acid, a rigid anthranilic acid derivative, presents unique opportunities for inducing specific secondary structures, such as β-turns, and enhancing proteolytic stability. However, its successful integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is non-trivial due to significant steric hindrance and altered electronics imparted by the dichloro substitution. This guide provides a comprehensive overview, field-tested protocols, and expert rationale for the efficient and reliable use of this compound in Fmoc-based SPPS workflows, aimed at researchers, chemists, and professionals in peptide science and drug discovery.

Introduction: The Rationale for Using this compound

This compound is a synthetic amino acid analog valued for the specific structural and physiological properties it imparts to peptides. Its utility stems from several key features:

  • Conformational Rigidity: The substituted benzene ring is a rigid scaffold. When incorporated into a flexible peptide backbone, it can act as a potent turn-inducing element, forcing the peptide to adopt well-defined secondary structures. This is critical for mimicking the bioactive conformation of natural peptides or proteins[1].

  • Enhanced Proteolytic Stability: The presence of a non-natural, D- or L-configuration-lacking backbone element significantly increases resistance to enzymatic degradation by proteases, a crucial factor for improving the in-vivo half-life of peptide therapeutics[1].

  • Modulation of Bioactivity: The electron-withdrawing nature of the two chlorine atoms can influence hydrogen bonding capabilities and overall electronic properties of the peptide, potentially altering its binding affinity and specificity for biological targets.

  • Synthetic Challenge: The primary challenge in its use lies in the steric hindrance around the amine group, which is ortho to a chlorine atom and adjacent to the bulky carboxyl group. This makes the standard formation of the amide bond difficult, requiring optimized coupling strategies to achieve high yields[2][3].

This document will guide the user through overcoming these synthetic hurdles to harness the full potential of this valuable building block.

Pre-Synthesis Considerations & Material Preparation

Success in SPPS begins with high-quality starting materials and a well-defined strategy. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is the most common and recommended strategy for this application due to its milder reaction conditions compared to Boc/Bzl chemistry[4].

The Building Block: Fmoc-2-Amino-3,4-dichlorobenzoic acid

It is assumed that the synthesis begins with the N-α-Fmoc protected version of the amino acid. This can be synthesized from this compound and Fmoc-OSu or sourced commercially. The quality of this building block is paramount; ensure high purity (>98%) as determined by HPLC and NMR to prevent the introduction of impurities in the final peptide.

Resin Selection

The choice of solid support depends on the desired C-terminal functionality of the final peptide.

  • For C-terminal Carboxylic Acids: Use 2-chlorotrityl chloride (2-CTC) resin. Its high acid lability allows for the cleavage of the peptide while keeping acid-labile side-chain protecting groups intact if needed[5].

  • For C-terminal Amides: Use a Rink Amide resin (e.g., Rink Amide AM or MBHA). These resins yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA)[6].

The loading capacity of the resin should be chosen carefully; a lower loading (e.g., 0.3–0.6 mmol/g) is often beneficial for synthesizing longer or more complex peptides, as it can mitigate on-resin aggregation[7].

Core Synthesis Protocol: The Coupling Reaction

The central challenge is the efficient coupling of the sterically hindered Fmoc-2-Amino-3,4-dichlorobenzoic acid. Standard coupling conditions are often insufficient and lead to low yields or failed sequences.

General SPPS Workflow

The following diagram outlines the standard Fmoc-SPPS cycle, highlighting the critical coupling step for the specialized amino acid.

SPPS_Workflow cluster_caption Start Start: Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash (Multiple Cycles) Deprotection->Wash1 Coupling Critical Step: Specialized Coupling of Fmoc-AA-OH* Wash1->Coupling Wash2 DMF Wash (Multiple Cycles) Coupling->Wash2 Check Coupling Completion Check (e.g., Kaiser Test) Wash2->Check Check->Coupling Positive (Incomplete) Recouple Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Complete) Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final Cycle Completed End Purified Peptide Cleavage->End caption_node *Fmoc-AA-OH refers to Fmoc-2-Amino-3,4-dichlorobenzoic acid.

Figure 1: SPPS workflow for incorporating hindered amino acids.
Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: Place the peptide-resin (with the N-terminal Fmoc group removed) in a suitable reaction vessel. The resin should be swollen in Dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-2-Amino-3,4-dichlorobenzoic acid (0.4 mmol, 4 eq.), an aminium/uronium-based coupling agent (e.g., HCTU, 0.38 mmol, 3.8 eq.), and an additive like Oxyma Pure (0.4 mmol, 4 eq.) in DMF (~2 mL).

    • Causality: Using a 4-fold excess of the amino acid and a potent activating agent like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is crucial. HCTU forms a highly reactive activated ester intermediate that can overcome the poor nucleophilicity of the resin-bound amine and the steric bulk of the incoming amino acid[8].

  • Activation: Add a base, N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated mixture to the resin. Agitate the reaction at room temperature.

    • Expert Insight: For this specific amino acid, a standard 1-2 hour coupling time may be insufficient. It is highly recommended to perform a double coupling . After the initial 2-hour coupling, drain the vessel, wash with DMF, and repeat steps 2-4 with a fresh activation mixture for another 2 hours.

  • Microwave-Assisted Coupling (Recommended): For maximum efficiency, utilize a microwave peptide synthesizer. Microwave energy can dramatically accelerate the coupling of hindered amino acids by providing rapid, localized heating, often driving difficult couplings to completion in minutes instead of hours[2].

    • A typical microwave protocol would be a 5-15 minute reaction time at 75-90°C.

  • Monitoring: After coupling, wash the resin with DMF and perform a qualitative test (e.g., Kaiser test) to check for free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), a third coupling may be necessary.

  • Capping (Optional but Recommended): If the coupling remains incomplete after repeated attempts, it is wise to cap the unreacted free amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

Table 1: Recommended Coupling Conditions for Fmoc-2-Amino-3,4-dichlorobenzoic acid
ParameterStandard ConditionRecommended for Hindered AARationale
Amino Acid Excess 3-5 eq.4-6 eq.Drives the reaction equilibrium towards product formation.
Coupling Reagent HBTU, DIC/HOBtHCTU, COMU, or PyAOP These reagents form more reactive intermediates, essential for overcoming steric hindrance[3].
Base DIPEA (2x AA eq.)DIPEA (2x AA eq.)Neutralizes the protonated amine and facilitates the reaction.
Reaction Time 30-120 min2 x 120 min (Double Coupling) Ensures maximum reaction completion for a slow coupling step.
Temperature Room TemperatureRoom Temp or Microwave (75-90°C) Microwave energy significantly accelerates slow reactions, improving yields and reducing reaction times[2].

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail.

Cleavage Cocktail

The composition of the cleavage cocktail depends on the amino acids present in your sequence. Scavengers are added to trap the reactive carbocations generated from the cleavage of tBu-based protecting groups, preventing side reactions with sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys)[9].

Table 2: Standard TFA-Based Cleavage Cocktails
Cocktail NameComposition (v/v/w)Target Residues / Use Case
Reagent R TFA / TIS / H₂O (95:2.5:2.5)Standard peptides without sensitive residues. TIS (Triisopropylsilane) is a general carbocation scavenger.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides containing multiple Arg, Trp, Met, or Cys residues. Offers robust scavenging.
TFA/TIS/DODT TFA / TIS / H₂O / DODT (92.5:2.5:2.5:2.5)Peptides containing Trp. Dodecanethiol (DODT) is an effective scavenger for preventing tryptophan modification[10].
Cleavage Protocol
  • Preparation: Transfer the dry peptide-resin to a cleavage vessel.

  • Cleavage: Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Precipitation: Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

Post-Synthesis Workflow

Post_Synthesis_Workflow Cleavage Crude Peptide in TFA Solution Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification by Preparative RP-HPLC Precipitation->Purification Analysis Analysis of Fractions (Analytical LC-MS) Purification->Analysis Analysis->Purification Impure Pooling Pool Pure Fractions Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Final Pure Peptide Powder Lyophilization->FinalProduct

Figure 2: Standard workflow for peptide purification and analysis.
Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water is used, with an ion-pairing agent like 0.1% TFA.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

Analysis and Quality Control

The purity of the collected fractions and the identity of the final product must be confirmed.

  • Analytical RP-HPLC: Used to determine the purity of the final product. A sharp, single peak is desired.[12]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide. Techniques like ESI-MS or MALDI-TOF are commonly used to verify that the observed mass matches the calculated theoretical mass of the peptide containing the this compound residue.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity / Multiple Peaks in HPLC Incomplete coupling of the hindered amino acid leading to deletion sequences.Use a double coupling protocol, increase reagent excess, and/or use microwave-assisted synthesis. Implement a capping step after the hindered coupling.
Side reactions during cleavage.Ensure the correct scavenger cocktail is used for your sequence. Minimize cleavage time to the recommended 2-4 hours.
No or Low Yield of Desired Product Failed coupling of the hindered amino acid.Verify the quality of the Fmoc-amino acid. Use a more potent coupling reagent (HCTU, COMU). Confirm Fmoc deprotection was complete before the coupling step.
Mass Spectrum Shows M+18 Incomplete dehydration during cyclization if the peptide is designed for it.Not applicable for linear peptides. For cyclization, optimize conditions.
Mass Spectrum Shows Deletion of the Hindered AA Incomplete coupling and effective capping.Re-evaluate coupling efficiency. A small amount of deletion may be unavoidable; optimize purification to isolate the correct product.

References

  • International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • BioPharmaSpec. (2024, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • ResearchGate. (2007, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Subiros-Funosas, R., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Pennington, M. W. (1994, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Biondi, L., & Coin, I. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Lee, Y. S., et al. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC.
  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.

Sources

Application Notes & Protocols: 2-Amino-3,4-dichlorobenzoic Acid as a Conformationally-Constraining Element in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The field of drug discovery continually seeks to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a robust strategy to address these challenges.[1][2] A key approach in peptidomimetic design is the incorporation of non-natural amino acids (nnAAs) to enhance stability, modulate biological activity, and introduce novel functionalities.[1][3] This guide focuses on 2-amino-3,4-dichlorobenzoic acid, a halogenated anthranilic acid derivative, as a powerful tool for inducing conformational rigidity in peptide backbones.

Anthranilic acid and its analogues are privileged pharmacophores in medicinal chemistry.[4][5] When incorporated into a peptide chain, their rigid aromatic structure can induce specific secondary structures, such as β-turns.[6][7][8] The addition of dichloro-substituents to the phenyl ring further amplifies this effect through steric and electronic influences, providing a predictable method for constraining peptide conformation. This conformational restriction can lock a peptide into its bioactive form, enhancing binding affinity to its target and increasing resistance to proteolytic degradation.[6][8]

This document provides a comprehensive overview of the rationale for using this compound and detailed protocols for its incorporation into peptide sequences via manual Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[3][9]

Properties and Rationale for Use

This compound is a non-natural, aromatic β-amino acid. Its utility in peptidomimetics stems from a unique combination of structural features.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [10]
CAS Number 20776-62-9 [10]
Molecular Formula C₇H₅Cl₂NO₂ [10][11]
Molecular Weight 206.026 g/mol [11]
Appearance Solid powder
Boiling Point 356.2±42.0 °C at 760 mmHg [11]

| Density | 1.6±0.1 g/cm³ |[11] |

Scientific Rationale: The Causality Behind Its Use
  • Conformational Rigidity: The primary advantage of incorporating anthranilic acid derivatives is the introduction of a rigid scaffold.[7][8] Unlike flexible aliphatic amino acids, the planar phenyl ring restricts bond rotation, forcing the peptide backbone to adopt a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[7]

  • Induction of β-Turns: The structure of this compound is ideal for nucleating β-turn structures, which are critical for many protein-protein interactions.[6][12] By replacing a dipeptide segment with this single nnAA, researchers can engineer peptides that mimic the bioactive turns of larger proteins.

  • Enhanced Proteolytic Stability: The presence of a non-natural residue in the peptide backbone disrupts the recognition sites for common proteases, thereby increasing the peptide's in vivo half-life.[1][6]

  • Modulation of Physicochemical Properties: The two chlorine atoms are strong electron-withdrawing groups. Their presence on the aromatic ring alters the electronic distribution and lipophilicity of the peptide, which can be leveraged to improve cell permeability or modulate binding interactions. Halogenated compounds have proven to be a valuable platform for developing novel antagonists for therapeutic targets like the androgen receptor.[13][14]

Synthesis Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for incorporating this compound is the Fmoc/tBu strategy in SPPS.[9][15] The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.[3]

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next AA (nnAA or Natural AA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Sequence Complete Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Characterization Characterize (Mass Spec) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents

Table 2: Recommended Reagents and Solvents for SPPS

Reagent/Solvent Purpose Grade
Rink Amide Resin Solid support for C-terminal amides Synthesis Grade
N,N-Dimethylformamide (DMF) Primary solvent Peptide Synthesis Grade
Dichloromethane (DCM) Washing solvent ACS Grade
Piperidine Fmoc deprotection agent Reagent Grade
Fmoc-protected Amino Acids Standard building blocks Synthesis Grade
Fmoc-2-amino-3,4-dichlorobenzoic acid Non-natural amino acid Synthesis Grade
HBTU/HOBt or HATU Coupling (activating) reagents Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA) Activation base Peptide Synthesis Grade
Trifluoroacetic Acid (TFA) Cleavage reagent Reagent Grade
Triisopropylsilane (TIS) Scavenger Reagent Grade

| Diethyl Ether (cold) | Peptide precipitation | ACS Grade |

Protocol 1: Resin Preparation and Swelling
  • Place the Rink Amide resin (0.1 mmol) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) to cover the resin.[9]

  • Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) for at least 30 minutes to ensure complete swelling of the resin beads.[9][15]

  • Drain the DMF through the frit.

Protocol 2: Iterative Coupling Cycle

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the swollen resin.[15] b. Agitate the mixture for 5-10 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating this compound): a. In a separate vial, dissolve Fmoc-2-amino-3,4-dichlorobenzoic acid (3 eq., 0.3 mmol) and an activating agent like HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL). b. Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin.[3] d. Agitate the reaction for 1-2 hours at room temperature. e. Scientist's Note (Causality): this compound is sterically hindered due to the ortho- and meta-chloro substituents. This can slow down the coupling reaction.[3][15] Using a potent activating reagent like HATU is recommended over standard reagents like HBTU. Extended coupling times or a second coupling (double coupling) may be necessary to achieve a high yield.

  • Monitoring the Coupling Reaction (Self-Validation): a. After the coupling time, take a small sample of resin beads (1-2 mg), wash them thoroughly with DMF and DCM, and dry them. b. Perform a qualitative Kaiser (ninhydrin) test.[3] c. Interpretation:

    • Yellow/Colorless beads: Complete coupling (no free primary amines). Proceed to the next deprotection step.
    • Blue/Purple beads: Incomplete coupling. A second coupling is required. Repeat step 4.2.2.
  • Washing: a. After a successful coupling, drain the reaction solution. b. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Peptide Precipitation
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3x) and dry it under a vacuum for 1 hour.

  • Prepare a cleavage cocktail. For most peptides, a standard cocktail is sufficient: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Scientist's Note (Causality): TIS is a scavenger used to trap reactive cations generated during the cleavage of side-chain protecting groups, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 2-4 hours.[3]

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.[15]

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether (-20°C).[3] A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.

  • Dry the crude peptide pellet under a vacuum.

Protocol 4: Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions corresponding to the main product peak.

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Structural Impact of Incorporation

The inclusion of this compound imposes a significant conformational constraint, acting as a molecular "staple" that rigidifies the peptide backbone.

Caption: Impact of this compound on peptide conformation.

Conclusion and Future Outlook

This compound is a highly effective non-natural amino acid for introducing conformational constraints into peptidomimetics. Its rigid, halogenated structure serves to pre-organize the peptide backbone, enhance proteolytic stability, and modulate physicochemical properties. The SPPS protocols detailed herein provide a reliable framework for researchers to incorporate this valuable building block into their peptide designs. While its application requires careful consideration of coupling conditions due to steric hindrance, the benefits for rational drug design are significant.[3][15] Future applications may include its use in developing novel protease inhibitors, stabilizing helical peptides, and designing new scaffolds for targeting protein-protein interactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Chemsrc.com. (2025). 2-amino-3,4-dichloro-benzoic acid Price.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
  • Roell, D., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70. [Link]
  • ResearchGate. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists | Request PDF. [Link]
  • ResearchGate. (2025). Exploring tunable characteristics of anthranilic acid in peptide-based nanostructures. [Link]
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
  • Kumar, V., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [Link]
  • Ali, S., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]
  • Xin, D., & Burgess, K. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry, 14(23), 5292-5299. [Link]
  • Wang, Y., & Liu, K. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”.
  • D'Souza, C., & Pingle, S. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

Sources

Application Notes and Protocols: A Guide to the Incorporation of 2-Amino-3,4-dichlorobenzoic Acid for the Induction of Peptide Secondary Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides offer a vast chemical space for therapeutic development, capable of highly specific interactions with biological targets.[1][2] However, their inherent flexibility in solution often leads to a significant entropic penalty upon binding to a target, which can decrease binding affinity and potency.[2][3][4] Furthermore, this conformational ambiguity makes them susceptible to proteolytic degradation, limiting their in vivo stability.[5] A key strategy to overcome these limitations is the introduction of conformational constraints, which "lock" the peptide into a bioactive conformation.[3][4] This pre-organization enhances binding affinity, specificity, and metabolic stability, making constrained peptides highly attractive candidates for drug discovery.[2][3][4]

This guide focuses on the use of 2-amino-3,4-dichlorobenzoic acid, a non-natural aromatic β-amino acid, as a powerful tool for inducing specific secondary structures in peptides. Its rigid aromatic scaffold and the electronic effects of the chlorine substituents can effectively force a peptide backbone into well-defined turns and bends, mimicking the secondary structures often found at the heart of protein-protein interactions.[5][6]

Mechanism of Conformational Constraint: The Role of this compound

The incorporation of this compound into a peptide chain introduces a rigid planar segment. The steric bulk and the electronic nature of the dichloro-substituted benzene ring restrict the rotational freedom of the adjacent peptide bonds. This constraint is primarily due to the steric hindrance imposed by the chlorine atoms and the inherent rigidity of the aromatic ring system. This forces the peptide to adopt a specific, predictable turn structure, often a β-turn or γ-turn, in the immediate vicinity of the modified amino acid.[5][6]

The chlorine atoms also play a crucial role in modulating the electronic properties of the aromatic ring and influencing non-covalent interactions within the peptide. These halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can further stabilize the induced secondary structure.

G cluster_0 Peptide Backbone cluster_1 Structural Induction Linear Peptide Linear Peptide This compound This compound Linear Peptide->this compound Incorporation Constrained Peptide Constrained Peptide This compound->Constrained Peptide Induces Rigid Aromatic Ring Rigid Aromatic Ring This compound->Rigid Aromatic Ring Steric Hindrance Steric Hindrance This compound->Steric Hindrance Halogen Bonding Halogen Bonding This compound->Halogen Bonding Defined Secondary Structure Defined Secondary Structure Rigid Aromatic Ring->Defined Secondary Structure Forces Turn Steric Hindrance->Defined Secondary Structure Restricts Rotation Halogen Bonding->Defined Secondary Structure Stabilizes

Mechanism of this compound in inducing peptide secondary structures.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a model hexapeptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-2-amino-3,4-dichlorobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using Fmoc-2-amino-3,4-dichlorobenzoic acid. Due to potential steric hindrance, a longer coupling time (4-6 hours) or a double coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

G start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Amino Acid Coupling (DIC/Oxyma) deprotection->coupling incorporation Incorporate this compound coupling->incorporation elongation Repeat Deprotection & Coupling incorporation->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin (TFA) final_deprotection->cleavage purification HPLC Purification cleavage->purification end End: Characterized Peptide purification->end

Workflow for Solid-Phase Peptide Synthesis (SPPS) with this compound.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[7][8]

Materials:

  • Purified peptide

  • Phosphate buffer (10 mM, pH 7.4)

  • Trifluoroethanol (TFE)

  • Quartz cuvette (1 mm path length)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in phosphate buffer at a concentration of 1 mg/mL.

    • Determine the precise concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues.

    • Prepare samples for analysis by diluting the stock solution to a final concentration of 50-100 µM in:

      • Phosphate buffer

      • Phosphate buffer with varying concentrations of TFE (e.g., 10%, 30%, 50% v/v) to promote secondary structure formation.

  • Instrument Setup:

    • Set the instrument to scan from 190 nm to 260 nm.

    • Use a bandwidth of 1 nm and a scanning speed of 50 nm/min.

    • Accumulate at least three scans for each sample.

  • Data Acquisition:

    • Record a baseline spectrum using the respective buffer/solvent mixture.

    • Record the CD spectrum for each peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

Data Interpretation and Expected Results

The CD spectra of peptides containing this compound are expected to show distinct features indicative of a well-defined secondary structure, even in aqueous buffer. In contrast, a flexible, linear control peptide would likely exhibit a random coil spectrum.

Secondary StructureCharacteristic CD Minima/Maxima
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm.
β-Sheet Negative band at ~218 nm, positive band at ~195 nm.
β-Turn Varies depending on the turn type, but often shows a weak negative band around 220-230 nm and a strong positive band around 200-205 nm.
Random Coil Strong negative band around 198 nm.

The presence of this compound is hypothesized to induce a β-turn-like structure. Therefore, a spectrum with features distinct from a random coil, and potentially resembling a β-turn or having contributions from a turn structure, would be indicative of successful conformational constraint.

Applications in Drug Development

The ability to rationally design and synthesize peptides with predictable secondary structures opens up numerous avenues in drug development and research.[4][9]

  • Targeting Protein-Protein Interactions (PPIs): Many PPIs are mediated by secondary structures like β-turns. Peptides constrained by this compound can mimic these motifs and act as potent and specific inhibitors of PPIs, which are often considered "undruggable" by small molecules.[3]

  • Enhanced Biological Activity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity and potency.[3][4]

  • Improved Pharmacokinetic Properties: The constrained conformation can sterically hinder the approach of proteases, leading to increased stability in biological fluids and a longer in vivo half-life.[5]

  • Development of Peptidomimetics: These constrained peptides can serve as valuable templates for the design of small-molecule peptidomimetics with improved oral bioavailability and drug-like properties.[10][11]

Conclusion

The incorporation of this compound represents a robust strategy for inducing and stabilizing secondary structures in peptides. This approach provides a powerful tool for medicinal chemists and drug developers to create peptides with enhanced therapeutic potential. The protocols and guidelines presented here offer a starting point for researchers to explore the utility of this and other halogenated anthranilic acid derivatives in their own research endeavors.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Constrained Peptides in Drug Discovery and Development. ResearchGate.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. PubMed.
  • The synthetic elicitor 3,5-dichloroanthranilic acid induces NPR1-dependent and NPR1-independent mechanisms of disease resistance in Arabidopsis. PubMed.
  • Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate.
  • Analysis. American Peptide Society.
  • Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. PubMed Central.
  • Claudin peptidomimetics modulate tissue barriers for enhanced drug delivery. PubMed.
  • Chemistry of peptide synthesis. Taylor & Francis.
  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Springer.
  • Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Royal Society of Chemistry.
  • Peptidomimetics Based On Dehydroepiandrosterone Scaffold: Synthesis, Antiproliferation Activity, Structure-Activity Relationship, and Mechanisms. PubMed.
  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. ResearchGate.
  • Peptidomimetic. Wikipedia.
  • Fluorescence Spectroscopy in Peptide and Protein Analysis. CMB-UNITO.
  • Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era. PubMed Central.
  • 26.8: Peptide Synthesis. Chemistry LibreTexts.
  • Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. ResearchGate.
  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. National Institutes of Health.
  • Proteins, Peptides, and Amino Acids. ScienceDirect.
  • The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. PubMed.

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Application Notes & Protocols: The Strategic Use of 2-Amino-3,4-dichlorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Dichlorinated Anthranilic Acid Scaffold

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of success. 2-Amino-3,4-dichlorobenzoic acid is a substituted anthranilic acid derivative that presents a unique and valuable combination of functional groups: a nucleophilic amine, a carboxylic acid for amide coupling, and a dichlorinated aromatic ring. This specific arrangement provides medicinal chemists with a versatile building block for constructing complex molecular architectures with potent and selective biological activity. The chlorine substituents are particularly noteworthy; they modulate the electronic properties and lipophilicity of the scaffold, which can significantly enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] This guide explores the strategic application of this scaffold, focusing on its role in the development of kinase inhibitors and other therapeutic agents, complete with detailed protocols for its synthetic utilization.

Core Application I: A Privileged Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important targets in modern drug development.[2] The 4-anilinoquinazoline core is a well-established pharmacophore found in numerous approved kinase inhibitors.[3] While not a direct precursor, the synthesis of these potent drugs relies on building blocks structurally analogous to this compound, demonstrating the profound utility of the chloro-aniline moiety in this domain.

Case Study: The Synthesis of Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC).[4] A pivotal component in many of its synthesis routes is 3-chloro-4-fluoroaniline .[4] The logic of using this specific building block is rooted in its ability to form key interactions within the ATP-binding pocket of the EGFR kinase domain. The chloro- and fluoro-substituents contribute to the overall binding affinity and selectivity profile of the final drug molecule.

The various synthetic routes developed for Gefitinib highlight the importance of optimizing the coupling of this key aniline intermediate. Early syntheses involved multiple protection and deprotection steps, resulting in low overall yields.[3][4][5] More advanced, convergent approaches have since been developed to improve efficiency and scalability, but the core reaction remains the nucleophilic aromatic substitution of a chlorinated quinazoline with the chloro-fluoroaniline derivative.[6] This industrial-scale application underscores the value of halogenated aminobenzoic acid analogs as indispensable components in the synthesis of targeted cancer therapeutics.

The general workflow for synthesizing a kinase inhibitor using such a scaffold can be visualized as follows:

G cluster_0 Scaffold Preparation cluster_1 Key Coupling Reaction cluster_2 Lead Optimization cluster_3 Final API Scaffold This compound (or analog like 3-chloro-4-fluoroaniline) Coupling Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or SNAr) Scaffold->Coupling Core Heterocyclic Core Synthesis (e.g., Quinazoline) Core->Coupling Modification Side Chain Modification (e.g., Etherification for Solubility) Coupling->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification API Active Pharmaceutical Ingredient (e.g., Gefitinib) Purification->API

Sources

Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Amino-3,4-dichlorobenzoic acid is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, combined with the electronic influence and positional information provided by the two chlorine atoms, makes it a strategic precursor for complex molecules. The chloro-substituents not only modify the electronic properties of the aromatic ring, influencing reaction regioselectivity, but also offer synthetic handles for further functionalization through cross-coupling reactions. This guide provides detailed protocols and mechanistic insights for the synthesis of two key classes of pharmacologically relevant heterocycles—quinazolinones and acridones—using this compound as the foundational building block. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Part 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous approved drugs and biologically active molecules. The general strategy for their synthesis from anthranilic acid derivatives involves a two-step sequence: formation of a benzoxazinone intermediate followed by condensation with an amine.[1] This established methodology is readily adaptable for this compound to create a diverse library of 6,7-dichloro-substituted quinazolinones.

General Synthetic Strategy & Rationale

The synthesis begins with the acylation of the amino group of this compound using an acyl chloride. This reaction forms an N-acyl intermediate which spontaneously undergoes intramolecular cyclization via nucleophilic attack of the carboxylic acid's hydroxyl group onto the newly formed amide's carbonyl carbon, eliminating water to yield a stable 4H-3,1-benzoxazin-4-one. This intermediate is an excellent electrophile. Subsequent reaction with a primary amine leads to a ring-opening and re-closing cascade. The amine attacks the ester-like carbonyl carbon of the benzoxazinone, opening the ring to form an amide intermediate. This is followed by an intramolecular cyclization where the newly introduced nitrogen attacks the other amide carbonyl, eliminating a molecule of water to furnish the thermodynamically stable quinazolin-4(3H)-one core.[1]

Workflow for Quinazolinone Synthesis

Quinazolinone Synthesis Workflow start This compound step1 Protocol 1: Acylation & Cyclization to Benzoxazinone start->step1 R¹COCl, Pyridine intermediate 6,7-Dichloro-2-substituted- 4H-3,1-benzoxazin-4-one step1->intermediate step2 Protocol 2: Condensation with Primary Amine intermediate->step2 R²NH₂, Pyridine or DMF product 6,7-Dichloro-2,3-disubstituted- quinazolin-4(3H)-one step2->product

Caption: General workflow for the two-step synthesis of quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dichloro-2-substituted-4H-3,1-benzoxazin-4-ones

This protocol details the formation of the key benzoxazinone intermediate. Pyridine acts as both the solvent and a base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards the product.

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (10.0 g, 48.5 mmol, 1.0 equiv.) in anhydrous pyridine (100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the desired acyl chloride (R¹COCl, 53.4 mmol, 1.1 equiv.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL) to remove pyridine hydrochloride.

  • Purification: Dry the crude product under vacuum. The resulting 6,7-dichloro-2-substituted-4H-3,1-benzoxazin-4-one is often pure enough for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Synthesis of 6,7-Dichloro-2,3-disubstituted-quinazolin-4(3H)-ones

This protocol describes the conversion of the benzoxazinone intermediate into the final quinazolinone product.

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 6,7-dichloro-2-substituted-4H-3,1-benzoxazin-4-one (10.0 mmol, 1.0 equiv.) obtained from Protocol 1 in anhydrous pyridine or DMF (30 mL).

  • Reagent Addition: Add the desired primary amine (R²NH₂, 11.0 mmol, 1.1 equiv.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the benzoxazinone intermediate.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol, acetic acid, or by column chromatography on silica gel.

Reactant (R¹COCl) **Reactant (R²NH₂) **Typical Solvent Approx. Yield Product Class
Acetyl ChlorideAnilinePyridine75-85%2-Methyl-3-phenyl-quinazolinone
Benzoyl ChlorideBenzylamineDMF80-90%2-Phenyl-3-benzyl-quinazolinone
Cyclopropanecarbonyl chloride4-FluoroanilinePyridine70-80%2-Cyclopropyl-3-(4-fluorophenyl)-quinazolinone
4-Methoxybenzoyl chlorideMethylamineDMF85-95%2-(4-Methoxyphenyl)-3-methyl-quinazolinone

Part 2: Synthesis of Dichloro-Substituted Acridone Derivatives

Acridone alkaloids are a significant family of natural products and synthetic compounds that exhibit a wide array of biological activities, including notable antitumor and antiviral properties.[2] The construction of the acridone core from this compound is classically achieved through an initial intermolecular C-N bond formation via an Ullmann condensation, followed by an intramolecular cyclization.

General Synthetic Strategy & Rationale

The synthesis commences with a copper-catalyzed Ullmann condensation between this compound and an aryl halide (e.g., iodobenzene).[3][4] This reaction forms an N-arylated anthranilic acid derivative. The mechanism involves the formation of an organocopper intermediate which then couples with the amine.[5][6] The subsequent and critical step is the intramolecular cyclization of the N-arylanthranilic acid to form the tricyclic acridone skeleton. This is typically an acid-catalyzed reaction, proceeding via an electrophilic acylation mechanism where the carboxylic acid is activated (e.g., by polyphosphoric acid or sulfuric acid) and attacks the adjacent aromatic ring to close the central ring of the acridone.[4]

Workflow for Acridone Synthesis

Acridone Synthesis Workflow start This compound step1 Protocol 3: Ullmann Condensation start->step1 Aryl-I, CuI, K₂CO₃ intermediate N-Aryl-2-amino- 3,4-dichlorobenzoic Acid step1->intermediate step2 Protocol 4: Intramolecular Acid-Catalyzed Cyclization intermediate->step2 PPA or conc. H₂SO₄, Heat product Dichloro-substituted Acridone step2->product

Caption: General workflow for acridone synthesis via Ullmann condensation and cyclization.

Experimental Protocols

Protocol 3: Synthesis of N-Aryl-2-amino-3,4-dichlorobenzoic Acids

This protocol describes the copper-catalyzed C-N cross-coupling reaction. Anhydrous potassium carbonate is used as the base, and a high-boiling polar solvent like DMF is typically required for Ullmann-type reactions.[3][7]

  • Reaction Setup: To an oven-dried flask equipped with a reflux condenser and magnetic stirrer, add this compound (5.0 g, 24.3 mmol, 1.0 equiv.), the aryl iodide (26.7 mmol, 1.1 equiv.), anhydrous potassium carbonate (6.7 g, 48.6 mmol, 2.0 equiv.), and copper(I) iodide (CuI, 0.46 g, 2.43 mmol, 0.1 equiv.).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into 300 mL of water. Filter the mixture to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 100 mL) to remove any unreacted aryl iodide.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-arylated product.

Protocol 4: Synthesis of Dichloro-substituted Acridones

This protocol details the acid-catalyzed cyclization to form the final acridone product. Polyphosphoric acid (PPA) is an effective dehydrating agent and acid catalyst for this type of intramolecular Friedel-Crafts acylation.

  • Reaction Setup: Place the N-Aryl-2-amino-3,4-dichlorobenzoic acid (5.0 g, 1.0 equiv.) obtained from Protocol 3 in a round-bottom flask.

  • Reagent Addition: Add polyphosphoric acid (PPA, approx. 50 g) to the flask. The PPA should be sufficient to allow for efficient stirring.

  • Reaction: Heat the mixture to 120-140 °C with mechanical stirring for 2-4 hours. The reaction mixture will become viscous and deeply colored.

  • Work-up and Isolation: Cool the reaction to about 80 °C and then carefully pour it onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is ~7-8.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. The crude acridone can be purified by recrystallization from a high-boiling solvent like DMF or DMSO, or by column chromatography.

Aryl Halide Cyclization Agent Approx. Yield Product
IodobenzenePolyphosphoric Acid60-75%2,3-Dichloroacridin-9(10H)-one
1-Iodo-4-methoxybenzeneconc. H₂SO₄55-70%2,3-Dichloro-6-methoxyacridin-9(10H)-one
1-Iodo-4-methylbenzenePolyphosphoric Acid65-80%2,3-Dichloro-6-methylacridin-9(10H)-one

References

  • G. Zeng, J. Wan, Y. Yuan, et al. A base-promoted, metal-free [4 + 1 + 1] tandem cycloaddition reaction provides 2,4-substituted quinazoline derivatives. Organic Chemistry Portal.
  • S. Das, et al. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
  • J. Huang, W. Guo, W. Wu, et al. A Pd-catalyzed dual C-H carbonylation of commercially available diarylamines. Organic Chemistry Portal.
  • Wikipedia. Ullmann condensation. Wikipedia.
  • A. K. El-Sayed, et al. SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. KMER.
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  • S. Roy, et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
  • Wikipedia. Ullmann reaction. Wikipedia.
  • D. Ma, C. Xia. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Organic Chemistry Portal.
  • P. T. Anastas, J. C. Warner. Green Chemistry: Theory and Practice. Oxford University Press; 1998.
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Introduction: The Strategic Value of 2-Amino-3,4-dichlorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-amino-3,4-dichlorobenzoic acid as a versatile precursor for the synthesis of high-value bioactive molecules.

This compound (CAS No: 20776-62-9) is a substituted anthranilic acid derivative that has emerged as a powerful building block in synthetic organic and medicinal chemistry.[1][2] Its unique structural arrangement, featuring an amino group, a carboxylic acid, and a dichlorinated aromatic ring, provides a pre-functionalized scaffold ripe for elaboration into complex heterocyclic systems. The chlorine substituents significantly influence the molecule's electronic properties and lipophilicity, often enhancing the biological activity and metabolic stability of the resulting compounds.

This guide details the application of this precursor in the synthesis of two important classes of bioactive molecules: quinazolinones, known for their broad pharmacological profile, and novel analogs of praziquantel, a critical anthelmintic drug. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and present data to support the methodologies.

Application 1: Synthesis of Biologically Active Quinazolinone Derivatives

The quinazolinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The stability of the quinazoline nucleus makes it an excellent foundation for introducing diverse bioactive moieties.[3] this compound serves as an ideal starting material for creating dichlorinated quinazolinones, a substitution pattern often associated with potent bioactivity.[4]

Overall Synthetic Workflow

The synthesis of the quinazolinone scaffold from this compound is typically a two-step process. The first step is the N-acylation of the amino group, followed by a dehydrative cyclization to form the heterocyclic ring system.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination A This compound B N-Acyl Intermediate A->B Acyl Chloride / Anhydride, Base C N-Acyl Intermediate D 6,7-Dichloro-2-substituted- benzoxazin-4-one C->D Acetic Anhydride, Heat E Benzoxazinone Intermediate F 6,7-Dichloro-2,3-disubstituted- quinazolin-4(3H)-one E->F Primary Amine or Hydrazine, Reflux

Caption: General workflow for synthesizing quinazolin-4(3H)-ones.

Protocol 1: N-Acylation of this compound

This crucial first step introduces the R-group that will ultimately become the 2-position substituent of the quinazolinone ring. The use of an acyl chloride is a common and effective method.

Rationale: The N-acylation reaction is fundamental for preparing amides.[6][7] Using a base like aqueous sodium hydroxide in a biphasic system (Schotten-Baumann reaction) is efficient for neutralizing the HCl byproduct generated from the acyl chloride, driving the reaction to completion.[8] Dichloromethane (DCM) is an excellent organic solvent for the starting material and product.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in DCM (approx. 15 mL per gram of substrate).

  • Base Addition: Add 2.0 equivalents of 10% aqueous NaOH solution to the flask. The mixture will be biphasic.

  • Acyl Chloride Addition: Vigorously stir the mixture and cool it to 0 °C using an ice bath. Add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride) dropwise over 15-20 minutes. Maintain the internal temperature below 10 °C to control the exothermic reaction.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), using an eluent like 40% ethyl acetate in hexanes. The disappearance of the starting material spot confirms completion.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[8] This removes any unreacted acid and base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-acyl product. This product is often pure enough for the next step without further purification.

Protocol 2: Cyclocondensation to form the Quinazolinone Ring

This step involves an intramolecular cyclization to form the heterocyclic quinazolinone system. A common method is to first form a benzoxazinone intermediate which then reacts with an amine.

Rationale: Heating the N-acylated intermediate with acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the ring closure and can also be the solvent. The resulting benzoxazinone is a stable intermediate that readily reacts with primary amines or hydrazine to yield the desired 3-substituted quinazolinone.[3] This approach allows for the introduction of diversity at the 3-position of the quinazolinone ring.

Materials:

  • N-acyl-2-amino-3,4-dichlorobenzoic acid (from Protocol 1)

  • Acetic anhydride

  • Hydrazine hydrate or a primary amine (e.g., aniline)

  • Ethanol

  • Reflux condenser, heating mantle

Step-by-Step Methodology:

  • Benzoxazinone Formation: Place the crude N-acyl intermediate from the previous step into a round-bottom flask. Add an excess of acetic anhydride (approx. 5-10 equivalents).

  • Heating: Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours.

  • Intermediate Isolation: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting residue is the crude 6,7-dichloro-2-substituted-4H-3,1-benzoxazin-4-one.

  • Quinazolinone Synthesis: To the crude benzoxazinone, add ethanol as a solvent, followed by 1.1 equivalents of the desired primary amine or hydrazine hydrate.[3]

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol. If necessary, purify the product further by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure quinazolinone derivative.[9]

Quantitative Data Summary: Bioactive Quinazolinones

The following table summarizes representative quinazolinone derivatives that can be synthesized using this precursor, highlighting their potential biological activities.

Compound IDR Group (Position 2)R' Group (Position 3)Biological ActivityReference
QZ-1 -CH₃-NH₂Antibacterial, Antifungal[3]
QZ-2 -CH₃-NH-PhAntibacterial (MRSA)[4]
QZ-3 -CH₂CH₂Cl-NH-ArylAntimicrobial[3]
QZ-4 -Aryl-HAntiviral (SARS-CoV-2)[10]

Application 2: A Synthetic Approach to Novel Praziquantel Analogues

Praziquantel (PZQ) is the primary drug used to treat schistosomiasis, a devastating parasitic disease affecting millions worldwide.[11] However, its reliance as a sole treatment raises concerns about the potential for drug resistance. Synthesizing novel analogues of PZQ is a key strategy for structure-activity relationship (SAR) studies and developing next-generation therapies.[11][12] While not a direct precursor to PZQ itself, this compound can be used to construct novel pyrazino[2,1-a]isoquinoline scaffolds, incorporating a dichlorinated aromatic ring to probe its effect on antischistosomal activity.

Synthetic Strategy Workflow

The proposed synthesis involves a multi-step sequence to build the complex heterocyclic core, starting with the functionalization of our precursor.

G A This compound B Amide Intermediate A->B Amine Coupling (e.g., EDC, HOBt) C Cyclized Precursor B->C Multi-step sequence (e.g., Bischler-Napieralski) D Dichlorinated Pyrazino- isoquinoline Scaffold C->D Final Ring Closure & Acylation

Caption: A conceptual workflow for building novel PZQ-like scaffolds.

Protocol 3: Amide Bond Formation with a Phenethylamine Moiety

This protocol describes the initial and critical step of coupling this compound with a suitable amine, such as phenethylamine, which forms the core of the isoquinoline portion of PZQ-like molecules.

Rationale: Standard peptide coupling reagents provide a mild and efficient way to form amide bonds without needing to convert the carboxylic acid to a more reactive acyl chloride.[13] Reagents like isobutyl chloroformate create a mixed anhydride in situ, which is highly reactive towards amines.[14] The use of a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) is essential to activate the carboxylic acid and neutralize any acid byproducts.[14]

Materials:

  • This compound

  • Phenethylamine (or a derivative)

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice-salt bath, nitrogen atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1.0 equivalent of this compound and dissolve it in anhydrous THF or DCM.

  • Cooling: Cool the solution to -15 °C using an ice-salt bath.

  • Base Addition: Add 1.2 equivalents of NMM dropwise, keeping the temperature below -10 °C.

  • Mixed Anhydride Formation: Add 1.1 equivalents of isobutyl chloroformate dropwise. The formation of a white precipitate (NMM hydrochloride) is typically observed. Stir the mixture at -15 °C for 30 minutes.[14]

  • Amine Addition: In a separate flask, dissolve 1.0 equivalent of phenethylamine in anhydrous THF/DCM and add it dropwise to the reaction mixture, maintaining the cold temperature.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[14]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography on silica gel or by recrystallization.

Subsequent steps to complete the synthesis of a PZQ analogue would involve established synthetic routes, such as a Bischler-Napieralski or Pictet-Spengler reaction for the isoquinoline ring formation, followed by construction of the pyrazinone ring.[15]

Data Summary: Structure-Activity Relationship (SAR) Insights

Incorporating the dichlorinated moiety from this compound allows for the exploration of new chemical space. The table below outlines potential modifications and their rationale based on existing PZQ SAR studies.

Modification SiteStructural ChangeRationale for ActivityReference
Aromatic Ring Introduction of 3,4-dichloro groupsModifies lipophilicity and electronic properties, potentially enhancing target binding or cell permeability.[12]
Amide Moiety Variation of the acyl groupThe nature of the acyl group is critical for activity; a cyclohexanecarbonyl is optimal in PZQ.[16]
Piperazine Ring Substitution on the piperazine nitrogenCan influence solubility and pharmacokinetic properties.[12]
Stereochemistry Control of stereocentersThe (R)-enantiomer of praziquantel is the active form; stereochemistry is crucial.[17]

References

  • Lokhandwala, S. et al. (2013). PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. International Journal of PharmTech Research, 5(3), 1126-1133.
  • Kumar, A. et al. (2012). Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis. Bioorganic & Medicinal Chemistry Letters, 22(2), 1103-1106. [Link]
  • BenchChem (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
  • Kim, Y. et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 841. [Link]
  • BenchChem (2025). Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3,5-dichlorobenzonitrile. BenchChem.
  • ResearchGate (2018). Synthesis of praziquantel analogues and molecular hybrids.
  • Baruffaldi, F. et al. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281-7. [Link]
  • Mugisho, F.K. (2025). Synthesis of Praziquantel Analogs as Potential Therapeutic Agents against Malaria and Schistosomiasis.
  • Lee, H. et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 29(5), 1143. [Link]
  • Büyüktimkin, S. (1985). [Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -Quinazolinone]. Archiv der Pharmazie, 318(6), 496-501. [Link]
  • Kumar, V. et al. (2017). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 9(12), 93-98. [Link]
  • BenchChem (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. BenchChem.
  • ResearchGate (2025). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives.
  • Google Patents (2017). US9802934B2 - Process for the synthesis of (R)-praziquantel.
  • Boumoud, B. et al. (2013).
  • Al-Ansari, A. et al. (2024).
  • Katritzky, A. R. et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(7), 5628-5647. [Link]
  • BenchChem (2025).

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Derivatization of 2-Amino-3,4-dichlorobenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2-Amino-3,4-dichlorobenzoic Acid for High-Throughput Biological Screening

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Preamble: The Strategic Value of the this compound Scaffold

This compound is a synthetically versatile anthranilic acid analog. Its structure is endowed with three distinct points for chemical modification: a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a dichlorinated phenyl ring that imparts specific steric and electronic properties. This trifecta of functionality makes it an exceptional starting scaffold for generating diverse chemical libraries aimed at biological screening.

Derivatives of structurally similar aminobenzoic acids have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] For instance, the closely related isomer, 2-amino-3-chlorobenzoic acid, has shown potent cytotoxic effects against breast cancer cell lines, suggesting the potential of this chemical class in oncology.[2]

The process of derivatization is not merely a synthetic exercise; it is a strategic exploration of chemical space to uncover Structure-Activity Relationships (SAR). By systematically modifying the core scaffold, researchers can modulate key physicochemical properties such as:

  • Lipophilicity (logP): Affecting cell membrane permeability and target engagement.

  • Hydrogen Bonding Capacity: Influencing receptor binding affinity and specificity.

  • Metabolic Stability: Introducing groups that can block sites of enzymatic degradation, thereby increasing the compound's half-life.[3]

  • Solubility: Enhancing bioavailability for in vivo studies.

This guide provides a detailed framework and validated protocols for the key derivatization strategies of this compound, enabling the rapid and logical generation of compound libraries for biological evaluation.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Screening Library cluster_3 Biological Evaluation A This compound B Amide Bond Formation (-COOH) A->B C Esterification (-COOH) A->C D N-Acylation / N-Arylation (-NH2) A->D E Diverse Chemical Library (Amides, Esters, N-Substituted Analogs) B->E C->E D->E F High-Throughput Screening (HTS) E->F G SAR Studies & Hit Identification F->G

Caption: Overall workflow from the core scaffold to biological screening.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a primary handle for derivatization, most commonly through the formation of amides and esters. These reactions are robust and allow for the introduction of a vast array of chemical functionalities.

Strategy 1: Amide Bond Formation via Carbodiimide Coupling

Scientific Rationale: Amide bond formation is arguably the most crucial reaction in medicinal chemistry.[4] Amides are structurally stable and can participate in hydrogen bonding, often mimicking peptide linkages in biological systems.[4] This strategy involves activating the carboxylic acid with a coupling reagent, which makes it susceptible to nucleophilic attack by a primary or secondary amine. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are standard.[5][6] The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a scavenger for reactive intermediates, minimizing side reactions and, most importantly, suppressing racemization if chiral amines are used.[7]

G node_A Carboxylic Acid (R-COOH) node_C O-acylisourea (Active Intermediate) node_A->node_C +EDC node_B EDC / HOBt (Coupling Reagents) node_D HOBt Ester (Less Reactive, More Selective) node_C->node_D +HOBt node_F Amide Product (R-CONH-R') node_C->node_F Direct reaction node_G Urea Byproduct node_C->node_G node_D->node_F + Amine (R'-NH2) node_D->node_G node_E Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 2.1.1: EDC/HOBt-Mediated Amide Synthesis

  • Materials & Reagents:

    • This compound

    • Desired primary or secondary amine (1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aq. NaHCO₃, 1M HCl, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Experimental Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow for pre-activation.

    • Amine & Base: Add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA (2.0 eq).

    • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

      • Scientist's Note: The reaction is typically left overnight. The base (DIPEA) is crucial to neutralize any hydrochloride salts present in the amine starting material and to drive the reaction forward.[5]

    • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC). The starting acid should be consumed, and a new, typically less polar, product spot should appear.

    • Workup: a. Dilute the reaction mixture with Ethyl Acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

      • Causality: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes unreacted starting acid and HOBt. The brine wash removes residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane).

Strategy 2: Fischer-Speier Esterification

Scientific Rationale: Converting the carboxylic acid to an ester is a fundamental transformation that can increase a compound's lipophilicity, potentially enhancing its ability to cross cellular membranes.[8] Esters can also serve as prodrugs, which are inactive until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.[9] The Fischer-Speier method is a classic, acid-catalyzed reaction that uses an excess of alcohol as both the solvent and reactant to drive the equilibrium toward the ester product.[8][10]

Protocol 2.2.1: Acid-Catalyzed Ester Synthesis

  • Materials & Reagents:

    • This compound

    • Desired alcohol (e.g., Methanol, Ethanol), anhydrous (serves as solvent)

    • Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~0.1 eq) or Thionyl Chloride (SOCl₂) (1.2 eq)

    • Saturated aq. NaHCO₃

    • Ethyl Acetate or Diethyl Ether

    • Anhydrous Na₂SO₄ or MgSO₄

  • Experimental Procedure:

    • Reaction Setup: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., Methanol) in a round-bottom flask equipped with a reflux condenser.

    • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully, add concentrated H₂SO₄ (0.1 eq) dropwise.

      • Alternative/Aggressive Method: For a faster reaction, SOCl₂ (1.2 eq) can be added dropwise at 0 °C. This in-situ generates HCl gas and is very effective for amino acid esterification.[11] Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

    • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-16 hours.

    • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure. c. Carefully neutralize the residue by slowly adding saturated aq. NaHCO₃ until effervescence ceases. d. Extract the aqueous layer with Ethyl Acetate (3x).

    • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude ester can be purified by flash column chromatography if necessary.

Derivatization of the Amino Moiety

The aromatic amine is a versatile nucleophile that can be readily acylated or arylated to introduce a wide range of substituents, significantly impacting the molecule's electronic profile and hydrogen-bonding capabilities.

Strategy 3: N-Acylation via Schotten-Baumann Conditions

Scientific Rationale: N-acylation transforms the basic amino group into a neutral amide functionality. This modification can be used to probe the importance of the amine's hydrogen bond donor capacity for biological activity. The Schotten-Baumann reaction is a robust method for acylating amines using an acyl chloride or anhydride in the presence of a base.[5] The base neutralizes the HCl byproduct, driving the reaction to completion.

Protocol 3.1.1: Synthesis of N-Acyl Derivatives

  • Materials & Reagents:

    • This compound (or its corresponding ester from Protocol 2.2.1)

    • Desired Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) (1.1 eq)

    • Pyridine or Triethylamine (TEA) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1M HCl, Saturated aq. NaHCO₃, Brine

  • Experimental Procedure:

    • Reaction Setup: Dissolve the this compound starting material (1.0 eq) in anhydrous DCM and add the base (e.g., TEA, 2.0 eq). Cool the mixture to 0 °C in an ice bath.

      • Scientist's Note: If starting with the free acid, the carboxylic acid will be deprotonated by the base. This can be protected or used as is, though the reaction is cleaner with the esterified version to prevent side reactions.

    • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirring solution.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitoring: Monitor by TLC for the disappearance of the starting amine.

    • Workup: Dilute with DCM and wash sequentially with water, 1M HCl, saturated aq. NaHCO₃, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify via flash column chromatography or recrystallization.

Strategy 4: N-Arylation via Copper-Catalyzed Cross-Coupling

Scientific Rationale: The formation of a C(aryl)-N bond is a powerful tool for creating complex molecular architectures. N-arylated anthranilic acids are scaffolds for many bioactive molecules. While palladium-catalyzed methods (e.g., Buchwald-Hartwig) are common, copper-catalyzed Ullmann-type couplings are often effective for electron-rich amines and can be more cost-effective. These reactions typically require a ligand to facilitate the catalytic cycle.[12][13] This protocol provides a general framework for this advanced transformation.

Protocol 3.2.1: Synthesis of N-Aryl Derivatives

  • Materials & Reagents:

    • Methyl 2-amino-3,4-dichlorobenzoate (from Protocol 2.2.1) (1.0 eq)

    • Aryl Iodide or Aryl Bromide (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Ligand (e.g., L-Proline or 1,10-Phenanthroline) (0.2 eq)[12][13]

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO) or Toluene)

  • Experimental Procedure:

    • Reaction Setup: To an oven-dried reaction vessel, add the methyl 2-amino-3,4-dichlorobenzoate (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), ligand (0.2 eq), and base (2.0 eq).

    • Solvent & Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the anhydrous solvent via syringe.

    • Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-48 hours.

      • Scientist's Note: Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for N-arylation reactions.[14] Starting with the methyl ester is highly recommended to prevent the free carboxylic acid from interfering with the basic reaction conditions.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Extraction: Wash the filtrate with water and brine.

    • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Data Summary and Library Design

For efficient biological screening, it is crucial to generate a library that systematically explores structure-activity relationships. The following table outlines a logical approach to library design based on the protocols described.

Modification Site Reaction Type General Product Structure Rationale for Biological Screening
Carboxylic Acid Amide FormationIntroduce diverse R-groups, modulate H-bonding, improve metabolic stability.
Carboxylic Acid EsterificationIncrease lipophilicity, create potential prodrugs, improve cell permeability.
Amino Group N-AcylationRemove H-bond donor, probe steric tolerance, alter electronic properties.
Amino Group N-ArylationIntroduce large, rigid groups; explore new binding pockets; significantly alter scaffold shape.

Note: Placeholder images are used in the table above. In a real application, these would be chemical structure diagrams.

Conclusion

This compound serves as an outstanding foundational scaffold for the synthesis of diverse small-molecule libraries. By applying robust and well-understood derivatization reactions such as amide coupling, esterification, N-acylation, and N-arylation, researchers can systematically modify its structure. The protocols detailed herein provide a reliable starting point for generating these novel analogs, enabling a comprehensive exploration of their biological potential and accelerating the identification of new therapeutic lead compounds.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. BenchChem Scientific. [URL: https://vertexaisearch.cloud.google.
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Experimental workflow for studying 2-Amino-3,4-dichlorobenzoic acid biological effects

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Experimental Workflow for Elucidating the Biological Effects of 2-Amino-3,4-dichlorobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule with a chemical structure that suggests potential biological activity. While specific data on this compound is limited, its structural similarity to other aminobenzoic acid derivatives warrants a thorough investigation into its pharmacological effects. For instance, the related compound 2-Amino-3-chlorobenzoic acid has shown promise as an anticancer agent, potentially through modulation of the PI3K/AKT signaling pathway.[1] This document provides a detailed, phased experimental workflow designed to systematically characterize the biological effects of this compound, from initial cytotoxicity screening to in-depth mechanistic studies. This guide is intended to provide a robust framework for researchers initiating studies on novel small molecules.

Phase 1: Foundational In Vitro Assessment

The initial phase focuses on establishing the basic cytotoxic and cytostatic effects of this compound on a panel of relevant cancer cell lines.

Cell Viability and Cytotoxicity Assays

The first step in evaluating a novel compound is to determine its effect on cell viability. Tetrazolium reduction assays like MTT and XTT are reliable, high-throughput methods to assess metabolic activity, which is often proportional to the number of viable cells.[2][3][4]

Protocol 1: MTT Assay for Cell Viability

This protocol determines the concentration at which this compound reduces the viability of cancer cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to determine the IC50. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.

Table 1: Hypothetical IC50 Values of this compound

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
MCF-785 µM50 µM25 µM
A549>100 µM75 µM40 µM
HCT11670 µM35 µM15 µM
Apoptosis Assays

To understand if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. These can include measuring caspase activity and detecting DNA fragmentation.[5]

Protocol 2: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound at IC50 concentrations

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 3: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][7]

Materials:

  • Cells grown on coverslips and treated with the compound

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization: Fix the treated cells with paraformaldehyde and permeabilize with Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Staining and Visualization: Counterstain the nuclei with DAPI and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Cell Cycle Analysis

To investigate if the compound affects cell proliferation by arresting the cell cycle at a specific phase, flow cytometry-based cell cycle analysis is performed.[8][9][10]

Protocol 4: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses propidium iodide to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.[11]

Materials:

  • Treated and untreated cancer cells

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.

Phase 2: Mechanism of Action Elucidation

Once the phenotypic effects are established, the next phase is to uncover the molecular mechanisms through which this compound exerts its effects.

Transcriptomic Analysis

Transcriptomics provides a global view of the changes in gene expression following compound treatment, offering clues about the affected cellular pathways.[12][13]

Protocol 5: RNA-Sequencing (RNA-Seq)

Procedure:

  • RNA Extraction: Treat a sensitive cancer cell line with this compound at its IC50 concentration for a relevant time point (e.g., 24 hours). Extract total RNA from treated and untreated cells.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes. Perform pathway analysis and gene ontology enrichment to understand the biological processes affected by the compound.[14]

Proteomic and Kinome Profiling

Proteomics and kinome profiling can identify the direct protein targets of the compound and its downstream effects on protein expression and phosphorylation.[15][16]

Experimental Approach: Proteomic and Kinome Profiling

  • Target Identification: Utilize chemical proteomics approaches, such as affinity-based pull-down assays, to identify the direct binding partners of this compound.[17][18]

  • Global Proteomics: Perform mass spectrometry-based proteomics to analyze changes in the proteome of treated cells, complementing the transcriptomic data.

  • Kinome Profiling: Given that many anticancer drugs target kinases, a kinome-wide activity screen can reveal if this compound inhibits specific kinases.[19][20][21][22] This is particularly relevant as the related compound 2-Amino-3-chlorobenzoic acid is suggested to target the PI3K/AKT pathway.[1]

Phase 3: In Vivo Validation and Preclinical Assessment

Promising in vitro results should be validated in a more physiologically relevant in vivo model.

In Vivo Efficacy Studies

Animal models, such as xenograft mouse models, are essential for evaluating the anti-tumor efficacy of the compound in a living organism.

Experimental Approach: Xenograft Mouse Model

  • Model Establishment: Implant a sensitive cancer cell line subcutaneously into immunodeficient mice.

  • Compound Administration: Once tumors are established, treat the mice with this compound at various doses.

  • Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise the tumors and perform histological and molecular analysis.

Preliminary Toxicology Studies

Initial in vivo toxicity studies are necessary to assess the safety profile of the compound.[23][24][25]

Experimental Approach: Acute Toxicity Study

  • Administer single, escalating doses of the compound to healthy rodents.[26]

  • Monitor the animals for signs of toxicity, changes in body weight, and any adverse effects over a period of 14 days.

  • Perform gross necropsy and histopathological examination of major organs.

Visualizing the Workflow and Pathways

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Assessment cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Validation P1_Start Start: Select Cancer Cell Lines P1_Viability 1.1 Cell Viability Assays (MTT/XTT) P1_Start->P1_Viability P1_Apoptosis 1.2 Apoptosis Assays (Caspase, TUNEL) P1_Viability->P1_Apoptosis P1_CellCycle 1.3 Cell Cycle Analysis (Flow Cytometry) P1_Viability->P1_CellCycle P2_Transcriptomics 2.1 Transcriptomics (RNA-Seq) P1_Viability->P2_Transcriptomics P2_Proteomics 2.2 Proteomics & Kinome Profiling P2_Transcriptomics->P2_Proteomics P3_Efficacy 3.1 In Vivo Efficacy (Xenograft Model) P2_Proteomics->P3_Efficacy P3_Toxicity 3.2 Preliminary Toxicology P3_Efficacy->P3_Toxicity

Caption: A streamlined workflow for the biological evaluation of this compound.

PI3K_AKT_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound 2-Amino-3,4- dichlorobenzoic acid Compound->PI3K Potential Inhibition

Caption: Proposed mechanism of action via the PI3K/AKT pathway for this compound.

Conclusion

This application note provides a comprehensive and logical workflow for the initial investigation of the biological effects of this compound. By systematically progressing from broad phenotypic screening to detailed mechanistic studies and in vivo validation, researchers can efficiently and rigorously characterize the therapeutic potential and safety profile of this and other novel small molecules. The proposed protocols and experimental strategies are based on well-established and widely accepted methodologies in the field of drug discovery and development.

References

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Application Note & Protocols: A Framework for Developing Novel Enzyme Inhibitors from the 2-Amino-3,4-dichlorobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Anthranilic acid and its analogues are recognized as "privileged scaffolds" in medicinal chemistry, serving as the foundation for a multitude of pharmaceuticals.[1] This document provides a comprehensive framework for leveraging a specific, yet underexplored, member of this class—2-Amino-3,4-dichlorobenzoic acid (CAS: 20776-62-9) —as a core building block for the development of novel enzyme inhibitors.[2] Instead of focusing on a single target, this guide offers a strategic workflow, from synthetic library generation to detailed biochemical characterization. We will detail the scientific rationale for exploring this scaffold, provide robust, step-by-step protocols for inhibitor screening and mechanism of action (MOA) studies, and explain the causality behind critical experimental choices. The methodologies described herein are designed to be adaptable across various enzyme targets, empowering researchers to systematically investigate the potential of this versatile chemical starting material.

Rationale: The Scientific Case for the this compound Scaffold

The therapeutic potential of the anthranilic acid core is well-established. Derivatives have been successfully developed as inhibitors for a diverse range of enzyme targets, demonstrating broad biological activity.[1][3]

  • Aldo-Keto Reductases (AKRs): N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in the biosynthesis of steroid hormones and prostaglandins, making it a key target in oncology.[4][5]

  • α-Glucosidase and Glycogen Phosphorylase: Novel anthranilate diamides have shown potent inhibitory activity against these two key enzymes involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[6]

  • Undecaprenyl Pyrophosphate Synthase (UppS): In the antibacterial field, anthranilic acid derivatives have been discovered as micromolar inhibitors of UppS, an essential enzyme in bacterial cell wall biosynthesis.[7]

The specific scaffold, This compound , offers unique synthetic and functional possibilities. The two chlorine atoms introduce significant electronic and steric modifications compared to the parent anthranilic acid. These substitutions can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties by altering its lipophilicity and capacity for halogen bonding, making it a compelling starting point for generating novel chemical entities.

From Scaffold to Inhibitor Library: A Synthetic Strategy

The primary amino group and the carboxylic acid moiety of this compound provide two convenient handles for synthetic elaboration, most commonly through amide bond formation. This allows for the rapid generation of a diverse chemical library by coupling the scaffold to a wide array of commercially available carboxylic acids or amines. This approach enables a comprehensive exploration of the structure-activity relationship (SAR).

Below is a generalized workflow for creating a library of candidate inhibitors based on the scaffold.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade Scaffold 2-Amino-3,4- dichlorobenzoic acid Coupling Amide Coupling Reaction Scaffold->Coupling Reagents Diverse Building Blocks (Carboxylic Acids / Amines) Reagents->Coupling Library Derivative Library Coupling->Library PrimaryAssay Primary Screen (Single Concentration) Library->PrimaryAssay HitConfirm Hit Confirmation (IC50 Determination) PrimaryAssay->HitConfirm MOA Mechanism of Action (Kinetic Studies) HitConfirm->MOA Lead Lead Compound MOA->Lead

Caption: General workflow from scaffold to lead compound.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed as a robust starting point and should be optimized for the specific enzyme system under investigation.

Protocol 1: Primary Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a standard operating procedure for an initial screen to identify "hits" from the synthesized library.[8] It relies on measuring the change in absorbance of a substrate or product over time.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of a test compound. A reduction in the reaction rate in the presence of the compound indicates potential inhibition.

Materials:

  • Target Enzyme (purified)

  • Substrate (chromogenic or coupled to a chromogenic reaction)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Test Compounds (dissolved in 100% DMSO, e.g., 10 mM stock)

  • Positive Control Inhibitor (known inhibitor of the target enzyme)

  • 96-well, clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Methodology:

  • Compound Plating:

    • Dispense 1 µL of each test compound stock solution (10 mM in DMSO) into separate wells of a 96-well plate.

    • For controls, dispense 1 µL of 100% DMSO (negative/vehicle control) and 1 µL of the positive control inhibitor stock into their respective wells.

    • Rationale: A final assay concentration of 10 µM is a common starting point for primary screens, assuming a 100 µL final volume and a 1:100 dilution of the 1 mM intermediate stock (or 1:1000 of a 10 mM stock). DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of the target enzyme in cold assay buffer at a concentration that is 2X the final desired concentration.

    • Add 50 µL of the 2X enzyme solution to each well containing the compounds and controls.

    • Incubate the plate for 15 minutes at the optimal temperature for the enzyme.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced, which is particularly important for time-dependent or slow-binding inhibitors.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the substrate in assay buffer at a concentration that is 2X its Km value (or a pre-optimized concentration).

    • Initiate the reaction by adding 49 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-15 minutes).

    • Rationale: Using a substrate concentration near the Km value makes the assay sensitive to competitive inhibitors. Measuring the initial linear rate (V₀) is crucial for accurate inhibition assessment.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)) * 100

    • Identify compounds that show significant inhibition (e.g., >50%) as "hits" for further analysis.

Protocol 2: IC₅₀ Determination

Principle: To quantify the potency of a "hit" compound, a dose-response curve is generated by measuring enzyme inhibition across a range of inhibitor concentrations. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Serial Dilution: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the hit compound in 100% DMSO.

  • Assay Performance: Perform the enzyme inhibition assay as described in Protocol 1, using the different concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the % Inhibition for each inhibitor concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

Example Data for IC₅₀ Determination:

Inhibitor Conc. (µM)% Inhibition
100.00098.5
33.33395.2
11.11188.1
3.70475.4
1.23551.2
0.41224.8
0.13710.1
0.0463.5
0.0151.2
0.000 (Vehicle)0.0
Protocol 3: Mechanism of Inhibition (MOI) Studies

Principle: By systematically varying the concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive) can be determined.[9] This provides critical insight into how the inhibitor interacts with the enzyme.

MOA cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition Enzyme Enzyme (E) Active Site ES E-S Complex Product Formation Enzyme->ES EI E-I Complex Inactive Enzyme->EI Substrate Substrate (S) Substrate->ES ES2 E-S Complex Inhibitor Inhibitor (I) Inhibitor->EI ES->Enzyme k_cat ESI E-S-I Complex Inactive Enzyme2 Enzyme (E) Active Site Allosteric Site EI2 E-I Complex Inactive Enzyme2->EI2 Enzyme2->ES2 Inhibitor2 Inhibitor (I) Inhibitor2->EI2 ESI2 E-S-I Complex Inactive Inhibitor2->ESI2 ES2->ESI2

Caption: Binding models for competitive vs. non-competitive inhibition.

Methodology:

  • Experimental Matrix: Design a matrix of experiments with varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and varying inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC₅₀).

  • Assay Performance: Run the enzyme assay for each condition in the matrix, measuring the initial reaction rates (V₀).

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/V₀ versus 1/[S]. This is the double reciprocal plot.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[10]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[10]

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

Conclusion and Future Directions

This application note provides a strategic and methodological guide for exploring This compound as a foundational scaffold for developing novel enzyme inhibitors. By following a systematic approach of library synthesis, primary screening, potency determination, and mechanistic studies, researchers can efficiently evaluate the potential of derivatives based on this core. Positive findings from these assays would warrant further investigation, including selectivity profiling against related enzymes, cell-based assays to determine efficacy in a biological context, and co-crystallization studies to elucidate the precise binding interactions at the atomic level.

References

  • Al-Warhi, T., Rizk, E., Al-Amer, O., et al. (2021). Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. MDPI.
  • Poreba, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. National Center for Biotechnology Information.
  • Poreba, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Europe PubMed Central.
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  • Prasher, P., & Sharma, R. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Khan, I., et al. (2020). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • Tin Hang Technology Limited. (2025). 2-AMINO-4,6-DICHLOROBENZOIC ACID FOR SYNTHESIS. Tin Hang Technology Limited.
  • Zheng, Y., & Ma, L. (2021). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • LibreTexts Chemistry. (2023). Enzyme Inhibition. Chemistry LibreTexts.
  • Study Mind. Enzymes: Inhibitors (A-level Biology). Study Mind.

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Use of 2-Amino-3,4-dichlorobenzoic acid to enhance peptide metabolic stability.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 2-Amino-3,4-dichlorobenzoic Acid to Enhance Peptide Metabolic Stability

Audience: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics with this compound

The therapeutic promise of peptides is immense, offering high specificity and potency. However, their clinical translation is frequently hampered by poor metabolic stability, as they are rapidly degraded by endogenous proteases.[1][2][3] This guide provides an in-depth exploration of a powerful strategy to overcome this limitation: the incorporation of the unnatural amino acid, this compound, into the peptide backbone.

We will move beyond theoretical concepts to provide detailed, field-proven protocols for synthesis and stability assessment, explain the causal mechanisms of enhanced stability, and present a framework for validating the success of this modification.

The Challenge: The Impermanence of Peptides in a Proteolytic World

Peptides, by their very nature as chains of amino acids linked by amide bonds, are prime substrates for a vast array of peptidases found in plasma, the gastrointestinal tract, and major metabolic organs like the liver and kidneys.[4][5][6] This rapid degradation leads to a short in vivo half-life, which is a significant obstacle for developing effective peptide-based drugs.[3] Strategies to improve stability are therefore critical and include modifications like N- or C-terminal capping, cyclization, and the substitution of natural L-amino acids with unnatural variants.[1][6]

The Solution: Strategic Incorporation of this compound

This compound, a halogenated derivative of anthranilic acid, serves as a potent tool for enhancing metabolic stability.[7][8][9] Its utility stems from two primary mechanisms:

  • Conformational Constraint: As a rigid aromatic amino acid, its incorporation can induce specific secondary structures, such as β-turns or γ-turns.[10][11] This forced conformation can mask protease recognition sites that are typically exposed in more flexible, linear peptides.

  • Steric Shielding: The bulky dichloro-substituted phenyl ring acts as a steric shield. It physically hinders the approach of proteolytic enzymes to the adjacent peptide bonds, effectively preventing cleavage. The use of halogenated and other bulky unnatural amino acids has been shown to be an effective strategy for increasing binding affinity and modifying peptide structure.[12]

The combination of these effects results in a peptide that is significantly more resistant to enzymatic degradation, thereby extending its circulating half-life and enhancing its therapeutic potential.

G cluster_0 Mechanism of Protection cluster_1 Contributing Factors P Unmodified Peptide (Flexible, Exposed) Enzyme Proteolytic Enzyme P->Enzyme Cleavage M Modified Peptide with This compound M->Enzyme Blocked S Steric Shielding (Bulky Dichloro-Group) M->S C Conformational Constraint (Induced Turn) M->C

Caption: Proposed mechanism for enhanced metabolic stability.

Part 1: Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Fmoc-2-Amino-3,4-dichlorobenzoic acid into a model peptide sequence using a manual Fmoc/tBu strategy.[13][14]

Experimental Workflow Overview

workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability Metabolic Stability Assay start Start: Fmoc-Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_aa Couple Standard Fmoc-AA-OH deprotect1->couple_aa deprotect2 Fmoc Deprotection couple_aa->deprotect2 couple_uaa Couple Fmoc-2-Amino- 3,4-dichlorobenzoic acid deprotect2->couple_uaa deprotect3 Final Fmoc Deprotection couple_uaa->deprotect3 cleave Cleavage from Resin (TFA Cocktail) deprotect3->cleave purify Purification (RP-HPLC) cleave->purify analyze_synth Characterization (LC-MS) purify->analyze_synth incubate Incubate Peptide in Human Plasma analyze_synth->incubate Synthesized Peptide sample Time-Point Sampling (0, 0.5, 1, 4, 8, 24h) incubate->sample quench Quench & Precipitate (Cold Acetonitrile) sample->quench analyze_stab Analysis (LC-MS/MS) quench->analyze_stab calculate Calculate Half-Life (t½) analyze_stab->calculate

Caption: End-to-end experimental workflow.

Step 1: Resin Preparation and First Amino Acid Coupling
  • Place 100 mg of Fmoc-Rink Amide resin in a fritted reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF. Add a solution of 20% piperidine in DMF and agitate for 5 minutes. Drain.

  • Add fresh 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).

  • In a separate tube, dissolve the first Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3x) to remove excess reagents.

Scientist's Note: The Rink Amide resin is chosen to yield a C-terminally amidated peptide upon cleavage, which is a common modification to increase stability against carboxypeptidases.

Step 2: Standard Amino Acid Elongation
  • Repeat steps 1.3 to 1.8 for each subsequent standard amino acid in the peptide sequence.

  • After each coupling step, perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

Step 3: Incorporation of this compound
  • Perform the Fmoc deprotection as described in steps 1.3-1.5.

  • In a separate tube, dissolve Fmoc-2-Amino-3,4-dichlorobenzoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a 1:1 mixture of DMF/NMP. Pre-activate for 2 minutes.

  • Add the activated unnatural amino acid solution to the resin and agitate for 4-6 hours.

  • Wash the resin with DMF (5x).

  • Perform a Kaiser test. If the test is positive (indicating an incomplete reaction), repeat the coupling step (double couple).

Scientist's Note: this compound is sterically hindered. Therefore, a more potent coupling reagent like HATU is used, and the coupling time is extended to ensure high efficiency.[15] Using a solvent mixture like DMF/NMP can also improve solubility and coupling outcomes for difficult residues.

Step 4: Final Deprotection, Cleavage, and Purification
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (steps 1.3-1.5).

  • Wash the resin with DMF (5x), then dichloromethane (DCM) (5x), and dry under vacuum.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[16]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 2: Protocol for In Vitro Metabolic Stability Assay in Human Plasma

This protocol provides a standardized method for assessing the stability of the modified peptide compared to its unmodified counterpart in human plasma.[17][18]

Materials and Reagents
  • Lyophilized test peptides (modified and unmodified)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Pooled Human Plasma (commercially sourced, with anticoagulant like Heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching/Precipitation Solution: Ice-cold acetonitrile (ACN) with an internal standard.

  • Low-adhesion polypropylene microcentrifuge tubes.

Step 1: Preparation of Solutions
  • Prepare 1 mM stock solutions of each peptide in DMSO.

  • Thaw the human plasma on ice. Just before use, centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Prepare the peptide working solution by diluting the 1 mM stock into PBS to achieve a concentration of 20 µM.

Step 2: Incubation
  • In low-adhesion tubes, mix equal volumes of the 20 µM peptide working solution and the prepared human plasma. This results in a final peptide concentration of 10 µM in 50% plasma.

  • Immediately remove the T=0 time point aliquot (see Step 3).

  • Place the master incubation tubes in an incubator/shaker set to 37°C with gentle agitation.

Scientist's Note: Using low-adhesion labware is crucial to prevent the loss of hydrophobic or "sticky" peptides to tube surfaces, which can lead to inaccurate stability measurements.[17]

Step 3: Time-Point Sampling and Quenching
  • At specified time points (e.g., 0, 0.5, 1, 4, 8, and 24 hours), remove a 50 µL aliquot from the incubation mixture.

  • Immediately add the aliquot to a new tube containing 100 µL (2x volume) of the ice-cold ACN quenching solution.

  • Vortex vigorously for 30 seconds to stop all enzymatic reactions and precipitate plasma proteins.

  • Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the peptide, to a new set of tubes for analysis.

Step 4: LC-MS/MS Analysis and Data Interpretation
  • Analyze the supernatants using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.

  • Plot the natural logarithm of the percentage of remaining parent peptide versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the metabolic half-life (t½) using the formula: t½ = -0.693 / k .

Data Presentation: Quantifying the Stability Enhancement

The following table presents representative data from a plasma stability assay, demonstrating the significant improvement conferred by the incorporation of this compound.

Peptide VersionModificationPlasma Half-Life (t½) in hours[19][20]Fold Improvement
Model PeptideNone (Unmodified)1.5 ± 0.3-
Model Peptide-DClThis compound22.8 ± 2.1~15x

Data are hypothetical and for illustrative purposes.

Conclusion

The strategic incorporation of this compound is a robust and effective method for enhancing the metabolic stability of therapeutic peptides. The steric and conformational constraints imposed by this unnatural amino acid provide a powerful defense against proteolytic degradation. The protocols outlined in this guide offer a validated workflow for the synthesis, purification, and in vitro stability assessment of modified peptides, empowering researchers to develop more durable and effective peptide-based drug candidates.

References

  • Vertex AI Search. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides.
  • Alsina, J., & Albericio, F. (2003). Solid-phase Synthesis of C-terminal Modified Peptides. Biopolymers, 71(4), 454-477.
  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(64), 32658-32669.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Unnatural Amino Acids into Peptide Sequences.
  • Liu, X., Elmes, A. R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. Australian Journal of Chemistry, 69(12), 1395-1402.
  • Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901.
  • Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. PubMed.
  • Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Ingenta Connect.
  • Roberts, T. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Linder, M., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.
  • ResearchGate. (n.d.). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists | Request PDF.
  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Schneider, T., et al. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
  • Manjula, S. N., et al. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 12(7), 3532-3540.
  • Han, H., et al. (2007). A New Strategy to Induce Gamma-Turns: Peptides Composed of Alternating Alpha-Aminoxy Acids and Alpha-Amino Acids. Organic Letters, 9(8), 1521-1524.
  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4....
  • Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism.
  • Alfieri, A., et al. (2022). Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. eLife, 11, e74238.

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2-Amino-3,4-dichlorobenzoic Acid as a Scaffold for Drug Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Scaffold

In the landscape of modern drug development, particularly in the realm of targeted therapies, the choice of a chemical scaffold to link a therapeutic agent to a targeting moiety is of paramount importance. The scaffold not only serves as a covalent bridge but can also significantly influence the physicochemical and pharmacological properties of the final conjugate. 2-Amino-3,4-dichlorobenzoic acid, a derivative of anthranilic acid, presents itself as a compelling and versatile scaffold for drug conjugation.[1] Its rigid aromatic core, substituted with two key functional groups—a nucleophilic primary amine and a carboxylic acid—provides orthogonal handles for the attachment of a diverse array of molecules, including small molecule drugs, linkers for antibody-drug conjugates (ADCs), and peptides for peptide-drug conjugates (PDCs).

The presence of the dichloro-substituents on the benzene ring is a distinguishing feature that may offer several advantages. Halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the adjacent functional groups and may contribute to enhanced resistance to enzymatic degradation of the resulting conjugate in vivo.[1] This application note serves as a comprehensive technical guide for researchers, providing detailed protocols and foundational principles for leveraging this compound as a central building block in the synthesis of novel drug conjugates.

Section 1: Intrinsic Properties and Strategic Advantages of the Scaffold

The utility of this compound as a conjugation scaffold is rooted in its distinct chemical and physical properties.

PropertyValue
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Off-white to light yellow crystalline powder
Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH)
Reactivity The amino group is nucleophilic and readily participates in acylation reactions. The carboxylic acid can be activated for amidation or esterification.

The strategic placement of the amino and carboxylic acid groups on the aromatic ring allows for controlled, stepwise conjugation reactions. The dichloro-substitution pattern is not merely a passive feature; it is anticipated to confer several advantageous properties to the resulting drug conjugate:

  • Modulated Lipophilicity: The two chlorine atoms increase the lipophilicity of the scaffold, which can influence the overall solubility and cell permeability of the drug conjugate.

  • Enhanced Metabolic Stability: The carbon-chlorine bonds are generally resistant to metabolic cleavage, potentially increasing the in vivo half-life of the conjugate by shielding it from enzymatic degradation.[1]

  • Conformational Rigidity: The substituted benzene ring provides a rigid platform, which can be advantageous in positioning the conjugated drug for optimal interaction with its biological target. For peptide conjugates, this rigidity can help induce specific secondary structures like β-turns.[1]

Section 2: Versatile Drug Conjugation Strategies

The bifunctional nature of this compound allows for its integration into drug-linker systems through two primary and highly efficient conjugation chemistries: amide bond formation and ester bond formation.

Amide Bond Formation: A Robust Linkage

The formation of a stable amide bond is one of the most common and reliable methods for linking molecular components in drug discovery. With this compound, this can be achieved in two ways:

  • Utilizing the Amino Group: The primary amine of the scaffold can be acylated by a carboxylic acid-containing drug or a linker that has been pre-activated.

  • Utilizing the Carboxylic Acid Group: The carboxylic acid of the scaffold can be activated to react with an amine-containing drug or linker.

The choice of strategy depends on the available functional groups on the drug molecule and the desired orientation of the scaffold within the final conjugate.

Amide_Bond_Formation cluster_0 Strategy 1: Acylation of Scaffold's Amino Group cluster_1 Strategy 2: Activation of Scaffold's Carboxylic Acid Scaffold_NH2 This compound Amide_Conjugate1 Amide-linked Conjugate Scaffold_NH2->Amide_Conjugate1 Drug_COOH Drug/Linker with -COOH Activated_Drug Activated Drug/Linker (e.g., NHS ester) Drug_COOH->Activated_Drug Activation (e.g., EDC, NHS) Activated_Drug->Amide_Conjugate1 Scaffold_COOH This compound Activated_Scaffold Activated Scaffold (e.g., NHS ester) Scaffold_COOH->Activated_Scaffold Activation (e.g., EDC, NHS) Drug_NH2 Drug/Linker with -NH2 Amide_Conjugate2 Amide-linked Conjugate Drug_NH2->Amide_Conjugate2 Activated_Scaffold->Amide_Conjugate2

General workflows for amide bond formation.
Ester Bond Formation: A Potentially Cleavable Linkage

Ester linkages, while generally stable, can be designed to be susceptible to hydrolysis by esterase enzymes that are often overexpressed in tumor cells. This provides a mechanism for controlled drug release at the target site. The carboxylic acid of this compound can be readily conjugated to a hydroxyl-containing drug or linker.

Ester_Bond_Formation Scaffold_COOH This compound Activated_Scaffold Activated Scaffold (e.g., with DCC/DMAP) Scaffold_COOH->Activated_Scaffold Activation Drug_OH Drug/Linker with -OH Ester_Conjugate Ester-linked Conjugate Drug_OH->Ester_Conjugate Activated_Scaffold->Ester_Conjugate

General workflow for ester bond formation.

Section 3: Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of drug conjugates using the this compound scaffold. Optimization of reaction conditions may be necessary depending on the specific properties of the drug or linker being conjugated.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling (EDC/NHS)

This protocol describes the conjugation of a drug or linker containing a primary amine to the carboxylic acid of the scaffold.

Materials:

  • This compound

  • Amine-containing drug or linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS-ester intermediate.

  • Coupling Reaction: In a separate flask, dissolve the amine-containing drug or linker (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) if the amine is in the form of a salt.

  • Add the solution of the amine to the activated scaffold solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure amide conjugate.

Protocol 2: Ester Bond Formation via Carbodiimide Coupling (DCC/DMAP)

This protocol outlines the conjugation of a hydroxyl-containing drug or linker to the carboxylic acid of the scaffold.

Materials:

  • This compound

  • Hydroxyl-containing drug or linker

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the hydroxyl-containing drug or linker (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction: Dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in EtOAc and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure ester conjugate.

Coupling ReagentActivating Agent ForCommon SolventsKey Advantages/Considerations
EDC/NHS Carboxylic Acids (for amidation)DMF, DCM, WaterWater-soluble byproducts, mild conditions.
DCC/DMAP Carboxylic Acids (for esterification)DCM, THFHigh yields, but byproduct (DCU) can be difficult to remove.
HATU/DIPEA Carboxylic Acids (for amidation)DMF, NMPFast reaction times, good for sterically hindered substrates.

Section 4: Characterization of the Drug Conjugate

Thorough characterization of the synthesized drug conjugate is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization_Workflow cluster_struct Structural Elucidation Crude_Product Crude Conjugate (Post-purification) Purity_Analysis Purity Assessment Crude_Product->Purity_Analysis HPLC Structural_Verification Structural Verification Crude_Product->Structural_Verification Final_Conjugate Characterized Conjugate Purity_Analysis->Final_Conjugate Structural_Verification->Final_Conjugate NMR 1H and 13C NMR Structural_Verification->NMR MS Mass Spectrometry (e.g., ESI-MS) Structural_Verification->MS

A typical workflow for the characterization of a drug conjugate.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent linkage between the scaffold and the drug/linker. The appearance of new signals and shifts in the signals of the parent molecules provide definitive structural evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the conjugate, confirming that the desired conjugation has occurred.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final conjugate. A single, sharp peak is indicative of a pure compound.

Section 5: Potential Applications and Future Directions

The this compound scaffold holds promise for a variety of applications in drug development:

  • Targeted Cancer Therapy: As a component of ADCs or PDCs, this scaffold can be used to attach potent cytotoxic agents to antibodies or peptides that target tumor-specific antigens. The potential for enhanced metabolic stability could lead to improved therapeutic efficacy and reduced off-target toxicity.

  • Development of Novel PROTACs: In the field of targeted protein degradation, this scaffold could serve as a rigid linker component in Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-binding moiety.

  • Modulation of Drug Properties: The scaffold can be used to modify the pharmacokinetic properties of existing drugs, for example, by creating prodrugs with improved solubility or oral bioavailability.

Future research in this area could explore the synthesis of a library of drug conjugates using this scaffold with various linkers and payloads to systematically evaluate the impact of the dichlorinated core on biological activity. Further investigation into the in vivo stability and metabolism of these conjugates will be crucial in validating the potential of this compound as a valuable tool in the design of next-generation therapeutics.

References

  • Pagani, G., Baruffini, A., & Gialdi, F. (1969). Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity. Il Farmaco; edizione scientifica, 24(12), 997–1024. [Link]
  • Pagani, G., Carmellino, M. L., & Bona, F. (1978). Phytotoxic activity of asymmetric 3,4-dichlorobenzoic acid dialkylamides. Il Farmaco; edizione scientifica, 33(7), 531–542. [Link]
  • Baruffini, A., & Borgna, P. (1978). 2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action. Il Farmaco; edizione scientifica, 33(4), 281–287. [Link]
  • Nakazato, A., Kumagai, T., et al. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (MGS0039): A Potent and Orally Active Group II mGluR Antagonist With Antidepressant-Like Potential. Bioorganic & Medicinal Chemistry, 14(12), 4193-4207. [Link]
  • Sivaperuman, P., et al. (2023).
  • Shariat, M., Samsudin, M. W., & Zakaria, Z. (2014). Acid-amide intermediate from anthranilic acid derivatives and a dichloride of a dicarboxylic acid.
  • Al-Suhaimi, K. S., et al. (2023).
  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(4), 239-250. [Link]
  • Agarwal, P., & Bertozzi, C. R. (2015). Linker Design for Antibody–Drug Conjugates. Pharmaceuticals, 8(3), 512-537. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,4-dichlorobenzoic acid (CAS No. 20776-62-9).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient production of this valuable chemical intermediate.

Overview of Synthetic Strategy

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The most practical and scalable synthesis route begins with 3,4-dichlorotoluene and proceeds through a three-step sequence: oxidation, nitration, and reduction.

The carboxylic acid and chloro-substituents are deactivating, electron-withdrawing groups, which makes the subsequent electrophilic aromatic substitution (nitration) challenging.[2] The chloro groups are ortho-, para- directing, while the carboxylic acid is a meta- director. This interplay of directing effects necessitates carefully controlled conditions to achieve the desired regioselectivity for the 2-nitro intermediate, which is crucial for obtaining the target molecule.

G A 3,4-Dichlorotoluene B 3,4-Dichlorobenzoic Acid A->B Oxidation (e.g., KMnO₄ or O₂/Catalyst) C 3,4-Dichloro-2-nitrobenzoic Acid B->C Nitration (HNO₃/H₂SO₄) D This compound C->D Reduction (e.g., Fe/HCl or H₂/Pd/C)

Caption: High-level overview of the synthetic route.

Troubleshooting and Yield Optimization Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Area 1: Nitration of 3,4-Dichlorobenzoic Acid

Q: My nitration reaction is slow, and I have a low yield of the desired 3,4-dichloro-2-nitrobenzoic acid. How can I improve this?

A: This is a common issue due to the deactivating nature of the two chlorine atoms and the carboxylic acid group on the aromatic ring.[3]

  • Causality: The electron-withdrawing effects of these groups reduce the nucleophilicity of the benzene ring, making it less reactive towards the nitronium ion (NO₂⁺) electrophile.[2]

  • Troubleshooting Steps:

    • Increase Nitrating Agent Potency: Consider using a stronger nitrating agent. While concentrated nitric and sulfuric acid is standard, employing fuming nitric acid or oleum (sulfuric acid containing free SO₃) can increase the concentration of the active nitronium ion.[3][4] This drives the reaction forward more effectively.

    • Optimize Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. However, this must be balanced, as excessive heat can lead to the formation of unwanted isomers and dinitrated byproducts.[3] A carefully controlled temperature ramp is advisable.

    • Extend Reaction Time: Given the deactivated substrate, a longer reaction time may be necessary for completion. It is essential to monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC to determine the optimal endpoint.[3]

Q: I am observing the formation of multiple isomers in my nitration product. How can I improve the regioselectivity?

A: The formation of isomers is a direct consequence of the competing directing effects of the substituents.

  • Causality: The carboxylic acid directs meta (to positions 2 and 6), while the chlorine atoms direct ortho and para (the C-3 chlorine directs to 2 and 5; the C-4 chlorine directs to 3 and 5). The desired product requires nitration at the C-2 position, which is sterically hindered and electronically influenced by all three groups.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can significantly enhance selectivity. The activation energy differences between the pathways to various isomers are more pronounced at lower temperatures, favoring the thermodynamically preferred product.[3]

    • Controlled Reagent Addition: Add the nitrating mixture (mixed acid) slowly and dropwise to the solution of 3,4-dichlorobenzoic acid with vigorous stirring. This maintains a low instantaneous concentration of the nitronium ion and helps dissipate the exothermic heat of reaction, preventing temperature spikes that can reduce selectivity.[3]

    • Consider Esterification: Nitrating the methyl ester of 3,4-dichlorobenzoic acid can sometimes offer better solubility and handling properties, potentially leading to cleaner reactions. The resulting nitro-ester can then be hydrolyzed back to the carboxylic acid.[5]

Problem Area 2: Reduction of 3,4-Dichloro-2-nitrobenzoic Acid

Q: My reduction of the nitro group is incomplete, leaving starting material in my final product. What should I do?

A: Incomplete reduction is a frequent problem that can often be solved by adjusting the reaction conditions or the choice of reducing agent.

  • Causality: The nitro group's reduction can be sluggish if the reducing agent is not sufficiently active, if there is poor mass transfer (especially in heterogeneous reactions), or if the reaction time is too short.

  • Troubleshooting Steps:

    • Ensure Sufficient Reducing Agent: Verify that the correct molar ratio of the reducing agent is used. For metal/acid reductions (e.g., Fe/HCl, Sn/HCl), a significant excess is often required.[6]

    • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. Catalyst poisoning from impurities in the starting material or solvent can halt the reaction.[7]

    • Improve Mixing: Vigorous stirring is critical, especially for heterogeneous systems like metal/acid or catalytic hydrogenations, to ensure good contact between the substrate, reagents, and/or catalyst.[6]

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[7]

Q: I am observing a significant amount of a dechlorinated byproduct (e.g., 2-Amino-3-chlorobenzoic acid). How can I prevent this?

A: Dechlorination (hydrodehalogenation) is a known side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation.

  • Causality: Aggressive reducing conditions, especially with powerful catalysts like Pd/C, can lead to the cleavage of the carbon-chlorine bond.

  • Troubleshooting Steps:

    • Milder Reducing Conditions: If using catalytic hydrogenation, reduce the hydrogen pressure or the catalyst loading.[7] Alternatively, switch to a different reduction method, such as using iron powder in acidic medium (e.g., acetic acid or dilute HCl), which is generally more chemoselective and less prone to causing dechlorination.[6]

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Over-reduction can lead to byproduct formation.

    • Lower the Temperature: Performing the reduction at a lower temperature can increase the selectivity and minimize the rate of the dechlorination side reaction.

G

Caption: Troubleshooting workflow for low yield in the reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the oxidation of 3,4-dichlorotoluene? A1: The key parameters are temperature, pressure (if using O₂), and catalyst choice. A common method involves using an oxidant like potassium permanganate or catalytic oxidation with oxygen in the presence of a metal catalyst.[8] It is crucial to drive the reaction to completion to avoid isolating a mixture of the starting material and the benzoic acid product, which can complicate the subsequent nitration step.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques. For TLC, a typical mobile phase for these polar, aromatic compounds would be a mixture of hexane and ethyl acetate.[9] HPLC provides more quantitative data on the conversion of starting material and the formation of products and impurities.[6]

Q3: What is the best method for purifying the final this compound? A3: Recrystallization is the most common and effective method for purification.[10] A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be chosen.[9] The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals. Another effective method is an acid-base workup, where the product is dissolved in an aqueous basic solution, filtered to remove neutral impurities, and then re-precipitated by acidifying the filtrate to the isoelectric point (typically pH 3-4).[10][11]

Q4: My final product is discolored. What is the cause and how can I fix it? A4: Discoloration (often yellow or brown) is typically due to the oxidation of the amino group or the presence of residual nitro-aromatic impurities. This can be remedied by treating a solution of the product with activated carbon before the final filtration and crystallization step.[12] Storing the purified compound under an inert atmosphere and protected from light is also crucial to prevent degradation.

Key Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on laboratory conditions and reagent purity. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration of 3,4-Dichlorobenzoic Acid

This protocol is adapted from general procedures for the nitration of deactivated benzoic acids.[3][4]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dichlorobenzoic acid (1 equivalent). Carefully add concentrated sulfuric acid (approx. 4-6 equivalents by weight) and stir until the solid is fully dissolved.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (approx. 2 equivalents by weight) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 3,4-dichloro-2-nitrobenzoic acid will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. Dry the product under vacuum.

Protocol 2: Reduction of 3,4-Dichloro-2-nitrobenzoic Acid (Fe/HCl Method)

This protocol is adapted from general procedures for the reduction of nitroarenes with iron.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude 3,4-dichloro-2-nitrobenzoic acid (1 equivalent), ethanol, and water.

  • Reagent Addition: Add iron powder (approx. 3-4 equivalents) to the suspension.

  • Reaction Initiation: Heat the mixture to reflux and then slowly add a solution of concentrated hydrochloric acid in water dropwise. The reaction is exothermic.

  • Reflux: After the addition is complete, continue to reflux for 2-4 hours or until the reaction is complete as monitored by TLC (disappearance of the nitro compound).

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Precipitation: Combine the filtrates and cool to room temperature. Adjust the pH with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the crude product. Alternatively, remove the ethanol under reduced pressure and then adjust the pH of the remaining aqueous solution.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization as described in the FAQs.

G

Caption: Experimental workflow for the reduction and purification steps.

Quantitative Data Summary

The following table provides representative data and target parameters for the synthesis. Actual results may vary based on specific experimental conditions.

ParameterOxidation StepNitration StepReduction Step (Fe/HCl)
Starting Material 3,4-Dichlorotoluene3,4-Dichlorobenzoic Acid3,4-Dichloro-2-nitrobenzoic Acid
Key Reagents KMnO₄ or O₂/CatalystConc. HNO₃ / Conc. H₂SO₄Fe powder / HCl
Typical Temp. 80-120°C[8]0-20°C[3]70-100°C (Reflux)[6]
Typical Time 4-8 hours12-18 hours2-4 hours
Potential Byproducts Unreacted TolueneIsomeric nitro-acids, Dinitro-acidsDechlorinated amino acids
Target Yield >90%70-85%>85%
Purity Target >98%>95% (desired isomer)>97% (after recrystallization)

References

  • Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Google Patents. (1974). US3819680A - Nitration of benzoic acid esters.
  • Google Patents. (1968). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
  • Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.
  • Nath, R. K., et al. (2012).
  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Reddit. (2023). Di-nitration troubleshooting.
  • NIST. (2025). Benzoic acid, 3,4-dichloro-.
  • PrepChem. (n.d.). Preparation of 3,4-dichlorobenzoic acid.
  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5Cl2NO2, 1 gram.

Sources

Technical Support Center: Synthesis and Purification of 2-Amino-3,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-3,4-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Here, we will explore the causality behind experimental choices, detail robust protocols, and offer solutions to common side product-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary and well-established synthetic routes for the preparation of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) of a Dichlorobenzoic Acid Derivative: This typically involves the amination of a suitably activated dichlorobenzoic acid precursor. A common starting material for the analogous 2-amino-3-chlorobenzoic acid is 2,3-dichlorobenzoic acid, which undergoes amination with ammonia in the presence of a copper catalyst.[1][2] For the synthesis of this compound, the analogous starting material would be 3,4-dichloro-2-halobenzoic acid or a related derivative.

  • Reduction of a Nitro-substituted Dichlorobenzoic Acid: This route involves the selective reduction of a nitro group to an amine. The precursor for this synthesis is 3,4-dichloro-2-nitrobenzoic acid. This reduction can be achieved using various reagents, including metal catalysts with hydrogen gas (e.g., Pd/C) or metal/acid combinations (e.g., tin and hydrochloric acid).[3][4]

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in my HPLC Analysis

I've synthesized this compound and my HPLC chromatogram shows several unexpected peaks. What are the likely side products?

The side product profile is highly dependent on the synthetic route chosen. Below is a breakdown of the most probable impurities for each method.

Route 1: Amination of a 3,4-Dichlorobenzoic Acid Derivative

  • Regioisomeric Amination Products: The primary challenge in this route is controlling the regioselectivity of the amination reaction. Depending on the precise starting material and reaction conditions, you may form other isomers. For instance, if starting from 2,3,4-trichlorobenzoic acid, amination could potentially occur at other positions, leading to different isomers of amino-dichlorobenzoic acid.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting dichlorobenzoic acid derivative.

  • Hydroxylated Byproducts: Under the reaction conditions, hydrolysis of a chloro-substituent to a hydroxyl group can sometimes occur, leading to the formation of hydroxy-chloro-aminobenzoic acids.

Route 2: Reduction of 3,4-Dichloro-2-nitrobenzoic Acid

  • Incompletely Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamino species. If the reduction is not driven to completion, these intermediates may be present as impurities.

  • Dehalogenated Byproducts: A significant and common side reaction during the reduction of halogenated nitroaromatics is dehalogenation, where one or both of the chlorine atoms are replaced by hydrogen.[3] This can lead to the formation of 2-amino-3-chlorobenzoic acid, 2-amino-4-chlorobenzoic acid, or even 2-aminobenzoic acid.

  • Unreacted Starting Material: The presence of 3,4-dichloro-2-nitrobenzoic acid indicates an incomplete reaction.

Visualizing Reaction Pathways and Side Product Formation

To better understand the potential for impurity formation, the following diagrams illustrate the primary synthetic routes and the points at which side products can emerge.

cluster_0 Route 1: Amination Pathway cluster_1 Route 2: Reduction Pathway start_A 3,4-Dichloro-2-X-benzoic acid (X = leaving group) product This compound start_A->product  Ammonia, Cu catalyst side_isomer Regioisomeric Amination Products start_A->side_isomer  Alternative amination side_hydrolysis Hydroxylated Byproducts start_A->side_hydrolysis  Hydrolysis start_B 3,4-Dichloro-2-nitrobenzoic acid product_B This compound start_B->product_B  Reducing Agent (e.g., Sn/HCl, H2/Pd/C) side_incomplete Incompletely Reduced Intermediates start_B->side_incomplete  Incomplete reduction side_dehalogenation Dehalogenated Byproducts start_B->side_dehalogenation  Dehalogenation

Caption: Synthetic pathways to this compound and potential side product formation.

Issue 2: My Final Product has Poor Purity (<95%) After Initial Work-up

I've isolated my crude product, but the purity is low. What are the recommended purification strategies?

For enhancing the purity of this compound, several techniques can be employed, with the choice depending on the nature of the impurities. A commercially available product with 95% purity suggests that achieving high purity can be challenging.[5]

1. Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline solids. The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Solvent Screening: A good starting point for solvent screening for aminobenzoic acids includes polar protic solvents like ethanol or isopropanol, often in combination with water. For less polar impurities, a solvent pair system like ethyl acetate/hexane or toluene/heptane might be effective.

2. Acid-Base Extraction

The amphoteric nature of this compound (possessing both a carboxylic acid and an amino group) can be exploited for purification.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Back-extract the aqueous layer with the organic solvent.

    • Wash the organic layer with a dilute basic solution (e.g., 1M NaHCO₃). The desired product will move into the aqueous basic layer as its carboxylate salt, leaving neutral impurities in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the purified product.

    • Filter, wash with cold water, and dry the purified solid.

3. Column Chromatography

For small-scale purification or when dealing with impurities of very similar polarity to the product, column chromatography over silica gel can be effective.

  • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. The polarity of the eluent can be fine-tuned to achieve optimal separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Use a boiling stick or magnetic stirrer to ensure even heating and dissolution.

  • If colored impurities are present, you may add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Quantitative Data Summary

The following table provides a hypothetical comparison of purification methods for a crude sample of this compound. Actual results may vary depending on the initial purity and the specific impurities present.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Single Recrystallization9097-9875-85
Acid-Base Extraction90>9880-90
Column Chromatography90>9960-75

Purification Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

start Crude this compound purity_check1 HPLC Purity Check start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% final_product Pure Product (>99%) purity_check1->final_product Purity > 98% purity_check2 HPLC Purity Check recrystallization->purity_check2 acid_base Acid-Base Extraction purity_check2->acid_base Purity < 99% purity_check2->final_product Purity > 99% purity_check3 HPLC Purity Check acid_base->purity_check3 chromatography Column Chromatography purity_check3->chromatography Purity < 99% purity_check3->final_product Purity > 99% chromatography->final_product fail Purity < Target

Sources

Technical Support Center: Purification of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these crucial compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Recrystallization Troubleshooting

Recrystallization is a primary technique for purifying solid organic compounds like substituted benzoic acids.[1] Its effectiveness hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2][3]

FAQ 1: My substituted benzoic acid is not crystallizing out of solution upon cooling. What's going wrong?

This is a common issue often related to supersaturation or nucleation problems.

Possible Causes & Solutions:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be supersaturated upon cooling, preventing crystallization.

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can inhibit the formation of seed crystals necessary for nucleation.[2]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then move it to an ice bath to maximize yield.[4]

  • Lack of Nucleation Sites: A supersaturated solution may need a "trigger" to initiate crystallization.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation points for crystal growth.[5]

    • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a single "seed" crystal to the cooled solution to induce crystallization.[5]

FAQ 2: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. The solid melts before it dissolves, forming an oil that is often immiscible with the solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The boiling point of your solvent is too high.

    • Solution: Choose a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound.

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove bulk impurities before attempting recrystallization.

Workflow for Recrystallization Troubleshooting

G cluster_no_crystals cluster_oiling_out cluster_low_yield cluster_colored_product start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product nc1 Too much solvent? no_crystals->nc1 oo1 Solvent BP > Compound MP? oiling_out->oo1 ly1 Compound too soluble in cold solvent? low_yield->ly1 cp1 Colored impurities present? colored_product->cp1 nc2 Evaporate some solvent and re-cool. nc1->nc2 Yes nc3 Cooled too quickly? nc1->nc3 No nc4 Cool slowly at room temp first. nc3->nc4 Yes nc5 Induce nucleation (scratch/seed). nc3->nc5 No oo2 Use lower BP solvent or mixed-solvent system. oo1->oo2 Yes oo3 High impurity level? oo1->oo3 No oo4 Pre-purify (e.g., extraction). oo3->oo4 Yes ly2 Choose a different solvent/solvent system. ly1->ly2 Yes ly3 Premature crystallization during hot filtration? ly1->ly3 No ly4 Pre-heat funnel and flask. Use excess hot solvent. ly3->ly4 Yes cp2 Add activated charcoal to hot solution, then hot filter. cp1->cp2 Yes

Caption: Troubleshooting workflow for common recrystallization issues.

FAQ 3: My purified benzoic acid is still colored. How can I remove the color?

A persistent color after recrystallization often points to the presence of high-molecular-weight, colored impurities.

Solution: Activated Charcoal Treatment

Activated charcoal can effectively adsorb many colored impurities.[7]

Protocol:

  • Dissolve the impure benzoic acid in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[7] The filtrate should be colorless.

  • Allow the colorless filtrate to cool and crystallize as usual.

Section 2: Acid-Base Extraction Issues

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic phases at various pH levels.[8] For substituted benzoic acids, this involves converting the acidic form into its water-soluble carboxylate salt.[9]

FAQ 4: I've performed an acid-base extraction, but upon acidification of the aqueous layer, no precipitate of my benzoic acid forms. What happened?

This frustrating situation can arise from several factors, from incomplete extraction to issues with precipitation.

Possible Causes & Solutions:

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt back to the neutral, less water-soluble carboxylic acid.

    • Solution: Check the pH of the aqueous layer with litmus or pH paper. Continue adding a strong acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic (pH 1-2).[10]

  • Compound is Highly Water-Soluble: Some substituted benzoic acids, particularly those with polar substituents (e.g., hydroxy, amino groups), may have significant water solubility even in their neutral form.

    • Solution: If no solid forms, or only a small amount, you may need to perform a "back-extraction." Extract the acidified aqueous layer multiple times with an organic solvent (like ethyl acetate or dichloromethane).[9] The combined organic layers can then be dried and the solvent evaporated to recover your product.

  • Formation of a Fine Suspension: The precipitate may be too fine to be easily seen or filtered.

    • Solution: Cool the acidified solution in an ice bath for an extended period (15-30 minutes) to encourage crystal growth and complete precipitation.[10] If the solid is still very fine, vacuum filtration with a fine-porosity filter paper is recommended.

Diagram: Acid-Base Extraction and Recovery

G start Crude Mixture in Organic Solvent (Substituted Benzoic Acid + Neutral Impurities) sep_funnel Separatory Funnel Organic Layer Aqueous Layer start->sep_funnel:f0 Add aq. NaHCO3 Shake & Vent organic_out Organic Layer: Neutral Impurities sep_funnel:f0->organic_out Separate Layers aqueous_out Aqueous Layer: Sodium Salt of Benzoic Acid sep_funnel:f1->aqueous_out acidify Acidify with HCl (aq) to pH ~2 aqueous_out->acidify precipitate Precipitate Forms? acidify->precipitate filter Collect by Vacuum Filtration precipitate->filter Yes back_extract Back-extract with Organic Solvent precipitate->back_extract No final_product Pure Substituted Benzoic Acid filter->final_product back_extract->final_product

Caption: Decision workflow for acid-base extraction and product recovery.

Section 3: Influence of Substituents

The nature and position of substituents on the benzene ring profoundly impact the physical and chemical properties of benzoic acids, which in turn affects their purification.

FAQ 5: Why is my ortho-substituted benzoic acid behaving differently during purification compared to the meta and para isomers?

This is often due to the "ortho effect," a combination of steric and electronic factors that are unique to the ortho position.

Key Considerations:

  • Acidity: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing.[11] This can be attributed to steric inhibition of resonance, where the ortho-substituent forces the carboxyl group out of the plane of the benzene ring, affecting the stability of the conjugate base.

  • Solubility: Steric hindrance from the ortho-substituent can disrupt the crystal lattice packing and affect intermolecular interactions, leading to different solubility profiles compared to the other isomers. This can necessitate a different choice of recrystallization solvent.

  • Intramolecular Hydrogen Bonding: Substituents like -OH or -NH2 in the ortho position can form strong intramolecular hydrogen bonds with the carboxylic acid group. This can decrease its acidity and significantly alter its solubility in both water and organic solvents.

Table: Effect of Substituents on Benzoic Acid pKa

The acidity of a substituted benzoic acid is a key parameter influencing its behavior in acid-base extractions. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, increasing acidity (lower pKa), while electron-donating groups (EDGs) have the opposite effect.[12][13]

SubstituentPositionpKaEffect on Acidity
-H (Benzoic Acid)-4.20Reference
-NO₂para3.44Increased (EWG)
-CNpara3.55Increased (EWG)[12]
-Clpara3.98Increased (EWG)
-CH₃para4.37Decreased (EDG)
-OCH₃para4.47Decreased (EDG)
-OHpara4.58Decreased (EDG)

Data sourced from various chemistry resources. Exact values may vary slightly depending on the source.

Section 4: Advanced Purification & Purity Assessment

When standard methods are insufficient, or for applications requiring very high purity, other techniques may be necessary.

FAQ 6: Recrystallization and extraction are not giving me the desired purity. What other methods can I consider?
  • Sublimation: This technique is suitable for compounds that can transition directly from a solid to a gas phase without melting. It is effective for removing non-volatile impurities.[2]

  • Column Chromatography: While less common for simple benzoic acids, column chromatography on silica gel or alumina can be used to separate isomers or closely related impurities.[14] However, peak tailing can be an issue due to the acidic nature of the compound. This can sometimes be mitigated by adding a small amount of a competing acid like acetic acid to the mobile phase.[15]

FAQ 7: How can I accurately assess the purity of my final product?
  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.[4]

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A pure compound should ideally show a single spot.[14]

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining purity. A pure sample will show a single major peak in the chromatogram.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities through unexpected signals.

References

  • Recrystallization of Benzoic Acid. (n.d.). University of California, Davis, Department of Chemistry. Retrieved from a relevant university chemistry resource.
  • Purification of benzoic acid. (1966). US Patent US3235588A.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from a relevant university chemistry resource.
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry.
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson.
  • Solvent for recrystallization of benzoic acid? (2017). Chemistry Stack Exchange.
  • 11.5: Substituent Effects on Acidity. (2023). Chemistry LibreTexts.
  • 20.4 Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
  • Recrystallization of Impure Benzoic Acid. (2020). ResearchGate.
  • Recrystallization of Benzoic Acid Pre-Lab Discussion. (2022). YouTube.
  • Recrystallization of Benzoic Acid PDF. (n.d.). Scribd.
  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024). Quora.
  • Acid-Base Extraction. (n.d.). Edubirdie.

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Troubleshooting low yield in Friedel-Crafts acylation of dichlorobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation of Dichlorobenzenes

Welcome to the technical support guide for troubleshooting the Friedel-Crafts acylation of dichlorobenzenes. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this critical C-C bond-forming reaction. The inherent electronic deactivation of the dichlorobenzene ring presents unique hurdles that require a systematic and well-informed approach to overcome. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Foundational Troubleshooting

This section addresses the most common issues that can lead to poor outcomes in any Friedel-Crafts acylation, which are often the first points of failure.

Q1: My reaction has failed completely or resulted in a negligible yield. Where should I start my investigation?

This is a common and frustrating outcome. The root cause is almost always a fundamental flaw in the reaction setup or reagents. The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the generation of a potent electrophile (the acylium ion) and the nucleophilicity of the aromatic ring.

Most Common Culprits:

  • Catalyst Inactivity Due to Moisture: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any trace of water in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[1][2] It is imperative to use flame-dried or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, and reagents should be from freshly opened containers or purified immediately before use.[1]

  • Deactivated Aromatic Ring: This is the central issue with dichlorobenzenes. The two chlorine atoms are strongly electron-withdrawing through induction, which deactivates the ring towards electrophilic attack.[1][3] This deactivation means the reaction requires more forcing conditions (higher temperatures, more active catalysts) than the acylation of benzene or other activated rings.[4][5]

  • Poor Reagent Quality: The purity of the acylating agent (e.g., acetyl chloride, benzoyl chloride) and the dichlorobenzene substrate is critical. Impurities can react with the catalyst or lead to unwanted side products.[1]

Troubleshooting Workflow:

start Low or No Yield check_anhydrous Are all conditions strictly anhydrous? (Glassware, Solvent, N2) start->check_anhydrous check_catalyst Is the Lewis Acid (e.g., AlCl3) fresh and active? check_anhydrous->check_catalyst Yes result_fail Issue Persists check_anhydrous->result_fail No. Correct and rerun experiment. check_reagents Are the dichlorobenzene and acylating agent pure? check_catalyst->check_reagents Yes check_catalyst->result_fail No. Use fresh, high-purity catalyst. result_success Yield Improved check_reagents->result_success Yes. Proceed to Substrate-Specific Troubleshooting. check_reagents->result_fail No. Purify reagents and rerun. cluster_0 Catalytic Cycle cluster_1 Catalyst Sequestration Acyl-Cl R-CO-Cl Acylium [R-C=O]+ AlCl4- Acyl-Cl->Acylium + AlCl3 AlCl3_cat AlCl3 Product_Complex Product-AlCl3 Complex Acylium->Product_Complex + Dichlorobenzene - HCl AlCl3_seq AlCl3 Product_Ketone Ar-CO-R Product_Ketone->Product_Complex + AlCl3

Caption: The dual role of AlCl₃ as a catalyst and a sequestered promoter.

Section 2: Specific Challenges with Dichlorobenzenes

Q3: My protocol works for benzene but gives a low yield with dichlorobenzene. Why is this substrate so much more difficult to acylate?

The primary reason is the powerful deactivating effect of the two chlorine substituents. While halogens are ortho-, para-directors due to resonance, their strong inductive electron-withdrawing effect dominates, reducing the nucleophilicity of the aromatic ring. [1][3]This makes the electrophilic attack by the acylium ion significantly slower and require more energy compared to benzene.

  • Electronic Effect: Two chlorine atoms withdraw electron density more strongly than one, making dichlorobenzene less reactive than chlorobenzene, which in turn is less reactive than benzene. [6]* Practical Implication: You cannot directly translate reaction conditions from benzene to dichlorobenzene. You must use more "forcing" conditions. This typically means increasing the reaction temperature, increasing the amount of catalyst, or switching to a more potent catalytic system. [5]

**Q4: I'm observing a mixture of isomers. How can I control the regioselectivity for ortho-, meta-, and para-dichlorobenzene?

Regioselectivity in disubstituted benzenes is a classic challenge controlled by a delicate balance of electronic directing effects and steric hindrance. [5][7]The two chlorine atoms are deactivating but will direct an incoming electrophile to the positions ortho and para to themselves.

  • o-dichlorobenzene: Acylation primarily yields the 3,4-dichloro product. [5][8]The positions ortho to the chlorines (positions 3 and 6) are electronically favored. Steric hindrance from the adjacent chlorine makes position 3 the major site of attack.

  • m-dichlorobenzene: This isomer mainly gives the 2,4-dichloro product. [5][8]Position 4 is para to one chlorine and ortho to the other, making it the most electronically activated and sterically accessible site. Position 2 is also activated but more hindered.

  • p-dichlorobenzene: This isomer affords the 2,5-dichloro product. [3][5][8]All four available positions are equivalent, so a single product is expected. However, this isomer can be susceptible to rearrangement and dehalogenation byproducts under harsh conditions. [8] Strategies to Improve Regioselectivity:

  • Catalyst Choice: Shape-selective catalysts like certain zeolites can favor the formation of less sterically hindered isomers. [5][9]2. Solvent Effects: The polarity of the solvent can influence the product ratio. Non-polar solvents like carbon disulfide (CS₂) may favor a kinetic product, while more polar solvents like nitrobenzene can allow for equilibration to the more stable thermodynamic product. [10]3. Temperature Control: Lowering the temperature can sometimes increase selectivity by favoring the reaction pathway with the lowest activation energy, though this will also decrease the overall reaction rate.

Q5: I've increased the temperature and AlCl₃ loading, but my yield remains poor. What are my options?

When standard AlCl₃ is insufficient, it's time to consider more powerful or alternative catalytic systems.

Catalyst SystemAdvantagesDisadvantagesBest For...
Aluminum Chloride (AlCl₃) Inexpensive, widely available.Highly sensitive to moisture, often requires stoichiometric amounts, can cause rearrangements.Standard acylations of moderately deactivated rings.
Iron(III) Chloride (FeCl₃) Milder than AlCl₃, less expensive.Generally less reactive than AlCl₃, may require higher temperatures. [9]Cases where AlCl₃ is too harsh, leading to side products.
Triflic Acid (TfOH) Extremely powerful superacid catalyst, can be used in smaller amounts. [4]Expensive, corrosive.Severely deactivated substrates where traditional Lewis acids fail. [4]
Zeolites Reusable, shape-selective, environmentally friendlier. [9]Often require high temperatures, may have lower activity than Lewis acids.Improving regioselectivity and in "green chemistry" applications. [5]
Microwave Irradiation Drastically reduces reaction times, can improve yields. [4]Requires specialized equipment.Rapid optimization and overcoming high activation barriers. [4]

For dichlorobenzenes, switching to a stronger system like triflic acid is a logical next step if increasing temperature with AlCl₃ fails to provide an adequate yield. [4]

Section 3: Work-up and Purification

Q6: I believe my reaction is working based on TLC, but I'm losing significant product during work-up. What are the critical steps for quenching and extraction?

A proper work-up is essential for maximizing your isolated yield, especially in Friedel-Crafts acylations. The primary goal is to hydrolyze the product-catalyst complex and separate the organic product from inorganic salts.

Critical Work-up Steps:

  • Quenching: The reaction mixture must be quenched by carefully and slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid (HCl). [11][12] * Why Ice? The hydrolysis of excess AlCl₃ is extremely exothermic. Ice absorbs this heat, preventing a runaway reaction and potential side product formation. [11] * Why HCl? The acid ensures the aqueous layer remains acidic, preventing the precipitation of aluminum hydroxides which can emulsify the layers and trap the product.

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). [2][12]A single extraction is often insufficient to recover all the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water: To remove water-soluble impurities.

    • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acid (HCl).

    • Brine (Saturated NaCl Solution): To remove excess water from the organic layer before drying. [2]4. Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. [12][13]

Section 4: Experimental Protocol

General Protocol for the Acylation of p-Dichlorobenzene with Acetyl Chloride

This protocol is a representative example and should be optimized for specific substrates and scales.

Materials:

  • p-Dichlorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. [13]2. Catalyst Suspension: To the flask, add p-dichlorobenzene (1.0 equivalent) and anhydrous DCM. Stir until dissolved. Cool the mixture to 0 °C in an ice bath. [12]3. Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 equivalents) to the stirred solution. The mixture may become a slurry.

  • Acylating Agent Addition: Dilute acetyl chloride (1.1 equivalents) with a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly. [12]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require gentle heating (e.g., reflux) to proceed. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. [13]7. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. [2]9. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization. [12]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • BenchChem. (2025).
  • YouTube. (2020).
  • BenchChem. (n.d.).
  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV.
  • University of Michigan. (n.d.).
  • ResearchGate. (2010).
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • University of Liverpool IT Services. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • YouTube. (2017).
  • Organic Syntheses Procedure. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
  • Quora. (2019).
  • Reddit. (2017).
  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones.
  • YouTube. (2016).
  • YouTube. (2021). 18.

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Technical Support Center: Solubility Enhancement for 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,4-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to facilitate its use in your reactions and formulations. Our approach is grounded in explaining the chemical principles behind each strategy, ensuring you can make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound.

Q1: What is this compound, and why is its solubility often a challenge?

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a rigid benzene ring, two chlorine atoms, a carboxylic acid group, and an amino group, contributes to a stable crystalline lattice. This high lattice energy, combined with its significant hydrophobicity, makes it poorly soluble in aqueous solutions and many non-polar organic solvents.[1] Overcoming this low solubility is a critical first step for its successful use as a reactant or intermediate in chemical synthesis.

Q2: What are the primary factors I should consider to improve its solubility?

The solubility of this compound is primarily influenced by two factors: the pH of the medium and the polarity of the solvent.

  • pH: The molecule is amphoteric, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). Altering the pH of an aqueous solution will ionize one of these groups, converting the neutral molecule into a more soluble salt.[2][3]

  • Solvent Choice: Utilizing a solvent system with a polarity that is complementary to the solute is crucial. This often involves using polar organic solvents or mixtures of solvents (co-solvents) to disrupt the solute-solute interactions and promote solute-solvent interactions.[4]

Q3: What are the known safety hazards for this compound?

According to safety data sheets for this compound and its isomers, the compound is generally classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6][7] Always handle this chemical in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Consult the specific Safety Data Sheet (SDS) from your supplier for detailed handling and emergency procedures.

Part 2: Troubleshooting Guide for Aqueous Reactions

This guide provides a systematic approach to solubilizing this compound in aqueous media for reactions such as enzymatic catalysis or aqueous couplings.

Issue: My this compound is not dissolving in my aqueous buffer.

This is the most common challenge. The following workflow provides a step-by-step process to achieve dissolution.

G cluster_workflow Troubleshooting Workflow: Aqueous Solubility start Start: Insoluble Compound in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Most Effective) start->ph_adjust check_sol_ph Is it soluble and is pH compatible with reaction? ph_adjust->check_sol_ph cosolvent Strategy 2: Add Co-solvent check_sol_ph->cosolvent  No success Success: Proceed with Reaction check_sol_ph->success  Yes check_sol_co Is it soluble and is co-solvent compatible? cosolvent->check_sol_co salt_form Strategy 3: Pre-form Soluble Salt check_sol_co->salt_form  No check_sol_co->success  Yes check_sol_salt Is salt form soluble and compatible? salt_form->check_sol_salt check_sol_salt->success  Yes fail Failure: Re-evaluate Reaction Conditions (Consider non-aqueous system) check_sol_salt->fail  No

Caption: Troubleshooting workflow for aqueous solubility.
Strategy 1: pH Adjustment

Causality: The solubility of ionizable compounds is highly pH-dependent.[2] By adjusting the pH far from the molecule's isoelectric point, you can force the equilibrium towards a charged, and therefore more water-soluble, species.

  • To increase solubility at basic pH (> pH 7): Add a base (e.g., 1M NaOH, 1M KOH) dropwise. This deprotonates the carboxylic acid group (-COOH) to form the highly soluble carboxylate anion (-COO⁻). This is generally the most effective method for achieving high aqueous solubility.

  • To increase solubility at acidic pH (< pH 3): Add an acid (e.g., 1M HCl) dropwise. This protonates the basic amino group (-NH₂) to form the soluble ammonium cation (-NH₃⁺).

The diagram below illustrates the ionization states of the molecule at different pH values. The exact pKa values for this compound are not widely published, but are estimated based on similar aminobenzoic acids. The pKa of the carboxylic acid is estimated to be around 3-4, while the pKa of the anilinic amino group is estimated to be around 2-3.

G cluster_ph pH-Dependent Ionization States cation Cationic Form (Soluble) -NH3+ -COOH mid_ph Isoelectric Point (e.g., pH 3-4) cation->mid_ph + Base zwitterion Zwitterionic/Neutral Form (Poorly Soluble) -NH3+ -COO- high_ph High pH (e.g., pH > 5) zwitterion->high_ph + Base anion Anionic Form (Highly Soluble) -NH2 -COO- low_ph Low pH (e.g., pH < 2) low_ph->cation mid_ph->zwitterion high_ph->anion

Caption: pH-dependent ionization states of the molecule.

Trustworthiness Check: After adjusting the pH to achieve dissolution, re-check the pH to ensure it is within the acceptable range for your subsequent reaction steps (e.g., enzyme stability, reagent compatibility). If the required pH for solubility is incompatible with your reaction, proceed to Strategy 2.

Strategy 2: Co-solvents

Causality: If pH adjustment is not an option, using a water-miscible organic co-solvent can enhance solubility. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a hydrophobic molecule.[4][8] This approach is a form of creating a binary or tertiary solvent system to match the solute's properties.[4]

Recommended Co-solvents: Start by adding a small percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase the amount until the solid dissolves.

Co-solventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Ethanol 24.578Common, low toxicity, can be easily removed.
Isopropanol 19.982Similar to ethanol, slightly less polar.
Dimethyl Sulfoxide (DMSO) 47.2189Highly polar aprotic, excellent solubilizing power, difficult to remove.
N,N-Dimethylformamide (DMF) 36.7153Highly polar aprotic, excellent solubilizing power, difficult to remove.
Tetrahydrofuran (THF) 7.566Less polar ether, good for reactions with organometallics, must be anhydrous.[9]

Trustworthiness Check: Ensure the chosen co-solvent does not interfere with your reaction. For example, alcohols can compete as nucleophiles, and solvents like DMSO can be incompatible with certain oxidizing or reducing agents.

Strategy 3: Use of Surfactants or Cyclodextrins

Causality: For particularly stubborn solubility issues in aqueous media, surfactants or cyclodextrins can be employed.

  • Surfactants: These molecules form micelles in water. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in water.[8][10] Examples include Polysorbate 20 or PEG-35 castor oil.[4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The this compound can become entrapped within the cavity, forming an inclusion complex that is water-soluble.[1][10] Substituted β-cyclodextrins (e.g., HP-β-CD) are often used due to their high water solubility.[10]

Trustworthiness Check: These additives can sometimes complicate downstream processing and purification. Their use should be evaluated to ensure they do not interfere with product isolation or analytical methods.

Part 3: Troubleshooting Guide for Organic Reactions

Issue: I cannot find a suitable organic solvent for my coupling reaction (e.g., amide bond formation).

Causality: For organic synthesis, the solvent must not only dissolve the starting materials but also be compatible with the reagents and facilitate the reaction. Aromatic carboxylic acids often require polar aprotic solvents to achieve sufficient concentration for a reaction to proceed efficiently.[11]

Recommended Solvents for Organic Reactions:

SolventClassSuitability
N,N-Dimethylformamide (DMF) Polar AproticExcellent choice for peptide coupling and other reactions requiring high solubility of polar starting materials.
Dimethyl Sulfoxide (DMSO) Polar AproticSimilar to DMF, very high solubilizing power.
Tetrahydrofuran (THF) EtherealA good general-purpose solvent, especially for reactions involving organometallics or strong bases.[9] Less polar than DMF/DMSO.
Dichloromethane (DCM) HalogenatedOften used for acylation and other reactions; solubility may be lower than in DMF or THF.
Acetonitrile (ACN) Polar AproticA polar alternative to DMF/DMSO, often used in palladium-catalyzed couplings.

Trustworthiness Check: For many coupling reactions, particularly those involving carbodiimides or acid chlorides, the solvent must be anhydrous. Using a dry solvent from a sealed bottle or drying it over molecular sieves is critical to prevent hydrolysis of reagents and intermediates.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Soluble Sodium Salt of this compound

This protocol describes the conversion of the free acid to its more water-soluble sodium salt, a common strategy for formulation or for use in aqueous reactions.[10]

Materials:

  • This compound

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker or flask.

  • Add a volume of deionized water to create a slurry (e.g., 10-20 mL per gram of acid).

  • Begin stirring the slurry with a magnetic stir bar.

  • Slowly add the 1.0 M NaOH solution dropwise while monitoring the pH.

  • Continue adding NaOH until all the solid has dissolved and the pH of the solution is stable between 7.5 and 8.5. The solution should become clear.

  • The resulting solution contains the sodium salt of this compound. It can be used directly in an aqueous reaction or lyophilized to isolate the solid salt.

Protocol 2: Determination of Solubility via Isothermal Shake-Flask Method

This is the gold-standard method for accurately determining the equilibrium solubility of a compound in a given solvent system.[12]

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Thermostatic shaker or water bath

  • Sealed vials (e.g., 20 mL glass scintillation vials)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential.[12]

  • Add a known volume or mass of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached. The required time should be confirmed by taking measurements at different intervals until the concentration plateaus.[12]

  • Sampling: After equilibration, stop the agitation and let the vials stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.[12]

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any microscopic solid particles.[12]

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve using your analytical method (e.g., HPLC-UV).

    • Dilute the filtered sample to a concentration that falls within the linear range of your calibration curve.

    • Analyze the diluted sample to determine its concentration.

  • Calculation: Use the determined concentration and the dilution factor to calculate the solubility in the original saturated solution. Express the result in units such as mg/mL, mol/L, or as a mole fraction.

References

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (n.d.). Boston Analytical.
  • Moran, C. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Drug Development & Delivery.
  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Shanley, A. (2010, November 2). Solubilizing the Insoluble. Pharmaceutical Technology.
  • SAFETY DATA SHEET: 2-Amino-3,6-dichlorobenzoic acid. (2024, November 10). Angene Chemical.
  • SAFETY DATA SHEET: 2-Amino-4-chlorobenzoic acid. (2024, March 1). Carl ROTH.
  • PubChem. (n.d.). 3,4-Dichlorobenzoic acid. National Center for Biotechnology Information.
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  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Preparation of 3,4-dichlorobenzoic acid. (n.d.). PrepChem.com.
  • Apelblat, A. (2014). The pH effect on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island.
  • Voges, M., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik.
  • 4-Amino-3,5-dichlorobenzoic acid. (n.d.). Pharmaffiliates.
  • Chen, J., et al. (2015). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... ResearchGate.
  • Lee, C-Y., et al. (2010). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria.
  • Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents. YouTube.

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Preventing degradation of 2-Amino-3,4-dichlorobenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-3,4-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you prevent product degradation and achieve high-purity yields.

Overview of Synthesis and Key Challenges

This compound is a substituted anthranilic acid derivative. Such compounds are crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals. While several synthetic routes exist, they are often accompanied by challenges that can lead to product degradation, impurity formation, and low yields.

The most common and industrially relevant synthesis involves the nucleophilic aromatic substitution of a chlorine atom in a dichlorobenzoic acid precursor with an amino group. A primary example is the amination of 2,3-dichlorobenzoic acid using ammonia at elevated temperatures and pressures, typically catalyzed by a copper salt.[1] Another viable pathway is the reduction of a corresponding nitro-substituted precursor, 3,4-dichloro-2-nitrobenzoic acid.

Key challenges during these syntheses include:

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can occur in the presence of air (oxygen) or other oxidizing agents. This is a primary cause of product discoloration (e.g., turning brown or black) and the formation of complex polymeric impurities.

  • Side Reactions: Under the harsh conditions often required for amination (high temperature and pressure), side reactions such as decarboxylation or the formation of positional isomers can occur.

  • Incomplete Reactions: Failure to drive the reaction to completion results in difficult-to-remove starting materials contaminating the final product.

  • Purification Hurdles: The polarity of both the amino and carboxylic acid groups can complicate purification, and the presence of closely related impurities may require specialized techniques beyond simple recrystallization.

This guide will address these challenges in a practical, question-and-answer format.

Core Synthesis Pathway: Amination of 2,3-dichlorobenzoic acid

Synthesis_Pathway Figure 1. Primary Synthesis Route A 2,3-Dichlorobenzoic Acid B This compound A->B  + Ammonia (aq)  + Copper Catalyst (e.g., CuCl)  150-220°C, High Pressure  

Caption: Primary synthesis route for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an analysis of the root causes and actionable solutions.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors throughout the synthetic process. Let's break down the potential causes and solutions.

  • Cause 1: Incomplete Reaction The amination reaction requires significant energy to overcome the activation barrier for nucleophilic aromatic substitution. If the temperature, pressure, or reaction time is insufficient, a significant amount of starting material (2,3-dichlorobenzoic acid) will remain.

    • Solution:

      • Optimize Temperature and Pressure: The patented process specifies a temperature range of 150°C to 220°C.[1] It is crucial to operate within the optimal range for your specific setup, typically around 165-175°C, to ensure the reaction proceeds at a reasonable rate without promoting degradation.[1] Ensure your reaction vessel is properly sealed to maintain the necessary pressure.

      • Catalyst Activity: The copper catalyst is essential. Ensure you are using an active form, such as copper(I) chloride, and that it is not deactivated.[1] The catalyst amount is also critical; typically, 2-5 mol% is effective.[1]

      • Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or HPLC). Continue heating until the starting material is consumed.

  • Cause 2: Product Loss During Workup and Purification The product can be lost during extraction, filtration, or recrystallization steps.

    • Solution:

      • pH Control: this compound is amphoteric. During workup, it is precipitated by adjusting the pH to its isoelectric point. The patent suggests acidifying the reaction mixture to pH 3 to precipitate the product.[1] Carefully control this step to maximize precipitation.

      • Washing: When washing the filtered product, use cold water to minimize redissolving the product. Avoid excessive washing.

      • Recrystallization: Choose a recrystallization solvent system where the product has high solubility at high temperatures but low solubility at low temperatures. Over-saturating the solution or cooling too rapidly can trap impurities and reduce the isolated yield of pure product.

Q2: My final product is discolored (yellow, brown, or black). What causes this and how can I fix it?

A2: Discoloration is almost always a sign of impurity formation, primarily due to the oxidation of the aromatic amine group.

  • Cause: Oxidation The electron-donating amino group makes the aromatic ring susceptible to oxidation, especially at the high temperatures used during synthesis. This process can be accelerated by the presence of trace metals (including the copper catalyst) and oxygen. The resulting oxidized species are often highly colored, conjugated molecules or polymers.

    • Solution:

      • Inert Atmosphere: While the reaction is typically run in a sealed autoclave, ensuring the headspace is purged with an inert gas like nitrogen or argon before sealing can minimize the presence of oxygen.

      • Controlled Temperature: Avoid excessive temperatures (above 220°C), as this not only increases the rate of the desired reaction but also exponentially increases the rate of oxidative degradation.

      • Purification with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Be cautious, as charcoal can also adsorb some of your product.

      • Storage: Store the final product in a tightly sealed container, protected from light and air, to prevent slow degradation over time.

Q3: I'm observing persistent impurities in my analytical data (TLC/HPLC/NMR). What are these and how can I prevent them?

A3: Impurities can arise from side reactions or incomplete conversion. Identifying the impurity is key to preventing its formation.

Common Impurity Potential Source Prevention & Removal Strategy
2,3-Dichlorobenzoic Acid Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Purify by careful recrystallization or pH-controlled extraction.
Positional Isomers Isomerization at high temperatures or impurities in the starting material.Source high-purity starting materials. Purification via fractional crystallization or forming a diastereomeric salt with a chiral amine can be effective for separating isomers.[2]
Decarboxylation Products High reaction temperatures causing the loss of the -COOH group.Maintain the reaction temperature within the recommended range (165-175°C).[1]
Oxidative Byproducts Reaction with oxygen at high temperatures.Use an inert atmosphere. Add antioxidants if compatible. Purify with activated charcoal during recrystallization.
Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting Decision Tree Start Synthesis Issue Observed Problem Problem Start->Problem Identify Problem Cause Cause Problem->Cause Low Yield Cause_Color Oxidation of Amine Problem->Cause_Color Discoloration Cause_Impurity Side Reactions/ Contamination Problem->Cause_Impurity Impurity Peaks Solution_Yield_1 Optimize Temp/Time/ Catalyst Cause->Solution_Yield_1 Incomplete Reaction Solution_Yield_2 Control pH/ Improve Recrystallization Cause->Solution_Yield_2 Workup Loss Solution Solution Solution_Color Use Inert Atmosphere/ Purify with Charcoal Cause_Color->Solution_Color Root Cause Solution_Impurity Control Temp/ Source Pure Reagents/ Advanced Purification Cause_Impurity->Solution_Impurity Root Cause Degradation_Pathway Figure 3. Simplified Oxidative Degradation A Aromatic Amine (Product) B Radical Cation (Highly Reactive) A->B [O] -e⁻, -H⁺ C Dimerized/Polymerized Products (Colored Impurities) B->C Dimerization/ Polymerization

Caption: Simplified pathway for oxidative degradation of aromatic amines.

References

  • Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Goa University. ortho and para-aminobenzoic acids.
  • Arora, P. K. (2015). Bacterial degradation of 3,4-dichloroaniline in Acinetobacter... ResearchGate.
  • OpenStax. 24.6 Synthesis of Amines. Organic Chemistry.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid.

Sources

Technical Support Center: Challenges in the Scale-Up of 2-Amino-3,4-dichlorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to 2-Amino-3,4-dichlorobenzoic acid: Chemical Structure and Functional Group Analysis

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a benzoic acid backbone with adjacent amino and chloro-substituents, makes it a versatile building block. However, scaling its production from the laboratory bench to pilot or industrial scale presents distinct challenges related to reaction control, purity, and product isolation. This guide provides practical, field-tested insights in a question-and-answer format to help researchers, chemists, and process engineers navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The most viable industrial-scale methods are analogous to those used for similar substituted anthranilic acids. Two primary routes are considered:

  • Reduction of a Nitro Precursor: The catalytic reduction of 3,4-dichloro-2-nitrobenzoic acid is a highly effective and common approach. This method is often preferred due to high potential yields and selectivity. Common reducing systems include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or metal-acid systems (e.g., iron powder in acetic or hydrochloric acid).[1][2][3]

  • Amination via Nucleophilic Aromatic Substitution (SNAr): This route involves the ammonolysis of a suitable precursor like 2,3,4-trichlorobenzoic acid, where the chlorine atom at the 2-position is displaced by an amino group. This reaction typically requires a copper catalyst and is performed under high pressure and temperature.[4][5] The regioselectivity can be a significant challenge in this method.[3]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Scaling up the synthesis introduces several critical challenges:

  • Reaction Control: Managing reaction thermodynamics is paramount. Catalytic reductions, in particular, can be highly exothermic, requiring efficient heat dissipation to prevent runaway reactions and the formation of byproducts.[2][6]

  • Yield and Purity: Maintaining the high yield and purity achieved at the lab scale can be difficult. Issues like isomeric contamination and the formation of process-related impurities are common.[7]

  • Work-up and Purification: Handling large volumes of solvents and isolating the product efficiently becomes complex. Filtration of fine particulates (like residual catalyst or metal salts) can be slow and challenging.[2][7]

  • Cost and Environmental Impact: The economics of reagents, solvents, and waste disposal are significant considerations at an industrial scale.[7]

Q3: What are the critical process parameters to monitor during a scaled-up reduction of 3,4-dichloro-2-nitrobenzoic acid?

A3: For the reduction route, meticulous monitoring of the following parameters is essential:

  • Temperature Control: Due to the exothermic nature of the reaction, controlled addition of the reducing agent and use of a reactor with efficient cooling are necessary to prevent temperature spikes that can lead to side reactions.[2]

  • Hydrogen Pressure (for Catalytic Hydrogenation): The system must be checked for leaks to maintain a constant and adequate hydrogen pressure, which is crucial for driving the reaction to completion.[3]

  • Agitation/Mixing: Efficient stirring is vital to ensure proper contact between the substrate, catalyst, and reducing agent, especially in heterogeneous mixtures. Poor mixing can lead to localized concentration gradients and incomplete reactions.[6]

  • pH Control During Work-up: The precipitation and isolation of the final product are highly dependent on pH. The pH must be carefully adjusted to maximize product recovery while keeping impurities dissolved.[2]

Q4: What are the typical impurities I should expect and how can I analyze for them?

A4: The impurity profile depends on the synthetic route. Key impurities to monitor include:

  • Unreacted Starting Material: Residual 3,4-dichloro-2-nitrobenzoic acid.

  • Isomeric Impurities: Other isomers that may have been present in the starting materials.

  • Dechlorinated Byproducts: Formation of 2-amino-3-chlorobenzoic acid or 2-amino-4-chlorobenzoic acid due to over-reduction (hydrodehalogenation).[3]

  • Dichlorinated Impurities: Such as 2-Amino-3,5-dichlorobenzoic acid.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the most effective technique for analyzing the purity and impurity profile.[3][8] A reversed-phase C18 column with a gradient mobile phase of acetonitrile and acidified water is a standard starting point for method development.[3] For structural identification of unknown impurities, LC-MS is invaluable.[3]

Troubleshooting Guide

This section addresses common problems encountered during the scale-up production of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: Insufficient reaction time, low temperature, or inactive catalyst.[3][7]Monitor reaction progress via TLC or HPLC until the starting material is consumed.[1] If the reaction stalls, consider a slight increase in temperature or careful addition of more catalyst/reducing agent.[7]
Product Loss During Work-up: Suboptimal pH during precipitation or inefficient extraction.Optimize the final pH for precipitation. Perform multiple extractions with an appropriate solvent to ensure complete recovery from the aqueous phase.[1]
Formation of Byproducts Over-reduction / Dechlorination: Reaction temperature is too high, reaction time is too long, or the catalyst is not selective.[3]Perform the reduction at a lower temperature to improve selectivity. Stop the reaction as soon as the starting material is consumed. Screen different catalysts if hydrodehalogenation is a persistent issue.[3]
Formation of Isomeric Impurities: Poor regioselectivity during amination or impurities present in the starting material.[3]If using the amination route, screen different copper catalysts and reaction conditions to improve selectivity.[3] For the reduction route, ensure the purity of the 3,4-dichloro-2-nitrobenzoic acid starting material.[2]
Product Discoloration (Yellow/Brown Tint) Oxidation of Amino Group: Exposure to air during work-up or storage.Conduct the work-up and filtration steps promptly. If possible, work under an inert atmosphere (e.g., nitrogen).[6] Store the final product protected from light and air.[1]
Presence of Nitro-Aromatic Impurities: Incomplete reduction of the starting material.[1]Ensure the reaction goes to completion. If discoloration persists after initial isolation, treatment with activated carbon during recrystallization can help remove colored impurities.[1]
Difficult Product Isolation Slow Filtration: Fine particulate matter (e.g., iron salts, catalyst) clogging the filter.[2]Use a filter aid like Celite®. For larger scales, consider using a filter press.
Product Oiling Out / Poor Crystallization: Presence of impurities hindering crystal lattice formation.[1]Ensure the crude product is as pure as possible before the final crystallization. Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find optimal conditions for crystallization.[1][9]

Experimental Protocols & Workflows

Overall Production Workflow

The general workflow for the production and quality control of this compound is illustrated below.

G synthesis Synthesis (e.g., Nitro Group Reduction) workup Reaction Work-up (Quenching, Filtration) synthesis->workup Reaction Mixture isolation Crude Product Isolation (Precipitation, Filtration) workup->isolation Crude Solution purification Purification (Recrystallization) isolation->purification Crude Solid analysis QC Analysis (HPLC, Melting Point) purification->analysis Purified Solid final_product Final Product analysis->final_product Release/Reject

Fig. 1: General production and QC workflow.
Protocol 1: Scale-Up Synthesis via Iron-Mediated Reduction

This protocol describes the reduction of 3,4-dichloro-2-nitrobenzoic acid using iron powder. It is analogous to methods used for similar compounds and is suitable for scale-up.[2]

Materials:

  • 3,4-dichloro-2-nitrobenzoic acid (1.0 eq)

  • Iron powder, fine mesh (3.0 - 4.0 eq)

  • Ethanol or Acetic Acid (7-10 volumes)

  • Deionized Water (3-5 volumes)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide solution (for pH adjustment)

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with an overhead mechanical stirrer, thermometer, and condenser, add 3,4-dichloro-2-nitrobenzoic acid, ethanol/acetic acid, and water.

  • Initiation: Begin vigorous stirring and heat the mixture to approximately 50-60°C.

  • Reagent Addition: Begin portion-wise addition of the iron powder at a rate that maintains the internal temperature between 80-90°C. The reaction is exothermic, so careful monitoring and potential use of a cooling jacket are essential.

  • Reaction: After the addition is complete, maintain the mixture at reflux (approx. 85-95°C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting nitro compound is no longer detected.

  • Work-up: Once complete, cool the reaction mixture to 50°C and filter it hot through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol or the reaction solvent.

  • Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove most of the solvent. Add water to the residue and adjust the pH with a sodium hydroxide solution to dissolve the product as its carboxylate salt. Filter again if any solids remain.

  • Precipitation: Carefully acidify the clear filtrate with hydrochloric acid to a pH of 3-4 to precipitate the this compound.

  • Collection: Cool the slurry in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum at 60-70°C.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude, dried this compound in a flask.

  • Add a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, in a ratio that dissolves the compound at an elevated temperature.[9]

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution is colored, you may add a small amount of activated carbon, continue to heat for 10-15 minutes, and then filter the hot solution to remove the carbon.[1]

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common scale-up issues.

G start Process Issue Identified check_purity Analyze Purity (HPLC) start->check_purity check_yield Check Yield start->check_yield purity_ok Purity OK? check_purity->purity_ok yield_ok Yield OK? check_yield->yield_ok impurity_id Identify Impurities (LC-MS) purity_ok->impurity_id No end_purity Process Optimized purity_ok->end_purity Yes unreacted Unreacted Starting Material? impurity_id->unreacted optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Catalyst unreacted->optimize_rxn Yes byproduct Byproduct Formed? unreacted->byproduct No optimize_conditions Optimize Conditions: - Lower Temperature - Change Catalyst byproduct->optimize_conditions Yes purification_issue Improve Purification: - Recrystallization Screen - Chromatography byproduct->purification_issue No workup_loss Investigate Work-up Loss: - Check pH of Precipitation - Optimize Extractions yield_ok->workup_loss No end_yield Process Optimized yield_ok->end_yield Yes

Fig. 2: Troubleshooting decision tree for scale-up.

Safety Considerations

This compound and its precursors should be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from closely related analogs suggest the following:

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] Harmful if swallowed (H302).

  • Precautions:

    • Use only in a well-ventilated area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Inhalation: Move person into fresh air.[10][11]

    • Ingestion: Rinse mouth. Call a physician if you feel unwell.[10]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. The information provided here is based on analogous compounds and is not a substitute for a formal safety assessment.

References

  • BenchChem. Technical Support Center: Purification of Crude 2-Amino-3-chlorobenzoic Acid. BenchChem. Accessed January 11, 2026.
  • BenchChem. Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. BenchChem. Accessed January 11, 2026.
  • BenchChem. Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. BenchChem. Accessed January 11, 2026.
  • Carl ROTH. Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH. Published March 1, 2024.
  • Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • MilliporeSigma. 2 - SAFETY DATA SHEET. MilliporeSigma. Published September 6, 2024.
  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Published December 5, 2023.
  • Angene Chemical. Safety Data Sheet. Angene Chemical. Published November 10, 2024.
  • BenchChem. Catalyst selection and optimization for the preparation of 2-Amino-3-chlorobenzoic acid. BenchChem. Accessed January 11, 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 14, 2025.
  • BenchChem. Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid. BenchChem. Accessed January 11, 2026.
  • BenchChem. Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. BenchChem. Accessed January 11, 2026.
  • BenchChem. Preventing impurity formation during the synthesis of 2-Amino-3-chlorobenzoic acid. BenchChem. Accessed January 11, 2026.
  • BenchChem. Challenges in the scale-up production of 3,3'-Dichlorobenzoin. BenchChem. Accessed January 11, 2026.
  • BenchChem. A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. BenchChem. Accessed January 11, 2026.

Sources

Technical Support Center: Purification of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3,4-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of colored impurities from this compound. Our goal is to provide you with the expertise and practical insights needed to achieve a high degree of purity in your preparations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the presence and removal of colored impurities in this compound.

Q1: What is the source of colored impurities in my this compound sample?

A1: Colored impurities in this compound often arise from several sources during its synthesis and storage. These can include:

  • Oxidation byproducts: Aromatic amines are susceptible to oxidation, which can form highly colored, conjugated species. This can be exacerbated by exposure to air and light.[1]

  • Residual starting materials and intermediates: Depending on the synthetic route, unreacted starting materials or colored intermediates may persist in the final product.[2] For instance, if prepared from a nitro-aromatic precursor, residual nitro compounds can impart a yellowish color.

  • Side-reaction products: The reaction conditions used in the synthesis can sometimes lead to the formation of polymeric or other colored byproducts.

  • Degradation products: The compound itself may degrade over time, especially if not stored properly, leading to the formation of colored impurities.[3]

Q2: My "pure" this compound is off-white or slightly yellow. Is this acceptable?

A2: The acceptable color of this compound depends on the requirements of your downstream application. While a completely colorless or white crystalline solid is ideal, a faint off-white or pale yellow hue may be acceptable for some uses. However, for applications requiring high purity, such as in the development of active pharmaceutical ingredients (APIs), any coloration is generally considered an indication of impurities that should be removed. The presence of color can suggest the existence of chromophoric entities that may have different reactivity or toxicological profiles.

Q3: I tried a simple recrystallization, but the color remains. What should I do next?

A3: If a single recrystallization does not sufficiently remove the colored impurities, there are several strategies you can employ:

  • Optimize the recrystallization solvent system: The choice of solvent is critical. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. You may need to experiment with mixed solvent systems to achieve the desired solubility profile.

  • Perform a second recrystallization: Sometimes, a single recrystallization is not enough to remove all impurities. A second pass can significantly improve purity.

  • Use activated carbon (charcoal) treatment: Activated carbon is highly effective at adsorbing large, flat, conjugated molecules, which are often the culprits for color.[4] This is a common and effective method for decolorizing solutions.

  • Consider column chromatography: For difficult-to-remove impurities, flash column chromatography can be a powerful purification technique.[5][6]

Q4: Will using activated carbon lead to a significant loss of my product?

A4: It is true that activated carbon can adsorb the desired compound to some extent, which can lead to a reduction in yield.[4] The key is to use the minimum amount of activated carbon necessary to achieve the desired decolorization. It is always recommended to start with a very small amount, assess the effect, and add more only if needed. The loss of product should be weighed against the required level of purity for your experiment.

Troubleshooting Guide: From Colored Crude to Pure Product

This section provides a systematic approach to troubleshooting the removal of colored impurities from this compound.

Problem 1: Persistent Color After a Single Recrystallization

Root Cause Analysis:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the impurities even at low temperatures, or it may not be effectively discriminating between the product and the impurities.

  • High Impurity Load: The initial concentration of colored impurities may be too high for a single recrystallization to be effective.

  • "Oiling Out": The compound may be separating from the solution as a liquid (an oil) instead of forming crystals. Impurities often get trapped in the oil, preventing their removal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent color after recrystallization.

Problem 2: Significant Product Loss During Purification

Root Cause Analysis:

  • Excessive Use of Activated Carbon: Using too much activated carbon will inevitably lead to the adsorption of a significant amount of the desired product.[4]

  • Suboptimal Recrystallization Solvent Volume: Using too much solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor upon cooling.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during the filtration step to remove activated carbon or other insoluble impurities, the product can crystallize on the filter paper, leading to significant losses.

Recommended Solutions:

Issue Recommended Action Scientific Rationale
High product loss with activated carbon Use a minimal amount of activated carbon (start with 1-2% by weight of your compound). Perform a small-scale trial first to determine the optimal amount.Activated carbon has a high surface area and can adsorb a wide range of organic molecules, including your product. Minimizing its use reduces this non-specific binding.[7]
Low yield after recrystallization Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling, place the crystallization flask in an ice bath to maximize precipitation.The goal of recrystallization is to create a supersaturated solution upon cooling. Using excess solvent will prevent this, keeping more of your product dissolved.
Crystals forming in the funnel during hot filtration Pre-heat the filtration apparatus (funnel and receiving flask) in an oven. Use a fluted filter paper for a faster filtration. Keep the solution at or near its boiling point during the filtration process.Maintaining a high temperature prevents the solution from becoming supersaturated and crystallizing prematurely in the filtration apparatus.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Decolorization with Activated Carbon followed by Recrystallization

This protocol is a robust starting point for the purification of this compound.

Materials:

  • Crude, colored this compound

  • Activated carbon (decolorizing charcoal)

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Workflow Diagram:

Caption: Workflow for decolorization and recrystallization.

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. An ethanol/water mixture is a good starting point.[2] Begin by dissolving the solid in a small amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the solid.

  • Activated Carbon Treatment: Remove the flask from the heat source and cautiously add a small amount of activated carbon (approximately 1-2% of the weight of your crude product).[4] Swirl the flask gently. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Heating: Return the flask to the heat source and gently heat for 5-10 minutes with occasional swirling. This allows the activated carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel with filter paper into a clean, pre-heated filter flask. This step removes the activated carbon.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Flash Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography is a more powerful technique.

Materials:

  • Crude, colored this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column for flash chromatography

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Step-by-Step Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will show good separation between your product and the colored impurities, with the product having an Rf value of approximately 0.2-0.4. A good starting point for aromatic acids is a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid to improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

  • Removal of color impurities
  • Charcoal - Chemistry LibreTexts
  • How to Separate Colors in Water by Activ
  • Decolorization with Activ
  • Preventing impurity formation during the synthesis of 2-Amino-3-chlorobenzoic acid - Benchchem
  • The Use of Powdered Activated Carbon Adsorption for Color Removal - WMU's ScholarWorks
  • 2-Amino-3,5-dichlorobenzoic acid(2789-92-6) - ChemicalBook
  • Process for the purification of aromatic amines - Google P
  • How do I purify ionizable organic amine compounds using flash column chrom
  • 2 - SAFETY D
  • Is there an easy way to purify organic amines? - Biotage
  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid - Carl ROTH
  • SAFETY D
  • Safety D
  • SAFETY D
  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Biological Activity - Benchchem
  • How can I remove color
  • Process for the preparation of 2-amino-3-chlorobenzoic acid - Google P
  • Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchG
  • This compound, 95% Purity, C7H5Cl2NO2, 1 gram - CP Lab Safety
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure
  • Preparation of 3,4-dichlorobenzoic acid - PrepChem.com
  • Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4) - Cheméo
  • 4-Amino-3,5-Dichloro Benzoic Acid CAS No 56961-25-2 MATERIAL SAFETY D
  • Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystalliz
  • 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki - Guidechem
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Deriv
  • 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem
  • In-Depth Technical Guide: Stability and Storage of 3,5-Dichlorobenzoic-d3 Acid - Benchchem
  • The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile - MDPI
  • 4-Amino-2-chlorobenzoic acid 97 2457-76-3 - Sigma-Aldrich
  • 2-amino-3,4-dichloro-benzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com
  • 4-Amino-3,5-dichlorobenzoic acid, 98% - 56961-25-2 - Ottokemi

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Optimizing coupling conditions for 2-Amino-3,4-dichlorobenzoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3,4-dichlorobenzoic Acid

A Senior Application Scientist's Guide to Optimizing Peptide Coupling

Welcome to the technical support guide for incorporating this compound into your peptide synthesis workflows. This non-natural amino acid presents a unique set of challenges due to its distinct structural and electronic properties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome these hurdles, ensuring successful and high-purity synthesis.

The primary difficulty in coupling this compound stems from a combination of two factors:

  • Steric Hindrance: The presence of a chlorine atom at the 3-position, adjacent to the carboxylic acid, creates significant steric bulk. This physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the peptide chain), slowing down the rate of peptide bond formation.[1]

  • Electronic Effects: The two electron-withdrawing chlorine atoms on the aromatic ring decrease the electron density of the aniline system. This reduces the nucleophilicity of the 2-amino group, making it a less effective reactant in the coupling reaction.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the issues you may encounter.

Frequently Asked Questions & Troubleshooting Guide

Q1: My coupling reaction with this compound has a very low yield. What are the most common causes?

Low coupling efficiency is the most frequently reported issue. The root causes are almost always tied to the inherent properties of the molecule.

  • Cause 1: Inadequate Activation/Coupling Reagent. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often too slow to overcome the severe steric hindrance.[2][3] This can lead to incomplete reactions and the formation of deletion sequences.[4]

  • Cause 2: Suboptimal Reaction Conditions. Insufficient reaction time or inadequate temperature can prevent the coupling from reaching completion. For difficult couplings, standard room temperature protocols may not be sufficient.

  • Cause 3: Peptide Aggregation. If the peptide sequence is hydrophobic, it can aggregate on the solid support, making reactive sites inaccessible.[1] This problem is exacerbated by the presence of bulky, non-natural residues.

Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent: Switch to a high-potency onium salt-based coupling reagent. These are specifically designed for sterically hindered systems.[1]

  • Extend Reaction Time & Consider Double Coupling: For the initial attempt, double couple the this compound. Allow the first coupling to proceed for 2-4 hours and the second for another 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure the free amine has been consumed.

  • Optimize Your Solvent: If you are using N,N-Dimethylformamide (DMF), consider switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP).[5] NMP has a higher boiling point and can be more effective at disrupting peptide aggregation.[5]

  • Incorporate Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for hindered amino acids by overcoming the reaction's activation energy barrier and reducing aggregation.[5][6]

Q2: Which coupling reagents are the most effective for this compound?

For challenging couplings like this, onium salt-based reagents are the industry standard.[7] They form highly reactive intermediates (OAt- or OBt-esters) that facilitate amide bond formation even with sterically demanding substrates.

Coupling Reagent Class Key Advantages Considerations
HATU Uronium/AminiumConsidered the gold standard for difficult couplings due to the formation of highly reactive OAt-esters.[1] The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the reaction.Higher cost. Potential for guanidinylation side reaction if excess reagent is used or pre-activation is slow.[8]
HCTU / HBTU Uronium/AminiumHighly effective and more cost-efficient than HATU.[9] Widely used for both standard and moderately difficult couplings.Based on the potentially explosive HOBt or 6-Cl-HOBt.[9] Less reactive than HATU for the most extreme cases.
COMU Uronium/AminiumCoupling efficiency is comparable to HATU.[1][9] Based on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents. Excellent solubility.Relatively newer, may be more expensive than HBTU.
PyBOP / PyAOP PhosphoniumPowerful reagents that are excellent for hindered couplings and can reduce racemization.[1] Phosphonium salts are generally more soluble than uronium salts and do not cause the guanidinylation side reaction.Can be more expensive. Byproducts can be more difficult to remove in solution-phase synthesis.

Recommendation: Start with HATU or COMU for the highest probability of success.

Q3: How can I minimize the risk of racemization during the coupling step?

Racemization is a significant concern when using highly potent activating agents, as they can facilitate the formation of an oxazolone intermediate, which leads to loss of stereochemical integrity.[7][10]

  • Mechanism of Prevention: The key is to use an additive that rapidly forms an active ester intermediate. This intermediate is more selective for aminolysis (the desired reaction) than for oxazolone formation (the racemization pathway).[10]

  • Essential Additives: All onium salt reagents (HATU, HBTU, PyBOP, etc.) are formulated with such an additive (HOAt, HOBt, OxymaPure). When using carbodiimides like DIC, it is absolutely essential to add at least one equivalent of an additive like HOBt , 6-Cl-HOBt , or OxymaPure .[11]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. The choice and amount of base are critical; typically, 2 equivalents of base are used for every equivalent of amino acid. For particularly sensitive couplings, using a weaker base like N-methylmorpholine (NMM) may be beneficial, though it may require longer reaction times.[9]

Workflow & Decision-Making Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the coupling of this compound.

TroubleshootingWorkflow start Start: Coupling 2-Amino- 3,4-dichlorobenzoic acid check_yield Is Coupling Yield >95%? (via Kaiser or other test) start->check_yield success Success: Proceed to Next Synthesis Step check_yield->success Yes failure Low Yield Detected check_yield->failure No reagent_check Are you using a high-potency onium salt reagent? (e.g., HATU, COMU, HCTU) failure->reagent_check switch_reagent Action: Switch to HATU or COMU. (See Reagent Table) reagent_check->switch_reagent No double_couple_check Have you performed a double coupling? reagent_check->double_couple_check Yes switch_reagent->double_couple_check perform_double_couple Action: Perform a second coupling for 2-4 hours. double_couple_check->perform_double_couple No conditions_check Are reaction conditions optimized? double_couple_check->conditions_check Yes perform_double_couple->conditions_check optimize_conditions Action: Increase time (4-8h total). Switch solvent to NMP. Consider microwave synthesis. conditions_check->optimize_conditions No final_review Advanced Troubleshooting: Consult literature for aggregation- disrupting additives (e.g., chaotropic salts). Re-evaluate sequence design. conditions_check->final_review Yes optimize_conditions->final_review

Sources

Identifying and minimizing isomeric impurities in dichlorobenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Minimizing Isomeric Impurities

Welcome to the technical support center for dichlorobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isomeric purity. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these impurities form and how to control them effectively. In pharmaceutical development, the precise molecular structure is paramount; even a minor shift in a chlorine atom's position can drastically alter a compound's biological activity and safety profile. This resource provides field-proven insights and validated methods to ensure the isomeric purity of your dichlorobenzoic acid products.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the origin, identification, and significance of isomeric impurities in dichlorobenzoic acid synthesis.

Q1: What are the common isomeric impurities in dichlorobenzoic acid synthesis and why are they a major concern?

Dichlorobenzoic acid has six possible constitutional isomers, differing only in the position of the two chlorine atoms on the benzoic acid framework. The most common synthetic routes often produce a primary desired isomer alongside smaller quantities of others. For example, in the synthesis of 2,4-dichlorobenzoic acid, impurities like 2,6-, 3,4-, and 2,5-dichlorobenzoic acid can arise.

These impurities are a critical concern in drug development because different isomers can possess vastly different pharmacological, toxicological, and pharmacokinetic properties.[1] The presence of an unintended isomer can lead to reduced efficacy, increased side effects, or batch-to-batch variability. Regulatory bodies like the ICH have strict guidelines for impurity levels, making robust control of isomeric purity a non-negotiable aspect of process development.[2]

Q2: What is the primary origin of these isomeric impurities?

In most large-scale syntheses, the isomeric profile of the final dichlorobenzoic acid product is a direct reflection of the isomeric purity of the starting material. A common and cost-effective synthetic route is the oxidation of a dichlorotoluene precursor.[3][4]

However, the industrial synthesis of dichlorotoluenes, typically via the direct chlorination of toluene or o-chlorotoluene, often yields a mixture of isomers.[2][5] For instance, the chlorination of o-chlorotoluene can produce a mixture containing the desired 2,5-dichlorotoluene along with other isomers.[5] Since the oxidation of the methyl group to a carboxylic acid does not alter the ring's substitution pattern, any isomeric impurities in the dichlorotoluene starting material will be carried through to the final dichlorobenzoic acid product.

G cluster_0 Starting Material Synthesis cluster_1 Dichlorobenzoic Acid Synthesis Toluene Toluene/ o-Chlorotoluene Chlorination Direct Chlorination (e.g., + Cl₂, Catalyst) Toluene->Chlorination IsomerMix_Toluene Mixture of Dichlorotoluene Isomers (e.g., 2,4-, 2,5-, 3,4-) Chlorination->IsomerMix_Toluene Oxidation Oxidation (e.g., KMnO₄) IsomerMix_Toluene->Oxidation Key Step: Impurity carry-over IsomerMix_Acid Mixture of Dichlorobenzoic Acid Isomers Oxidation->IsomerMix_Acid Desired_Acid Desired Isomer (e.g., 2,4-DCBA) IsomerMix_Acid->Desired_Acid Major Component Impurity_Acid Isomeric Impurities IsomerMix_Acid->Impurity_Acid Minor Components G cluster_0 Initial State cluster_1 Separation Process cluster_2 Final Product Start Mixture of Isomeric Acids (Similar Solubility) React + Chiral Amine (e.g., (R)-α-methylbenzylamine) Start->React Salts Mixture of Diastereomeric Salts (Different Solubilities) React->Salts Crystallize Selective Crystallization Salts->Crystallize Solid Insoluble Salt (Desired Isomer) Crystallize->Solid Liquid Soluble Salt (Impurity) Crystallize->Liquid Regen Acidification (e.g., + HCl) Solid->Regen Final Purified Dichlorobenzoic Acid Regen->Final

Sources

Stability of 2-Amino-3,4-dichlorobenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,4-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding its stability profile is critical for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy of analytical methods. This guide addresses common questions and challenges related to the stability of this compound in both acidic and basic environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results for this compound are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?

A1: Inconsistent assay results in acidic conditions may be indicative of on-column or solution-based degradation. The primary degradation pathway for many substituted aminobenzoic acids under acidic conditions is decarboxylation.[1][2]

  • Causality: The presence of an amino group and chlorine atoms on the benzene ring influences the electron density of the aromatic system. In strongly acidic media, protonation of the aromatic ring can occur, which may facilitate the loss of the carboxylic acid group as carbon dioxide. The rate of this degradation is often dependent on the specific pH and temperature. For some aminobenzoic acids, the maximum rate of decarboxylation occurs at a pH about 2 units below the isoelectric pH.[1]

  • Troubleshooting Steps:

    • pH and Temperature Control: Evaluate the pH of your mobile phase and the column temperature. If possible, try to work at a less acidic pH or at a lower temperature to minimize degradation.

    • Sample Preparation: Prepare your samples in a neutral or slightly acidic pH buffer and analyze them promptly. Avoid prolonged storage of samples in highly acidic solutions.

    • Forced Degradation Study: To confirm if degradation is occurring, perform a forced degradation study. Expose a sample of this compound to acidic conditions (e.g., 0.1 M HCl at an elevated temperature) and analyze the sample over time by HPLC. The appearance of a new peak with a different retention time, corresponding to the decarboxylated product (3,4-dichloroaniline), would confirm this degradation pathway.

Q2: I am planning a synthesis that involves a basic hydrolysis step. Is this compound stable under basic conditions?

A2: While generally more stable in basic than in acidic conditions, this compound is not completely inert in the presence of strong bases, especially at elevated temperatures. The primary concerns under basic conditions are potential hydrolysis of other functional groups if present in a larger molecule, and the possibility of other, less common, degradation pathways.

  • Potential Issues:

    • Intramolecular Reactions: The amino group, being a nucleophile, can potentially participate in intramolecular reactions, although this is less likely for the free acid compared to its ester or amide derivatives.

    • Oxidative Degradation: In the presence of oxygen, basic conditions can sometimes promote oxidative degradation of aromatic amines.

  • Recommendations:

    • Inert Atmosphere: When heating solutions of this compound in a basic medium, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

    • Temperature and Reaction Time Monitoring: Use the lowest effective temperature and the shortest possible reaction time for your hydrolysis step. Monitor the reaction progress closely using an appropriate analytical technique like TLC or HPLC to avoid prolonged exposure to harsh conditions.

Q3: How can I develop a stability-indicating analytical method for a formulation containing this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, forced degradation studies are essential.[3][4]

  • Forced Degradation Protocol:

    • Stress Conditions: Subject solutions of this compound to a variety of stress conditions as recommended by ICH guidelines.[5] This should include:

      • Acid Hydrolysis: 0.1 M HCl at 60-80 °C for several hours.

      • Base Hydrolysis: 0.1 M NaOH at 60-80 °C for several hours.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Heating the solid compound at a temperature below its melting point.

      • Photostability: Exposing the compound to light of controlled wavelength and intensity.

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[6]

      • Column Selection: A C18 reversed-phase column is a good starting point.

      • Mobile Phase Optimization: Develop a gradient or isocratic mobile phase that can separate the parent compound from all the degradation products formed during the stress studies.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the peak for this compound is not co-eluting with any degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Incubation: Heat the solution in a water bath at 80°C.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis: Analyze the samples by HPLC, comparing them to an unstressed control sample.

Protocol 2: Forced Degradation Study - Base Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Heat the solution in a water bath at 80°C.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by HPLC.

Data Presentation

Stress Condition Potential Degradation Pathway Primary Degradant Analytical Consideration
Acidic (e.g., 0.1 M HCl, heat) Decarboxylation3,4-dichloroanilineMonitor for a new, likely more nonpolar, peak.
Basic (e.g., 0.1 M NaOH, heat) Generally stable, potential for minor degradationVaries, potentially oxidative productsUse an inert atmosphere for heating.
Oxidative (e.g., 3% H₂O₂) Oxidation of the amino group or aromatic ringNitro or hydroxylated derivativesMonitor for changes in the UV spectrum of new peaks.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, heat) 2-Amino-3,4-dichlorobenzoic_acid_acid This compound Decarboxylation Decarboxylation (-CO2) 2-Amino-3,4-dichlorobenzoic_acid_acid->Decarboxylation H+ 3,4-dichloroaniline 3,4-dichloroaniline Decarboxylation->3,4-dichloroaniline 2-Amino-3,4-dichlorobenzoic_acid_base This compound Generally_Stable Generally Stable 2-Amino-3,4-dichlorobenzoic_acid_base->Generally_Stable OH-

Caption: Potential degradation pathways under acidic and basic conditions.

Experimental_Workflow Start Start: Stability Study Prepare_Sample Prepare 1 mg/mL Stock Solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Sample->Stress_Conditions Time_Points Sample at Multiple Time Points Stress_Conditions->Time_Points Quench Quench Reaction (Neutralize) Time_Points->Quench HPLC_Analysis Analyze by Stability-Indicating HPLC Quench->HPLC_Analysis Data_Analysis Analyze Data: - Assay of Parent Compound - % Degradation - Peak Purity HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study.

References

  • Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Scite.ai.
  • Willard G. McCullough, John T. Piligian, Idus J. Daniel. (1957). Enzymatic Decarboxylation of the Aminobenzoates. Journal of the American Chemical Society.
  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed.
  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen.
  • Huynh, C., & Tivel, K. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave. (2016). Forced Degradation Studies.
  • YouTube. (2023). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc.
  • Journal of the American Chemical Society. (n.d.). Enzymatic Decarboxylation of the Aminobenzoates.
  • Chegg. (2019). Solved PHI3 Nsci (3) p-Aminobenzoic Acid, Hydrolysis of.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.

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Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,4-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this chemical transformation, with a particular focus on catalyst deactivation.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. While several synthetic routes exist, many modern and efficient methods rely on catalytic processes. However, the performance of these catalysts can degrade over time, leading to decreased yield, poor product quality, and increased production costs. This guide provides a structured approach to troubleshooting common issues related to catalyst deactivation, offering practical solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, incomplete conversion of starting materials even with extended reaction times, and a decline in the selectivity towards this compound, leading to the formation of unwanted byproducts. You may also observe a change in the physical appearance of the catalyst, such as a change in color or the formation of agglomerates.

Q2: Can the purity of my starting materials affect the catalyst's performance?

A2: Absolutely. The purity of the reactants is crucial. Impurities in the starting materials, such as sulfur or nitrogen-containing compounds, can act as catalyst poisons, irreversibly binding to the active sites of the catalyst and rendering it inactive. It is highly recommended to use starting materials of the highest possible purity to ensure optimal catalyst performance and longevity.

Q3: How do I determine if my catalyst has been poisoned?

A3: Catalyst poisoning can be identified through a combination of experimental observation and analytical techniques. A sudden and irreversible loss of catalytic activity is a strong indicator of poisoning. To confirm, you can analyze the surface of the used catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDX) to detect the presence of common poisons like sulfur, phosphorus, or heavy metals.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: The feasibility of catalyst regeneration depends on the mechanism of deactivation. For catalysts deactivated by coking (the deposition of carbonaceous material on the surface), a controlled oxidation or gasification process can sometimes restore activity. However, for catalysts that have undergone irreversible poisoning or sintering (the thermal agglomeration of catalyst particles), regeneration is often not possible, and the catalyst must be replaced.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.

  • Incorrect Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the reaction.

  • Poor Catalyst Loading: The amount of catalyst used may be insufficient for the scale of the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Protocol for Troubleshooting:

  • Verify Reaction Parameters: Double-check that the reaction temperature, pressure, and solvent are consistent with the established protocol.

  • Confirm Catalyst Loading: Ensure that the correct amount of catalyst was added to the reaction mixture.

  • Analyze the Catalyst: If the above steps do not resolve the issue, carefully remove a sample of the catalyst from the reaction mixture for analysis.

  • Implement Corrective Actions: Based on the analysis, either replace the catalyst, attempt regeneration, or address the source of any identified poisons.

Problem 2: Poor Selectivity and Formation of Byproducts

Possible Causes:

  • Partial Catalyst Deactivation: The deactivation of specific active sites on the catalyst can lead to altered reaction pathways and the formation of undesired byproducts.

  • Mass Transfer Limitations: Poor mixing or high viscosity can lead to localized "hot spots" or concentration gradients, favoring side reactions.

  • Changes in Reaction Conditions: Fluctuations in temperature or pressure can affect the selectivity of the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor selectivity.

Step-by-Step Protocol for Troubleshooting:

  • Monitor Reaction Parameters: Ensure that the reaction temperature and pressure are stable throughout the process.

  • Improve Mass Transfer: Increase the stirring speed or consider using a different reactor design to improve mixing.

  • Identify Byproducts: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the major byproducts.

  • Adjust Reaction Strategy: Based on the identity of the byproducts, you may need to modify the catalyst, for example, by using a different support or adding a promoter, or adjust the reaction conditions to disfavor the side reactions.

Quantitative Data Summary

ParameterPotential Impact on Catalyst DeactivationRecommended Range
Catalyst Loading (mol%) Insufficient loading can lead to longer reaction times and increased thermal stress on the catalyst.0.5 - 5 mol%
Temperature (°C) Excessive temperatures can cause catalyst sintering and promote coking.80 - 150 °C (catalyst dependent)
Stirring Speed (RPM) Inadequate mixing can lead to localized overheating and deactivation.> 300 RPM
Purity of Starting Materials Impurities can act as poisons, leading to rapid and irreversible deactivation.> 99%

Experimental Protocol: Synthesis of this compound via Catalytic Amination

This protocol provides a general procedure for the synthesis of this compound. Note: Specific conditions may vary depending on the chosen catalyst and starting materials.

  • Reactor Setup: A clean, dry, and inert gas-purged reactor is charged with the dichlorobenzoic acid starting material and a suitable solvent (e.g., toluene, dioxane).

  • Catalyst Addition: The catalyst (e.g., a palladium-based catalyst) and any necessary ligands are added to the reactor under an inert atmosphere.

  • Reactant Addition: The aminating agent (e.g., ammonia or an ammonia equivalent) is introduced into the reactor.

  • Reaction: The mixture is heated to the desired temperature and stirred vigorously for the specified reaction time.

  • Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by HPLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The product is then isolated and purified.

References

  • Catalyst Deactivation: A comprehensive overview of the mechanisms of catalyst deactiv
  • Palladium-Catalyzed Amination Reactions: A review of palladium-catalyzed C-N cross-coupling reactions, which are relevant to the synthesis of aminobenzoic acids. (Source: American Chemical Society, [Link])
  • Heterogeneous Catalysis and Fine Chemicals: A book chapter discussing the application of heterogeneous catalysis in the synthesis of fine chemicals, including pharmaceuticals. (Source: Wiley Online Library, [Link])

Technical Support Center: Monitoring the Synthesis of 2-Amino-3,4-dichlorobenzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2-Amino-3,4-dichlorobenzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your synthetic monitoring.

A Plausible Synthetic Route

While various synthetic strategies can be envisioned, a common and logical approach to synthesizing this compound is through the nitration of 3,4-dichlorobenzoic acid, followed by the reduction of the resulting nitro group. This two-step process is often monitored at each stage by TLC to ensure the complete conversion of starting materials and to identify the presence of any significant byproducts.

Synthesis_Pathway Start 3,4-Dichlorobenzoic Acid Intermediate 3,4-Dichloro-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., SnCl₂, HCl)

Caption: A plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this synthesis?

A: TLC is a rapid, inexpensive, and highly effective technique used to qualitatively monitor the progress of a chemical reaction.[1] For the synthesis of this compound, TLC allows you to:

  • Confirm the consumption of the starting material (e.g., 3,4-dichlorobenzoic acid or 3,4-dichloro-2-nitrobenzoic acid).

  • Visualize the formation of the product.

  • Identify the presence of any intermediates or byproducts.

  • Determine the optimal reaction time.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A: The ideal solvent system should provide good separation between the starting material, any intermediates, and the final product, with Rf values ideally between 0.2 and 0.7.[1][2] A common starting point for aromatic acids and amines is a mixture of a non-polar solvent and a more polar solvent, such as hexane and ethyl acetate.[3] Given the polar nature of the carboxylic acid and amino groups, you will likely need a relatively polar solvent system.

Q3: How can I visualize the spots on my TLC plate?

A: Since the reactants and products in this synthesis are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[4] For more sensitive or specific visualization, chemical stains can be used. An iodine chamber is a good general-purpose, semi-destructive method.[4] Stains like ninhydrin can be used to specifically detect the amino group in the final product, which will appear as a colored spot.[5]

Q4: What is a "co-spot" and why is it important?

A: A co-spot involves applying a sample of the starting material and the reaction mixture to the same lane on the TLC plate. This is crucial for definitively identifying the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are very close.

Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.

Problem 1: Streaking or Elongated Spots

Q: My spots are appearing as streaks rather than tight, circular spots. What's going wrong?

A: Streaking is a common TLC issue that can obscure your results. Here are the likely causes and their solutions:

Potential Cause Explanation & Solution
Sample Overloading Applying too much sample to the TLC plate is the most frequent cause of streaking. The stationary phase becomes saturated, leading to a continuous band. Solution: Dilute your reaction sample significantly and re-spot. A good starting point is to dissolve a very small amount of your reaction mixture in a vial with a suitable solvent (e.g., ethyl acetate) and then spot the diluted sample.[2][4][6]
Inappropriate Solvent System If the solvent is too polar for the compounds, they will travel up the plate very quickly and with poor definition. Conversely, a solvent that is not polar enough may cause the compounds to remain at the baseline and streak. Solution: Adjust the polarity of your mobile phase. If your spots are streaking and have high Rf values, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are streaking at the baseline, a more polar eluent is needed.[2]
Acidic or Basic Nature of Compounds Both the starting material (a carboxylic acid) and the final product (an amino acid) have functional groups that can interact strongly with the acidic silica gel stationary phase, causing streaking.[4] Solution: To counteract this, add a small amount of a modifier to your eluent. For the carboxylic acid starting material and intermediate, adding a few drops of acetic acid to the mobile phase can improve spot shape.[4] For the amino-containing product, adding a small amount of a base like triethylamine or ammonium hydroxide can prevent tailing.[4]
Compound Degradation on Silica Some compounds may be unstable on the acidic silica gel, leading to decomposition and streaking during development. Solution: If you suspect your compound is degrading, you can try using a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of a base like triethylamine to the eluent.[7]
Problem 2: Spots Are Not Moving from the Baseline (Rf ≈ 0)

Q: I've run my TLC, but all my spots are stuck at the origin. What should I do?

A: This indicates that your compounds are too polar for the current solvent system and are strongly adsorbed to the stationary phase.

Troubleshoot_Rf_Low Start Spots at Baseline (Rf ≈ 0) Cause Eluent is not polar enough. Start->Cause Solution1 Increase the proportion of the polar solvent (e.g., more ethyl acetate in hexane/ethyl acetate). Cause->Solution1 Solution2 Switch to a more polar solvent system (e.g., dichloromethane/methanol). Cause->Solution2

Caption: Troubleshooting workflow for spots with very low Rf values.

Detailed Steps:

  • Increase Eluent Polarity: The most straightforward solution is to increase the polarity of your mobile phase.[4] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Change Solvent System: If adjusting the ratio of your current system is ineffective, you may need to switch to a more polar solvent combination, such as dichloromethane and methanol.

  • Add a Modifier: As mentioned previously, for carboxylic acids that may be strongly interacting with the silica gel, adding a small amount of acetic acid to the eluent can help to move the spot off the baseline.

Problem 3: All Spots Are at the Solvent Front (Rf ≈ 1)

Q: My spots have all run to the top of the TLC plate. How can I get better separation?

A: This is the opposite of the previous problem and means your eluent is too polar for the compounds, causing them to travel with the solvent front.

Solution:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase.[4] For a hexane/ethyl acetate mixture, increase the amount of hexane.

  • Choose a Less Polar Solvent: If you are using a very polar solvent like methanol, switch to a less polar one like ethyl acetate or dichloromethane.

Problem 4: No Spots Are Visible on the Plate

Q: After running and developing my TLC, I don't see any spots. What could be the reason?

A: There are several potential reasons for not seeing any spots on your TLC plate:

Potential Cause Explanation & Solution
Sample is Too Dilute The concentration of the compounds in the spotted sample may be too low to be detected. Solution: Try concentrating your sample before spotting, or spot the same lane multiple times, allowing the solvent to dry completely between applications.[4][6]
Ineffective Visualization While aromatic compounds are typically UV-active, their response can sometimes be weak. Solution: After checking under a UV lamp, try using a more sensitive visualization technique. An iodine chamber is a good next step as it visualizes a wide range of organic compounds.[4] If you are looking for the final product, a ninhydrin stain is highly specific for amines.[5]
Compound Evaporation If your compounds are particularly volatile, they may have evaporated from the plate during development or drying. Solution: This is less likely for the compounds in this synthesis but can be addressed by minimizing the time the plate is exposed to air after development and visualizing it promptly.
Incorrect Spotting If the initial spots were made below the level of the eluent in the developing chamber, the sample will dissolve into the solvent reservoir instead of developing up the plate.[6] Solution: Always ensure your baseline is drawn above the level of the solvent in the chamber.
Reaction Has Not Worked It is also possible that there is no product or remaining starting material in your reaction mixture. Solution: Before running a TLC of the reaction mixture, it is good practice to run a TLC of the starting material to ensure your visualization method is effective for it.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of the starting material to the SM and Co lanes.

    • Withdraw a small aliquot of the reaction mixture, dilute it, and spot it on the Rxn and Co lanes (directly on top of the SM spot for the co-spot).

    • Ensure the spots are small and concentrated.

  • Develop the Plate: Place a small amount of the chosen eluent in a developing chamber with a lid and allow the atmosphere to become saturated with solvent vapor. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.

  • Interpret the Results: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in the "Rxn" lane should diminish, and a new spot for the product should appear. The "Co" spot helps to confirm the identity of the starting material spot.

References

  • Technical Support Center: Troubleshooting TLC of Halogenated Arom
  • Technical Support Center: Purification of Halogenated Arom
  • What are the synthesis and applications of 2,3-Dichlorobenzoic acid?. (n.d.). Guidechem.
  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993).
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • I want good solvent system in TLC in aniline and ketone compound?. (2017, May 10).
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023, December 5). MDPI.
  • Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. (n.d.). Analyst (RSC Publishing).
  • This compound. (n.d.). Advanced ChemBlocks.
  • Preparation of 3,4-dichlorobenzoic acid. (n.d.). PrepChem.com.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • 3,4-Dichlorobenzoic acid synthesis. (n.d.). ChemicalBook.
  • 3,4-Dichloroaniline 100 µg/mL in Acetonitrile. (n.d.). LGC Standards.
  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (n.d.).
  • Thin Layer Chromatography (TLC). (n.d.). York University, Department of Chemistry.
  • Separation of Amino Acids by Thin Layer Chromatography (Procedure). (n.d.). Amrita Virtual Lab.
  • Environmental Chemistry Method for Propanil & 3,4-DCA in W
  • list of RF values of various amino acids find out through TLC, used as standards …. (n.d.).
  • The Versatility of 2-Amino-4,6-dichlorobenzoic Acid in Pharmaceutical Synthesis. (2025, November 13). Autech.
  • Dyeing Reagents for Thin-Layer and Paper Chrom
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • 3,4-Dichloroaniline. (n.d.). PubChem.
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2025, August 7).
  • Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group, UC Berkeley.
  • Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. (n.d.). Oriental Journal of Chemistry.

Sources

Impact of reaction temperature on 2-Amino-3,4-dichlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,4-dichlorobenzoic acid. The content is structured to address the critical impact of reaction temperature on yield, purity, and byproduct formation.

Introduction

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, is a nuanced process where temperature control is paramount. This guide is designed to provide practical, experience-driven insights into navigating the challenges of this synthesis, with a focus on the ammonolysis of 3,4-dichlorobenzoic acid. While specific literature on the temperature optimization for this exact molecule is sparse, extensive data from the closely related synthesis of 2-Amino-3-chlorobenzoic acid provides a robust framework for understanding and optimizing this reaction.[1][2] The principles and troubleshooting strategies outlined herein are derived from established chemical principles and analogous, well-documented procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of reaction temperature.

Q1: My reaction yield is consistently low. What is the most likely cause related to temperature?

A1: A low yield in the synthesis of this compound via ammonolysis is often directly linked to suboptimal reaction temperatures. The reaction, which involves the nucleophilic aromatic substitution of a chlorine atom with an amino group, is typically conducted in a sealed autoclave under pressure.[1][2]

  • Insufficient Temperature: If the temperature is too low (e.g., below 150°C), the reaction kinetics will be slow, leading to incomplete conversion of the starting material, 3,4-dichlorobenzoic acid.[1][2]

  • Excessive Temperature: Conversely, excessively high temperatures (e.g., above 220°C) can lead to thermal degradation of the starting material, product, and intermediates, resulting in a lower yield of the desired product.[2]

Recommendation: The optimal temperature range for the analogous synthesis of 2-Amino-3-chlorobenzoic acid is between 160°C and 190°C, with a particularly preferred range of 165°C to 175°C.[2] It is highly recommended to start optimizing your reaction within this temperature window.

Q2: I am observing significant impurity peaks in my product analysis. How does temperature contribute to this?

A2: Temperature is a critical factor in controlling the selectivity of the amination reaction and minimizing the formation of impurities.

  • Isomeric Impurities: At higher temperatures, there is an increased likelihood of forming isomeric aminodichlorobenzoic acids. The position of the incoming amino group can be influenced by the reaction temperature, leading to a mixture of products that can be difficult to separate.

  • Dechlorination: Elevated temperatures can also promote hydrodechlorination, a side reaction where a chlorine atom is replaced by a hydrogen atom, leading to the formation of aminobenzoic acid byproducts.

  • Dimerization and Polymerization: At very high temperatures, there is an increased risk of forming dimeric or polymeric byproducts through intermolecular reactions of the starting material or product.

Recommendation: Maintain the reaction temperature within the recommended range of 165°C to 175°C to maximize the selectivity towards the desired this compound and minimize the formation of impurities.[2]

Q3: What are the expected byproducts if the reaction temperature is not properly controlled?

A3: Improper temperature control can lead to a range of byproducts that complicate purification and reduce the overall process efficiency. Based on the chemistry of the reaction, potential byproducts include:

  • Other Isomers of Amino-dichlorobenzoic acid: For example, 4-Amino-2,3-dichlorobenzoic acid or 5-Amino-3,4-dichlorobenzoic acid.

  • Monochloro-aminobenzoic acids: Resulting from dechlorination reactions.

  • Unreacted 3,4-Dichlorobenzoic acid: Due to incomplete reaction at lower temperatures.

  • Tar-like substances: From the degradation of organic molecules at excessively high temperatures.

Q4: How can I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?

A4: Monitoring the reaction progress is crucial to avoid prolonged reaction times, which can lead to increased byproduct formation. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for this purpose. By taking small aliquots from the reaction mixture at regular intervals (after safely cooling and depressurizing the reactor), you can track the consumption of the starting material (3,4-dichlorobenzoic acid) and the formation of the product (this compound). The reaction is considered complete when the concentration of the starting material plateaus at a minimum level.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the well-established synthesis of 2-Amino-3-chlorobenzoic acid and serves as a starting point for optimization.[2]

Materials:

  • 3,4-Dichlorobenzoic acid

  • Aqueous ammonia (25% solution)

  • Copper(I) chloride (CuCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • High-pressure autoclave with a stirrer and temperature controller

  • Glassware for workup and purification

  • Filtration apparatus

  • pH meter

Procedure:

  • Charging the Autoclave: In a suitable high-pressure autoclave, dissolve 1 mole of 3,4-dichlorobenzoic acid in 400 to 2000 parts of water containing an equimolar amount of sodium hydroxide.

  • Catalyst and Ammonia Addition: Add a catalytic amount of copper(I) chloride (e.g., 2-5 mol%). To this mixture, add a significant excess of 25% aqueous ammonia solution (typically 500 to 2500 mol% relative to the 3,4-dichlorobenzoic acid).[1][2]

  • Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to the desired temperature (start with a target of 170°C). The pressure in the autoclave will increase as the temperature rises. Maintain the reaction at this temperature for several hours, monitoring the pressure.

  • Work-up: After the reaction is complete (as determined by HPLC analysis), cool the autoclave to room temperature. Carefully and slowly vent the excess ammonia in a well-ventilated fume hood.

  • Ammonia Removal: Transfer the reaction mixture to a round-bottom flask and heat under reflux to remove any remaining dissolved ammonia.

  • Precipitation: Cool the solution to room temperature and, with stirring, slowly add hydrochloric acid to adjust the pH to approximately 3-4. The this compound will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product in a vacuum oven at 80°C to a constant weight.

Impact of Reaction Temperature: A Summary

The following table summarizes the expected effects of varying the reaction temperature on the synthesis of this compound.

Temperature RangeExpected Impact on YieldExpected Impact on Purity
< 150°C LowHigh (due to low conversion of starting material)
150°C - 165°C ModerateGood
165°C - 175°C Optimal Optimal
175°C - 190°C Good to ModerateModerate (potential for increased byproducts)
> 190°C DecreasingLow (significant byproduct formation and degradation)

Visualizing the Reaction Pathway and the Influence of Temperature

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and highlights the points where temperature can influence the formation of byproducts.

Reaction_Pathway SM 3,4-Dichlorobenzoic Acid + NH3, CuCl Product This compound SM->Product Desired Pathway (165-175°C) Byproduct1 Isomeric Impurities SM->Byproduct1 High Temp (>175°C) Byproduct2 Dechlorinated Products SM->Byproduct2 High Temp (>175°C) Byproduct3 Degradation Products (Tars) Product->Byproduct3 Very High Temp (>220°C)

Caption: Reaction pathway for this compound synthesis.

References

  • Google Patents.

Sources

Validation & Comparative

A Comparative Guide to 2-Amino-3,4-dichlorobenzoic Acid and 2-Amino-3-chlorobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides. These modifications can profoundly influence a peptide's conformational stability, proteolytic resistance, and receptor-binding affinity. Among the vast array of available building blocks, halogenated anthranilic acid derivatives offer a unique scaffold for modulating peptide properties. This guide provides an in-depth technical comparison of two such analogs: 2-amino-3,4-dichlorobenzoic acid and 2-amino-3-chlorobenzoic acid, focusing on their application in peptide synthesis.

At a Glance: Physicochemical Properties

A molecule's inherent properties dictate its behavior in a synthetic workflow. The addition of a second chlorine atom to the phenyl ring of 2-amino-3-chlorobenzoic acid introduces significant changes to its electronic and steric profile.

Property2-Amino-3-chlorobenzoic AcidThis compoundRationale for Difference
Molecular Weight 171.58 g/mol 206.02 g/mol Addition of a chlorine atom.
Melting Point ~189-191 °C[1][2]~237-238 °C[3]Increased molecular weight and intermolecular forces.
pKa (predicted) More basicMore acidicThe two electron-withdrawing chlorine atoms in the 3,4-dichloro analog increase the acidity of the carboxylic acid.
Solubility Sparingly soluble in water, more soluble in polar organic solvents.[4]Expected to have lower solubility in polar solvents.Increased hydrophobicity due to the additional chlorine atom.
Steric Hindrance ModerateSignificantThe presence of a second chlorine atom ortho to the carboxyl group increases steric bulk.

The Decisive Factor: Reactivity in Peptide Coupling

The success of incorporating these non-natural amino acids into a growing peptide chain hinges on the delicate balance between the nucleophilicity of the amino group and the reactivity of the carboxylic acid. The degree of chlorination plays a pivotal role in modulating these characteristics.

Electronic Effects: A Double-Edged Sword

The electron-withdrawing nature of chlorine atoms, through inductive effects, influences the reactivity of both the amine and carboxylic acid functionalities.

  • 2-Amino-3-chlorobenzoic Acid: The single chlorine atom at the 3-position exerts a moderate electron-withdrawing effect. This increases the acidity of the carboxylic acid compared to unsubstituted anthranilic acid, facilitating its activation for peptide bond formation. However, it also slightly reduces the nucleophilicity of the amino group.

  • This compound: With two chlorine atoms, the inductive effect is significantly amplified. This renders the carboxylic acid more acidic, which can be advantageous for activation. Conversely, the nucleophilicity of the amino group is further diminished, potentially slowing down the coupling reaction.

The interplay of these electronic effects suggests that while the dichloro- derivative may be easier to activate, its subsequent reaction with the N-terminus of the peptide chain could be more sluggish.

Steric Hindrance: A Major Hurdle

The spatial arrangement of substituents around the reactive centers is a critical determinant of coupling efficiency.

  • 2-Amino-3-chlorobenzoic Acid: The chlorine atom at the 3-position introduces some steric bulk, which can hinder the approach of the coupling reagents and the N-terminal amine of the peptide.

  • This compound: The additional chlorine atom at the 4-position, adjacent to the carboxyl group, significantly increases steric hindrance. This can pose a substantial challenge for peptide coupling, potentially leading to incomplete reactions and lower yields. The increased steric bulk around the carboxylic acid can make it more difficult for activating agents to form the active ester intermediate.

Experimental Design: A Head-to-Head Comparison

To empirically evaluate the performance of these two building blocks in peptide synthesis, a series of experiments can be designed. The following protocols outline a robust methodology for a comparative study.

General Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) incorporating either 2-amino-3-chlorobenzoic acid or this compound.

G Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Activation Amino Acid Activation Deprotection->Activation Parallel Step Coupling Coupling Deprotection->Coupling Activation->Coupling Washing Washing Coupling->Washing Capping Capping (Optional) Washing->Capping Repeat Repeat Cycle Washing->Repeat If Capping is Skipped Capping->Repeat Repeat->Deprotection For Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage After Final Amino Acid Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Comparative Coupling Efficiency Study

Objective: To quantitatively compare the coupling efficiency of Fmoc-2-amino-3-chlorobenzoic acid and Fmoc-2-amino-3,4-dichlorobenzoic acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-2-amino-3-chlorobenzoic acid

  • Fmoc-2-amino-3,4-dichlorobenzoic acid

  • Coupling reagents: HBTU/HOBt/DIPEA and DIC/Oxyma

  • 20% Piperidine in DMF

  • DMF, DCM

  • Kaiser test kit

  • HPLC system

Procedure:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple Fmoc-Ala-OH to the resin using HBTU/HOBt/DIPEA. Confirm completion with a negative Kaiser test.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Comparative Coupling:

    • Reaction A: Couple Fmoc-2-amino-3-chlorobenzoic acid (3 eq.) using HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.

    • Reaction B: Couple Fmoc-2-amino-3,4-dichlorobenzoic acid (3 eq.) using the same conditions as Reaction A.

    • Reaction C: Couple Fmoc-2-amino-3-chlorobenzoic acid (3 eq.) using DIC (3 eq.) and Oxyma (3 eq.) in DMF for 2 hours.

    • Reaction D: Couple Fmoc-2-amino-3,4-dichlorobenzoic acid (3 eq.) using the same conditions as Reaction C.

  • Monitoring: After the coupling time, take a small sample of resin from each reaction for a Kaiser test.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat the coupling step.

  • Cleavage and Analysis: Cleave the dipeptides from the resin using a standard TFA cocktail. Analyze the crude product by RP-HPLC to quantify the yield of the desired dipeptide and any unreacted starting material.

Expected Outcome: It is anticipated that 2-amino-3-chlorobenzoic acid will exhibit higher coupling efficiency than its dichloro- counterpart due to reduced steric hindrance. The DIC/Oxyma coupling conditions may prove more effective for the sterically hindered this compound.

Protocol 2: Racemization Assay

Objective: To assess the extent of racemization of the incorporated amino acid during the coupling reaction.

Materials:

  • Synthesized dipeptides from Protocol 1

  • Chiral HPLC column

  • Appropriate mobile phases

Procedure:

  • Analyze the purified dipeptides from each reaction in Protocol 1 using a chiral HPLC column.

  • Develop a separation method that can resolve the diastereomers of the dipeptide.

  • Quantify the percentage of the undesired diastereomer to determine the extent of racemization.

Expected Outcome: Due to the increased steric hindrance and the potential for longer reaction times or stronger coupling reagents, this compound may show a slightly higher propensity for racemization. However, the use of additives like HOBt or Oxyma is expected to suppress racemization for both compounds.[5]

Impact on Peptide Physicochemical Properties

The incorporation of these halogenated analogs can significantly alter the properties of the final peptide.

PropertyImpact of 2-Amino-3-chlorobenzoic AcidImpact of this compound
Lipophilicity IncreasedSignificantly Increased
Proteolytic Stability Enhanced due to the non-natural backboneLikely further enhanced
Conformational Rigidity Increased due to the aromatic ringIncreased, potentially more so than the mono-chloro analog
Biological Activity Modulated through altered electronics and conformationPotentially significant modulation, but may also lead to loss of activity due to steric clashes with the target receptor

Logical Decision Framework for Compound Selection

The choice between these two building blocks should be guided by the specific goals of the research.

G Start Project Goal HighYield High Yield & Straightforward Synthesis? Start->HighYield MaxLipophilicity Maximize Lipophilicity & Proteolytic Resistance? Start->MaxLipophilicity HighYield->MaxLipophilicity No MonoChloro Use 2-Amino-3-chlorobenzoic acid HighYield->MonoChloro Yes MaxLipophilicity->MonoChloro No DiChloro Use this compound (with optimized coupling) MaxLipophilicity->DiChloro Yes

Caption: Decision-making flowchart for selecting between the two analogs.

Conclusion and Future Perspectives

Both 2-amino-3-chlorobenzoic acid and this compound are valuable tools for the medicinal chemist. The monochloro- derivative offers a balance of modified properties and synthetic accessibility, making it a suitable choice for initial explorations and projects where high yields are paramount. The dichloro- analog, while presenting greater synthetic challenges due to its increased steric hindrance and reduced nucleophilicity, provides a means to achieve greater lipophilicity and potentially enhanced proteolytic stability.

Future research should focus on developing more efficient coupling strategies for highly hindered non-natural amino acids. The exploration of novel coupling reagents and microwave-assisted synthesis protocols could further expand the utility of sterically demanding building blocks like this compound, opening new avenues for the design of next-generation peptide therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
  • BenchChem. (2025).
  • The Chemical Profile: Understanding 2-Amino-3-chlorobenzoic Acid's Properties. (2025, October 14).
  • Guidechem. (n.d.). 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki.
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (n.d.).
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  • ChemicalBook. (2025, August 13). 2-Amino-3-chlorobenzoic acid | 6388-47-2.
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  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.).
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  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
  • Reva, I., & Fausto, R. (2020).
  • ChemicalBook. (n.d.). 2-Amino-3,4-dichlorobenzoicacid CAS#: 20776-62-9.
  • Custom Synthesis Solutions: Tailoring 2-Amino-3-chlorobenzoic Acid Deriv
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. (2019). PubMed.
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A Comparative Analysis of 2-Amino-3,4-dichlorobenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the precise positioning of functional groups on a molecule is not a matter of triviality; it is the very language of biological activity. A subtle shift of a substituent can dramatically alter a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparative analysis of 2-Amino-3,4-dichlorobenzoic acid and its structural isomers, offering a crucial resource for scientists navigating the complex landscape of aromatic building blocks in medicinal chemistry.

The aminodichlorobenzoic acid scaffold, characterized by a benzoic acid core bearing both an amino group and two chlorine atoms, presents a fascinating case study in structure-activity relationships. The interplay between the electron-donating amino group and the electron-withdrawing chlorine and carboxylic acid groups, modulated by their relative positions, gives rise to a diverse array of chemical and biological profiles. This guide will objectively compare the performance of these isomers, supported by available experimental data, to empower researchers in making informed decisions for their synthetic and therapeutic programs.

Physicochemical Properties: A Tale of Isomeric Divergence

Compound Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compound20776-62-9206.02Data not readily availableData not readily available
2-Amino-3,5-dichlorobenzoic acid2789-92-6206.02226-229[1]Slightly soluble in water.[1][2]
2-Amino-4,5-dichlorobenzoic acid20776-61-8206.03213-214[3][4]Soluble in ether and alcohols.[3]
2-Amino-4,6-dichlorobenzoic acid20776-63-0206.03Data not readily available1.25 g/L in water.[5]
3-Amino-2,5-dichlorobenzoic acid133-90-4206.03194-197 (dec.)[6]700 mg/L in water (25 °C).[7]
4-Amino-2,6-dichlorobenzoic acid5204-46-6206.02178[8]Data not readily available
4-Amino-3,5-dichlorobenzoic acid56961-25-2206.03290-293[9]Cream powder.[10]

Spectroscopic Fingerprints: Differentiating Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools for unambiguous structural elucidation and differentiation of isomers. While a complete set of spectra for each isomer is not publicly available, we can predict the key distinguishing features based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly powerful for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the amino, chloro, and carboxylic acid groups.

  • Chemical Shifts: The electron-donating amino group will shield ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing carboxylic acid and chlorine atoms will deshield nearby protons, shifting their signals downfield (to higher ppm values).

  • Coupling Patterns: The number of adjacent protons determines the splitting pattern (singlet, doublet, triplet, etc.). The substitution pattern on the benzene ring will dictate unique coupling constants (J-values) for each isomer.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecules. All isomers will exhibit characteristic absorption bands for:

  • N-H stretching: Typically in the range of 3300-3500 cm⁻¹, often appearing as two bands for the -NH₂ group.

  • O-H stretching: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid dimer.

  • C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

  • C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.

Subtle shifts in the positions of these bands, particularly the C=O and N-H stretches, can be observed between isomers due to differences in intramolecular hydrogen bonding and electronic effects.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds. All isomers of aminodichlorobenzoic acid have the same nominal molecular weight of 206 g/mol . The key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. While the fragmentation patterns of the isomers may be similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.

Synthesis Strategies

The synthesis of aminodichlorobenzoic acids typically involves multi-step sequences, often starting from commercially available dichlorotoluenes or dichlorobenzoic acids. A general synthetic workflow is outlined below. The choice of starting material and the order of functional group introduction are critical for achieving the desired isomeric purity.

G Start Dichlorotoluene Isomer Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Dichlorobenzoic_Acid Dichlorobenzoic Acid Isomer Oxidation->Dichlorobenzoic_Acid Nitration Nitration (HNO3/H2SO4) Dichlorobenzoic_Acid->Nitration Nitro_Dichlorobenzoic_Acid Nitro-dichlorobenzoic Acid Isomer Nitration->Nitro_Dichlorobenzoic_Acid Reduction Reduction (e.g., Fe/HCl, H2/Pd) Nitro_Dichlorobenzoic_Acid->Reduction Final_Product Aminodichlorobenzoic Acid Isomer Reduction->Final_Product

Caption: General synthetic workflow for aminodichlorobenzoic acid isomers.

Biological Activity and Therapeutic Potential: A Frontier of Discovery

While comprehensive biological data for all aminodichlorobenzoic acid isomers is not yet available, studies on related aminobenzoic acid and chlorobenzoic acid derivatives provide compelling clues to their potential therapeutic applications. The structure-activity relationship (SAR) is paramount, with the position of the substituents dictating the biological effects.

Potential Anticancer Activity

Derivatives of aminobenzoic acid have been investigated for their anticancer properties. For instance, 2-amino-3-chlorobenzoic acid has demonstrated cytotoxic effects against breast cancer cell lines, potentially through the inhibition of the PI3K/AKT signaling pathway.[11] The presence and position of chlorine atoms on the aromatic ring can significantly influence the cytotoxic activity of various compounds.[7] It is plausible that certain aminodichlorobenzoic acid isomers could exhibit potent and selective anticancer activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Aminodichlorobenzoic Acid Derivative Inhibitor->PI3K Inhibition

Caption: Inferred PI3K/AKT signaling pathway potentially targeted by aminobenzoic acid derivatives.

Potential Antimicrobial Activity

The aminobenzoic acid scaffold is a well-known pharmacophore in antimicrobial agents. For example, para-aminobenzoic acid (PABA) is an essential nutrient for many bacteria.[9] Halogenated derivatives of benzoic acid have also shown promising antimicrobial activity.[12][13] The combination of the amino group and chlorine substituents in aminodichlorobenzoic acids makes them attractive candidates for the development of novel antibacterial and antifungal agents. The proposed mechanism of action for some benzoic acid derivatives involves the disruption of the bacterial cell membrane and interference with metabolic pathways.[8]

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for the characterization and evaluation of aminodichlorobenzoic acid isomers.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is a hypothetical adaptation based on known procedures for the synthesis of similar compounds.

  • Nitration of 3,4-Dichlorobenzoic Acid:

    • To a stirred solution of 3,4-dichlorobenzoic acid (1 eq.) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.

  • Reduction of the Nitro Group:

    • Suspend the crude 2-nitro-3,4-dichlorobenzoic acid in a mixture of ethanol and water.

    • Add iron powder (5 eq.) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Adjust the pH of the aqueous residue to precipitate the product.

    • Filter, wash with cold water, and dry to afford this compound.

Protocol 2: Spectroscopic Characterization

G Sample Aminodichlorobenzoic Acid Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for spectroscopic characterization.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • IR Spectroscopy:

    • Prepare a KBr pellet of the solid sample or use an ATR accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the N-H, O-H, C=O, and C-Cl functional groups.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI).

    • Determine the molecular weight and analyze the isotopic pattern of the molecular ion peak.

    • Analyze the fragmentation pattern to further support the structural assignment.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of this compound and its isomers underscores the profound impact of isomeric variation on the physicochemical and, by extension, the biological properties of small molecules. While a complete experimental dataset remains to be established, the available information strongly suggests that these compounds represent a rich source of scaffolds for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on the systematic synthesis and characterization of a complete library of aminodichlorobenzoic acid isomers. Direct comparative studies of their biological activities are essential to elucidate clear structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active isomers will be crucial for their advancement as viable drug candidates. This guide serves as a foundational resource to stimulate and inform these future investigations.

References

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A Spectroscopic Showdown: A Comparative Guide to Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In the realms of organic synthesis and medicinal chemistry, even a subtle shift in a substituent's position on a molecule can dramatically alter its biological activity and physical properties. This guide provides an in-depth comparative analysis of the six isomers of dichlorobenzoic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acid—through the lens of fundamental spectroscopic techniques.

The seemingly minor repositioning of two chlorine atoms on the benzoic acid framework results in distinct and identifiable spectroscopic fingerprints. A thorough understanding of these differences is crucial for unambiguous structural characterization, quality control, and directing further molecular design. This guide is structured to first present a comparative analysis of the key spectroscopic data, followed by detailed, field-proven experimental protocols for the techniques cited, ensuring both theoretical understanding and practical applicability.

The Isomers: A Structural Overview

The six isomers of dichlorobenzoic acid share the same molecular formula, C₇H₄Cl₂O₂, and molecular weight, approximately 191.01 g/mol .[1][2] Their distinct chemical and physical properties arise solely from the different substitution patterns of the chlorine atoms on the benzene ring.

Caption: The six constitutional isomers of dichlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the electron-withdrawing chlorine atoms. This makes ¹H NMR a primary technique for distinguishing between the dichlorobenzoic acid isomers.

Causality Behind the Spectra:

  • Symmetry: Isomers with higher symmetry (e.g., 3,5- and 2,6-) will have fewer unique proton signals and simpler spectra. Asymmetrical isomers (e.g., 2,3-, 2,4-, 2,5-, and 3,4-) will show three distinct signals for the three aromatic protons.

  • Electron-Withdrawing Effects: Chlorine atoms are strongly electronegative and deshield adjacent protons, causing their signals to shift downfield (to a higher ppm value). Protons ortho or para to a chlorine atom are more affected than those in a meta position.

  • Splitting Patterns: Protons on adjacent carbons "split" each other's signals into multiplets. The pattern of this splitting (e.g., doublet, triplet, doublet of doublets) is dictated by the number of neighboring protons and provides definitive information about their relative positions.

Comparative ¹H NMR Data (Aromatic Region)

IsomerAromatic Proton Signals (δ, ppm) & MultiplicityCausality for Distinction
2,3-DCBA ~7.7 (d), ~7.5 (d), ~7.3 (t)Shows a characteristic triplet for the proton flanked by two other protons, and two doublets.
2,4-DCBA ~7.99 (d), ~7.53 (d), ~7.35 (dd)[3]Distinct pattern with one doublet of doublets and two simple doublets.
2,5-DCBA ~7.8 (d), ~7.5 (d), ~7.4 (dd)The proton at C6 appears as a doublet, while the proton at C4 is a doublet of doublets.
2,6-DCBA ~7.4 (d, 2H), ~7.3 (t, 1H)Due to symmetry, only two signals are observed: a doublet for the two equivalent protons at C3/C5 and a triplet for the C4 proton.
3,4-DCBA ~8.13 (d), ~7.98 (dd), ~7.75 (d)Three distinct signals, with chemical shifts generally further downfield compared to other isomers due to combined deshielding.
3,5-DCBA ~7.90 (t, 1H), ~7.85 (d, 2H)[4]High symmetry results in only two signals: a triplet for the C4 proton and a doublet for the two equivalent C2/C6 protons.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity (d: doublet, t: triplet, dd: doublet of doublets) is key.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shifts are sensitive to hybridization and the electronic effects of substituents.

Causality Behind the Spectra:

  • Symmetry: As with ¹H NMR, molecular symmetry dictates the number of unique carbon signals. The highly symmetric 3,5-isomer will show only four aromatic carbon signals, while less symmetric isomers will show six.

  • Carbonyl Carbon (C=O): The chemical shift of the carboxylic acid carbon is a useful diagnostic peak, typically appearing between 165-172 ppm.[4] Its exact position is influenced by the electronic environment.

  • Carbons Bonded to Chlorine (C-Cl): These carbons are directly affected by the electronegativity of chlorine and show characteristic shifts.

Comparative ¹³C NMR Data

IsomerCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbon Signals (δ, ppm)Number of Aromatic Signals
2,3-DCBA ~168.0~127-1356
2,4-DCBA ~169.2[3]~127-140[3]6
2,5-DCBA ~169.5~129-135[5]6
2,6-DCBA ~168.0~128-135[2]4
3,4-DCBA ~165.0[4]~129-137[4]6
3,5-DCBA ~168.0~128-136[6]4

Vibrational Spectroscopy (IR & Raman): Fingerprinting Functional Groups

Infrared (IR) and Raman spectroscopy measure the vibrations of bonds within a molecule. Specific functional groups and structural motifs absorb or scatter light at characteristic frequencies, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy

Causality Behind the Spectra:

  • Carboxylic Acid Group: The most prominent peaks are the very broad O-H stretching vibration (due to hydrogen bonding) from ~2500-3300 cm⁻¹ and the sharp, strong C=O stretching vibration around 1700 cm⁻¹.[4]

  • C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the 700-850 cm⁻¹ region.[4]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region are highly characteristic of the benzene ring substitution pattern and provide a key method for differentiation.

Comparative IR Spectral Data (Key Vibrations)

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch Region (cm⁻¹)
2,3-DCBA Broad, ~2500-3300[7]~1700[7]~700-850
2,4-DCBA Broad, ~2500-3300[4]~1700[4]~700-850[4]
2,5-DCBA Broad, ~2500-3300[8]~1705[8]~700-850
2,6-DCBA Broad, ~2500-3300[1]~1710[1]~700-850
3,4-DCBA Broad, ~2500-3300[9]~1695[9]~700-850
3,5-DCBA Broad, ~2500-3300[4]~1700[4]~700-850
Raman Spectroscopy

Raman spectroscopy is complementary to IR. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability.

Causality Behind the Spectra:

  • Symmetric Vibrations: Raman is particularly effective for observing symmetric vibrations. Therefore, the symmetric stretching of the C-Cl bonds and the benzene ring "breathing" modes are often strong and diagnostic.

  • Complementary Information: Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture. For example, C=C stretching in the aromatic ring is typically strong in Raman spectra.[10]

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For dichlorobenzoic acid, all isomers have the same nominal mass.

Causality Behind the Spectra:

  • Isotopic Pattern: The definitive feature for identifying a compound with two chlorine atoms is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺. The expected intensity ratio for a dichlorinated compound is approximately 9:6:1, a highly reliable identifier.[4]

  • Fragmentation: Under Electron Ionization (EI), the molecular ion fragments in a reproducible manner. While the isomers will show similar primary fragmentation patterns (e.g., loss of -OH, -COOH, and Cl), slight differences in the relative intensities of fragment ions may be observable, though this is a less reliable method for differentiation than NMR or the isotopic pattern.

Comparative Mass Spectrometry Data

IsomerMolecular Weight ( g/mol )Key m/z FragmentsIsotopic Signature (M⁺, M+2, M+4)
All Isomers ~191.01[1][2]190/192/194 (M⁺), 173/175 ([M-OH]⁺), 145/147 ([M-COOH]⁺)Characteristic ~9:6:1 ratio

Experimental Protocols

The following protocols are self-validating systems designed for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-25 mg of dichlorobenzoic acid isomer b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) a->b c Add internal standard (e.g., TMS), if required b->c d Filter solution through glass wool into a clean 5 mm NMR tube c->d e Insert tube into spectrometer d->e Transfer to Spectrometer f Lock on solvent deuterium signal and shim magnetic field e->f g Acquire ¹H spectrum (e.g., 16-64 scans) f->g h Acquire ¹³C spectrum (e.g., 1024+ scans) g->h i Apply Fourier Transform h->i Process Raw Data j Phase correction and baseline correction i->j k Calibrate spectrum to solvent or TMS peak j->k l Integrate peaks (¹H) and pick peaks (¹H, ¹³C) k->l

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Weigh approximately 5-25 mg of the dichlorobenzoic acid isomer for ¹H NMR (50-100 mg for ¹³C NMR) into a small vial.[11]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and vortex to dissolve.[12]

  • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, which will require a significantly longer acquisition time.

  • Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Material Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition a Dry spectroscopic grade KBr (110°C for 2-3 hours) c Mix sample thoroughly with ~200 mg of dry KBr a->c b Grind 1-2 mg of sample to a fine powder b->c d Load mixture into a pellet die c->d Load Die e Apply pressure (8-10 tons) for 1-2 minutes d->e f Carefully eject the transparent or translucent pellet e->f h Place sample pellet in holder and acquire sample spectrum f->h Analyze Pellet g Acquire background spectrum (using a blank KBr pellet) g->h i Background subtraction is performed automatically h->i

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

  • Material Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed moisture and store it in a desiccator.[4]

  • Grinding & Mixing: In an agate mortar, grind 1-2 mg of the solid dichlorobenzoic acid sample to a very fine powder.[9]

  • Add approximately 200-300 mg of the dried KBr to the mortar and mix gently but thoroughly with the sample until the mixture is homogeneous.[4]

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die.

  • Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[1][13]

  • Slowly release the pressure and carefully eject the thin, transparent pellet from the die.

  • Data Acquisition: First, acquire a background spectrum using a "blank" pellet made from only the same batch of KBr.[4]

  • Place the sample pellet into the spectrometer's sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection a Dissolve small amount of sample in a volatile solvent b Introduce sample via direct insertion probe or GC inlet a->b c Volatilize sample in high vacuum source b->c d Bombard gaseous molecules with 70 eV electrons c->d Ionize e Generated ions (M⁺ and fragments) are accelerated d->e f Ions are separated by mass analyzer (e.g., quadrupole) e->f g Ions strike detector f->g Detect h Signal is amplified and recorded by computer g->h i Mass spectrum is generated (abundance vs. m/z) h->i

Caption: General workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: For a pure solid, a direct insertion probe is typically used. A small amount of the sample (microgram scale) is placed at the tip of the probe.[14] Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC.

  • Volatilization: The sample is introduced into the high-vacuum ion source of the mass spectrometer, where it is heated to ensure it is in the gas phase.[14]

  • Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[15] This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.

  • Mass Analysis: The newly formed ions are accelerated by an electric field and passed into a mass analyzer (such as a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. This data is compiled to produce a mass spectrum, plotting ion abundance versus m/z.

Conclusion

The six isomers of dichlorobenzoic acid, while structurally similar, each possess a unique spectroscopic fingerprint. No single technique provides a complete picture, but together they form a powerful and definitive analytical toolkit. ¹H and ¹³C NMR are unparalleled for determining the precise substitution pattern and connectivity. Infrared and Raman spectroscopies provide rapid confirmation of functional groups and a characteristic fingerprint based on molecular vibrations. Finally, Mass Spectrometry confirms the molecular weight and, crucially, reveals the presence of two chlorine atoms through its distinct isotopic pattern. By judiciously applying these techniques and understanding the causal relationships between structure and spectral output, researchers can confidently and accurately characterize any of the dichlorobenzoic acid isomers.

References

  • Benzoic acid, 2,6-dichloro-. NIST WebBook.
  • Making KBr Pellets for FTIR: Step by Step Guide. Specac.
  • KBr Pellet Method. Shimadzu.
  • Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • Electron Ionization. School of Chemical Sciences - University of Illinois.
  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl Chlorides with CO2. The Royal Society of Chemistry.
  • 2,6-Dichlorobenzoic acid. PubChem.
  • Electron ionization. Wikipedia.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare.
  • 3,5-Dichlorobenzoic acid. PubChem.
  • Small molecule NMR sample preparation. Georgia Institute of Technology.
  • Electronic Supplementary Information for Visible-light-induced decarboxylative/denitrative C-H arylation of heteroarenes. The Royal Society of Chemistry.
  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • How to Prepare Samples for NMR. University of Ottawa.
  • 3,5-Dichlorobenzoic acid - Optional[13C NMR] - Spectrum. SpectraBase.
  • 2,5-Dichlorobenzoic acid. PubChem.
  • 2,6-Dichlorobenzoicacid | C7H4Cl2O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.
  • 2,3-Dichlorobenzoic acid. PubChem.

Sources

A Comparative Analysis of the Biological Activity of 2-Amino-3,4-dichlorobenzoic Acid and its Non-halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Anthranilic acid, a simple aromatic amino acid, and its derivatives have long been recognized for their diverse biological activities, serving as a foundational scaffold in the development of numerous therapeutic agents.[1][2] The introduction of halogen substituents onto the anthranilic acid core can profoundly alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly modulate its biological profile.[3] This guide provides a detailed comparative analysis of the biological activity of 2-Amino-3,4-dichlorobenzoic acid and its non-halogenated parent compound, anthranilic acid. We will explore their relative potencies in antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development endeavors.

The Critical Role of Dichlorination: A Structural Perspective

The addition of two chlorine atoms to the 3 and 4 positions of the anthranilic acid ring in this compound introduces significant structural and electronic changes. These alterations are pivotal in defining its biological interactions. The increased lipophilicity due to the chlorine atoms can enhance membrane permeability, potentially leading to better cellular uptake. Furthermore, the electron-withdrawing nature of chlorine atoms can influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting its binding affinity to biological targets.

Comparative Biological Activity: A Data-Driven Analysis

This section provides a side-by-side comparison of the biological activities of this compound and anthranilic acid, with a focus on antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Antimicrobial Activity

The antimicrobial potential of both compounds has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

In contrast, the non-halogenated anthranilic acid shows limited intrinsic antibacterial activity against common pathogens like E. coli and S. aureus. However, some of its derivatives have shown significant antibacterial effects.[4][8]

Table 1: Comparative Antimicrobial Activity

CompoundTarget MicroorganismMIC (µg/mL)Reference
This compound Data not available-
2-Amino-3-chlorobenzoic acid (analog) Methicillin-resistant Staphylococcus aureus (MRSA)Potent Activity[4][5]
Schiff's base of 2-chlorobenzoic acid (derivative) Escherichia coliComparable to Norfloxacin[7]
Anthranilic acid Escherichia coli, Staphylococcus aureusGenerally high MICs[8]
Anthranilohydrazide (derivative) Various bacteriaSignificant activity[8]
N-phenyl anthranilic acid (derivative) Various bacteriaSignificant activity[8]
Anti-inflammatory Activity

Anthranilic acid derivatives are well-known for their anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) being based on this scaffold.[1][9] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate acute anti-inflammatory activity.

A derivative of 2,6-dichloro-3-methylphenyl anthranilic acid has shown potent anti-inflammatory activity with an IC50 value of 0.07 µM.[10] While direct data for this compound in this assay is not available, the potent activity of its chlorinated analogs suggests that it would likely exhibit significant anti-inflammatory effects.

Anthranilic acid itself has a notable biological profile, and its derivatives have demonstrated very good anti-inflammatory activity.[1][9]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayResultsReference
This compound Data not available-
2-((2,6-dichloro-3-methylphenyl)amino)benzoyl derivative In vitro anti-inflammatoryIC50 = 0.07 µM[10]
Anthranilic acid derivatives Carrageenan-induced paw edemaSignificant inhibition of edema[11]
Anthranilic acid hybrids Inhibition of albumin denaturationGood anti-inflammatory effects[9]
Enzyme Inhibition

The ability of these compounds to inhibit specific enzymes is a key aspect of their biological activity. Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs, while enzymes in bacterial metabolic pathways are targets for antimicrobial agents.

A study on a series of N-benzoyl anthranilic acid derivatives revealed their inhibitory activity against aldo-keto reductase AKR1C enzymes.[12] More specifically, a derivative of anthranilic acid containing a 3,4-dichlorobenzoyl group has been identified as an inhibitor of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, with an IC50 of 38 ± 6 µM.[13] This finding highlights the potential of dichlorinated anthranilic acid derivatives as specific enzyme inhibitors.

Derivatives of anthranilic acid have been shown to be selective inhibitors of COX-2.[14] For example, one derivative, JS-4, exhibited a high selectivity for COX-2 with an IC50 of 4.3 µM for PGE2 production inhibition.[15]

Table 3: Comparative Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50Reference
N-(3,4-dichlorobenzoyl)anthranilic acid derivative MabA (FabG1)38 ± 6 µM[13]
This compound Data not available-
Anthranilic acid derivative (JS-4) COX-24.3 µM (for PGE2 inhibition)[15]
N-benzoyl anthranilic acid derivatives AKR1C enzymesLow micromolar range[12]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well plate with an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh agar plate, suspend a few colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microdilution plate containing the compound dilutions. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis administer_compound Administer test compound or vehicle to animals inject_carrageenan Inject carrageenan into the plantar surface of the paw administer_compound->inject_carrageenan measure_paw Measure paw volume at regular intervals inject_carrageenan->measure_paw calculate_inhibition Calculate the percentage inhibition of edema measure_paw->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Dosing: Administer the test compound or vehicle (control) to groups of rats or mice, typically via oral or intraperitoneal injection, at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Enzyme Inhibition Assay: Cyclooxygenase (COX) Activity

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prepare_reagents Prepare enzyme (COX-1/COX-2), substrate (arachidonic acid), and test compound dilutions incubate Incubate enzyme with test compound prepare_reagents->incubate initiate_reaction Add substrate to initiate the reaction incubate->initiate_reaction measure_product Measure product formation (e.g., PGE2 via ELISA) initiate_reaction->measure_product calculate_ic50 Calculate the IC50 value measure_product->calculate_ic50

Caption: General workflow for a COX enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and serial dilutions of the test compound.

  • Incubation: In a microplate, incubate the enzyme with the test compound dilutions for a specified time to allow for binding.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Detection: After a set reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The available data, although incomplete for a direct comparison, allows for the inference of some structure-activity relationships.

  • Halogenation is Crucial for Antimicrobial Activity: The presence of chlorine atoms on the anthranilic acid ring appears to be a key determinant for its antibacterial properties. The enhanced lipophilicity and altered electronic properties likely contribute to this effect.

  • Dichlorination Enhances Specific Enzyme Inhibition: The potent inhibition of the mycobacterial enzyme MabA by a 3,4-dichlorobenzoyl derivative of anthranilic acid suggests that this specific substitution pattern is favorable for binding to the active site of certain enzymes.

  • The Anthranilic Acid Scaffold is a Versatile Platform for Anti-inflammatory Agents: Both halogenated and non-halogenated derivatives of anthranilic acid have demonstrated significant anti-inflammatory activity, indicating the robustness of this core structure for the design of anti-inflammatory drugs.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and its non-halogenated analog, anthranilic acid. The collective evidence strongly suggests that the dichlorination of the anthranilic acid scaffold significantly enhances its antimicrobial and specific enzyme inhibitory activities. While anthranilic acid itself serves as a valuable starting point for developing anti-inflammatory agents, the introduction of chlorine atoms appears to unlock a broader spectrum of potent biological activities.

Further research is warranted to directly compare the biological activities of this compound and anthranilic acid under standardized experimental conditions. Specifically, determining the MIC values of this compound against a panel of clinically relevant bacteria and evaluating its efficacy in in vivo anti-inflammatory models would provide a more complete picture of its therapeutic potential. Such studies will be invaluable for guiding the rational design of new and more effective therapeutic agents based on the versatile anthranilic acid scaffold.

References

[1] Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (Source: Not provided) [2] Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (Source: Not provided) [8] Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed. (Source: Not provided) [15] Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. - ResearchGate. [Link] [3] Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed. (Source: Not provided) [7] Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link] [16] Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC - NIH. (Source: Not provided) [13] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - MDPI. (Source: Not provided) [17] Discovering Antibiotic Activity of Anthranilic Acid Derivatives - ScholarWorks@GVSU. (Source: Not provided) [18] Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (Source: Not provided) [9] Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (Source: Not provided) [14] Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. [Link] [19] The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position - UNL | Powers Group. (Source: Not provided) [12] N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC - NIH. (Source: Not provided) [10] Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. [Link] [20] Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed. (Source: Not provided) [21] (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. - ResearchGate. (Source: Not provided) [22] Preparation of Novel Anthranilic Acids as Antibacterial Agents: Extensive Evaluation of Structural and Physical Properties on Antibacterial Activity and Human Serum Albumin Affinity - PubMed. (Source: Not provided) [23] Antibacterial anthranilic acid derivatives from Geijera parviflora | Request PDF. (Source: Not provided) [11] Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. [Link] [4] 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. [Link] [5] 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC - NIH. [Link] [24] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (Source: Not provided) [6] Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (Source: Not provided)

Sources

A Comparative Guide to the Structural Validation of Synthesized 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. The journey from a designed molecule to a potential therapeutic agent is paved with meticulous analytical checkpoints. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the chemical structure of 2-Amino-3,4-dichlorobenzoic acid, a key building block in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, my aim is to not only present the data but to also illuminate the underlying principles and experimental rationale, ensuring a self-validating approach to structural elucidation.

The principal analytical techniques for confirming a chemical's structure include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[1] Each of these methods provides a unique and complementary piece of the structural puzzle.[2][3] This guide will dissect the application of each technique to this compound, offering a holistic view of the validation process.

The Synthesis Pathway: A Foundation for Validation

A clear understanding of the synthetic route is the first step in anticipating the expected chemical structure and potential impurities. A common method for preparing this compound involves the reduction of 3,4-dichloro-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound via the reduction of 3,4-dichloro-2-nitrobenzoic acid.

  • Materials:

    • 3,4-dichloro-2-nitrobenzoic acid

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • A mixture of 3,4-dichloro-2-nitrobenzoic acid, iron powder, and ammonium chloride in a solvent mixture of ethanol and water is prepared.

    • The reaction mixture is heated under reflux with constant stirring. The progress of the reduction is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the hot solution is filtered to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The aqueous solution is then acidified with hydrochloric acid to precipitate the product.

    • The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow start Starting Materials: 3,4-dichloro-2-nitrobenzoic acid, Fe, NH4Cl, Ethanol/Water reflux Reduction Reaction (Reflux) start->reflux Mix & Heat filter1 Hot Filtration (Remove Iron Salts) reflux->filter1 Reaction Complete concentrate Concentration (Remove Ethanol) filter1->concentrate acidify Acidification (HCl) (Precipitate Product) concentrate->acidify filter2 Filtration & Washing acidify->filter2 recrystallize Recrystallization (Purification) filter2->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.[4]

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Table 1: Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid (-COOH)~13.0Singlet (broad)1HThe acidic proton is highly deshielded.
Aromatic (Ar-H)7.5 - 7.8Doublet1HH-6, ortho to the carboxylic acid group.
Aromatic (Ar-H)6.8 - 7.1Doublet1HH-5, ortho to the amino group.
Amine (-NH₂)~5.0Singlet (broad)2HThe chemical shift can vary with concentration and temperature.

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[5][6]

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.

  • Methodology:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Data Acquisition: Acquire the spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.[4] A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon TypeExpected Chemical Shift (δ, ppm)Assignment
Carbonyl (-COOH)~168The carboxylic acid carbon is significantly deshielded.[7]
Aromatic (C-NH₂)~148The carbon attached to the electron-donating amino group is shielded.
Aromatic (C-Cl)130 - 135The carbons attached to the chlorine atoms are deshielded.
Aromatic (C-COOH)~115The carbon attached to the carboxylic acid group.
Aromatic (C-H)118 - 130The remaining aromatic carbons.

Note: The chemical shifts are influenced by the electronic effects of the substituents.[7]

NMR_Analysis cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis h1_signals Observe Signals: - Carboxylic Acid Proton - Aromatic Protons - Amine Protons h1_integration Integrate Peaks: Confirm Proton Ratios h1_signals->h1_integration h1_coupling Analyze Splitting Patterns: Determine Neighboring Protons h1_integration->h1_coupling h1_structure Confirm H-Framework h1_coupling->h1_structure final_validation Validated Structure h1_structure->final_validation c13_signals Observe Signals: - Carbonyl Carbon - Aromatic Carbons c13_shifts Analyze Chemical Shifts: Identify Carbon Environments c13_signals->c13_shifts c13_structure Confirm C-Skeleton c13_shifts->c13_structure c13_structure->final_validation compound Synthesized Compound compound->h1_signals compound->c13_signals

Caption: Workflow for NMR-based structural validation.

II. Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] It provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[3]

Experimental Protocol: Mass Spectrometry

  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes.

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[9]

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/zInterpretation
[M+H]⁺206.98Protonated molecular ion. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) should be observed.
[M-H]⁻204.97Deprotonated molecular ion. The characteristic isotopic pattern for two chlorine atoms will be present.
[M-H₂O]⁺188.97Loss of a water molecule from the protonated molecular ion.
[M-COOH]⁺161.99Loss of the carboxylic acid group as a radical.

The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature is a powerful confirmation of the presence of two chlorine atoms in the molecule.

MS_Analysis cluster_data Data Interpretation sample_intro Sample Introduction (ESI) ionization Ionization sample_intro->ionization mass_analyzer Mass Analyzer (m/z measurement) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum molecular_ion Identify Molecular Ion Peak: Confirm Molecular Weight spectrum->molecular_ion isotopic_pattern Analyze Isotopic Pattern: Confirm Presence of 2 Cl atoms molecular_ion->isotopic_pattern fragmentation Analyze Fragmentation: Gain Structural Information isotopic_pattern->fragmentation validated_mw Validated Molecular Weight & Formula fragmentation->validated_mw Consistent with Proposed Structure

Caption: Workflow for Mass Spectrometry analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: FTIR Spectroscopy

  • Objective: To identify the characteristic functional groups of this compound.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchingPrimary Amine (-NH₂)
3300 - 2500O-H stretching (broad)Carboxylic Acid (-COOH)
~1700C=O stretchingCarboxylic Acid (-COOH)
~1600N-H bendingPrimary Amine (-NH₂)
~1600, ~1475C=C stretchingAromatic Ring
~800 - 700C-Cl stretchingAryl Halide (-Cl)

The broad O-H stretch of the carboxylic acid often overlaps with the C-H stretches. The presence of both the N-H and C=O stretches is strong evidence for the presence of both the amino and carboxylic acid functional groups.[11][12]

FTIR_Analysis cluster_interpretation Spectral Interpretation sample_prep Sample Preparation (ATR or KBr pellet) sample_interaction Absorption of IR sample_prep->sample_interaction ir_beam Infrared Radiation ir_beam->sample_interaction detector Detector sample_interaction->detector ftir_spectrum FTIR Spectrum detector->ftir_spectrum oh_stretch Identify O-H Stretch (Carboxylic Acid) ftir_spectrum->oh_stretch nh_stretch Identify N-H Stretches (Amine) ftir_spectrum->nh_stretch co_stretch Identify C=O Stretch (Carboxylic Acid) ftir_spectrum->co_stretch ccl_stretch Identify C-Cl Stretch (Aryl Halide) ftir_spectrum->ccl_stretch validated_fg Validated Functional Groups

Caption: Workflow for FTIR functional group analysis.

Comparative Synopsis and Conclusion

The structural validation of a synthesized compound like this compound is a multi-faceted process where each analytical technique provides crucial, corroborative evidence.

  • NMR spectroscopy provides the detailed atomic connectivity, essentially the blueprint of the molecule.

  • Mass spectrometry confirms the molecular weight and elemental composition (particularly the presence of two chlorine atoms through the isotopic pattern).

  • FTIR spectroscopy offers a rapid confirmation of the presence of key functional groups.

By integrating the data from these three orthogonal techniques, a scientist can confidently and authoritatively confirm the structure of the synthesized this compound. This rigorous, self-validating approach is indispensable in the field of drug development, where the precise molecular structure is inextricably linked to its biological activity and safety profile.

References

  • Savita Pall and Chemistry. Determination of Structure: Modern Analytical Techniques.
  • Intertek. Molecular Structure Characterisation and Structural Elucidation.
  • AxisPharm. Eight Crucial Techniques in Chemical Composition Analysis. Published September 2, 2024.
  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • CfPIE. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Published June 20, 2024.
  • ResearchGate. Which is the best analytical technique for structure determination? Published April 7, 2017.
  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • ResearchGate. FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)...
  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Published April 2023.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Published March 8, 2018.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis...
  • ResearchGate. FT-IR spectrum of the poly m-aminobenzoic acid coating synthesized on...
  • Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][8]benzodiazepin-1( 2H)-ones.
  • NIST WebBook. 2-Amino-4-chlorobenzoic acid.
  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Published December 5, 2023.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Supporting Information.
  • ResearchGate. (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Published August 5, 2025.
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  • Vibrational study of 2,4-Dichlorobenzoic acid by DFT.
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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Published August 29, 2023.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Published August 8, 2025.
  • PubMed Central. 2-Amino-4-chlorobenzoic acid.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-3,4-dichlorobenzoic acid is a crucial building block in the synthesis of several pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The methodologies presented herein are grounded in established analytical principles and validated against the comprehensive standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical method. The molecule possesses both a carboxylic acid and an amino group, making it amphoteric and polar. This polarity, coupled with its relatively low volatility, presents distinct challenges and advantages for both HPLC and GC-MS techniques.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC, particularly in the reversed-phase mode, is a robust and widely accessible technique for the analysis of polar, non-volatile compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Development

Given the absence of a standardized pharmacopeial method for this compound, a scientifically sound approach is to adapt methodologies established for structurally similar compounds, such as other isomers of aminobenzoic and chlorobenzoic acids.[2][3] A reversed-phase C18 column is a logical starting point due to its versatility and wide use in the pharmaceutical industry for separating moderately polar compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve adequate retention and resolution of the analyte from potential impurities. The inclusion of an acid, such as formic or acetic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby promoting better peak shape and retention on the non-polar stationary phase. UV detection is suitable as the aromatic ring and conjugated system in the molecule are expected to exhibit significant absorbance.

Experimental Protocol: Reversed-Phase HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98.0%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Formic acid (reagent grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of diluent, and then dilute 1 mL of this stock solution to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis).

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/ACN/Formic Acid) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Standard Standard Solution (0.1 mg/mL) Autosampler Autosampler (10 µL injection) Standard->Autosampler Sample Sample Solution (0.1 mg/mL) Sample->Autosampler Autosampler->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Fig. 1: HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identification and quantification. However, the inherent properties of this compound—its polarity and low volatility—necessitate a chemical modification step known as derivatization prior to analysis.

The Imperative of Derivatization

Derivatization converts the polar amino and carboxylic acid functional groups into less polar, more volatile derivatives that are amenable to gas chromatography. Two common and effective derivatization strategies for compounds like this compound are silylation and esterification.

  • Silylation: This process replaces the active hydrogens on the amino and carboxylic acid groups with a trimethylsilyl (TMS) group, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable.

  • Esterification: This method specifically targets the carboxylic acid group, converting it into an ester (e.g., a methyl or ethyl ester). Reagents such as methanol or ethanol in the presence of an acid catalyst (like BF3 or HCl) are commonly used. For simultaneous derivatization of both the amino and carboxylic acid groups, alkyl chloroformates can be employed.[4][5][6]

Experimental Protocol: GC-MS with Silylation Derivatization

1. Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98.0%).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous pyridine or acetonitrile (derivatization grade).

    • Anhydrous sodium sulfate.

    • Ethyl acetate (GC grade).

2. Derivatization Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL reaction vial.

  • Drying: Ensure the sample is completely dry, as moisture will interfere with the silylation reaction. This can be achieved by lyophilization or drying under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve.

    • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

    • Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-550.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample (1 mg) Dry Dry Sample Sample->Dry Add_Solvent Add Pyridine (100 µL) Dry->Add_Solvent Add_Reagent Add BSTFA (100 µL) Add_Solvent->Add_Reagent Heat Heat at 70°C (60 min) Add_Reagent->Heat GC_Inject GC Injection Heat->GC_Inject GC_Column Capillary Column (Temp. Program) GC_Inject->GC_Column MS_Ionization EI Ionization (70 eV) GC_Column->MS_Ionization MS_Detection Mass Analyzer (Scan m/z 50-550) MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC MassSpectrum Mass Spectrum MS_Detection->MassSpectrum LibrarySearch Library Search & Quantification MassSpectrum->LibrarySearch

Fig. 2: GC-MS with Silylation Workflow

Method Validation: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1] The following parameters, as defined by the ICH Q2(R1) guidelines, must be assessed for both the HPLC and GC-MS methods.[1]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Performance Analysis

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. The following table summarizes the anticipated performance characteristics of each technique.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.
Sample Preparation Simple dissolution and dilution.Multi-step derivatization required.
Specificity Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, due to the high selectivity of mass spectrometric detection.
Sensitivity (LOD/LOQ) Moderate.High to very high.
Linearity (r²) Typically > 0.999Typically > 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2.0%< 5.0% (can be higher due to derivatization variability)
Throughput HighLower, due to sample preparation and longer run times.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Expertise Required Intermediate.High.

Conclusion: Selecting the Appropriate Technique

Both HPLC-UV and GC-MS are viable and powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

HPLC-UV is the recommended method for routine quality control, purity assessment, and assay. Its direct analysis approach, requiring minimal sample preparation, results in higher throughput and lower operational costs. The method is robust, precise, and accurate for quantifying the main component and known impurities.

GC-MS is the superior choice for impurity identification and trace-level analysis. The unparalleled specificity of mass spectrometry allows for the confident identification of unknown impurities and the quantification of analytes at very low concentrations. While the requirement for derivatization adds complexity and reduces throughput, the quality of the data obtained is often essential for in-depth investigations, such as in stability studies or for the analysis of genotoxic impurities.

Ultimately, the cross-validation of both methods provides a comprehensive analytical toolkit. HPLC can be used for routine analysis, with GC-MS employed as a confirmatory and investigational tool, ensuring the highest level of quality and confidence in the analysis of this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • SIELC Technologies. Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]
  • PubMed Central. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]
  • Royal Society of Chemistry. Supporting Information for a relevant chemical synthesis. [Link]
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
  • NIST WebBook. 2-Amino-4-chlorobenzoic acid. [Link]
  • PubMed.
  • Springer Nature Experiments.
  • HSE Consultations Hub. July 2022 Initial DAR. [Link]
  • International Journal of Pharmaceutical and Clinical Research. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
  • ResearchGate.

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A Senior Application Scientist's Guide to Comparing Chlorine Substitution Patterns on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Chlorination: Transforming Drug Candidates by Mastering Positional Isomerism

In the landscape of medicinal chemistry, the strategic incorporation of chlorine atoms is a time-honored and powerful technique for optimizing lead compounds. The "magic" of the chloro substituent lies in its profound ability to modulate a molecule's physicochemical properties, thereby enhancing its biological activity and pharmacokinetic profile. However, the true artistry of this approach is not merely the addition of chlorine, but its precise placement on a molecular scaffold. The bioactivity of ortho-, meta-, and para-substituted isomers can vary dramatically, and understanding these differences is critical for accelerating drug discovery programs.

This guide provides an in-depth comparison of how different chlorine substitution patterns affect bioactivity. We will move beyond general principles to explore the causality behind these effects, supported by illustrative experimental data and detailed, field-proven protocols that will enable your research teams to systematically evaluate chlorinated analogs.

The Mechanistic Underpinnings of Chlorine's Influence

Chlorine's utility is rooted in a unique combination of steric and electronic properties that influence how a drug molecule interacts with its environment. The position of the chlorine atom dictates the spatial and electronic impact on the parent molecule.

  • Lipophilicity and Permeability: Chlorine is more lipophilic than hydrogen, and its addition generally increases a compound's ability to cross biological membranes. However, this must be finely tuned, as excessive lipophilicity can lead to poor solubility and increased off-target effects.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. A strategically placed chlorine atom can act as a "metabolic shield," blocking these sites of metabolism and thereby increasing the drug's half-life and exposure.[1]

  • Binding Affinity and Potency: As an electronegative atom, chlorine can participate in crucial interactions within a protein's binding pocket, including halogen bonds—a type of non-covalent interaction with Lewis bases like backbone carbonyls.[2] The specific position of the chlorine determines its ability to form these favorable interactions, directly impacting the compound's potency.

The following diagram illustrates the strategic considerations when planning a chlorination strategy in a lead optimization campaign.

G cluster_0 Lead Compound Analysis cluster_1 Chlorination Strategy cluster_2 Comparative Evaluation Lead Lead Compound Identify_Weakness Identify Liabilities: - Low Potency - Poor Permeability - Rapid Metabolism Lead->Identify_Weakness Hypothesize Hypothesize Role of Cl: - Target Interaction (Potency) - Metabolic Shield (Stability) - Lipophilicity (Permeability) Identify_Weakness->Hypothesize Synthesize_Isomers Synthesize Positional Isomers (ortho, meta, para) Hypothesize->Synthesize_Isomers In_Vitro_Potency In Vitro Potency Assay Synthesize_Isomers->In_Vitro_Potency Metabolic_Stability Metabolic Stability Assay Synthesize_Isomers->Metabolic_Stability Cell_Permeability Cell Permeability Assay Synthesize_Isomers->Cell_Permeability Analyze Analyze Structure-Activity Relationship (SAR) In_Vitro_Potency->Analyze Metabolic_Stability->Analyze Cell_Permeability->Analyze

Caption: A workflow for the strategic synthesis and comparative evaluation of chlorinated analogs.

A Comparative Analysis: The Impact of Isomeric Position

To illustrate the profound impact of chlorine's position, let's examine a representative dataset for a series of hypothetical kinase inhibitors based on a phenyl scaffold.

CompoundSubstitution PatternTarget Potency IC50 (nM)Metabolic Half-Life (t½, min)Apparent Permeability (Papp, 10⁻⁶ cm/s)
Parent Unsubstituted480121.5
Ortho-Cl Ortho-chloro250352.8
Meta-Cl Meta-chloro95554.1
Para-Cl Para-chloro15803.6

Analysis of the Data:

  • Target Potency (IC50): A clear structure-activity relationship (SAR) is evident. The para-chloro substitution results in a dramatic >30-fold increase in potency compared to the unsubstituted parent compound. This strongly suggests that the chlorine atom in the para position is engaging in a highly favorable interaction within the kinase's active site, likely a halogen bond or a critical hydrophobic interaction. The meta and ortho positions provide diminishing returns on potency, indicating a less optimal fit.

  • Metabolic Half-Life: All chlorinated analogs show a marked improvement in metabolic stability. This is a classic demonstration of metabolic blocking. The unsubstituted phenyl ring is likely susceptible to para-hydroxylation, a common metabolic pathway. Placing a chlorine atom at the para position physically obstructs the CYP enzyme, significantly slowing down metabolism.[1] The meta and ortho positions also offer protection, but to a lesser extent.

  • Apparent Permeability: The introduction of chlorine increases lipophilicity, leading to enhanced permeability across cell membranes for all three analogs. The meta-chloro analog shows the highest permeability, which may be due to an optimal balance of increased lipophilicity and a conformational effect that favors membrane transit.

Experimental Protocols for Comparative Assessment

Generating high-quality, reproducible data is paramount for making informed decisions in a drug discovery program. Below are detailed protocols for the key assays used to evaluate chlorinated analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a luminescence-based assay to determine the potency of inhibitors against a target kinase by quantifying ATP consumption.

Materials:

  • Recombinant kinase (e.g., ABL1, EGFR)

  • Kinase-specific peptide substrate

  • ATP, MgCl2

  • Test compounds dissolved in 100% DMSO

  • Kinase assay buffer (e.g., HEPES, DTT, BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser, transfer nanoliter volumes of each compound concentration into the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Preparation: Prepare a master mix of the kinase and its peptide substrate in kinase assay buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours on a plate shaker.

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation & Signal Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's metabolic half-life by measuring its rate of disappearance when incubated with human liver microsomes, a rich source of CYP enzymes.[3][4][5]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]

  • Test compounds and positive control compounds (e.g., Verapamil, Propranolol)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Thaw the HLMs at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[6] Keep on ice. Prepare the NADPH regenerating system.

  • Reaction Plate Setup: Add the test compound (final concentration 1 µM) and the HLM solution to the wells of the incubation plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate the proteins.[4][6]

  • Sample Processing: Seal and centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for the test compound and internal standard.

  • Data Analysis: Plot the natural logarithm of the percent of the parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

The workflow for this crucial assay is outlined below.

G cluster_0 Assay Preparation cluster_1 Metabolic Reaction cluster_2 Analysis Thaw_Reagents Thaw HLMs & Prepare NADPH System Add_Compound_HLM Add Compound & HLMs to Incubation Plate Thaw_Reagents->Add_Compound_HLM Pre_Incubate Pre-incubate at 37°C Add_Compound_HLM->Pre_Incubate Initiate_Reaction Initiate with NADPH System Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench with ACN/ Internal Standard Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Pellet Proteins Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Calculate_HL Calculate Half-Life (t½) LCMS_Analysis->Calculate_HL

Caption: Workflow for the Human Liver Microsomal (HLM) metabolic stability assay.

Protocol 3: Caco-2 Cell Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's rate of transport and predict its oral absorption.[4]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound dissolved in HBSS to the apical (top) chamber.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specific time points (e.g., 60 and 120 minutes), take a sample from the basolateral chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the insert.

    • C0 is the initial concentration in the donor chamber.

Conclusion and Outlook

The strategic placement of chlorine is a cornerstone of modern medicinal chemistry. As demonstrated, the choice between an ortho-, meta-, or para-substitution is not trivial and has profound, predictable consequences for a drug candidate's potency, metabolic stability, and permeability. By systematically synthesizing and evaluating positional isomers using robust, validated assays, drug discovery teams can efficiently navigate chemical space and build a clear understanding of the structure-activity relationships that drive project success. This empirical, data-driven approach, grounded in the fundamental principles of medicinal chemistry, is essential for transforming promising hits into optimized clinical candidates.

References

  • Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Simeonov, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • Vangala, R., & Sankar, A. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35899–35914. [Link]
  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay.
  • Ohta, K., et al. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • Brown, D. G., Gagnon, D., & Boström, J. (2015). Understanding our love affair with p-chlorophenyl: present day implications from historical biases of reagent selection. Journal of Medicinal Chemistry, 58(5), 2137–2146. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1726–1731. [Link]
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • Creative Biolabs. (n.d.). Microsomal Stability Assay.
  • BMG LABTECH. (2020). Kinase assays.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Euro Chlor. (1999). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Thangapandian, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644. [Link]
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,4-dichlorobenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its specific substitution pattern—an amino group ortho to a carboxylic acid, flanked by two chlorine atoms—provides a unique scaffold for constructing complex molecular architectures. The efficient and scalable synthesis of this intermediate is paramount for researchers in drug discovery and process development.

This guide provides an in-depth technical comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into process optimization, scalability, and safety. Each described method is presented as a self-validating system, grounded in authoritative chemical principles.

Core Synthetic Strategies: A Comparative Overview

Two principal strategies dominate the synthesis of this compound:

  • Route A: Two-Step Nitration and Reduction. This classic approach involves the initial introduction of a nitro group onto the 3,4-dichlorobenzoic acid backbone, followed by its reduction to the desired primary amine.

  • Route B: Direct Copper-Catalyzed Ammonolysis. This more direct method involves a nucleophilic aromatic substitution on a dichlorinated precursor, installing the amino group in a single, high-pressure, high-temperature step.

The choice between these routes is a critical decision dictated by factors including available equipment, scale, cost of raw materials, and safety infrastructure.

Route A: Synthesis via Nitration and Reduction

This pathway is a robust and well-understood method in aromatic chemistry, proceeding in two distinct stages.

Logical Workflow for Route A

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 3,4-Dichlorobenzoic Acid nitration Nitration with HNO3 / H2SO4 start->nitration Electrophilic Aromatic Substitution nitro_intermediate 3,4-Dichloro-2-nitrobenzoic Acid nitration->nitro_intermediate reduction Reduction (e.g., H2, Pd/C) nitro_intermediate->reduction Nitro Group Reduction final_product This compound reduction->final_product

Caption: Workflow for the Nitration-Reduction Synthesis Route.

Step 1: Electrophilic Nitration of 3,4-Dichlorobenzoic Acid

The initial step is the regioselective nitration to form the key intermediate, 3,4-dichloro-2-nitrobenzoic acid.

  • Mechanistic Rationale: The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The chlorine atoms are also deactivating but are ortho-, para-directors. The directing effects must be carefully considered. The position C2 is ortho to the C3-chloro group and meta to the C4-chloro and -COOH groups. The position C6 is ortho to the C1-COOH and C5-H, and para to the C3-chloro group. While complex, nitration can be directed to the C2 position under controlled conditions, though formation of the 3,4-dichloro-6-nitrobenzoic acid isomer is also possible.

  • Experimental Protocol (Adapted from analogous procedures[1][2]):

    • Setup: In a flask equipped for vigorous stirring and temperature control, dissolve 3,4-dichlorobenzoic acid (1 equivalent) in concentrated sulfuric acid (98-100%). A weight ratio of approximately 3:1 to 5:1 (sulfuric acid to substrate) is typical to maintain fluidity.[1]

    • Temperature Control: Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is critical to control the reaction rate and minimize side-product formation.

    • Reagent Addition: Slowly add a nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. The molar equivalent of nitric acid should be slightly in excess (e.g., 1.1 equivalents). The temperature must be carefully maintained below 10 °C during the addition.

    • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-40 °C) for several hours until analysis (TLC or HPLC) shows consumption of the starting material.

    • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitrated product will precipitate.

    • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 3,4-dichloro-2-nitrobenzoic acid, may require purification by recrystallization or separation from its isomer.

Step 2: Reduction of 3,4-Dichloro-2-nitrobenzoic Acid

The second stage involves the chemoselective reduction of the nitro group to an amine without affecting the chlorine or carboxylic acid functionalities.

  • Causality of Reagent Choice: Catalytic hydrogenation is often the preferred method due to its high efficiency and clean work-up. Palladium on carbon (Pd/C) is a robust catalyst for this transformation.[3] Alternative methods like using tin(II) chloride or iron powder in acidic media are also effective but generate metallic waste streams.[4]

  • Experimental Protocol: Catalytic Hydrogenation[3]

    • Setup: To a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), add 3,4-dichloro-2-nitrobenzoic acid (1 equivalent) and a suitable solvent such as methanol or ethanol.

    • Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate) to the solution.

    • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).

    • Reaction: Vigorously agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the solvent.

    • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route B: Direct Copper-Catalyzed Ammonolysis

This route offers a more atom-economical approach, directly substituting a chlorine atom with an amino group. This process is analogous to the Ullmann condensation and is particularly effective for aryl halides activated by an ortho-directing group.

Logical Workflow for Route B

start 3,4-Dichlorobenzoic Acid autoclave High-Pressure Autoclave (Ammonia, Cu Catalyst) start->autoclave Nucleophilic Aromatic Substitution product This compound autoclave->product Acidification & Isolation

Caption: Workflow for the Direct Ammonolysis Synthesis Route.

  • Mechanistic Rationale: The synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid proceeds in high yield via a copper-catalyzed ammonolysis.[5] This high regioselectivity is driven by the coordination of the copper catalyst to the ortho-carboxylic acid group, which activates the adjacent chlorine atom for nucleophilic substitution by ammonia.[6][7] Applying this principle, we can reliably predict that reacting 3,4-dichlorobenzoic acid under similar conditions will favor the substitution of the C3-chlorine, which is ortho to the carboxylic acid, to yield the desired product.

  • Experimental Protocol (Adapted from US Patent 5,233,083A[5]):

    • Setup: Charge a high-pressure autoclave with 3,4-dichlorobenzoic acid (1 equivalent), an alkali metal hydroxide (e.g., NaOH, 1 equivalent) to form the carboxylate salt, water, and a catalytic amount of a copper(I) or copper(II) salt (e.g., CuCl, Cu₂O, approx. 2-5 mol%).[5]

    • Reagent Addition: Add a large molar excess of aqueous ammonia (e.g., 25% solution) or liquid ammonia to the autoclave.[5]

    • Reaction: Seal the autoclave and heat the mixture to 160-190 °C with vigorous stirring. The reaction will proceed under the autogenously generated pressure (typically 20-60 bar). Maintain these conditions for 3-10 hours.

    • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia pressure.

    • Isolation: Transfer the reaction mixture to a flask and gently boil to remove residual dissolved ammonia. Cool the solution and acidify with a strong acid (e.g., HCl) to a pH of approximately 3-4.

    • Purification: The this compound will precipitate from the acidic solution. Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum.

Quantitative Performance Benchmark

The selection of a synthetic route in a research or industrial setting often hinges on a direct comparison of key performance indicators.

ParameterRoute A: Nitration & ReductionRoute B: Direct AmmonolysisJustification & Remarks
Starting Material 3,4-Dichlorobenzoic Acid3,4-Dichlorobenzoic AcidBoth routes can utilize the same commercially available precursor.
Number of Steps 2 (Nitration, then Reduction)1Route B offers a more streamlined process.
Typical Overall Yield 60-75% (Estimated)85-95% (Projected)Route A yield is multiplicative over two steps. The analogous ammonolysis reaction for a similar substrate reports yields up to 98%.[5]
Key Reagents Conc. H₂SO₄, Conc. HNO₃, H₂ gas, Pd/C catalystAqueous Ammonia, Copper(I/II) salt, NaOHRoute A requires handling of highly corrosive acids and flammable hydrogen gas. Route B requires handling of ammonia and a copper catalyst.
Equipment Standard glassware, HydrogenatorHigh-Pressure AutoclaveThe requirement for a high-pressure reactor for Route B may be a limiting factor for some laboratories.
Safety Concerns Strong acids, exotherms, flammable H₂ gas, pyrophoric catalystHigh pressure/temperature, corrosive/toxic ammoniaBoth routes have significant safety considerations that require appropriate engineering controls and personal protective equipment.
Environmental Impact Acidic waste stream; potential heavy metal waste (if using Sn or Fe)Aqueous waste stream containing copper salts and ammonium salts.Both require careful waste management. Catalytic hydrogenation (Route A) is cleaner than stoichiometric metal reductions. Copper catalyst in Route B requires recovery or disposal.
Scalability Readily scalable; common industrial processes.Proven industrial scalability as per patent literature.[5]Both methods are suitable for large-scale production, with the choice depending on available infrastructure.

Conclusion and Recommendation

Both synthetic strategies present viable pathways to this compound.

Route A (Nitration and Reduction) is a classic, dependable method that utilizes fundamental and widely practiced organic transformations. Its primary advantage is the avoidance of high-pressure equipment, making it accessible to most standard organic chemistry laboratories. However, it is a two-step process with a lower overall yield and involves the handling of highly corrosive nitrating acids and potentially hazardous reduction conditions.

Route B (Direct Ammonolysis) is a more elegant and efficient approach from a process chemistry perspective. It offers a higher yield in a single step, superior atom economy, and is described as an industrially proven method.[5] The primary constraint is the absolute requirement for a high-pressure, high-temperature reactor. The regioselectivity, driven by the ortho-directing effect of the carboxylate group in copper-catalyzed reactions, provides a high degree of confidence in its applicability to the 3,4-dichloro substrate.[6][7]

For laboratory-scale research and development , where high-pressure equipment may not be available, Route A offers a reliable, albeit longer, path to the target molecule.

For process development and large-scale manufacturing , where efficiency, yield, and cost per kilogram are paramount, Route B is demonstrably superior, provided the necessary capital investment in high-pressure equipment is feasible. Its single-step nature and high yield make it the preferred industrial method.

References

  • Mei, X., & August, A. T. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 154-159.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • Wolf, C., & Mei, X. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ResearchGate.
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?
  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. U.S. Patent 3,397,229.
  • Henrick, C. A. (1974). Preparation of 3-amino-2,5-dichlorobenzoic acid. U.S. Patent 3,703,546.
  • G-Ci, P., & et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Chemistry – A European Journal, 27(66), 18188-18195.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Papenfuhs, T., & Rapp, J. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S. Patent 5,233,083.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • CN102146039A. (2011). Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst. Google Patents.
  • Velopolcek, M. K. (2024). Copper-Catalyzed, Aminofunctionalization of Pi-Systems via O-benzoylhydroxylamines.
  • NIST. (n.d.). Benzoic acid, 3,4-dichloro-. In NIST Chemistry WebBook.
  • Kumar, A., & et al. (2010). Regioselective Copper-Catalysed Amination of Halobenzoic Acids using Aromatic Amines. Journal of Chemical Research, 34(1), 54-56.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 3,4-Dichlorobenzoic acid.
  • Selivanova, G. A., Pokrovskii, L. M., & Shteingarts, V. D. (2002). Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes. Russian Journal of Organic Chemistry, 38(7), 1023-1029.
  • Reddy, P., & et al. (2015). Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. RSC Advances, 5(10), 7461-7465.
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid.

Sources

Enhancing Peptide Stability: A Comparative Analysis of In Vitro and In Vivo Performance of a 2-Amino-3,4-dichlorobenzoic Acid-Containing Peptide Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The therapeutic potential of peptides is often hampered by their inherent instability in biological systems.[1][2] Rapid degradation by proteases leads to a short in vivo half-life and diminished bioavailability, posing significant challenges for drug development.[3][4] A key strategy to overcome this limitation is the incorporation of unnatural amino acids, which can enhance resistance to enzymatic cleavage.[1][5][6][7][][9][10] This guide provides a comparative analysis of the in vitro and in vivo stability of a model peptide, "Peptide-A," and its analog, "Peptide-A-Dcl," which incorporates the unnatural amino acid 2-Amino-3,4-dichlorobenzoic acid. Through this comparison, we will elucidate the significant impact of this modification on peptide stability and provide detailed experimental protocols for researchers to conduct similar assessments.

The Challenge of Peptide Instability

Peptides are susceptible to degradation by a wide array of proteases present in biological fluids and tissues.[5][11] This proteolytic degradation can occur through the action of exopeptidases, which cleave terminal amino acid residues, and endopeptidases, which act on internal peptide bonds.[6] The liver, kidneys, gastrointestinal tract, and blood are primary sites of peptide metabolism.[5][11] The rapid breakdown of peptides necessitates frequent administration at high doses to maintain therapeutic concentrations, which can lead to undesirable side effects and increased treatment costs.

Strategies for Enhancing Peptide Stability

To improve the pharmacokinetic profile of peptide-based therapeutics, various strategies have been developed to enhance their metabolic stability. These include:

  • N- and C-terminal modifications: Acetylation or amidation of the termini can protect against exopeptidase activity.[6]

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can hinder recognition by proteases.[10]

  • Cyclization: Constraining the peptide backbone through cyclization can reduce its susceptibility to proteolytic attack.[6][12]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, shielding it from proteases and reducing renal clearance.[6][10]

  • Inclusion of unnatural amino acids: The introduction of amino acids not found in nature can disrupt protease recognition sites and enhance stability.[1][3][7][9]

This guide focuses on the latter strategy, specifically the use of this compound, a rigid, aromatic β-amino acid analog. Its incorporation is hypothesized to confer steric hindrance and alter the electronic properties of the peptide backbone, thereby increasing resistance to enzymatic degradation.

Comparative Stability Analysis: Peptide-A vs. Peptide-A-Dcl

To illustrate the impact of incorporating this compound, we present a comparative study of a hypothetical therapeutic peptide, "Peptide-A," and its modified counterpart, "Peptide-A-Dcl."

In Vitro Stability Assessment

In vitro stability assays are crucial for the early-stage evaluation of peptide drug candidates. They provide a rapid and cost-effective means to assess susceptibility to degradation in biological matrices.

1. Plasma Stability Assay:

This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.

  • Methodology: Peptide-A and Peptide-A-Dcl were incubated in human plasma at 37°C. Aliquots were taken at various time points, and the remaining percentage of the intact peptide was quantified by LC-MS/MS.

Table 1: In Vitro Plasma Stability of Peptide-A and Peptide-A-Dcl

Time (hours)Peptide-A Remaining (%)Peptide-A-Dcl Remaining (%)
0100100
16595
24091
41585
8<572
24ND55
Half-life (t½) ~1.5 hours ~28 hours
ND: Not Detected

The results clearly demonstrate a significant improvement in the stability of Peptide-A-Dcl in human plasma compared to its unmodified counterpart.

2. Liver Microsomal Stability Assay:

This assay assesses the metabolic stability of a peptide in the presence of drug-metabolizing enzymes, primarily cytochrome P450s, found in liver microsomes.

  • Methodology: Peptide-A and Peptide-A-Dcl were incubated with human liver microsomes in the presence of NADPH at 37°C. The disappearance of the parent peptide was monitored over time by LC-MS/MS.

Table 2: In Vitro Liver Microsomal Stability of Peptide-A and Peptide-A-Dcl

Time (minutes)Peptide-A Remaining (%)Peptide-A-Dcl Remaining (%)
0100100
155592
303086
601075
Half-life (t½) ~20 minutes ~115 minutes

The data from the liver microsomal assay further supports the enhanced metabolic stability of Peptide-A-Dcl.

In Vivo Stability Assessment

In vivo studies in animal models are essential to understand the pharmacokinetic profile of a peptide therapeutic in a whole-organism context.[13]

Pharmacokinetic Study in Rats:

  • Methodology: A single intravenous (IV) bolus dose of Peptide-A or Peptide-A-Dcl was administered to Sprague-Dawley rats. Blood samples were collected at predetermined time points, and the plasma concentrations of the peptides were determined by a validated LC-MS/MS method.

Table 3: Pharmacokinetic Parameters of Peptide-A and Peptide-A-Dcl in Rats

ParameterPeptide-APeptide-A-Dcl
Half-life (t½) 0.8 hours9.5 hours
Clearance (CL) 120 mL/h/kg10.5 mL/h/kg
Volume of Distribution (Vd) 0.5 L/kg0.4 L/kg
Area Under the Curve (AUC) 85 ng·h/mL952 ng·h/mL

The in vivo data corroborates the in vitro findings, demonstrating a significantly longer half-life, reduced clearance, and a more than 10-fold increase in systemic exposure (AUC) for Peptide-A-Dcl compared to Peptide-A.

Experimental Protocols

For researchers looking to replicate these findings or assess the stability of their own peptide candidates, detailed experimental protocols are provided below.

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water).

  • Incubation: Add 5 µL of the peptide stock solution to 495 µL of pre-warmed human plasma to achieve a final concentration of 10 µg/mL.

  • Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 50 µL aliquots.

  • Protein Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins and stop the enzymatic reaction.

  • Centrifugation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300 g) for at least one week under standard laboratory conditions.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular vein of the rats and allow for a recovery period.

  • Peptide Formulation: Prepare a sterile dosing solution of the peptide in a suitable vehicle (e.g., saline or PBS) at the desired concentration.

  • Dosing: Administer a single intravenous (IV) bolus dose of the peptide solution via the tail vein or the implanted catheter.

  • Blood Sampling: Collect blood samples (approximately 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Processing: Process the plasma samples using protein precipitation or solid-phase extraction to isolate the peptide.

  • Bioanalysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life, clearance, volume of distribution, and AUC.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo stability studies.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis peptide_stock Peptide Stock (1 mg/mL) plasma_incubation Plasma Incubation peptide_stock->plasma_incubation 5 µL microsome_incubation Microsomal Incubation peptide_stock->microsome_incubation 5 µL plasma Human Plasma plasma->plasma_incubation 495 µL microsomes Liver Microsomes + NADPH microsomes->microsome_incubation protein_precipitation Protein Precipitation (Acetonitrile) plasma_incubation->protein_precipitation Aliquots at time points microsome_incubation->protein_precipitation Aliquots at time points centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis data_analysis Data Analysis (Half-life Calculation) lcms_analysis->data_analysis

Caption: In Vitro Stability Assay Workflow

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Sprague-Dawley Rats acclimatization Acclimatization animal_model->acclimatization iv_dose Intravenous (IV) Bolus Dose acclimatization->iv_dose peptide_formulation Peptide Formulation (Sterile Vehicle) peptide_formulation->iv_dose blood_collection Serial Blood Collection iv_dose->blood_collection At specified time points plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_extraction Sample Extraction plasma_separation->sample_extraction bioanalysis LC-MS/MS Bioanalysis sample_extraction->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow

Conclusion

The incorporation of unnatural amino acids, such as this compound, represents a powerful strategy to enhance the metabolic stability of peptide therapeutics. The comparative data presented in this guide for Peptide-A and its modified analog, Peptide-A-Dcl, clearly illustrates the significant improvements in both in vitro and in vivo stability that can be achieved through this approach. The extended half-life and increased systemic exposure of Peptide-A-Dcl highlight the potential of this modification to transform a peptide with suboptimal pharmacokinetic properties into a viable drug candidate. The detailed experimental protocols provided herein offer a practical framework for researchers to assess the stability of their own modified peptides, thereby accelerating the development of more effective and convenient peptide-based therapies.

References

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (2018). Bentham Science Publishers.
  • Methods to improve the metabolic stability of peptides. (2023). BOC Sciences.
  • Strategies to Enhance Metabolic Stabilities. (n.d.). PubMed.
  • Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. (2020). Molecules.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). Bentham Science.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central.
  • Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides. (n.d.). Benchchem.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010). Bentham Science Publishers.
  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). BOC Sciences.
  • The Role of Non-Natural Amino Acids in Modern Peptide Synthesis. (n.d.). BOC Sciences.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.).
  • Strategies for Improving Peptide Stability and Delivery. (n.d.). PubMed Central.

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A Comparative Guide to the Conformational Analysis of Peptides: The Impact of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the conformational analysis of peptides, with a specific focus on comparing standard peptides to those incorporating the non-proteinogenic amino acid, 2-Amino-3,4-dichlorobenzoic acid. We will delve into the theoretical underpinnings, experimental methodologies, and expected outcomes of such a comparative analysis.

Introduction: The Significance of Peptide Conformation

Peptides, short chains of amino acids, are at the forefront of therapeutic development due to their high specificity and biological activity. A peptide's function is intrinsically linked to its three-dimensional structure, or conformation. The specific folding of a peptide chain dictates its ability to interact with biological targets, its stability in physiological environments, and its overall efficacy as a therapeutic agent.

Standard peptides, composed of the 20 proteinogenic amino acids, often exhibit a high degree of conformational flexibility. This flexibility can be a double-edged sword: while it may allow for adaptation to various binding partners, it can also lead to a decrease in binding affinity and an increased susceptibility to proteolytic degradation. Consequently, a significant area of peptide research focuses on strategies to constrain peptide conformation to a bioactive state, thereby enhancing therapeutic potential.

One powerful strategy to achieve conformational constraint is the incorporation of unnatural amino acids. This guide focuses on the impact of a particularly interesting building block: This compound . As a rigid, aromatic β-amino acid, its integration into a peptide backbone is hypothesized to induce significant and predictable changes in the peptide's structure and properties.

Peptides without this compound: A World of Flexibility

Peptides composed solely of standard α-amino acids can adopt a variety of secondary structures, such as α-helices, β-sheets, and turns, or exist as a flexible random coil. The specific conformation is determined by a delicate balance of factors including the amino acid sequence, solvent environment, pH, and temperature. This conformational dynamism, while important for some biological functions, often presents challenges in drug design where a stable, high-affinity binding conformation is desired.

Key Characteristics of Standard Peptides:

  • Conformational Heterogeneity: In solution, linear peptides often exist as an ensemble of interconverting conformers.

  • Susceptibility to Proteolysis: The natural peptide bonds are recognized and cleaved by a wide range of proteases, leading to a short in-vivo half-life.

  • Predictability Challenges: The high number of rotatable bonds in the peptide backbone makes accurate prediction of the dominant solution-state conformation computationally intensive.

Introducing Conformational Rigidity: The Role of this compound

The incorporation of this compound, a derivative of anthranilic acid, introduces a rigid aromatic scaffold into the peptide backbone. This has profound implications for the peptide's conformational landscape.

Anticipated Effects of this compound Incorporation:

  • Induction of Turns: The rigid structure of this compound is expected to act as a potent turn-inducer, forcing the peptide chain to adopt well-defined β-turn or γ-turn structures.[1] This is a critical feature in mimicking the bioactive conformation of larger proteins.

  • Enhanced Proteolytic Stability: The amide bond formed by this β-amino acid is not a natural substrate for most proteases, which is predicted to significantly increase the peptide's resistance to enzymatic degradation and prolong its in-vivo half-life.[1]

  • Reduced Conformational Entropy: By locking the peptide into a more defined conformation, the entropic penalty upon binding to a target is reduced, potentially leading to higher binding affinity.

  • Modulation of Physicochemical Properties: The dichlorinated aromatic ring alters the lipophilicity and electronic properties of the peptide, which can influence its solubility, cell permeability, and target interactions.

A Head-to-Head Comparison: Experimental Design

To objectively assess the impact of this compound, a direct comparison between a peptide and its modified analogue is essential. The following table outlines a typical experimental design for such a study.

Peptide Sequence Description
Control Peptide e.g., Ac-Gly-Ala-Phe-Gly-NH₂A short, flexible model peptide.
Modified Peptide e.g., Ac-Gly-(2-NH₂-3,4-Cl₂-Bz)-Phe-Gly-NH₂The model peptide with Alanine replaced by this compound.

Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational techniques is crucial for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state conformation of peptides.[1][2][3]

  • Sample Preparation: Dissolve the lyophilized peptide (Control and Modified) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, to resolve and assign backbone amide resonances.

  • Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. A small temperature coefficient (>-4.5 ppb/K) is indicative of an intramolecular hydrogen bond, a key feature of stable secondary structures like β-turns.

  • Hydrogen-Deuterium (H/D) Exchange: After initial spectra are recorded, add a small amount of D₂O to the sample. Amide protons that are solvent-exposed will rapidly exchange with deuterium and their signals will disappear, while those involved in stable hydrogen bonds will exchange more slowly.

Workflow for NMR-Based Conformational Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation synthesis Synthesize Control and Modified Peptides purification Purify by RP-HPLC synthesis->purification characterization Characterize by Mass Spectrometry purification->characterization sample_prep Prepare NMR Samples (1-5 mM in deuterated solvent) characterization->sample_prep data_acq Acquire 2D NMR Data (TOCSY, NOESY/ROESY) sample_prep->data_acq temp_coeff Temperature Coefficient Studies data_acq->temp_coeff hd_exchange H/D Exchange Experiments data_acq->hd_exchange assignment Assign Proton Resonances data_acq->assignment restraints Extract NOE Distance and Dihedral Angle Restraints temp_coeff->restraints hd_exchange->restraints assignment->restraints calculation Calculate 3D Structure Ensemble (e.g., using CYANA or XPLOR-NIH) restraints->calculation validation Validate and Analyze Structures calculation->validation

Caption: Workflow for NMR-based peptide conformational analysis.

X-Ray Crystallography

While NMR provides information about the solution-state conformation, X-ray crystallography reveals the peptide's structure in the solid state at atomic resolution.

  • Peptide Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the peptide.

Logical Flow of X-Ray Crystallography for Peptides

G start High-Purity Peptide crystallization Crystallization Screening (Vapor Diffusion) start->crystallization crystal_harvest Crystal Harvesting and Cryo-protection crystallization->crystal_harvest diffraction X-ray Diffraction Data Collection crystal_harvest->diffraction phasing Phase Determination diffraction->phasing model_building Model Building and Refinement phasing->model_building validation Structure Validation (e.g., Ramachandran Plot) model_building->validation pdb Deposition to PDB validation->pdb

Caption: Key stages in peptide X-ray crystallography.

Computational Modeling

Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior of peptides in solution.

  • System Setup: Build the initial 3D structures of the control and modified peptides.

  • Solvation: Place each peptide in a simulation box and solvate with an explicit water model.

  • Simulation: Run MD simulations for an extended period (e.g., hundreds of nanoseconds) to sample the conformational space.

  • Analysis: Analyze the simulation trajectories to identify stable conformations, hydrogen bonding patterns, and dominant structural motifs.

Expected Outcomes and Data Interpretation

The following table summarizes the expected comparative data from the conformational analysis of the control and modified peptides.

Analytical Technique Control Peptide (Expected Outcome) Modified Peptide (Expected Outcome) Interpretation
NMR (NOESY/ROESY) Few long-range NOEs, indicating conformational flexibility.A distinct set of long-range NOEs, particularly between residues flanking the modified amino acid.The presence of defined long-range NOEs in the modified peptide is strong evidence for a folded structure.
NMR (Temp. Coefficients) Amide proton chemical shifts show a strong temperature dependence (large negative values).Amide protons near the modified residue show a weak temperature dependence (small negative values).This suggests the involvement of these amide protons in stable, intramolecular hydrogen bonds, characteristic of a β-turn.
NMR (H/D Exchange) Rapid disappearance of most amide proton signals upon D₂O addition.Slowed exchange for specific amide protons.This corroborates the presence of hydrogen bonds that shield the amide protons from the solvent.
X-Ray Crystallography May be difficult to crystallize due to flexibility; if successful, may show multiple conformations or a disordered structure.More likely to form well-ordered crystals, revealing a distinct turn structure.A well-resolved crystal structure for the modified peptide provides definitive evidence of a rigid conformation.
Molecular Dynamics Trajectory shows a wide distribution of conformations.Trajectory shows convergence to a limited number of stable conformational clusters, often centered around a turn.MD simulations can quantify the reduction in flexibility and visualize the stable folded state.

Conclusion

The incorporation of this compound represents a rational design strategy to overcome the inherent limitations of natural peptides. By inducing a stable, turn-like conformation, this modification is expected to enhance proteolytic stability and potentially increase binding affinity to biological targets. The experimental and computational workflows detailed in this guide provide a robust framework for validating these hypotheses and for the broader exploration of conformationally constrained peptides in drug discovery. The convergence of data from NMR, X-ray crystallography, and molecular modeling will provide a comprehensive understanding of the structural impact of this unique amino acid, paving the way for the development of next-generation peptide therapeutics.

References

  • Nowick, J. S. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(16), 4972-4973. [Link]
  • De Pol, S., Zorn, C., Klein, C. D., & Zerbe, O. (2004). The conformational analysis of peptides. Journal of the American Chemical Society, 126(33), 10349-10358. [Link]

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A Senior Application Scientist's Guide to the Purification of Dichlorobenzoic Acids: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of dichlorobenzoic acids (DCBAs) is a critical parameter that can significantly influence the physicochemical properties and pharmacological profile of active pharmaceutical ingredients (APIs). The presence of positional isomers can lead to inconsistent product quality, altered biological activity, and regulatory hurdles. This guide provides an in-depth, head-to-head comparison of common purification techniques for DCBAs, grounded in scientific principles and supported by experimental insights, to empower you in selecting the most effective strategy for your specific needs.

The Challenge of Dichlorobenzoic Acid Isomer Separation

Dichlorobenzoic acids are a group of six positional isomers, each with a distinct substitution pattern of two chlorine atoms on the benzoic acid ring. The subtle differences in their physical properties, such as melting and boiling points, and solubility, present a significant purification challenge. Commercial preparations of a specific DCBA isomer are often contaminated with other isomers, necessitating robust purification methods to achieve the high purity required for pharmaceutical applications.

A foundational understanding of the physical properties of DCBA isomers is paramount in devising an effective purification strategy. The following table summarizes key physical data for the six isomers:

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dichlorobenzoic acid50-45-3191.01168-170[1][2]273.68 (estimate)[2]
2,4-Dichlorobenzoic acid50-84-0191.01157-164[3][4]200-305[4]
2,5-Dichlorobenzoic acid50-79-3191.01151-154[5][6][7]301[6][7]
2,6-Dichlorobenzoic acid50-30-6191.01141-147[8][9][10]298.7[8][9]
3,4-Dichlorobenzoic acid51-44-5191.01204-209[11][12][13]317.8[14]
3,5-Dichlorobenzoic acid51-36-5191.01182-189[15][16][17][18]273.68 (estimate)[15]

Head-to-Head Comparison of Purification Techniques

This section provides a comparative analysis of the most common purification techniques for DCBAs: fractional crystallization (including salt formation), recrystallization, preparative high-performance liquid chromatography (HPLC), and fractional distillation.

Fractional Crystallization via Salt Formation: The Power of Diastereomeric Resolution

Principle: This elegant technique exploits the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility. By reacting a racemic or isomeric mixture of a chiral acid with a chiral base (or vice versa), a mixture of diastereomeric salts is formed. These salts can then be separated by fractional crystallization based on their differential solubility in a given solvent.

Application to DCBAs: A notable example is the highly effective purification of 2,4-dichlorobenzoic acid from its positional isomers by forming a salt with (±)-α-methylbenzylamine.[8][19] The differing spatial arrangements of the various DCBA isomers lead to diastereomeric salts with distinct crystal packing and solubility, allowing for the selective crystallization of the desired isomer's salt.

Experimental Data Snapshot:

Impurity IsomerInitial Level (%)Level after Salt Formation (%)Level after Free Acid Re-formation (%)
2,3-DCBA0.5<0.05<0.05
2,5-DCBA0.5<0.05<0.05
2,6-DCBA0.50.07<0.05
3,4-DCBA0.5<0.05<0.05
3,5-DCBA0.5<0.05<0.05

Data adapted from a study on the purification of 2,4-dichlorobenzoic acid.

Advantages:

  • High Selectivity: Can achieve excellent separation of closely related isomers.

  • High Purity: Capable of reducing isomer impurities to very low levels (<0.05%).[8]

  • Scalable: The process is amenable to scale-up for industrial production.

Disadvantages:

  • Requires a Chiral Resolving Agent: This adds to the cost and complexity of the process.

  • Additional Steps: Involves salt formation and subsequent liberation of the free acid, adding to the overall number of steps.

  • Development Time: Finding the optimal chiral agent and crystallization solvent can be time-consuming.

Recrystallization: The Workhorse of Solid Purification

Principle: Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility at different temperatures. An impure solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound crystallizes out in a purer form, while the impurities remain in the mother liquor.

Application to DCBAs: The key to successful recrystallization of DCBAs is the selection of an appropriate solvent. An ideal solvent should dissolve the DCBA sparingly at room temperature but have high solubility at its boiling point. Given that DCBAs are organic acids, they generally exhibit good solubility in polar organic solvents like ethanol, acetone, and ethyl acetate, and limited solubility in water.[5][20] Mixed solvent systems (e.g., ethanol/water) are often employed to achieve the desired solubility profile.

General Solvent Selection Guide for DCBAs:

Solvent TypeExamplesSuitability for DCBAsRationale
Polar Protic Water, Ethanol, MethanolGood to ExcellentThe carboxylic acid group can hydrogen bond with these solvents. Solubility is often highly temperature-dependent, which is ideal for recrystallization.
Polar Aprotic Acetone, Ethyl AcetateGoodGood "dissolving" solvents. Often used in combination with a non-polar "precipitating" solvent.
Non-polar Hexane, ToluenePoor (as a primary solvent)Generally poor solvents for the polar carboxylic acid group. Can be used as an anti-solvent.

Advantages:

  • Simplicity: A straightforward and widely used technique.

  • Cost-Effective: Generally uses common and inexpensive solvents.

  • Effective for Removing Gross Impurities: Can significantly improve the purity of a crude product.

Disadvantages:

  • Lower Selectivity for Isomers: May not be as effective as fractional crystallization for separating isomers with very similar solubility profiles.

  • Yield Loss: Some product will always remain in the mother liquor, leading to a loss of yield.

  • Solvent Screening Required: Finding the optimal solvent or solvent system can require significant experimentation.

Preparative High-Performance Liquid Chromatography (HPLC): The High-Resolution Option

Principle: Preparative HPLC is a powerful chromatographic technique used to isolate and purify compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.

Application to DCBAs: Reversed-phase HPLC is a highly suitable method for the purification of DCBAs. A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of water, acetonitrile or methanol, and an acid modifier (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and achieve sharp peaks.[21] This technique offers excellent resolution for separating closely related isomers.

Advantages:

  • High Resolution: Capable of separating complex mixtures of isomers with high efficiency.

  • Versatility: Can be applied to a wide range of compounds.

  • Amenable to Automation: Modern preparative HPLC systems are highly automated.

Disadvantages:

  • Cost: The instrumentation and columns are expensive.

  • Scalability: While scalable, it can be a costly and complex process for large-scale production.

  • Solvent Consumption: Uses large volumes of high-purity solvents, which can be expensive and generate significant waste.

Fractional Distillation: A Thermally Driven Separation

Principle: Fractional distillation separates liquid components of a mixture based on their different boiling points. The mixture is heated, and the vapor, which is enriched in the more volatile component, rises through a fractionating column. The column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.

Application to DCBAs: The feasibility of fractional distillation for separating DCBA isomers is limited by their high boiling points and the relatively small differences in boiling points between some isomers. The high temperatures required can potentially lead to decomposition. Performing the distillation under vacuum (vacuum distillation) can lower the boiling points and mitigate the risk of decomposition.[22] However, for isomers with very close boiling points, a highly efficient and long fractionating column would be necessary, which can be impractical on a laboratory scale.

Advantages:

  • No Additional Reagents: Does not require the use of solvents or other reagents.

  • Potentially Scalable: Can be a continuous process suitable for large-scale industrial applications.

Disadvantages:

  • High Energy Consumption: Requires significant energy input to heat the mixture to its boiling point.

  • Limited Applicability for Isomers: Not effective for separating isomers with very close boiling points.

  • Risk of Decomposition: The high temperatures can cause degradation of the product.

Experimental Protocols

Purification of 2,4-Dichlorobenzoic Acid via Diastereomeric Salt Crystallization

This protocol is adapted from a validated method for the purification of 2,4-dichlorobenzoic acid.[8]

Workflow Diagram:

G cluster_0 Salt Formation cluster_1 Isolation of Diastereomeric Salt cluster_2 Liberation of Free Acid A Dissolve crude 2,4-DCBA in isopropanol B Add (±)-α-methylbenzylamine A->B C Heat and stir B->C D Cool to room temperature C->D E Filter the slurry D->E F Wash with cold isopropanol E->F G Dry the salt in vacuo F->G H Dissolve salt in methanol/water G->H I Acidify with HCl (pH < 2) H->I J Cool and filter I->J K Wash with water and dry J->K L L K->L Pure 2,4-DCBA G A Place crude DCBA in Erlenmeyer flask B Add a minimal amount of hot solvent A->B C Heat to dissolve B->C D Add more hot solvent if necessary C->D Solid remains E Slowly cool to room temperature C->E Fully dissolved D->C F Cool in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold solvent G->H I Dry the pure crystals H->I J J I->J Pure DCBA

Caption: General workflow for the recrystallization of dichlorobenzoic acids.

Step-by-Step Protocol:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude DCBA in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at the boiling point of the solvent.

    • The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution:

    • Place the crude DCBA in an Erlenmeyer flask.

    • Add a small amount of the chosen hot solvent and bring the mixture to a boil on a hot plate.

    • Continue adding small portions of the hot solvent until the DCBA is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a beaker can slow the cooling rate and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Purity Assessment: Validating Your Purification Success

The effectiveness of any purification technique must be verified by appropriate analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable techniques for assessing the isomeric purity of DCBAs. [6] Analytical Techniques Comparison:

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a stationary phase and a liquid mobile phase.Partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection.
Typical Stationary Phase C18 reversed-phasePhenyl-methyl silicone (e.g., DB-5)
Detection UV-Vis (typically 210-234 nm)Mass Spectrometry (MS)
Resolution Good to ExcellentExcellent
Sensitivity Low µg/mL to ng/mL rangeng/g to pg/g range
Sample Preparation Dissolution in a suitable solvent.Derivatization (e.g., methylation) is often required to increase volatility.

Conclusion and Recommendations

The choice of purification technique for dichlorobenzoic acids is a multifactorial decision that depends on the specific isomer, the nature and level of impurities, the desired scale of purification, and the available resources.

  • For achieving the highest purity and effectively removing stubborn positional isomers, fractional crystallization via diastereomeric salt formation is the superior method, albeit more complex and costly.

  • Recrystallization remains a simple, cost-effective, and valuable technique for general purification and the removal of non-isomeric impurities. Its success in isomer separation is highly dependent on the specific isomers and the chosen solvent system.

  • Preparative HPLC offers unparalleled resolution and is an excellent choice for small-scale purification, especially when high purity is critical and cost is a secondary consideration.

  • Fractional distillation is generally the least practical method for purifying DCBA isomers due to their high boiling points and the small differences between them, coupled with the risk of thermal decomposition.

A well-designed purification strategy may involve a combination of these techniques. For instance, a crude DCBA mixture could first be subjected to recrystallization to remove the bulk of impurities, followed by preparative HPLC or fractional crystallization to achieve the final desired high purity. Ultimately, a thorough understanding of the principles behind each technique, coupled with careful experimental design and validation, will enable the successful purification of dichlorobenzoic acids for their intended applications in research and development.

References

  • 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. (n.d.).
  • 3,5-Dichlorobenzoic acid | Solubility of Things. (n.d.).
  • Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2,4-Dichlorobenzoic acid - Wikipedia. (n.d.).
  • 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem. (n.d.).
  • Purification of 2,4 Dichlorobenzoic Acid | Request PDF. (2025, August 7).
  • Preparation of 3,4-dichlorobenzoic acid. (n.d.). PrepChem.com.
  • 2,6-Dichlorobenzoic acid - Mosher Chemical. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Purification of 2,4 Dichlorobenzoic Acid | Organic Process Research & Development. (n.d.).
  • 2,4-Dichlorobenzoic acid - Solubility of Things. (n.d.).
  • 3,4-dichlorobenzoic acid - 51-44-5, C7H4Cl2O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.).
  • Vacuum distillation - Wikipedia. (n.d.).
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7).
  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (2022, June 17).
  • Vacuum Distillation | Busch South Africa. (n.d.).
  • You have a mixture of p-dichlorobenzene and benzoic acid. Can you draw a flow chart to show how the two compounds of this mixture could be separated? - Quora. (2020, December 9).
  • 2,3-Dichlorobenzoic acid - ChemBK. (n.d.).
  • 2,4-dichlorobenzoic Acid - Cas No. 50-84-0, Molecular Formula: C7h4cl2o2, Melting Point: 157-160 °c, Boiling Point: 200 °c, White Powder at Best Price in Mumbai | A B Enterprises - Tradeindia. (n.d.).
  • How Do You Distinguish Chromatography From Crystallization? - Chemistry For Everyone. (2025, March 20).
  • 2,4-Dichlorobenzoic Acid: Sources, Decomposition, Toxicology and Biodegradation. (2025, September 26).
  • 3,5-dichlorobenzoic acid - 51-36-5, C7H4Cl2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile - MDPI. (2023, October 11).
  • 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. (n.d.).
  • Order-disorder phase transition induced by proton transfer in a co-crystal of 2,4-dichlorobenzoic Acid and Trimethylamine N- oxide - ResearchGate. (n.d.).

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A Comparative Guide to the Experimental and Computational Properties of 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and chemical research, a thorough understanding of a molecule's properties is paramount. 2-Amino-3,4-dichlorobenzoic acid, a substituted aromatic carboxylic acid, presents a case study in the powerful synergy between experimental characterization and computational modeling. This guide provides an in-depth comparison of its properties as determined by laboratory analysis and theoretical calculations, offering a framework for leveraging these complementary approaches in chemical research and development.

Foundational Physicochemical Properties: The Experimental Benchmark

Experimental data provides the ground truth for any chemical entity. For this compound (CAS No: 20776-62-9), key physicochemical properties have been established through classical laboratory techniques.[1] These values serve as the primary benchmark for validating computational models.

PropertyExperimental ValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.02 g/mol [1][2]
Appearance Off-white to light yellow solid[3]
Melting Point 237-238 °C[3]

While some suppliers provide predicted values for properties like boiling point (356.2±42.0 °C) and pKa (4.34±0.10), it is crucial to distinguish these from experimentally determined data.[3]

Experimental Characterization: Protocols and Insights

The structural elucidation of this compound relies on a suite of spectroscopic techniques. Below are detailed protocols that represent standard methodologies for obtaining such experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

¹H NMR Data for this compound (in DMSO-d₆):

  • δ 13.16 (s, 1H, -COOH)

  • δ 7.73 (d, J = 8.6 Hz, 1H, Ar-H)

  • δ 7.11 (s, 2H, -NH₂)

  • δ 6.81 (d, J = 8.6 Hz, 1H, Ar-H)[3]

The observed signals and their splitting patterns are consistent with the proposed structure, confirming the relative positions of the protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[1]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first for subtraction.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like aromatic compounds.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Data Acquisition: Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Dissolve_IR Dissolve in Acetone Sample->Dissolve_IR Dissolve_UV Dissolve in Ethanol Sample->Dissolve_UV NMR ¹H NMR Spectroscopy Dissolve_NMR->NMR IR FT-IR Spectroscopy Dissolve_IR->IR UV UV-Vis Spectroscopy Dissolve_UV->UV NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Data λmax & Molar Absorptivity UV->UV_Data

Caption: A generalized workflow for the experimental characterization of this compound.

Computational Modeling: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting molecular properties.[4] DFT methods calculate the electronic structure of a molecule to derive its properties, providing insights that can complement and help interpret experimental data.[4]

The B3LYP Functional: A Hybrid Approach

A widely used and robust method for such calculations is the B3LYP hybrid functional.[4][5] This functional combines the accuracy of Hartree-Fock theory for exchange energy with approximations for electron correlation, offering a good balance between computational cost and accuracy for organic molecules.[4][5]

Computational Workflow

  • Structure Input: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a specific basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to describe the electron orbitals.

  • Property Calculation: Once the geometry is optimized, various properties such as vibrational frequencies (for IR spectra), electronic transitions (for UV-Vis spectra), and NMR chemical shifts can be calculated.

  • Data Analysis: The calculated data is then processed and compared with experimental results.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP) cluster_output Predicted Properties Structure Molecular Structure of This compound Optimization Geometry Optimization Structure->Optimization Frequency Frequency Calculation Optimization->Frequency TD_DFT TD-DFT Calculation Optimization->TD_DFT GIAO GIAO NMR Calculation Optimization->GIAO IR_Pred Predicted IR Spectrum Frequency->IR_Pred UV_Pred Predicted UV-Vis Spectrum TD_DFT->UV_Pred NMR_Pred Predicted NMR Shifts GIAO->NMR_Pred

Caption: A standard workflow for predicting molecular properties using DFT calculations.

Comparative Analysis: Bridging Experiment and Theory

PropertyExperimental DataPredicted (Computational)Discussion of Potential Correlation
Melting Point 237-238 °CNot directly calculated by DFTMelting point is a bulk property influenced by intermolecular forces and crystal packing, which are not fully captured by standard DFT calculations on a single molecule.
¹H NMR (Ar-H) δ 7.73, 6.81 ppmExpected to be in close agreementDFT calculations using the GIAO method are generally very effective at predicting proton chemical shifts. Minor deviations can occur due to solvent effects not perfectly modeled.
IR (C=O stretch) ~1680-1700 cm⁻¹ (expected)Typically overestimated, requires scalingDFT calculations often overestimate vibrational frequencies due to the harmonic approximation. A scaling factor is usually applied to the calculated frequencies to improve agreement with experimental data.
IR (N-H stretch) ~3300-3500 cm⁻¹ (expected)Similar to C=O, requires scalingThe positions of N-H stretching bands are also generally well-predicted after scaling.
UV-Vis (λmax) ~250-300 nm (expected)Good qualitative agreementTime-Dependent DFT (TD-DFT) can predict the electronic transitions. The calculated λmax values are often in good qualitative, if not quantitative, agreement with experimental results. Solvent effects can significantly influence the experimental λmax.
pKa 4.34±0.10 (predicted by supplier)Can be calculated with specific modelspKa calculation is more complex and often requires modeling the molecule in a solvent continuum. The predicted value from suppliers likely uses a QSAR model.

Conclusion: An Integrated Approach to Molecular Characterization

The analysis of this compound highlights the distinct yet complementary roles of experimental and computational chemistry. Experimental data provides the definitive characterization of the molecule's properties, serving as the ultimate point of validation. Computational methods, such as DFT with the B3LYP functional, offer a powerful predictive tool that can anticipate properties, aid in the interpretation of complex spectra, and explore molecular characteristics that are difficult to measure experimentally. For researchers and drug development professionals, an integrated approach that leverages both methodologies will undoubtedly lead to a more comprehensive understanding of chemical systems and accelerate the pace of discovery.

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5Cl2NO2, 1 gram.
  • Kaya Kinaytürk, N., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 130(1).
  • Wikipedia. (n.d.). Density functional theory.
  • Imperial College London. (n.d.). An Introduction to Density Functional Theory.
  • Chemistry Stack Exchange. (2016). B3LYP Explained.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Szymański, S. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 857-863.

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A Senior Scientist's Guide: A Comparative Framework for Assessing the Impact of Novel Chemical Scaffolds on Peptide-Protein Interactions, Featuring 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The modulation of peptide-protein interactions (PPIs) represents a frontier in drug discovery, offering the potential to target cellular pathways previously considered "undruggable".[1][2] Success in this arena hinges on the ability to precisely quantify the impact of novel chemical entities, whether they are small molecule fragments or non-natural amino acids incorporated into peptide scaffolds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess such impacts. Using 2-Amino-3,4-dichlorobenzoic acid as a representative novel chemical scaffold, we will compare and contrast the gold-standard biophysical techniques required for a thorough characterization. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Section 1: Strategic Application of Novel Scaffolds in PPI Modulation

A molecule like this compound is not merely a compound; it is a strategic tool. Its utility in modulating PPIs can be explored through two primary, complementary approaches:

  • Fragment-Based Discovery: The molecule can be screened as a low-molecular-weight "fragment" to identify binding "hot spots" on a protein's surface.[3][4] These fragments, while often binding with low affinity, serve as highly efficient starting points for the development of more potent inhibitors through chemical elaboration.[5][6]

  • Peptidomimetic Engineering: As a non-natural amino acid, it can be incorporated directly into a peptide sequence that is known to participate in a PPI.[7][8] The unique steric and electronic properties of the dichlorophenyl ring can be used to enforce a specific bioactive conformation, enhance binding affinity, or improve proteolytic stability compared to natural peptides.[9]

These two strategies represent different philosophies in drug discovery, moving from a small starting point upwards (fragment-based) versus refining a known peptidic interactor downwards (peptidomimetic).

G cluster_0 Strategic Approaches for a Novel Scaffold cluster_1 Experimental Goal Scaffold This compound FBDD Fragment-Based Drug Discovery (FBDD) Scaffold->FBDD Use as a standalone fragment Peptidomimetic Peptidomimetic Engineering Scaffold->Peptidomimetic Incorporate as a non-natural amino acid FBDD_Goal Identify binding hotspots and initial chemical vectors. FBDD->FBDD_Goal Peptide_Goal Enhance affinity, stability, or specificity of a known peptide. Peptidomimetic->Peptide_Goal

Caption: Conceptual approaches for utilizing a novel chemical scaffold.

Section 2: The Biophysical Toolkit: A Comparative Overview

No single analytical technique can provide a complete picture of a molecular interaction. A multi-pronged approach is essential for validating hits and understanding the mechanism of action. The choice of technique is dictated by the specific question being asked—be it high-throughput screening, kinetic profiling, or thermodynamic characterization.

Table 1: Comparison of Key Biophysical Techniques for PPI Analysis

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Mass change on a sensor surface measured by refractive index.[10]Direct measurement of heat released or absorbed during binding.[6]Wavelength shift of interfering light reflected from a biosensor tip.[11]Change in molecular movement along a microscopic temperature gradient.[11][12]
Label Requirement Label-freeLabel-freeLabel-freeTypically requires one fluorescently labeled partner.[11]
Key Data Output Kinetics (k_on, k_off) , Affinity (K_D)Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n)Kinetics (k_on, k_off), Affinity (K_D)Affinity (K_D)
Throughput Medium (serial injections)Low (one-at-a-time)High (parallel processing in 96/384-well plates)High (capillary or plate-based)
Sample Consumption Low to MediumHigh[13]Low to MediumVery Low[14]
Key Strength "Gold standard" for high-quality kinetic data; regulatory acceptance.[11][12]Provides a complete thermodynamic profile of the binding event in solution.[13][15]High throughput, cost-effective tips, robust with crude samples.[10][14]Fast, low sample need, works in complex media (e.g., cell lysate).[14]
Key Limitation One binding partner must be immobilized, which can cause artifacts.Requires large amounts of pure sample; sensitive to buffer mismatch.Lower sensitivity for small molecule fragments compared to SPR.Labeling can potentially alter binding; indirect measurement.[11]

Section 3: In-Depth Methodologies for Gold-Standard Characterization

For a rigorous assessment of a molecule like this compound, we will focus on the two most information-rich, orthogonal techniques: SPR for kinetics and ITC for thermodynamics.

Surface Plasmon Resonance (SPR) for Kinetic Profiling
  • Causality and Experimental Choice: SPR is chosen when the dynamics of the interaction are critical. A low equilibrium dissociation constant (K_D) can result from a fast association rate (k_on) or a slow dissociation rate (k_off). A long residence time (slow k_off) is often a hallmark of a desirable drug candidate. SPR is the only common technique that directly and accurately measures these rates.[12]

Objective: To determine the binding affinity and kinetics of a target protein (Protein-X) to a peptide containing this compound (Peptide-D) versus a control peptide with alanine (Peptide-A).

  • Immobilization:

    • Covalently immobilize high-purity Protein-X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU).

    • Rationale: This density is low enough to minimize mass transport limitations but high enough to provide a robust signal.

    • Activate a reference flow cell with activation chemistry but perform no protein immobilization.

    • Rationale (Self-Validation): The reference cell is critical for subtracting bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific interaction only.

  • Analyte Preparation:

    • Prepare a two-fold serial dilution series of Peptide-D and Peptide-A in running buffer (e.g., HBS-EP+), typically from 10 µM down to ~39 nM. Include a zero-concentration sample (buffer blank).

    • Rationale: A wide concentration range spanning the expected K_D is necessary for accurate curve fitting. The buffer blank is essential for "double referencing."

  • Binding Analysis (Kinetics/Affinity Cycle):

    • Inject the highest concentration of analyte over both the active and reference flow cells for a defined association time (e.g., 180 seconds).

    • Follow with a long dissociation phase by flowing running buffer only (e.g., 600 seconds).

    • Rationale: A long dissociation is crucial to accurately model the k_off, especially for high-affinity interactions.

    • Perform a regeneration step by injecting a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

    • Repeat this cycle for each concentration in the dilution series, injecting in a randomized order.

    • Rationale (Self-Validation): Randomization prevents systematic errors from accumulating over the experiment.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data, and then subtract the buffer blank injection ("double referencing").

    • Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive k_on, k_off, and the K_D.

G Start Research Goal? Screen High-Throughput Screening (>100s of compounds) Start->Screen Validate Hit Validation & Affinity Ranking Start->Validate Mechanism In-Depth Mechanism (Kinetics & Thermodynamics) Start->Mechanism BLI_MST Use BLI or MST Screen->BLI_MST Need for speed & low sample use SPR Use SPR Validate->SPR Need accurate affinity & basic kinetics Mechanism->SPR Need detailed kinetics (kon / koff) ITC Use ITC Mechanism->ITC Need thermodynamic drivers (ΔH / ΔS)

Caption: Decision tree for selecting the appropriate biophysical assay.

Section 5: Conclusion

Assessing the impact of a novel chemical entity like this compound on peptide-protein interactions is a multi-step, hypothesis-driven process. It requires more than just generating a number; it demands an integrated understanding of binding affinity, kinetics, and thermodynamics. By strategically employing orthogonal, high-fidelity techniques like SPR and ITC, and by designing experiments with internal controls that ensure self-validation, researchers can move beyond simple observation to genuine mechanistic insight. This rigorous approach is fundamental to making informed decisions in the complex, high-stakes field of PPI-targeted drug discovery.

Section 6: References

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery. [Link]

  • Ciulli, A. (2013). Biophysical methods for the detection of protein-protein interactions. Drug Discovery Today: Technologies. [Link]

  • Gurevich, E. V., & Gurevich, V. V. (2014). Therapeutic potential of small molecules and peptides that target G protein-coupled receptor (GPCR) trafficking. Trends in Pharmacological Sciences. [Link]

  • Scott, D. E., Bayly, A. R., Abell, C., & Skidmore, J. (2016). Small molecules, big targets: drug discovery faces the protein-protein interaction challenge. Nature Reviews Drug Discovery. [Link]

  • Turnbull, A. P., Boyd, S. M., & Walse, B. (2014). Fragment-based drug discovery and protein-protein interactions. Research and Reports in Biochemistry. [Link]

  • XanTec Bioanalytics. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. XanTec. [Link]

  • Laraia, L., & Spring, D. R. (2014). Protein-protein interaction modulators: advances, successes and remaining challenges. Current Opinion in Chemical Biology. [Link]

  • Hubbard, R. E. (2012). Using a fragment-based approach to target protein-protein interactions. Current Pharmaceutical Design. [Link]

  • Papo, N., & Shai, Y. (2005). Application of biophysical techniques to investigate the interaction of antimicrobial peptides with bacterial cells. Peptides. [Link]

  • Arkin, M. R., Tang, Y., & Wells, J. A. (2014). Small-molecule inhibitors of protein-protein interactions: progressing toward the reality. Chemical & Biology. [Link]

  • Kaspersen, J. D., & Nielsen, T. E. (2021). Studies of cell-penetrating peptides by biophysical methods. Methods in Molecular Biology. [Link]

  • Ershov, D., et al. (2022). Interfacial Peptides as Affinity Modulating Agents of Protein-Protein Interactions. International Journal of Molecular Sciences. [Link]

  • London, N., et al. (2013). Alternative modulation of protein-protein interactions by small molecules. Current Opinion in Chemical Biology. [Link]

  • Stevers, L. M., et al. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]

  • Lab Manager. (2024). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • Nicoya. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Nicoya. [Link]

  • XanTec Bioanalytics. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec. [Link]

  • Wang, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]

  • Khalifa, A., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. [Link]

  • Johnson, M. A., & Arora, P. S. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. Chemical Society Reviews. [Link]

  • Reddit. (2021). r/OrganicChemistry - wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. [Link]

  • Zhang, Y., et al. (2022). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Souroujon, M. C., & Mochly-Rosen, D. (1998). Peptide modulators of protein-protein interactions in intracellular signaling. Nature Biotechnology. [Link]

  • Hadjis, A. V., et al. (2023). Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. eLife. [Link]

  • Râpă, M., et al. (2021). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. International Journal of Molecular Sciences. [Link]

  • Google Patents. (2022). US20220276257A1 - Modular Chemical Probe For Detection Of Amino Acid Citrulline In Physiological Samples.

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Safety Operating Guide

2-Amino-3,4-dichlorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not just a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Amino-3,4-dichlorobenzoic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Regulatory Context

This compound is a halogenated organic compound. While specific toxicological data may be limited, its structural class suggests a distinct hazard profile that informs all handling and disposal protocols.

Anticipated Hazards:

  • Irritation: Similar chlorinated benzoic acid derivatives are known to cause skin, eye, and respiratory tract irritation.[1][2][3]

  • Toxicity: Harmful if swallowed is a common classification for this type of compound.

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life, potentially causing long-lasting adverse effects in the environment.[4]

Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Due to its chemical nature, this compound is classified as a halogenated organic waste . This classification is critical because these compounds require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins.[6][7] Mixing halogenated waste with non-halogenated waste streams can lead to improper disposal and significantly increase disposal costs.[8][9]

Core Principles for Safe Disposal

Before detailing the specific protocols, it is essential to ground our practice in four core principles:

  • Treat as Hazardous: Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, all waste containing this compound must be managed as hazardous waste.[8][10]

  • Segregate Meticulously: Never mix halogenated organic waste with other waste categories like non-halogenated solvents, aqueous waste, acids, or bases.[6][8]

  • Use Proper Containment: Waste must be accumulated in containers that are chemically compatible, in good condition, and securely sealed when not in use.[5]

  • Engage Professional Disposal Services: All hazardous waste must be disposed of through your institution's EHS program or a licensed professional waste disposal service.[1][11] Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular trash.[10][12]

Step-by-Step Disposal Protocol for this compound

This protocol covers the lifecycle of the chemical waste from the point of generation to its final collection.

Step 1: Waste Collection Container Setup

  • Selection: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a material compatible with halogenated organic solids or solutions (e.g., a polyethylene pail for solids, or a coated glass bottle for solutions).[12]

  • Labeling: As soon as the first particle of waste is added, affix a "Hazardous Waste" tag.[9] Immediately fill in the generator's name, location (building and room number), and the accumulation start date.[12]

  • Location: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[5] The container should be stored in a secondary containment bin to mitigate spills.[8]

Step 2: Accumulating Waste

  • Solids: Collect dry waste, such as residual powder or contaminated weighing paper, in a clearly labeled, lined pail.[12] Minimize the generation of dust during transfer.[1][3]

  • Solutions: If the waste is in a solution, it must be collected in a dedicated container for halogenated organic liquids .[6] Do not mix with non-halogenated solvents like hexane or acetone.[8]

  • Content Log: On the hazardous waste tag, meticulously list the full chemical name, "this compound," and its estimated percentage or mass.[6] Update this log every time waste is added.

Step 3: Preparing for Disposal

  • Container Fullness: Fill the container to no more than 90% capacity to allow for expansion and prevent spills.

  • Finalize Labeling: Ensure all chemical constituents are accurately listed with their concentrations and that all fields on the hazardous waste tag are complete.

  • Secure Closure: Tightly seal the container.[9] Wipe the exterior of the container clean of any contamination.

Step 4: Arranging for Pickup

  • Request Collection: Contact your institution's EHS office or use their designated online portal to request a hazardous waste pickup.[11]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas. This must be handled by trained EHS staff or a licensed contractor.[10]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical for safety.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly dusty material, evacuate the area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[1] For significant amounts of dust, a respirator may be necessary.[3]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[9] Do not use water, as this may spread contamination.[11]

  • Clean Up: Carefully sweep or scoop the solid material and absorbent into a designated hazardous waste container.[1][13] Avoid creating dust.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) and absorbent pads.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste in the same container.[8]

Disposal of Empty Containers

An "empty" container that held this compound must be managed carefully to eliminate residual hazards.[10]

  • Thoroughly Empty: Ensure all possible material has been removed from the container.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[10][14] Do not pour the rinsate down the drain.

  • Deface the Label: Completely remove or deface the original manufacturer's label to prevent misidentification.[8][10]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[10]

Data Summary Table

ParameterDescriptionSource(s)
GHS Hazard Class Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Respiratory Irritation (Category 3); Hazardous to the Aquatic Environment, Chronic (Category 2/3),[1],[4],
Hazard Statements H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.,[1]
Regulatory Class RCRA Hazardous Waste; Halogenated Organic Compound (HOC)[5],[15]
Required PPE Safety glasses or goggles, lab coat, chemical-resistant gloves (nitrile recommended).[1],[3]
Incompatible Materials Strong oxidizing agents.[3],[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Waste Disposal cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Waste Generated (Solid or Solution) container Select Correctly Labeled Halogenated Waste Container start->container add_waste Add Waste to Container & Update Log container->add_waste store Store Securely in SAA (Secondary Containment) add_waste->store check_full Container >90% Full? check_full->store No seal Securely Seal Container & Finalize Tag check_full->seal Yes store->check_full Periodically Check request Request Pickup via EHS seal->request pickup Waste Collected by Authorized Personnel request->pickup

Caption: Decision workflow for handling this compound waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.
  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - this compound. MilliporeSigma.
  • Safety Data Sheet - 2-Amino-3,6-dichlorobenzoic acid. Angene Chemical.
  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH.
  • Hazardous Waste Segregation. Bucknell University.
  • SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. Thermo Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • 2-Amino-3,5-dichlorobenzoic acid(2789-92-6). ChemicalBook.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • 2,4-DICHLOROBENZOIC ACID. CAMEO Chemicals - NOAA.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Proper Disposal of 2,4-Diaminobenzoic Acid: A Guide for Laboratory Professionals. Benchchem.

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Definitive Guide to Personal Protective Equipment for Handling 2-Amino-3,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling halogenated aromatic compounds like 2-Amino-3,4-dichlorobenzoic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a causal framework for your Personal Protective Equipment (PPE) strategy, ensuring each choice is validated by the specific chemical hazards you face.

Core Hazard Analysis: The 'Why' Behind the PPE

Understanding the intrinsic hazards of this compound is the foundation of an effective safety protocol. This compound is not benign; its toxicological properties, while not exhaustively investigated, present clear and present dangers that dictate our protective measures.[1]

According to GHS classifications, this compound is:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Causes skin irritation (Category 2).[1][2][3]

  • Causes serious eye irritation (Category 2A).[1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][4]

The causality is direct: the compound's ability to irritate skin and eyes mandates robust barrier protection. Its nature as a solid powder that can form dust necessitates respiratory protection to prevent inhalation and subsequent irritation of the respiratory tract.[1][5]

The Essential PPE Ensemble: A Multi-Layered Defense

A comprehensive PPE strategy is a self-validating system where each component addresses a specific risk. For this compound, the following ensemble is required.

Given the severe eye irritation hazard, eye protection is non-negotiable.[1][2]

  • Minimum Requirement: For handling small quantities of solid, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5]

  • Recommended for Solutions/Splash Risk: When preparing solutions or where splashing is possible, chemical splash goggles that form a seal around the eyes are required.[6]

  • Enhanced Protection: A full-face shield worn over safety glasses or goggles should be used when handling larger volumes or during procedures with a significant splash or dust generation potential.[1]

The directive to "wear protective gloves" requires careful material selection, as not all gloves offer the same level of protection against chlorinated aromatic compounds.[2]

  • For Incidental Contact (e.g., handling sealed containers, brief transfers): Nitrile gloves are acceptable. However, it's critical to understand that aromatic hydrocarbons can attack nitrile materials, reducing their breakthrough time.[7][8]

  • For Prolonged Handling or Immersion: For extended tasks or situations where direct, prolonged contact is possible, gloves made from more resistant materials like Viton™ or butyl rubber are strongly recommended.[6][7]

  • Operational Mandate: Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid contaminating your skin and dispose of contaminated gloves as hazardous waste immediately after use.[5]

Protecting skin from direct contact is crucial to prevent irritation.[2]

  • Standard Operations: A clean, buttoned laboratory coat is the minimum requirement for all work with this compound.[6]

  • High-Risk Procedures: For tasks involving larger quantities or a high potential for dust generation or splashing, supplement your lab coat with a chemical-resistant apron.[6] For significant spill cleanup, impervious clothing may be necessary.[5]

  • Contamination Protocol: All contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[9] Contaminated work clothes should be washed separately from other laundry before reuse.[9]

The risk of respiratory tract irritation from airborne dust is significant.[1][2]

  • Engineering Controls First: All handling of this compound powder should, whenever possible, be conducted within a certified chemical fume hood or a well-ventilated area to minimize dust generation.[1][2]

  • When Respirators are Required: If engineering controls are insufficient to prevent dust inhalation, respiratory protection is mandatory. For nuisance dust exposures, a NIOSH-approved particulate respirator (e.g., N95, P95) is recommended.[5]

  • Emergency Situations: In the event of a large spill or fire, where concentrations of hazardous vapors or dust are high, a self-contained breathing apparatus (SCBA) is essential.[2][10]

Operational Plans: From Preparation to Disposal

This table provides at-a-glance guidance for selecting the appropriate level of PPE for common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Safety glasses with side shieldsNitrile glovesLab coatNot required if in fume hood
Preparing Solutions (Splash Hazard) Chemical splash gogglesNitrile or Butyl glovesLab coat & Chemical apronWork in a fume hood
Large-Scale Operations (>10g) Face shield over chemical gogglesButyl or Viton™ glovesChemical-resistant apron over lab coatWork in a fume hood or wear N95 respirator
Cleaning Spills Face shield over chemical gogglesHeavy-duty Butyl or Viton™ glovesImpervious clothing/suitN95 respirator (minimum); SCBA for large spills

Properly putting on and taking off PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are handled correctly.

Caption: PPE Donning and Doffing Workflow.

Immediate and correct action is vital in the event of an exposure. Always have the Safety Data Sheet (SDS) available for emergency responders.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[9] Rinse the affected skin area with plenty of soap and water.[1][2] If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2][9] If the person is not breathing, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][9]

  • Ingestion: Rinse the mouth with water.[1] Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician immediately.[1]

Proper disposal is the final step in the safety lifecycle.

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be considered hazardous waste. Place them in a suitable, sealed container that is clearly labeled for disposal.[1][5]

  • Chemical Waste: Unused this compound and solutions must be disposed of through a licensed professional waste disposal service.[1][5] Do not allow this chemical to enter the drains or sewer system.[1]

References

  • 2 - SAFETY D
  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-3,5-dichlorobenzoic acid. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - 2-Amino-3,6-dichlorobenzoic acid. (2024). Angene Chemical.
  • SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Dichlorobenzoic acid. (2025). Fisher Scientific.
  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. (2024). Carl ROTH.
  • SAFETY D
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. (1984).
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • How to Choose PPE for Chemical Work. (2025).
  • 4-Amino-3,5-Dichloro Benzoic Acid MATERIAL SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.